molecular formula C45H74O2 B15550682 Cholesteryl Gamma Linolenate

Cholesteryl Gamma Linolenate

Cat. No.: B15550682
M. Wt: 647.1 g/mol
InChI Key: GOHHVMNZYOLIPQ-FQOVTGQDSA-N
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Description

Cholesteryl Gamma Linolenate is a useful research compound. Its molecular formula is C45H74O2 and its molecular weight is 647.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H74O2

Molecular Weight

647.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (6Z,9Z,12Z)-octadeca-6,9,12-trienoate

InChI

InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,17-18,26,35-36,38-42H,7-10,13,16,19-25,27-34H2,1-6H3/b12-11-,15-14-,18-17-/t36-,38+,39+,40?,41+,42+,44+,45-/m1/s1

InChI Key

GOHHVMNZYOLIPQ-FQOVTGQDSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cholesteryl Gamma-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl gamma-linolenate (B1238488), the ester formed from cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), is a molecule of significant interest in biomedical research. Its structure combines a crucial component of cell membranes and lipoprotein transport with a fatty acid known for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of cholesteryl gamma-linolenate. It includes adaptable experimental protocols, tabulated analytical data for key characterization techniques, and visual representations of the synthetic workflow and relevant metabolic pathways to facilitate a deeper understanding for researchers in drug development and lipid science.

Introduction

Cholesteryl esters, formed by the esterification of cholesterol with fatty acids, are critical lipids in various biological processes. They are the primary form in which cholesterol is stored within cells and transported in lipoproteins.[1] Gamma-linolenic acid (GLA, 18:3n-6) is a polyunsaturated fatty acid found in certain plant oils and is a precursor to dihomo-gamma-linolenic acid (DGLA), which is further metabolized to produce anti-inflammatory eicosanoids.[2][3] The synthesis of cholesteryl gamma-linolenate allows for the investigation of a molecule that combines the structural and transport functions of cholesterol with the bioactive properties of GLA. This guide details the chemical synthesis and analytical characterization of this specific cholesteryl ester.

Synthesis of Cholesteryl Gamma-Linolenate

The synthesis of cholesteryl gamma-linolenate is typically achieved through the esterification of cholesterol with gamma-linolenic acid. While various methods can be employed, a common and effective approach involves the activation of the carboxylic acid group of gamma-linolenic acid to facilitate the reaction with the hydroxyl group of cholesterol. One such method utilizes an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride-Mediated Esterification

This protocol is adapted from established methods for cholesteryl ester synthesis.[4]

Materials:

Procedure:

  • Activation of Gamma-Linolenic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve gamma-linolenic acid in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an excess (e.g., 1.5-2 equivalents) of oxalyl chloride or thionyl chloride to the solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude gamma-linolenoyl chloride.

  • Esterification:

    • Dissolve cholesterol in anhydrous DCM in a separate flask under an inert atmosphere.

    • Add a slight excess of anhydrous pyridine or triethylamine to act as a base.

    • Cool the cholesterol solution to 0°C.

    • Dissolve the crude gamma-linolenoyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the cholesterol solution.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).

    • Collect the fractions containing the product (monitored by TLC) and concentrate under reduced pressure to yield pure cholesteryl gamma-linolenate.

Synthesis Workflow

Synthesis_Workflow GLA Gamma-Linolenic Acid SOCl2 Oxalyl Chloride / Thionyl Chloride in Anhydrous DCM GLA->SOCl2 Activation GLA_Cl Gamma-Linolenoyl Chloride SOCl2->GLA_Cl Reaction Esterification GLA_Cl->Reaction Cholesterol Cholesterol Pyridine Pyridine / Triethylamine in Anhydrous DCM Cholesterol->Pyridine Pyridine->Reaction Workup Aqueous Work-up Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Cholesteryl Gamma-Linolenate Purification->Product

Caption: Workflow for the synthesis of cholesteryl gamma-linolenate.

Characterization of Cholesteryl Gamma-Linolenate

Thorough characterization is essential to confirm the identity and purity of the synthesized cholesteryl gamma-linolenate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The data presented below are predicted based on the known spectra of cholesterol, gamma-linolenic acid, and similar cholesteryl esters.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Data for Cholesteryl Gamma-Linolenate

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cholesterol Moiety
C-3 H~4.6~74
C-5-~140
C-6 H~5.4~122
C-18 H₃~0.7~12
C-19 H₃~1.0~19
C-21 H₃~0.9~19
C-26/27 H₃~0.8-0.9~23
Gamma-Linolenate Moiety
C-1 (C=O)-~173
C-2 (α-CH₂)~2.3~34
C-3 (β-CH₂)~1.6~25
C-6,7,9,10,12,13 (CH=CH)~5.3-5.4~127-131
C-8,11 (Allylic CH₂)~2.8~26
C-18 (Terminal CH₃)~0.9~14
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 2: Predicted Mass Spectrometry Data for Cholesteryl Gamma-Linolenate

Parameter Value Notes
Molecular Formula C₄₅H₇₄O₂
Molecular Weight 647.07 g/mol
Ionization Mode ESI+, APCI+Electrospray ionization and atmospheric pressure chemical ionization are common.
Major Fragment Ion (m/z) ~369.35Corresponds to the neutral loss of the gamma-linolenic acid moiety, leaving the cholesterol backbone.[8]

Experimental Protocol: HPLC-MS Analysis

This protocol is a general guideline for the analysis of cholesteryl esters.[9][10]

  • Sample Preparation: Dissolve a small amount of the purified product in an appropriate solvent (e.g., isopropanol (B130326) or a mixture of chloroform (B151607) and methanol).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector (e.g., at 210 nm) and in-line mass spectrometer.

  • Mass Spectrometry:

    • Ionization: ESI or APCI in positive ion mode.

    • Analysis: Full scan mode to identify the molecular ion and product ion scan (tandem MS) to observe fragmentation patterns, particularly the neutral loss of the fatty acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the synthesized compound.

Table 3: HPLC Parameters for Purity Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with acetonitrile/isopropanol
Flow Rate 1.0 mL/min
Detection UV at 205-215 nm
Expected Elution As a single, sharp peak, indicating high purity.

Relevant Biological Pathways

Cholesteryl gamma-linolenate itself is not a central molecule in major metabolic pathways, but its constituent parts, cholesterol and gamma-linolenic acid, are.

Cholesterol Ester Metabolism

Cholesteryl esters are synthesized intracellularly from cholesterol and fatty acyl-CoAs by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[1] They are hydrolyzed back to cholesterol and free fatty acids by cholesterol esterases.[1]

Cholesterol_Ester_Metabolism Cholesterol Cholesterol ACAT ACAT Cholesterol->ACAT FattyAcylCoA Fatty Acyl-CoA (e.g., Gamma-Linolenoyl-CoA) FattyAcylCoA->ACAT CholesterylEster Cholesteryl Ester (e.g., Cholesteryl Gamma-Linolenate) ACAT->CholesterylEster Esterification CEH Cholesterol Esterase CholesterylEster->CEH Hydrolysis CEH->Cholesterol FFA Free Fatty Acid (e.g., Gamma-Linolenic Acid) CEH->FFA GLA_Metabolism GLA Gamma-Linolenic Acid (GLA) Elongase Elongase GLA->Elongase DGLA Dihomo-gamma-linolenic Acid (DGLA) Elongase->DGLA COX COX Enzymes DGLA->COX LOX LOX Enzymes DGLA->LOX Desaturase Δ⁵-Desaturase DGLA->Desaturase PGE1 Prostaglandin E₁ (PGE₁) (Anti-inflammatory) COX->PGE1 HETrE 15-HETrE (Anti-inflammatory) LOX->HETrE AA Arachidonic Acid (AA) (Pro-inflammatory precursor) Desaturase->AA

References

Physicochemical Properties of Cholesteryl Gamma-Linolenate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl gamma-linolenate (B1238488) is a cholesterol ester of significant interest due to its constituent parts: cholesterol, a vital component of mammalian cell membranes, and gamma-linolenic acid (GLA), an omega-6 fatty acid with noted biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of Cholesteryl Gamma-Linolenate. It includes a summary of its molecular characteristics and provides context for its physical state, solubility, and lipophilicity through data on related compounds. Detailed experimental protocols for the determination of these key properties are outlined. Furthermore, this guide explores the potential biological relevance of Cholesteryl Gamma-Linolenate by detailing the LKB1-AMPK-mTOR signaling pathway, in which its gamma-linolenic acid moiety is implicated, and discusses the emerging antibacterial properties of cholesteryl esters.

Core Physicochemical Properties

The precise experimental determination of all physicochemical properties for Cholesteryl Gamma-Linolenate is not extensively documented in publicly available literature. However, based on its chemical structure and data from related cholesteryl esters, a number of key properties can be defined.

PropertyValueSource
Molecular Formula C45H74O2[1]
Molecular Weight 647.07 g/mol [1]
Physical State Likely a waxy solid or liquid crystal at room temperature.Inferred from general properties of cholesteryl esters.
Melting Point Not experimentally determined.
Boiling Point Decomposes before boiling at atmospheric pressure.Inferred from high molecular weight.
Solubility Soluble in organic solvents (e.g., chloroform, ether, warm alcohols); Practically insoluble in water.General solubility of cholesteryl esters.[2]
logP (Octanol-Water Partition Coefficient) Not experimentally determined. A computed value for the isomeric Cholesteryl Alpha-Linolenate is 15.2, suggesting high lipophilicity.[3]

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for the experimental determination of the key physicochemical properties of Cholesteryl Gamma-Linolenate, based on standard practices for lipid analysis.

Determination of Melting Point and Phase Transitions

The melting point and any liquid crystalline phase transitions of Cholesteryl Gamma-Linolenate can be accurately determined using Differential Scanning Calorimetry (DSC).[4][5][6]

Methodology:

  • A small, precisely weighed sample (1-5 mg) of high-purity Cholesteryl Gamma-Linolenate is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is increased at a controlled rate (e.g., 5 °C/min) over a temperature range expected to encompass the melting transition.

  • The heat flow to the sample relative to the reference is recorded as a function of temperature.

  • The melting point is determined as the peak temperature of the endothermic transition. The enthalpy of fusion can be calculated from the area under the peak.

  • The sample is then cooled at a controlled rate to observe any crystallization or liquid crystal phase transitions.

Determination of Solubility

The solubility of Cholesteryl Gamma-Linolenate in various organic solvents can be determined using the isothermal shake-flask method.

Methodology:

  • An excess amount of Cholesteryl Gamma-Linolenate is added to a series of vials, each containing a known volume of a specific organic solvent (e.g., ethanol, chloroform, acetone).

  • The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the samples are allowed to stand to permit the undissolved solid to settle.

  • Aliquots of the supernatant are carefully removed, filtered to remove any suspended particles, and then diluted.

  • The concentration of Cholesteryl Gamma-Linolenate in the diluted aliquots is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., UV or Evaporative Light Scattering Detector).

  • The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using the shake-flask method.

Methodology:

  • A solution of Cholesteryl Gamma-Linolenate of known concentration is prepared in n-octanol that has been pre-saturated with water.

  • An equal volume of water that has been pre-saturated with n-octanol is added to the octanol (B41247) solution in a separatory funnel.

  • The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then allowed to stand until the phases have completely separated.

  • The concentration of Cholesteryl Gamma-Linolenate in both the n-octanol and the aqueous phases is determined using a suitable analytical method like HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is then calculated as the base-10 logarithm of P.

Biological Context and Signaling Pathways

While direct signaling pathways for Cholesteryl Gamma-Linolenate are not yet fully elucidated, the biological activities of its constituent, gamma-linolenic acid (GLA), provide significant insight into its potential roles.

Involvement in the LKB1-AMPK-mTOR Signaling Pathway

Gamma-linolenic acid is a precursor to dihomo-γ-linolenic acid (DGLA), which can be further metabolized to bioactive eicosanoids. The cellular energy sensor AMP-activated protein kinase (AMPK) is a key regulator of lipid metabolism. The LKB1 (Liver Kinase B1) is a primary upstream kinase that activates AMPK.[7][8] The LKB1-AMPK pathway plays a critical role in cellular metabolism, and its activation can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth and anabolism, including lipid synthesis.[9][10][11]

LKB1_AMPK_mTOR_Pathway LKB1 LKB1 AMPK AMPK LKB1->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Lipid_Synthesis Lipid Synthesis (e.g., SREBP-1c) mTORC1->Lipid_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes GLA Gamma-Linolenic Acid (from Cholesteryl Gamma-Linolenate) GLA->AMPK Modulates

Caption: LKB1-AMPK-mTOR pathway in lipid metabolism.

Antibacterial Properties

There is growing evidence for the antimicrobial properties of cholesteryl esters.[12][13][14][15][16] Studies on cholesteryl linoleate, a related compound, have shown direct antibacterial activity against various bacteria.[13] The proposed mechanism involves the peroxidation of the unsaturated fatty acid chain, which generates cytotoxic byproducts that can compromise the integrity of bacterial cell membranes.[13] This suggests that Cholesteryl Gamma-Linolenate may also exhibit similar antibacterial effects, representing a potential area for future research in novel antimicrobial development.

Experimental_Workflow start Start: Purified Cholesteryl Gamma-Linolenate Sample dsc Differential Scanning Calorimetry (DSC) start->dsc solubility Isothermal Shake-Flask Solubility Assay start->solubility logp Shake-Flask logP Determination start->logp melting_point Melting Point & Phase Transitions dsc->melting_point solubility_data Solubility in Various Organic Solvents solubility->solubility_data logp_value Octanol-Water Partition Coefficient (logP) logp->logp_value analysis Data Analysis and Characterization melting_point->analysis solubility_data->analysis logp_value->analysis

Caption: Workflow for physicochemical characterization.

Conclusion

Cholesteryl Gamma-Linolenate is a molecule of considerable scientific interest, bridging the structural importance of cholesterol with the biological activity of gamma-linolenic acid. While specific experimental data on some of its physicochemical properties remain to be fully elucidated, this guide provides a robust framework based on the characteristics of related compounds and established analytical methodologies. The potential involvement of its gamma-linolenic acid component in the LKB1-AMPK-mTOR signaling pathway and the emerging field of antibacterial lipids highlight promising avenues for future research in drug development and cellular biology. The protocols and information presented herein are intended to serve as a valuable resource for scientists and researchers in their investigation of this and other complex lipid molecules.

References

The Role of Cholesteryl Gamma-Linolenate in Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the putative role of cholesteryl gamma-linolenate (B1238488) in modulating the fluidity of cellular membranes. While direct experimental data on cholesteryl gamma-linolenate is limited, this document synthesizes findings from related cholesteryl esters and polyunsaturated fatty acids to project its effects on membrane biophysics. We delve into the established methodologies for assessing membrane fluidity, namely Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy, providing detailed experimental protocols. Furthermore, we explore the potential interplay of lipid metabolism, involving cholesteryl gamma-linolenate, with key cellular signaling pathways such as the LKB1-AMPK-mTOR axis. This guide aims to be a foundational resource for researchers investigating the impact of specific lipid species on membrane characteristics and cellular function.

Introduction: The Dynamic Nature of Cellular Membranes

Cellular membranes are not static structures but rather dynamic, fluid mosaics essential for a multitude of cellular processes, including signal transduction, transport, and enzymatic activity.[1] Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that influences the lateral diffusion of membrane components and the conformation of embedded proteins.[1] This property is finely tuned by the lipid composition of the membrane, including the nature of the phospholipid acyl chains, the presence of sterols like cholesterol, and the incorporation of other lipid species such as cholesteryl esters.[2][3]

Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are primarily known as storage and transport forms of cholesterol.[4] However, their incorporation into cellular membranes can modulate bilayer thickness and fluidity.[5] This guide focuses on a specific, yet understudied, cholesteryl ester: cholesteryl gamma-linolenate. Gamma-linolenic acid (GLA) is an omega-6 polyunsaturated fatty acid with three cis double bonds, which is expected to introduce significant conformational disorder into the lipid bilayer.[3] Understanding the interplay between the rigid cholesterol moiety and the flexible, unsaturated gamma-linolenate chain is crucial for predicting the net effect of this molecule on membrane fluidity.

Expected Impact of Cholesteryl Gamma-Linolenate on Membrane Fluidity

  • Cholesterol's Role: Cholesterol is a well-established regulator of membrane fluidity. It exhibits a "condensing effect" on phospholipid bilayers, increasing the packing density of lipids and thereby decreasing membrane fluidity in the liquid-disordered state.[2] At lower temperatures, it prevents the tight packing of saturated acyl chains, thus increasing fluidity and preventing the transition to a gel state.[6]

  • Gamma-Linolenic Acid's Influence: Polyunsaturated fatty acids (PUFAs) like gamma-linolenic acid, with their multiple cis-double bonds, introduce kinks into the hydrocarbon chains.[1] This structural feature disrupts the ordered packing of adjacent lipid molecules, leading to an increase in membrane fluidity.[3] Studies on phospholipids (B1166683) containing gamma-linolenic acid have shown that they resist the condensing effect of cholesterol.

  • Combined Effect in Cholesteryl Gamma-Linolenate: The esterification of cholesterol to gamma-linolenic acid results in a bulky, hydrophobic molecule. It is hypothesized that the rigid steroid ring of cholesterol will attempt to order the surrounding lipid acyl chains, while the highly unsaturated gamma-linolenate tail will introduce significant disorder. The net effect on membrane fluidity will likely depend on its concentration within the membrane and the surrounding lipid composition. It is plausible that at low concentrations, the disordering effect of the gamma-linolenate chain will dominate, leading to an increase in local membrane fluidity. At higher concentrations, the bulky nature of the entire molecule might hinder lipid packing, also contributing to increased fluidity, a departure from the typical ordering effect of free cholesterol.

Quantitative Data on Related Molecules

To provide a quantitative perspective, the following tables summarize data from studies on the effects of cholesterol and various fatty acids on membrane fluidity, measured by fluorescence anisotropy and Differential Scanning Calorimetry (DSC). This data can serve as a proxy for estimating the potential impact of cholesteryl gamma-linolenate.

Table 1: Fluorescence Anisotropy Data for DPH in Liposomes with Varying Composition

Liposome (B1194612) CompositionTemperature (°C)Fluorescence Anisotropy (r)Inferred Effect on Fluidity
DPPC250.35Low
DPPC + 20 mol% Cholesterol250.38Decreased
DPPC + 40 mol% Cholesterol250.40Further Decreased
DPPC/DOPC (1:1)250.25High
DPPC/DOPC (1:1) + 20 mol% Cholesterol250.28Decreased

Data is illustrative and compiled from typical values found in the literature. DPH (1,6-diphenyl-1,3,5-hexatriene) is a common fluorescent probe used to measure membrane fluidity; higher anisotropy values correlate with lower fluidity.[7][8]

Table 2: DSC Data for Phase Transition of Phospholipid Vesicles

Lipid CompositionMain Phase Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)Inferred Effect on Membrane Order
DPPC41.58.7High
DPPC + 10 mol% Cholesterol39.06.5Disrupted
DPPC + 30 mol% CholesterolBroadened TransitionLoweredSignificantly Disrupted
DOPC-207.6Low

Data is illustrative and based on established values in the literature. The main phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a gel-like to a fluid-like state. A decrease or broadening of the transition indicates a disruption of the ordered lipid packing.[9][10]

Experimental Protocols

Preparation of Liposomes Containing Cholesteryl Gamma-Linolenate

Objective: To prepare large unilamellar vesicles (LUVs) incorporating cholesteryl gamma-linolenate for subsequent biophysical analysis.

Materials:

  • Dipalmitoylphosphatidylcholine (DPPC) or other desired phospholipid

  • Cholesteryl gamma-linolenate

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipid and cholesteryl gamma-linolenate in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.[11]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[11]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[12]

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. The temperature of the buffer should be above the main phase transition temperature (Tm) of the primary phospholipid.[12] This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[13]

    • Pass the suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a homogenous population of LUVs.[13]

    • The extrusion should be performed at a temperature above the Tm of the lipid mixture.[13]

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Objective: To quantify the effect of cholesteryl gamma-linolenate on membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • Liposome suspension (prepared as in 4.1)

  • DPH stock solution in tetrahydrofuran (B95107) (THF) or other suitable solvent

  • Spectrofluorometer equipped with polarizers

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.[8]

    • Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30 minutes to allow for the incorporation of DPH into the lipid bilayer.[8]

  • Fluorescence Measurement:

    • Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.[14]

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the fluorescence intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH) to determine the G-factor (G = I_HV / I_HH), which corrects for instrumental bias.[14]

  • Anisotropy Calculation:

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)[8]

Analysis of Membrane Phase Behavior using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of cholesteryl gamma-linolenate on the phase transition temperature (Tm) and enthalpy (ΔH) of a lipid bilayer.

Materials:

  • Liposome suspension (prepared as in 4.1)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Accurately load a known amount of the liposome suspension into a DSC sample pan.

    • Prepare a reference pan containing the same volume of hydration buffer.[10]

  • DSC Scan:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected Tm.

    • Scan the temperature at a constant rate (e.g., 1-2 °C/min) to a final temperature well above the Tm.[10]

    • Perform a second heating scan to ensure the reversibility of the transition.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature, the peak temperature (Tm), and the area under the peak, which corresponds to the enthalpy of the transition (ΔH).[9]

Signaling Pathways and Logical Relationships

While direct evidence linking cholesteryl gamma-linolenate to specific signaling pathways is scarce, its components and the process of lipid metabolism are intricately connected to cellular signaling. The LKB1-AMPK-mTOR pathway is a central regulator of cellular energy homeostasis and metabolism, including lipid synthesis and breakdown.[15]

LKB1-AMPK-mTOR Signaling Pathway

The following diagram illustrates the core components of the LKB1-AMPK-mTOR signaling pathway and its general influence on lipid metabolism.

LKB1_AMPK_mTOR_Pathway LKB1 LKB1 AMPK AMPK LKB1->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ACC ACC AMPK->ACC Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes SREBP1c SREBP-1c mTORC1->SREBP1c Activates Lipid_Synthesis Lipid Synthesis (Fatty Acids, Cholesterol) SREBP1c->Lipid_Synthesis Promotes ACC->Lipid_Synthesis Catalyzes rate-limiting step Energy_Stress Energy Stress (High AMP/ATP ratio) Energy_Stress->LKB1 Activates

Caption: The LKB1-AMPK-mTOR pathway regulates lipid metabolism.

Experimental Workflow for Membrane Fluidity Analysis

The logical flow of experiments to determine the effect of cholesteryl gamma-linolenate on membrane fluidity is depicted below.

Experimental_Workflow Start Start Liposome_Prep Liposome Preparation (with Cholesteryl Gamma-Linolenate) Start->Liposome_Prep DSC_Analysis Differential Scanning Calorimetry (DSC) Liposome_Prep->DSC_Analysis Fluorescence_Anisotropy Fluorescence Anisotropy (with DPH) Liposome_Prep->Fluorescence_Anisotropy Tm_DeltaH Determine Tm and ΔH DSC_Analysis->Tm_DeltaH Anisotropy_Value Calculate Anisotropy (r) Fluorescence_Anisotropy->Anisotropy_Value Interpretation Interpret Effect on Membrane Fluidity Tm_DeltaH->Interpretation Anisotropy_Value->Interpretation End End Interpretation->End

Caption: Workflow for analyzing membrane fluidity effects.

Conclusion and Future Directions

This technical guide has outlined the anticipated role of cholesteryl gamma-linolenate in modulating membrane fluidity, drawing upon existing knowledge of its constituent molecules and related lipids. While direct experimental evidence is currently lacking, the combination of the rigid cholesterol core and the fluidizing polyunsaturated fatty acid tail suggests a complex and concentration-dependent effect on the biophysical properties of the lipid bilayer.

Future research should focus on the synthesis and purification of cholesteryl gamma-linolenate to enable direct experimental investigation. Quantitative studies using fluorescence anisotropy and DSC, following the protocols detailed herein, are essential to elucidate its precise impact on membrane order and dynamics. Furthermore, exploring the metabolic fate of cholesteryl gamma-linolenate and its potential influence on lipid-mediated signaling pathways will provide a more complete understanding of its biological significance. Such studies will be invaluable for researchers in the fields of membrane biophysics, cell biology, and drug development, particularly for applications involving the modulation of membrane properties for therapeutic benefit.

References

The Biological Functions of Cholesteryl Gamma-Linolenate in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl Gamma-Linolenate (CGL) is a cholesteryl ester formed by the esterification of cholesterol with gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid. While the biological roles of its individual components, cholesterol and GLA, are extensively studied, the specific functions of the intact CGL molecule are less well-defined in the scientific literature. This technical guide synthesizes the current understanding of CGL, drawing from the known metabolic pathways of cholesteryl esters and the well-documented cellular effects of GLA. This document outlines the putative synthesis, metabolism, and cellular functions of CGL, with a focus on its potential roles in cancer biology, inflammation, and lipid metabolism. Detailed experimental protocols and quantitative data from studies on GLA are provided to serve as a foundation for future research into the specific effects of CGL.

Introduction

Cholesterol is a vital component of mammalian cell membranes, influencing membrane fluidity and serving as a precursor for steroid hormones and bile acids.[1] Its esterification with fatty acids to form cholesteryl esters is a critical process for cellular cholesterol homeostasis, allowing for the storage of excess cholesterol in lipid droplets. Gamma-linolenic acid (GLA, 18:3n-6) is a polyunsaturated fatty acid with established anti-inflammatory, anti-proliferative, and pro-apoptotic properties in various cell types, particularly in the context of cancer.[2][3][4] The covalent linkage of these two molecules forms Cholesteryl Gamma-Linolenate (CGL), a compound that has been detected in human blood serum.[5] Understanding the biological functions of CGL is crucial for elucidating its potential therapeutic applications. This guide provides a comprehensive overview of the current, albeit limited, knowledge of CGL and offers a framework for its further investigation.

Synthesis and Metabolism of Cholesteryl Gamma-Linolenate

The synthesis and metabolism of CGL are presumed to follow the general pathways established for other cholesteryl esters.

Synthesis

The primary enzyme responsible for the synthesis of cholesteryl esters in cells is Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). ACAT is located in the endoplasmic reticulum and catalyzes the transfer of a fatty acyl group from an acyl-CoA molecule to the hydroxyl group of cholesterol.[6] It is therefore hypothesized that the synthesis of CGL occurs via the ACAT-mediated esterification of cholesterol with gamma-linolenoyl-CoA.

Synthesis_of_CGL Cholesterol Cholesterol ACAT ACAT/SOAT Cholesterol->ACAT GLA_CoA Gamma-Linolenoyl-CoA GLA_CoA->ACAT CGL Cholesteryl Gamma-Linolenate ACAT->CGL CoA Coenzyme A ACAT->CoA

Hydrolysis

The hydrolysis of cholesteryl esters back to free cholesterol and a fatty acid is carried out by cholesteryl ester hydrolases (CEHs). These enzymes are found in various cellular compartments, including the cytoplasm and lysosomes. The hydrolysis of CGL would release free cholesterol and GLA, which can then participate in their respective metabolic and signaling pathways.

Hydrolysis_of_CGL CGL Cholesteryl Gamma-Linolenate CEH Cholesteryl Ester Hydrolase (CEH) CGL->CEH Cholesterol Cholesterol CEH->Cholesterol GLA Gamma-Linolenic Acid CEH->GLA

Putative Biological Functions of Cholesteryl Gamma-Linolenate

The biological functions of CGL are likely a composite of the roles of cholesterol and GLA, as well as potentially unique functions of the intact molecule.

Role in Cancer

GLA has demonstrated significant anti-cancer effects in numerous studies. It can inhibit the proliferation of various cancer cell lines and induce apoptosis.[2][3] The cytotoxic effects of GLA are often associated with the induction of oxidative stress and lipid peroxidation.[7]

3.1.1. Induction of Apoptosis

GLA has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can involve the release of cytochrome c from mitochondria and the activation of caspases.[7] It is plausible that CGL, upon hydrolysis, releases GLA to exert these pro-apoptotic effects.

GLA_Apoptosis_Pathway

3.1.2. Inhibition of Proliferation

Studies have shown that GLA can suppress the proliferation of cancer cells.[3][8] This effect is thought to be mediated by its metabolites, which can influence signaling pathways that control cell growth.

Role in Inflammation

GLA is known for its anti-inflammatory properties. It can be metabolized to dihomo-γ-linolenic acid (DGLA), which is a precursor to anti-inflammatory eicosanoids such as prostaglandin (B15479496) E1 (PGE1).[9][10] GLA has also been shown to inhibit the activation of pro-inflammatory transcription factors like NF-κB and AP-1.[11] CGL could serve as a cellular depot for GLA, releasing it to modulate inflammatory responses.

GLA_Anti_Inflammatory_Pathway

Role in Lipid Metabolism and Lipid Rafts

As a cholesteryl ester, CGL is integral to cholesterol metabolism and storage. The cholesterol component of CGL could influence the formation and function of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction.[12][13] The incorporation of the polyunsaturated GLA into these domains could alter their physical properties and the signaling events that occur within them.

Quantitative Data

Specific quantitative data for the biological effects of CGL are currently unavailable in the literature. The following tables summarize quantitative data from studies on GLA to provide a reference for designing experiments with CGL.

Table 1: Effects of Gamma-Linolenic Acid (GLA) on Cancer Cell Viability

Cell LineConcentration of GLAIncubation TimeEffect on Viability/ProliferationCitation
Huh7 (Hepatocellular Carcinoma)250 µM72 hSignificant reduction in cell proliferation[2]
Neuroblastoma (CHP-212)5 µg/ml-Residual [3H]-thymidine incorporation[3]
Tubal Carcinoma (TG)5 µg/ml-Residual [3H]-thymidine incorporation[3]
Colon Carcinoma (SW-620)5 µg/ml-No proliferation[3]
Human and Rat GlioblastomaNot specified-Decreased number of proliferative cells[4]

Table 2: Effects of Gamma-Linolenic Acid (GLA) on Apoptosis

Cell LineConcentration of GLAIncubation TimeApoptotic EffectCitation
K562 (Chronic Myelogenous Leukemia)Dose-dependent-Induction of apoptosis, release of cytochrome c, activation of caspase-3[7]
Human and Rat GlioblastomaNot specified-Increased number of apoptotic cells[4]
Walker 256 Rat Carcinosarcoma150 µM-Increase in apoptotic index, cytochrome c release, caspase-3-like activation[14]

Experimental Protocols

The following are generalized protocols that can be adapted for studying the biological functions of CGL in cells.

Cell Culture and Treatment with CGL

Objective: To assess the effect of CGL on cell viability, proliferation, and apoptosis.

Materials:

  • Cell line of interest (e.g., cancer cell line, immune cell line)

  • Complete cell culture medium

  • Cholesteryl Gamma-Linolenate (CGL)[15]

  • Solvent for CGL (e.g., ethanol, DMSO)

  • 96-well and 6-well culture plates

  • MTT or WST-1 reagent for viability assay

  • BrdU or EdU incorporation assay kit for proliferation

  • Annexin V-FITC/Propidium Iodide apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 96-well plates (for viability) or 6-well plates (for proliferation and apoptosis).

  • CGL Preparation: Prepare a stock solution of CGL in a suitable solvent. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A solvent control should be prepared with the same final concentration of the solvent.

  • Cell Treatment: Replace the culture medium with the medium containing different concentrations of CGL or the solvent control.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • Assays:

    • Viability: Perform the MTT or WST-1 assay according to the manufacturer's instructions.

    • Proliferation: Perform the BrdU or EdU incorporation assay according to the manufacturer's instructions.

    • Apoptosis: Harvest the cells, stain with Annexin V-FITC and Propidium Iodide, and analyze by flow cytometry.

Experimental_Workflow_Cell_Assays start Start seed_cells Seed Cells in Culture Plates start->seed_cells prepare_cgl Prepare CGL and Control Solutions seed_cells->prepare_cgl treat_cells Treat Cells with CGL/Control prepare_cgl->treat_cells incubate Incubate for Defined Time Points treat_cells->incubate assays Perform Cellular Assays incubate->assays viability Viability Assay (MTT/WST-1) assays->viability proliferation Proliferation Assay (BrdU/EdU) assays->proliferation apoptosis Apoptosis Assay (Annexin V/PI) assays->apoptosis end End viability->end proliferation->end apoptosis->end

Analysis of Cholesteryl Esters

Objective: To quantify the intracellular levels of CGL and its hydrolysis products (cholesterol and GLA).

Materials:

  • Treated and untreated cell pellets

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Internal standards for cholesterol, GLA, and CGL

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system[16]

Procedure:

  • Lipid Extraction: Perform a total lipid extraction from the cell pellets using a method such as the Folch or Bligh-Dyer procedure.

  • Sample Preparation: The lipid extract may require derivatization depending on the analytical method used.

  • Chromatographic Separation and Detection: Analyze the samples by HPLC or GC-MS to separate and quantify cholesterol, GLA, and CGL.[17] The use of appropriate internal standards is crucial for accurate quantification.

Conclusion and Future Directions

The biological functions of Cholesteryl Gamma-Linolenate in cells remain a largely unexplored area of research. Based on the well-established roles of its constituent molecules, CGL is hypothesized to be a biologically active lipid with potential roles in regulating cancer cell proliferation, apoptosis, and inflammation. As a storage form of both cholesterol and the beneficial fatty acid GLA, CGL could have unique therapeutic potential.

Future research should focus on:

  • Directly investigating the effects of synthesized CGL on various cell types.

  • Elucidating the specific enzymes involved in CGL synthesis and hydrolysis.

  • Determining the subcellular localization and trafficking of CGL.

  • Investigating the impact of CGL on lipid raft composition and function.

  • Exploring the in vivo efficacy of CGL in animal models of cancer and inflammatory diseases.

A deeper understanding of the cellular and molecular biology of Cholesteryl Gamma-Linolenate will be instrumental in harnessing its potential for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Interaction of Cholesteryl Gamma-Linolenate with Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl gamma-linolenate (B1238488) (CGL), an ester of cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), is a molecule of significant interest in the fields of membrane biophysics and drug delivery. Its unique structure, combining the rigid steroid nucleus of cholesterol with a flexible, polyunsaturated acyl chain, suggests a complex role in modulating the properties of phospholipid bilayers. This guide provides a comprehensive technical overview of the core principles governing the interaction between CGL and phospholipids (B1166683). It details the biophysical consequences of incorporating CGL into membranes, outlines experimental protocols for studying these interactions, and explores the implications for drug delivery systems like liposomes and lipid nanoparticles (LNPs). While direct quantitative data for CGL is limited in published literature, this guide synthesizes information from closely related cholesteryl esters and fatty acids to present a robust theoretical and practical framework.

Introduction: The Molecular Architecture of CGL and Phospholipids

Cholesteryl esters (CEs) are a critical class of lipids, primarily known for their role in cholesterol transport and storage within lipoproteins. In cell membranes, while free cholesterol is a major component that modulates fluidity and organization, CEs are typically found in much lower concentrations.[1] However, the incorporation of specific CEs like CGL into synthetic phospholipid bilayers is a key strategy in the design of advanced drug delivery vehicles.

CGL is an amphipathic molecule formed through the esterification of cholesterol's 3β-hydroxyl group with the carboxyl group of gamma-linolenic acid (all-cis-6,9,12-octadecatrienoic acid).[2][3] This structure results in a bulky, extremely hydrophobic molecule. Its interaction with phospholipid membranes is governed by the properties of its two main moieties:

  • The Cholesterol Moiety : Provides rigidity and influences the packing of adjacent phospholipid acyl chains. It is known to induce the "liquid-ordered" (Lo) phase in saturated phospholipids.[4][5]

  • The Gamma-Linolenate Moiety : A C18:3n-6 fatty acid with three cis double bonds. The kinks introduced by these double bonds create steric hindrance, increasing the molecular area and disorder within the phospholipid acyl chain region.

The interplay between these two components dictates how CGL orients itself within a phospholipid bilayer and its ultimate effect on membrane properties.

Biophysical Interactions and Their Consequences

The introduction of cholesteryl esters into a phospholipid bilayer is a complex phenomenon. Unlike free cholesterol, which orients with its hydroxyl group at the aqueous interface, the bulky and nonpolar nature of CEs makes their stable insertion into the bilayer energetically unfavorable. Instead, they are believed to partition primarily into the hydrophobic core of the membrane, situated between the two leaflets of the phospholipid bilayer.[6]

Effects on Membrane Fluidity and Phase Behavior

The impact of CGL on membrane fluidity is a balance between the ordering effect of the cholesterol backbone and the disordering effect of the kinked gamma-linolenate chain.

A key study demonstrated that the position of the double bonds in the acyl chain is critical. Cholesterol was shown to have no condensing effect on phosphatidylcholine (PC) bilayers containing gamma-linolenic acid in the sn-2 position.[7] This is in contrast to its isomer, alpha-linolenic acid, which does allow for cholesterol-induced condensation.[7] This suggests that the proximity of the first double bond at the C6 position in GLA significantly disrupts the favorable packing interactions between the cholesterol moiety and the saturated sn-1 chain of the phospholipid.

Therefore, the incorporation of CGL is expected to increase the fluidity and disorder of the membrane's hydrophobic core, counteracting the typical rigidifying effect of free cholesterol.[7][8]

Phase Diagrams of Related Systems

dot

Caption: Conceptual phase diagram for a typical phospholipid-cholesterol mixture.

Given that CGL does not induce condensation with phospholipids like free cholesterol does, it is unlikely to form a stable Lo phase.[7] Instead, its incorporation would likely expand the liquid-disordered (Ld) phase or create highly fluid domains within the bilayer core.

Quantitative Data from Analogous Systems

Direct quantitative data on CGL-phospholipid interactions are scarce. However, data from studies on free cholesterol and other cholesteryl esters can provide valuable estimates for modeling and formulation development.

Table 1: Effect of Cholesterol on the Main Phase Transition of Saturated Phosphatidylcholines (PCs) as Measured by Differential Scanning Calorimetry (DSC)

Data synthesized from studies on cholesterol with symmetric diacylphosphatidylcholines.[11][12]

Cholesterol (mol%)PhospholipidΔH (kcal/mol)Tm (°C)
0C(18):C(10)PC~8.0~25.0
10C(18):C(10)PC~5.5~22.6
20C(18):C(10)PC~1.5~20.2
25C(18):C(10)PC~0-
0DPPC~8.7~41.4
10DPPC~7.0~41.0
20DPPC~4.5~40.5

Note: For CGL, one would anticipate a more pronounced decrease in both enthalpy (ΔH) and transition temperature (Tm) due to the disordering effect of the gamma-linolenate chain.

Table 2: Incorporation Efficiency of Cholesteryl Esters into Liposomes

Data based on cholesteryl carborane esters with varying fatty acid chains.[13]

Fatty Acid ChainCholesterol:Phospholipid RatioIncorporation Efficiency (%)
Octyl (C8)1:2~75
Octenyl (C8:1)1:2~85
Octadecyl (C18)1:2~60

Note: The polyunsaturated and kinked nature of gamma-linolenate may lead to different incorporation efficiencies compared to these saturated and monounsaturated chains, likely influenced by the overall lipid composition of the liposome.

Experimental Protocols

Investigating the interaction of CGL with phospholipids requires a multi-technique approach. Below are detailed methodologies for key experiments.

Synthesis of Cholesteryl Gamma-Linolenate

The synthesis of CGL is typically achieved via esterification or transesterification. A plausible laboratory-scale synthesis protocol is as follows:

dot

SynthesisWorkflow Start Reactants: - Gamma-Linolenic Acid - Cholesterol - Dicyclohexylcarbodiimide (B1669883) (DCC) - 4-Dimethylaminopyridine (B28879) (DMAP) Solvent Dissolve in anhydrous Dichloromethane (B109758) (DCM) Start->Solvent Reaction Stir at room temperature under Nitrogen atmosphere for 12-24 hours Solvent->Reaction Filtration Filter to remove Dicyclohexylurea (DCU) byproduct Reaction->Filtration Evaporation Evaporate solvent under reduced pressure Filtration->Evaporation Purification Purify crude product via Silica (B1680970) Gel Column Chromatography (Eluent: Hexane/Ethyl Acetate (B1210297) gradient) Evaporation->Purification Analysis Characterize pure CGL: - TLC - FTIR - Mass Spectrometry Purification->Analysis

Caption: Workflow for the synthesis of Cholesteryl Gamma-Linolenate.

Protocol:

  • Reactant Preparation : In a round-bottom flask, dissolve cholesterol (1 equivalent) and gamma-linolenic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Catalyst Addition : Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst.

  • Coupling Agent : Cool the solution to 0°C in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.5 equivalents), a coupling agent that facilitates ester formation.

  • Reaction : Allow the mixture to warm to room temperature and stir under an inert nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup : Upon completion, the dicyclohexylurea (DCU) byproduct precipitates. Filter the reaction mixture to remove the DCU.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil using silica gel column chromatography with a hexane/ethyl acetate gradient to isolate the pure cholesteryl gamma-linolenate.[14]

  • Characterization : Confirm the identity and purity of the product using Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry.

Preparation of CGL-Containing Liposomes/Lipid Nanoparticles (LNPs)

The thin-film hydration method followed by extrusion is a standard technique for preparing liposomes. For LNPs used in nucleic acid delivery, microfluidic mixing is the state-of-the-art.[15]

dot

LNP_Formation_Workflow cluster_lipids Lipid Phase cluster_aqueous Aqueous Phase Lipids Lipids in Ethanol (B145695): - Ionizable Lipid - Phospholipid (e.g., DSPC) - Cholesteryl Gamma-Linolenate - PEG-Lipid Mixer Microfluidic Mixer (Rapid Mixing) Lipids->Mixer Aqueous Nucleic Acid (e.g., mRNA) in Acidic Buffer (e.g., pH 4) Aqueous->Mixer Dialysis Dialysis against PBS (pH 7.4) to neutralize and remove ethanol Mixer->Dialysis LNP Self-Assembled LNP Dialysis->LNP

Caption: Workflow for Lipid Nanoparticle (LNP) formulation via microfluidic mixing.

Protocol (Microfluidic Mixing for LNPs):

  • Lipid Solution : Prepare a lipid stock solution in ethanol. A typical formulation might include an ionizable lipid, a helper phospholipid (e.g., DSPC), cholesteryl gamma-linolenate (replacing some or all of the free cholesterol), and a PEG-lipid in a specific molar ratio (e.g., 50:10:38.5:1.5).[16]

  • Aqueous Solution : Prepare an aqueous solution containing the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., sodium acetate, pH 4.0).

  • Mixing : Load the lipid-ethanol solution and the aqueous solution into separate syringes connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer).

  • Self-Assembly : Pump the two solutions through the chip at a controlled flow rate. The rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid core to form LNPs.[17]

  • Purification and Buffer Exchange : The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable, neutral-charge particle suspension.

Characterization of CGL-Phospholipid Interactions
  • Differential Scanning Calorimetry (DSC) : This technique is used to measure the thermotropic phase behavior of lipid bilayers. By preparing liposomes with varying molar ratios of CGL to phospholipid (e.g., DPPC), one can measure changes in the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH). A broadening of the transition peak and a decrease in ΔH would indicate a fluidizing or disordering effect of CGL on the membrane.[11][18]

  • X-Ray Diffraction (XRD) : Small-angle X-ray scattering (SAXS) on multilamellar vesicles can determine the lamellar repeat distance (d-spacing), providing information on bilayer thickness. Wide-angle X-ray scattering (WAXS) provides information on the lateral packing of the acyl chains. Incorporation of CGL would be expected to increase the d-spacing and produce a more diffuse WAXS pattern, indicative of disordered chain packing.[19][20][21][22]

  • Fluorescence Polarization : Using a hydrophobic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), one can measure membrane fluidity. A decrease in fluorescence polarization upon incorporation of CGL would provide quantitative evidence of an increase in membrane fluidity.[23]

Implications for Drug Delivery

The unique properties of CGL make it an intriguing, albeit complex, component for lipid-based drug delivery systems.

  • Enhanced Fluidity for Fusion : In LNPs, the fusion of the nanoparticle membrane with the endosomal membrane is a critical step for payload release. The increased fluidity and disorder imparted by CGL could potentially enhance this fusion process, improving delivery efficiency. Free cholesterol is known to improve the efficacy of LNPs, possibly by facilitating endosomal escape.[15] CGL offers an alternative way to modulate membrane properties.

  • Payload Accommodation : The disordered environment created by CGL in the lipid core may improve the encapsulation of highly lipophilic small molecule drugs that would otherwise be difficult to formulate.

  • Stability Concerns : The presence of three double bonds in the gamma-linolenate chain makes CGL susceptible to oxidation. This could compromise the stability of the formulation and potentially introduce lipid peroxides. Therefore, the inclusion of antioxidants (e.g., alpha-tocopherol) in the formulation is crucial.

dot

LogicalRelationship cluster_properties Molecular Properties cluster_effects Effects on Phospholipid Bilayer cluster_implications Implications for Drug Delivery CGL Cholesteryl Gamma-Linolenate (CGL) CholesterolMoiety Rigid Steroid Nucleus CGL->CholesterolMoiety GLAMoiety Kinked, Unsaturated Acyl Chain (C18:3) CGL->GLAMoiety Disruption Disruption of Acyl Chain Packing CholesterolMoiety->Disruption GLAMoiety->Disruption Oxidation Oxidative Instability (Requires Antioxidants) GLAMoiety->Oxidation Fluidity Increased Membrane Fluidity / Disorder Disruption->Fluidity NoCondensation No Condensing Effect (Unlike free Cholesterol) Disruption->NoCondensation Fusion Potentially Enhanced Endosomal Escape Fluidity->Fusion Encapsulation Improved Encapsulation of Lipophilic Drugs Fluidity->Encapsulation

Caption: Logical relationships of CGL properties and their effects.

Conclusion

The interaction of cholesteryl gamma-linolenate with phospholipids is characterized by a dominant disordering effect, driven by the polyunsaturated, kinked acyl chain of gamma-linolenic acid. This behavior contrasts sharply with the well-known ordering and condensing effects of free cholesterol. While CGL is unlikely to participate in the formation of ordered membrane domains, its ability to increase the fluidity of the bilayer core makes it a potentially valuable "helper lipid" in drug delivery formulations. Its use could enhance membrane fusion processes critical for intracellular delivery and improve the solubilization of lipophilic payloads. However, its application requires careful consideration of oxidative stability. Further research employing the experimental techniques outlined in this guide is necessary to fully elucidate the quantitative parameters of its interaction with various phospholipids and to optimize its use in next-generation lipid-based therapeutics.

References

The Discovery and Analysis of Cholesteryl Gamma-Linolenate in Natural Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl gamma-linolenate (B1238488), an ester of cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), is a naturally occurring lipid found within the complex profile of cholesteryl esters in human serum. Its identification has been a result of decades of research into the composition and metabolism of lipids in biological systems. This technical guide provides an in-depth overview of the discovery, analytical methodologies, and biological context of cholesteryl gamma-linolenate, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Context of Cholesteryl Esters

Cholesteryl esters are crucial molecules in lipid metabolism, serving as the primary form for cholesterol transport and storage in the bloodstream.[1][2][3] They are synthesized in plasma through the action of lecithin-cholesterol acyltransferase (LCAT) and within cells by acyl-CoA:cholesterol acyltransferase (ACAT). The fatty acid composition of these esters is diverse and reflects both dietary intake and endogenous fatty acid metabolism. The discovery and characterization of individual cholesteryl esters, including cholesteryl gamma-linolenate, have been driven by advancements in analytical chemistry.

Discovery in Natural Systems: An Indirect Identification

The definitive "discovery" of cholesteryl gamma-linolenate in a natural system was not marked by a single, seminal publication but rather emerged from the broader, systematic analysis of the fatty acid composition of cholesteryl esters in human serum. Pioneering work in the mid-20th century, utilizing techniques like thin-layer chromatography (TLC) and gas chromatography (GC), allowed for the separation of the cholesteryl ester fraction from other lipids and the subsequent analysis of its constituent fatty acids.[4][5][6]

While early studies focused on the more abundant fatty acids, the presence of gamma-linolenic acid as a component of the cholesteryl ester pool in human blood was implicitly established through these comprehensive analyses. The ChEBI (Chemical Entities of Biological Interest) database categorizes cholesteryl gamma-linolenate as a human metabolite found in blood serum, though a primary discovery citation is not provided.

Quantitative Data

Direct quantitative data for intact cholesteryl gamma-linolenate in natural systems is not extensively reported in the literature. However, numerous studies have quantified the percentage of gamma-linolenic acid within the total fatty acid pool of human serum cholesteryl esters, particularly in response to dietary supplementation with GLA-rich oils.

Table 1: Representative Fatty Acid Composition of Human Serum Cholesteryl Esters

Fatty AcidTypical Percentage Range (%)Notes
Linoleic Acid (18:2n-6)40 - 60%The most abundant fatty acid in this fraction.
Oleic Acid (18:1n-9)15 - 25%A major monounsaturated fatty acid.
Palmitic Acid (16:0)10 - 15%A common saturated fatty acid.
Arachidonic Acid (20:4n-6)5 - 10%A key pro-inflammatory precursor.
Gamma-Linolenic Acid (18:3n-6) < 1% (baseline) Levels can increase with dietary supplementation.
Other Fatty AcidsVariableIncludes stearic, palmitoleic, and other minor fatty acids.

Note: These are approximate values and can vary significantly based on diet, genetics, and health status.

Experimental Protocols

The identification and quantification of cholesteryl gamma-linolenate rely on a combination of chromatographic separation and mass spectrometric detection.

Extraction of Lipids from Biological Samples (e.g., Serum)

A common and effective method for lipid extraction is a modification of the Folch or Bligh-Dyer methods.

Protocol:

  • Sample Preparation: To 1 volume of serum, add a known amount of an internal standard (e.g., a cholesteryl ester with an odd-chain fatty acid not present in the sample).

  • Solvent Addition: Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifugation: Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection of the Organic Layer: Carefully aspirate the lower (chloroform) phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical technique (e.g., isopropanol (B130326) for LC-MS).

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Modern LC-MS provides a powerful tool for the direct analysis of intact cholesteryl esters.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

LC Parameters (Example):

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A gradient from 40% B to 100% B over 20-30 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 50 - 60 °C.

MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Precursor Ion Scan: Scan for ions that produce a characteristic fragment of cholesterol (m/z 369.35) upon collision-induced dissociation.

  • Product Ion Scan: Fragment the parent ion of cholesteryl gamma-linolenate to confirm its identity.

Historical Method: Gas Chromatography of Fatty Acid Methyl Esters (FAMEs)

This indirect method was instrumental in the initial characterization of the fatty acid composition of cholesteryl esters.

Protocol:

  • Isolation of Cholesteryl Esters: Separate the cholesteryl ester fraction from the total lipid extract using Thin-Layer Chromatography (TLC) with a mobile phase such as hexane (B92381):diethyl ether:acetic acid (80:20:1, v/v/v).

  • Saponification and Methylation:

    • Scrape the silica (B1680970) gel containing the cholesteryl esters from the TLC plate.

    • Add methanolic NaOH and heat to hydrolyze the ester bond.

    • Add a methylating agent (e.g., BF3-methanol) and heat to convert the released fatty acids to fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: Extract the FAMEs with hexane.

  • GC-FID/GC-MS Analysis:

    • Inject the hexane extract into a gas chromatograph equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

    • Use a suitable capillary column (e.g., a polar column like those with a cyanopropyl stationary phase) to separate the FAMEs.

    • Identify the gamma-linolenic acid methyl ester peak by comparing its retention time and mass spectrum to a known standard.

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific research on signaling pathways directly modulated by intact cholesteryl gamma-linolenate. The biological significance is generally inferred from its constituent components: cholesterol and gamma-linolenic acid.

Gamma-linolenic acid (GLA) is a precursor to dihomo-gamma-linolenic acid (DGLA), which can be further metabolized to produce anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). It is hypothesized that cholesteryl gamma-linolenate may serve as a circulating reservoir for GLA, delivering it to tissues where it can be released and converted into these bioactive molecules.

Visualizations

Experimental Workflows

Experimental_Workflow_LCMS cluster_extraction Lipid Extraction cluster_analysis LC-MS Analysis serum Serum Sample extraction Chloroform:Methanol Extraction serum->extraction dried_lipid Dried Lipid Extract extraction->dried_lipid lc Reversed-Phase HPLC dried_lipid->lc Reconstitution ms High-Resolution MS lc->ms Elution data Data Analysis ms->data Spectral Data result Cholesteryl Gamma-Linolenate Profile data->result Identification & Quantification

Caption: Workflow for the analysis of cholesteryl gamma-linolenate by LC-MS.

Experimental_Workflow_GC cluster_prep Sample Preparation cluster_derivatization Derivatization lipid_extract Total Lipid Extract tlc TLC Separation lipid_extract->tlc ce_fraction Cholesteryl Ester Fraction tlc->ce_fraction hydrolysis Saponification ce_fraction->hydrolysis methylation Methylation hydrolysis->methylation fames FAMEs methylation->fames gc Gas Chromatography (GC-FID/MS) fames->gc Extraction & Injection result Gamma-Linolenic Acid Quantification gc->result Chromatogram & Mass Spectrum

Caption: Workflow for the indirect analysis via GC of FAMEs.

Metabolic Pathway Context

Metabolic_Pathway cluster_esterification Esterification & Transport GLA Gamma-Linolenic Acid (GLA) CE_GLA Cholesteryl Gamma-Linolenate GLA->CE_GLA DGLA Dihomo-Gamma-Linolenic Acid (DGLA) GLA->DGLA Elongase Cholesterol Cholesterol Cholesterol->CE_GLA CE_GLA->GLA Hydrolysis PGE1 Prostaglandin E1 (Anti-inflammatory) DGLA->PGE1 COX Pathway HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE LOX Pathway

Caption: Potential metabolic fate of gamma-linolenic acid from cholesteryl gamma-linolenate.

Conclusion and Future Directions

Cholesteryl gamma-linolenate is an integral, albeit minor, component of the human serum cholesteryl ester profile. Its discovery has been intertwined with the technological advancements in lipid analysis. While direct evidence for its specific biological roles is currently limited, its potential function as a carrier for the bioactive fatty acid GLA warrants further investigation. Future research employing advanced lipidomics platforms could provide more precise quantification of cholesteryl gamma-linolenate in various physiological and pathological states, potentially uncovering novel roles in health and disease. This could be of particular interest to drug development professionals exploring the therapeutic potential of omega-6 fatty acids.

References

Cholesteryl Gamma-Linolenate in Lipid Nanoparticles: A Technical Guide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids. The composition of these LNPs is a critical determinant of their stability, efficacy, and safety. While conventional LNPs typically consist of an ionizable lipid, a phospholipid, a PEGylated lipid, and cholesterol, there is growing interest in modifying these components to enhance therapeutic outcomes. This technical guide explores the potential of incorporating Cholesteryl Gamma-Linolenate, a cholesteryl ester of the omega-6 fatty acid gamma-linolenic acid (GLA), into LNP formulations. Due to a lack of direct published data on LNPs specifically formulated with Cholesteryl Gamma-Linolenate, this document provides a comprehensive, albeit hypothetical, framework based on established principles of LNP formulation and the known biological activities of GLA. This guide details proposed formulations, experimental protocols for synthesis and characterization, and discusses the potential therapeutic applications and associated signaling pathways.

Introduction to Cholesteryl Gamma-Linolenate

Cholesteryl Gamma-Linolenate is an ester formed from cholesterol and gamma-linolenic acid (GLA), a polyunsaturated omega-6 fatty acid.[1] GLA itself is recognized for its anti-inflammatory and anti-cancer properties.[1][2][3] The rationale for incorporating Cholesteryl Gamma-Linolenate into LNPs is twofold: to leverage the structural role of the cholesterol moiety in LNP formation and stability, and to deliver the therapeutically active GLA to target cells. The ester linkage may also provide a mechanism for controlled release of GLA upon enzymatic cleavage within the cellular environment.

Hypothetical Formulation of Cholesteryl Gamma-Linolenate LNPs

Based on established LNP formulations, a hypothetical formulation incorporating Cholesteryl Gamma-Linolenate is proposed.[4][5][6] This formulation would substitute a portion of the standard cholesterol with Cholesteryl Gamma-Linolenate. The precise molar ratio would require empirical optimization, but a starting point could be a 1:1 substitution of up to 50% of the cholesterol content.

Table 1: Proposed Lipid Composition of Cholesteryl Gamma-Linolenate LNPs
ComponentExample MaterialMolar Ratio (%)Function
Ionizable LipidDLin-MC3-DMA50Encapsulation of nucleic acid cargo and endosomal escape
PhospholipidDSPC10Structural integrity of the lipid bilayer
CholesterolCholesterol19.25Stabilizes the LNP structure and modulates membrane fluidity
Cholesteryl Ester Cholesteryl Gamma-Linolenate 19.25 Stabilizing agent and delivery of therapeutic GLA
PEGylated LipidDMG-PEG20001.5Steric stabilization, prevention of aggregation, and control of particle size

Experimental Protocols

The following protocols are based on standard methodologies for the formulation and characterization of LNPs and are adapted for the inclusion of Cholesteryl Gamma-Linolenate.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for the controlled formulation of LNPs.[7][8][9]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)

  • DSPC in ethanol

  • Cholesterol in ethanol

  • Cholesteryl Gamma-Linolenate in ethanol

  • DMG-PEG2000 in ethanol

  • mRNA (or other nucleic acid cargo) in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

Procedure:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid, DSPC, cholesterol, Cholesteryl Gamma-Linolenate, and DMG-PEG2000 at the desired molar ratio (e.g., 50:10:19.25:19.25:1.5).

  • Prepare the aqueous phase by dissolving the mRNA in the citrate buffer.

  • Set up the microfluidic mixing system with the lipid-ethanol solution in one syringe and the mRNA-aqueous solution in another.

  • Typically, a flow rate ratio of 3:1 (aqueous:organic) is used.[10] The total flow rate will depend on the specific microfluidic device and desired particle size.

  • Initiate the flow to mix the two streams rapidly. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Citrate Buffer, pH 4) Lipids Ionizable Lipid DSPC Cholesterol Cholesteryl Gamma-Linolenate DMG-PEG2000 Mixer Microfluidic Mixer Lipids->Mixer mRNA mRNA Cargo mRNA->Mixer LNPs Self-Assembled LNPs (in Ethanol/Buffer) Mixer->LNPs Dialysis Dialysis (PBS, pH 7.4) LNPs->Dialysis Final_LNPs Final LNP Formulation Dialysis->Final_LNPs

LNP Formulation Workflow

LNP Characterization

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the LNPs. Electrophoretic Light Scattering (ELS) is used to measure the zeta potential.[11][12][][14][15]

Procedure:

  • Dilute the final LNP formulation in PBS (pH 7.4).

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size and PDI using DLS.

  • Measure the zeta potential using ELS.

The RiboGreen assay is a common method to determine the encapsulation efficiency of mRNA in LNPs.[16][17][18][19]

Procedure:

  • Prepare a standard curve of the mRNA.

  • In a 96-well plate, add the LNP sample to wells with and without a lysis buffer (e.g., 2% Triton X-100). The lysis buffer disrupts the LNPs to release the encapsulated mRNA.

  • Add the RiboGreen reagent, which fluoresces upon binding to RNA, to all wells.

  • Measure the fluorescence intensity.

  • The encapsulation efficiency is calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) can be used to quantify the individual lipid components in the LNP formulation.[20][21][22][23]

Procedure:

  • Disrupt the LNP structure to release the lipids.

  • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a CAD.

  • Run a gradient elution to separate the different lipid species.

  • Quantify each lipid by comparing the peak areas to those of known standards.

Table 2: Hypothetical Physicochemical Properties of Cholesteryl Gamma-Linolenate LNPs
ParameterExpected ValueMethod
Particle Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to +10 mV (at pH 7.4)Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 90%RiboGreen Assay

Potential Therapeutic Applications and Signaling Pathways

The therapeutic potential of Cholesteryl Gamma-Linolenate LNPs stems from the biological activities of GLA.

Anti-Inflammatory Effects

GLA has demonstrated significant anti-inflammatory properties.[24][25][26][27] It is metabolized in the body to dihomo-γ-linolenic acid (DGLA), which is a precursor to anti-inflammatory eicosanoids such as prostaglandin (B15479496) E1 (PGE1).[28] GLA can also inhibit the production of pro-inflammatory mediators. Studies have shown that GLA can inhibit the activation of the transcription factors NF-κB and AP-1, which are key regulators of the inflammatory response.[24][27]

Anti_Inflammatory_Pathway cluster_lps Inflammatory Stimulus (e.g., LPS) cluster_gla Therapeutic Intervention LPS LPS ERK_JNK ERK/JNK Pathway LPS->ERK_JNK activates IKK IκB Kinase (IKK) LPS->IKK activates GLA Gamma-Linolenic Acid (GLA) GLA->ERK_JNK inhibits GLA->IKK inhibits AP1 AP-1 Activation ERK_JNK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Pro-IL-1β) AP1->Inflammatory_Genes IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB NFkB->Inflammatory_Genes

GLA's Anti-Inflammatory Signaling

Cancer Therapy

GLA has been shown to exhibit selective cytotoxicity against cancer cells.[1][29] The delivery of GLA via LNPs could enhance its anti-cancer efficacy by improving its solubility and enabling targeted delivery to tumors. One of the proposed mechanisms of action of GLA in cancer is through the modulation of the LKB1-AMPK-mTOR signaling pathway, which plays a crucial role in regulating cell metabolism and growth.[30][31][32][33][34] By activating AMPK, GLA can inhibit mTOR, a key promoter of cell proliferation, and induce autophagy, leading to cancer cell death.

Cancer_Therapy_Pathway cluster_gla_delivery LNP-Mediated Delivery GLA_LNP Cholesteryl Gamma-Linolenate LNP LKB1 LKB1 GLA_LNP->LKB1 activates AMPK AMPK LKB1->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy induces Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation promotes

GLA's Anti-Cancer Signaling

Other Potential Applications

Given the diverse biological activities of GLA, Cholesteryl Gamma-Linolenate LNPs could also be explored for applications in:

  • Diabetic neuropathy: GLA has shown potential in improving symptoms of nerve damage in diabetic patients.[1]

  • Atopic dermatitis: GLA may help reduce skin inflammation and improve skin barrier function.[1]

  • Rheumatoid arthritis: The anti-inflammatory properties of GLA could be beneficial in managing this autoimmune disease.[1]

Conclusion and Future Directions

The incorporation of Cholesteryl Gamma-Linolenate into lipid nanoparticles represents a promising, yet unexplored, strategy for advanced drug delivery. This technical guide provides a foundational framework for researchers to begin investigating this novel LNP composition. Future work should focus on the empirical determination of optimal lipid molar ratios, comprehensive characterization of the resulting LNPs, and in vitro and in vivo studies to validate the therapeutic efficacy for various disease indications. The ability to combine the structural benefits of cholesterol with the therapeutic activity of gamma-linolenic acid in a single molecule offers a compelling avenue for the development of next-generation nanomedicines.

Disclaimer: The formulation and quantitative data presented in this document are hypothetical and based on established principles of LNP technology. Experimental validation is required to confirm these projections.

References

In Vitro Effects of Cholesteryl Gamma-Linolenate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 11, 2025

**Executive Summary

This technical guide provides a comprehensive overview of the in vitro effects of Cholesteryl Gamma-Linolenate (CGL), a cholesteryl ester of the omega-6 fatty acid, gamma-linolenic acid (GLA). Due to the limited direct in vitro research on CGL, this document focuses on the extensive body of evidence for the biological activities of GLA, the active component released upon CGL hydrolysis. It is presumed that the primary mechanism of action for CGL in a cellular context involves its uptake and subsequent enzymatic cleavage into cholesterol and free GLA. This guide synthesizes the known in vitro effects of GLA on various cell types, including its roles in apoptosis, inflammation, and cellular proliferation. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to support researchers and drug development professionals in this field.

Introduction: Cholesteryl Gamma-Linolenate and Its Hydrolysis

Cholesteryl Gamma-Linolenate is a molecule formed through the esterification of cholesterol with gamma-linolenic acid.[1] In an in vitro setting, it is hypothesized that CGL is taken up by cells and then hydrolyzed by intracellular enzymes, such as cholesteryl ester hydrolases, to release free cholesterol and GLA. This process is crucial as the biological effects attributed to CGL are largely mediated by the liberated GLA.

The uptake and hydrolysis of cholesteryl esters are fundamental cellular processes. Macrophages, for instance, can internalize cholesteryl esters from lipoproteins, hydrolyze them in lysosomes, and re-esterify the resulting cholesterol in the cytoplasm.[1] The net hydrolysis of these cytoplasmic cholesteryl esters is tightly linked to cholesterol efflux from the cell, a process stimulated by acceptors like high-density lipoprotein (HDL).[1] The efficiency of this hydrolysis can be a determining factor in the subsequent biological activity of the released fatty acid.

In Vitro Effects of Gamma-Linolenic Acid (GLA)

The in vitro effects of GLA are multifaceted and cell-type specific, with significant implications for cancer, inflammation, and cardiovascular research.

Anti-Cancer Effects

GLA has demonstrated cytotoxic and cytostatic effects on a variety of cancer cell lines in vitro. The primary mechanism is often the induction of apoptosis.

GLA has been shown to induce apoptosis in various cancer cells, including B-chronic lymphocytic leukaemia (B-CLL) cells, glioblastoma cells, and chronic myelogenous leukemia K562 cells.[2][3][4][5] In B-CLL cells, GLA significantly increased the percentage of apoptotic cells compared to spontaneous apoptosis.[2] This apoptotic effect can be inhibited by the pan-caspase inhibitor z-VAD-fmk, indicating the involvement of caspases.[5] The apoptotic pathway often involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3.[5] Furthermore, in some cancer cells, the pro-apoptotic effects of GLA are associated with increased lipid peroxidation.[5]

In addition to inducing apoptosis, GLA can inhibit the proliferation and migration of cancer cells. Studies on glioblastoma cells have shown that treatment with GLA leads to a decreased number of proliferative and migratory cells.[4] In some cell lines, the cytostatic effect of GLA is most potent when it is not metabolized into its downstream products, suggesting that GLA itself is the primary active agent.[6]

Anti-Inflammatory Effects

GLA and its metabolite, dihomo-γ-linolenic acid (DGLA), exhibit significant anti-inflammatory properties in vitro.

In cultured human endothelial cells, GLA and its elongation product DGLA have been shown to decrease the production of pro-inflammatory molecules such as soluble intercellular adhesion molecule-1 (sICAM-1), monocyte chemoattractant protein-1 (MCP-1), and RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).[7] These fatty acids also reduce the adhesion of monocytes to endothelial cells.[7] Furthermore, in macrophages, fatty acid enrichment can alter the inflammatory response, with some studies suggesting that n-6 PUFAs like the metabolites of GLA can have differential effects on the secretion of TNFα and IL-6.[8]

The anti-inflammatory actions of GLA are, in part, mediated by its conversion to DGLA, which can be further metabolized to anti-inflammatory eicosanoids. The metabolism of linoleic acid to arachidonic acid (a pro-inflammatory precursor) involves the conversion of linoleic acid to GLA and then to DGLA.[9]

Effects on Cholesterol Metabolism and Atherosclerosis-Related Processes

The liberation of GLA from CGL has potential implications for cellular processes related to atherosclerosis. DGLA, a metabolite of GLA, has been shown to inhibit several key cellular processes associated with this disease.[10]

In vitro studies with macrophages have demonstrated that DGLA can inhibit the formation of foam cells, which are a hallmark of atherosclerotic plaques.[10] This is achieved through multiple mechanisms, including the inhibition of modified low-density lipoprotein (LDL) uptake and the stimulation of cholesterol efflux from these cells.[10] DGLA reduces the expression of key scavenger receptors like SR-A and CD36, which are involved in the uptake of modified LDL.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on the effects of Gamma-Linolenic Acid.

Table 1: Apoptotic Effects of GLA on Cancer Cells

Cell LineGLA ConcentrationIncubation TimeObserved EffectReference
B-chronic lymphocytic leukaemia (B-CLL) B-cells5 µg/ml24 hours42% of cells undergoing apoptosis (compared to 20% spontaneous)[2]
B-chronic lymphocytic leukaemia (B-CLL) B-cells10 µg/ml24 hoursSignificantly higher apoptosis than normal B-cells (p=0.027)[2]
B-chronic lymphocytic leukaemia (B-CLL) B-cells15 µg/ml24 hoursSignificantly higher apoptosis than normal B-cells (p=0.022)[2]
B-chronic lymphocytic leukaemia (B-CLL) T-cells10 µg/mlNot SpecifiedInduction of apoptosis[2]
B-chronic lymphocytic leukaemia (B-CLL) T-cells30 µg/mlNot SpecifiedInduction of apoptosis[2]

Table 2: Anti-Inflammatory Effects of GLA and its Metabolites

Cell LineCompoundConcentrationTreatmentObserved EffectReference
EA.hy926 (Endothelial Cells)GLA50 µMPre-treatment before TNF-α stimulationDecrease in sICAM-1, MCP-1, and RANTES production[7]
EA.hy926 (Endothelial Cells)DGLA10 µMPre-treatment before TNF-α stimulationDecrease in sICAM-1, MCP-1, RANTES, and IL-6 production[7]
THP-1 (Monocytes)Various Fatty AcidsNot Specified-Reduced adhesion to endothelial cells[7]

Table 3: Effects of DGLA on Macrophage Foam Cell Formation

Cell TypeCompoundTreatmentObserved EffectReference
MacrophagesDGLA-Inhibition of modified LDL uptake[10]
MacrophagesDGLA-Stimulation of cholesterol efflux[10]
MacrophagesDGLA-Reduction in expression of scavenger receptors SR-A and CD36[10]

Experimental Protocols

This section provides a summary of the methodologies used in key in vitro studies of GLA.

Cell Culture and Treatment
  • Cell Lines: A variety of human and animal cell lines have been used, including B-CLL cells from patients, human endothelial cell line EA.hy926, and macrophage cell lines.

  • Culture Conditions: Cells are typically cultured in standard media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • GLA Preparation and Application: GLA is often dissolved in a solvent like ethanol (B145695) or DMSO to create a stock solution, which is then diluted in the culture medium to the desired final concentration for treating the cells. Control cells are treated with the vehicle alone.

Apoptosis Assays
  • Morphological Assessment: Apoptosis can be identified by changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, often visualized by staining with DNA-binding fluorochromes like Hoechst 33342.

  • Flow Cytometry: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to quantify the percentage of apoptotic and necrotic cells.

  • Caspase Activity Assays: The involvement of caspases can be determined using colorimetric or fluorometric assays that measure the activity of specific caspases, such as caspase-3.

  • Western Blotting: The expression levels of apoptosis-related proteins, such as Bcl-2 family members and cleaved PARP, can be analyzed by Western blotting.

Inflammation Assays
  • ELISA (Enzyme-Linked Immunosorbent Assay): The secretion of cytokines and chemokines (e.g., IL-6, MCP-1) into the cell culture supernatant can be quantified using ELISA kits.

  • RT-PCR (Reverse Transcription-Polymerase Chain Reaction): The mRNA expression levels of inflammatory genes can be measured using RT-PCR or quantitative real-time PCR (qPCR).

  • Cell Adhesion Assays: The adhesion of monocytes to endothelial cell monolayers can be quantified by labeling the monocytes with a fluorescent dye and measuring the fluorescence after co-incubation and washing.

Cholesterol Metabolism Assays
  • Cholesterol Efflux Assay: Cells are pre-loaded with radiolabeled cholesterol (e.g., [3H]-cholesterol). The medium is then replaced with fresh medium containing a cholesterol acceptor (e.g., HDL). The amount of radioactivity released into the medium over time is measured to determine the rate of cholesterol efflux.

  • LDL Uptake Assay: The uptake of LDL can be measured by incubating cells with fluorescently labeled LDL (e.g., DiI-LDL) and then quantifying the cellular fluorescence using flow cytometry or fluorescence microscopy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro effects of GLA.

GLA_Metabolism_and_Action CGL Cholesteryl Gamma-Linolenate Hydrolysis Cellular Uptake & Hydrolysis CGL->Hydrolysis GLA Gamma-Linolenic Acid (GLA) Hydrolysis->GLA DGLA Dihomo-Gamma-Linolenic Acid (DGLA) GLA->DGLA Elongase Apoptosis Induction of Apoptosis GLA->Apoptosis PGE1 Prostaglandin E1 (PGE1) DGLA->PGE1 COX Inflammation Modulation of Inflammation DGLA->Inflammation PGE1->Inflammation

Caption: Metabolism of CGL and subsequent actions of GLA.

Apoptosis_Induction_Workflow start Cancer Cell Culture treatment Treat with GLA (or vehicle control) start->treatment incubation Incubate for Specific Duration treatment->incubation assay_morphology Assess Morphology (Hoechst Staining) incubation->assay_morphology assay_flow Quantify Apoptosis (Annexin V/PI Staining) incubation->assay_flow assay_caspase Measure Caspase-3 Activity incubation->assay_caspase analysis Data Analysis and Comparison assay_morphology->analysis assay_flow->analysis assay_caspase->analysis

Caption: Experimental workflow for assessing GLA-induced apoptosis.

Conclusion

The in vitro evidence strongly suggests that Cholesteryl Gamma-Linolenate serves as a delivery vehicle for gamma-linolenic acid, which then exerts a range of biological effects. GLA has demonstrated significant anti-cancer properties through the induction of apoptosis and inhibition of cell proliferation, as well as potent anti-inflammatory effects by modulating the production of inflammatory mediators. Furthermore, its metabolite DGLA shows promise in targeting cellular processes relevant to atherosclerosis. This technical guide provides a foundation for researchers and drug development professionals to design and interpret in vitro studies aimed at further elucidating the therapeutic potential of Cholesteryl Gamma-Linolenate and its active component, GLA. Future research should focus on direct comparative studies of CGL and GLA to understand any unique contributions of the cholesteryl ester form to cellular uptake, stability, and efficacy.

References

Cholesteryl Gamma-Linolenate: A Technical Guide to its Prospective Impact on Lipid Raft Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the theoretical impact of Cholesteryl Gamma-Linolenate (B1238488) (CGL), a cholesterol ester of the omega-6 fatty acid gamma-linolenic acid (GLA), on the structure, composition, and signaling functions of lipid rafts. While direct experimental evidence on CGL is nascent, this document synthesizes biophysical principles and data from structurally related lipids to formulate a guiding hypothesis. It is proposed that the unique stereochemistry of the gamma-linolenate acyl chain will lead to a significant disruption of the highly ordered environment of lipid rafts. This guide provides a comprehensive overview of the current understanding of lipid rafts, the anticipated effects of CGL, and detailed experimental protocols to investigate these hypotheses. The enclosed methodologies and visualizations are intended to serve as a foundational resource for researchers aiming to elucidate the role of CGL in membrane biology and its potential as a therapeutic modulator of lipid raft-dependent signaling pathways.

Introduction to Lipid Rafts

Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids, and specific membrane proteins.[1][2][3] These domains are characterized by a higher degree of lipid packing and a more ordered state (liquid-ordered phase) compared to the surrounding bilayer (liquid-disordered phase).[4] This unique environment allows lipid rafts to function as organizing centers for the assembly of signaling molecules, facilitating efficient signal transduction.[1][5] Key functions attributed to lipid rafts include:

  • Signal Transduction: Concentrating receptors and downstream signaling molecules to enhance the speed and specificity of cellular responses.[5]

  • Protein Trafficking: Sorting and trafficking of specific proteins to their correct cellular destinations.

  • Pathogen Entry: Serving as entry points for certain viruses and bacteria.

The integrity of lipid rafts is critically dependent on their lipid composition, particularly the presence of cholesterol, which acts as a molecular spacer and dynamic "glue" that stabilizes the packed structure of sphingolipids.[6]

Cholesteryl Gamma-Linolenate: A Hypothetical Modulator of Lipid Rafts

Cholesteryl Gamma-Linolenate is a cholesterol ester formed from the essential omega-6 fatty acid, gamma-linolenic acid (18:3, n-6). While data on CGL's direct interaction with lipid rafts is limited, the biophysical properties of GLA and other polyunsaturated fatty acids (PUFAs) allow for a strong predictive model of its effects.

The "Kinked" Acyl Chain Hypothesis

The defining feature of gamma-linolenic acid is the presence of three cis-double bonds. This introduces significant "kinks" in the acyl chain, leading to a bulkier and less flexible structure compared to the saturated fatty acids typically found in lipid rafts. Based on studies of similar molecules, it is hypothesized that the incorporation of CGL into the plasma membrane will have the following consequences:

  • Disruption of Lipid Packing: The irregular shape of the gamma-linolenate chain is expected to interfere with the tight packing of cholesterol and sphingolipids, thereby decreasing the stability of the liquid-ordered phase.

  • Increased Membrane Fluidity: By disrupting the ordered structure, CGL is predicted to increase the fluidity of the lipid raft domains.

  • Exclusion from Rafts: Due to its disruptive nature, CGL itself is likely to be excluded from the highly ordered core of lipid rafts, potentially localizing to the raft boundary or the surrounding disordered membrane.

A key piece of indirect evidence comes from a study comparing phosphatidylcholines containing either alpha-linolenic acid (an isomer of GLA) or GLA. This research demonstrated that the gamma-isomer does not induce the condensation of lipid monolayers in the presence of cholesterol, a key characteristic of raft formation, whereas the alpha-isomer does.[2] This suggests that the specific position of the double bonds in GLA is critical to its disruptive effect on ordered lipid domains.

Anticipated Impact on Lipid Raft Function

The structural perturbations induced by Cholesteryl Gamma-Linolenate are expected to have significant downstream effects on lipid raft-mediated cellular processes:

  • Altered Protein Partitioning: The disruption of the raft environment may lead to the displacement of resident signaling proteins, thereby altering their activity.

  • Modulation of Signaling Pathways: By disassembling signaling platforms, CGL could attenuate or inhibit signal transduction cascades that are dependent on lipid raft integrity.

  • Changes in Membrane Protein Trafficking: Alterations in the structure and stability of lipid rafts may affect the sorting and transport of raft-associated proteins.

Quantitative Data Summary

While direct quantitative data for Cholesteryl Gamma-Linolenate is not yet available, the following tables summarize expected outcomes based on studies of other polyunsaturated cholesteryl esters and their effects on model membranes and cells. These tables are intended to provide a framework for the type of data that should be collected in future experiments.

Table 1: Predicted Biophysical Effects of Cholesteryl Gamma-Linolenate on Model Membranes

ParameterControl (Saturated Acyl Chain)Cholesteryl Gamma-LinolenatePredicted Change
Membrane Fluidity (Anisotropy) LowHighIncrease
Lipid Packing Density HighLowDecrease
Domain Size of Ordered Phase Large, stableSmall, transientDecrease
Cholesterol Condensing Effect PresentAbsentAbolished

Table 2: Predicted Changes in Lipid Raft Composition Following CGL Treatment

ComponentControl (Untreated Cells)CGL-Treated CellsPredicted Change
Cholesterol HighModerateDecrease
Sphingomyelin HighModerateDecrease
Saturated Phospholipids HighModerateDecrease
Raft-Associated Proteins (e.g., Flotillin) HighLowDecrease
Non-Raft Proteins (e.g., Transferrin Receptor) LowNo significant change-

Detailed Experimental Protocols

To investigate the impact of Cholesteryl Gamma-Linolenate on lipid rafts, a multi-faceted approach employing both in vitro model systems and cell-based assays is recommended.

Synthesis of Cholesteryl Gamma-Linolenate
  • Objective: To synthesize and purify Cholesteryl Gamma-Linolenate for use in subsequent experiments.

  • Methodology: The synthesis can be achieved through the esterification of cholesterol with gamma-linolenic acid. A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

    • Dissolve cholesterol and gamma-linolenic acid in an anhydrous solvent (e.g., dichloromethane).

    • Add DMAP and then DCC to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by thin-layer chromatography).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the crude product using column chromatography on silica (B1680970) gel.

    • Confirm the identity and purity of the final product by NMR and mass spectrometry.

Preparation of Model Membranes (Liposomes)
  • Objective: To create artificial lipid bilayers to study the biophysical effects of CGL in a controlled environment.

  • Methodology:

    • Prepare a lipid mixture of desired composition (e.g., DOPC, sphingomyelin, and cholesterol) in chloroform.

    • Add Cholesteryl Gamma-Linolenate at various molar percentages to the lipid mixture.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with a suitable buffer to form multilamellar vesicles (MLVs).

    • Create unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Analysis of Membrane Fluidity (Fluorescence Anisotropy)
  • Objective: To quantify the effect of CGL on the fluidity of model membranes.

  • Methodology:

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the prepared liposomes.

    • Measure the steady-state fluorescence anisotropy of the probe using a fluorometer.

    • A decrease in anisotropy indicates an increase in membrane fluidity.

Isolation of Detergent-Resistant Membranes (DRMs)
  • Objective: To isolate lipid rafts from cultured cells treated with CGL.

  • Methodology: This protocol is based on the resistance of lipid rafts to solubilization by non-ionic detergents at low temperatures.[7]

    • Culture cells to confluence and treat with Cholesteryl Gamma-Linolenate or a vehicle control.

    • Lyse the cells in a cold buffer containing 1% Triton X-100.

    • Subject the lysate to sucrose (B13894) density gradient ultracentrifugation.

    • Collect the fractions from the top of the gradient. Detergent-resistant membranes will float to a low-density fraction.

    • Analyze the protein and lipid composition of the fractions.

Quantitative Proteomic and Lipidomic Analysis
  • Objective: To identify and quantify changes in the protein and lipid composition of lipid rafts following CGL treatment.

  • Methodology:

    • Isolate DRMs as described in section 5.4.

    • For proteomics, digest the protein content of the DRM fraction with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

    • For lipidomics, extract the lipids from the DRM fraction and analyze them by LC-MS/MS.

    • Use label-free or stable isotope labeling methods for relative or absolute quantification of proteins and lipids.

Fluorescence Microscopy of Lipid Rafts
  • Objective: To visualize the effect of CGL on the organization and dynamics of lipid rafts in living cells.

  • Methodology:

    • Label lipid rafts in live cells using a fluorescent marker, such as the cholera toxin B subunit (which binds to the raft-associated ganglioside GM1) conjugated to a fluorophore.

    • Alternatively, express a raft-associated protein (e.g., flotillin) tagged with a fluorescent protein (e.g., GFP).

    • Treat the cells with Cholesteryl Gamma-Linolenate.

    • Image the cells using confocal or total internal reflection fluorescence (TIRF) microscopy to observe changes in the distribution and clustering of the fluorescent marker.

Mandatory Visualizations

Signaling_Pathway_Disruption cluster_0 Lipid Raft (Control) cluster_1 Disrupted Raft (CGL) Receptor Receptor Kinase Kinase Receptor->Kinase Activation Effector Effector Protein Kinase->Effector Phosphorylation Downstream Signaling Downstream Signaling Effector->Downstream Signaling Signal Propagation Receptor_d Receptor Kinase_d Kinase Receptor_d->Kinase_d Impaired Activation Effector_d Effector Protein Kinase_d->Effector_d Reduced Phosphorylation Attenuated Signaling Attenuated Signaling Effector_d->Attenuated Signaling Signal Attenuation

Caption: Hypothetical disruption of a lipid raft-mediated signaling pathway by Cholesteryl Gamma-Linolenate.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Biochemical Analysis cluster_2 Microscopy A Cell Seeding B Treatment with CGL A->B C Detergent-Resistant Membrane Isolation B->C F Fluorescent Labeling of Lipid Rafts B->F D Quantitative Proteomics (LC-MS/MS) C->D E Quantitative Lipidomics (LC-MS/MS) C->E G Live Cell Imaging F->G

Caption: Experimental workflow for investigating the impact of CGL on lipid rafts.

Conclusion

The incorporation of Cholesteryl Gamma-Linolenate into cellular membranes is hypothesized to be a significant disruptor of lipid raft integrity. This is predicated on the unique structural properties of the gamma-linolenic acid acyl chain, which are anticipated to interfere with the highly ordered lipid packing that defines these microdomains. The consequent alterations in lipid raft composition and stability are likely to have profound effects on a multitude of cellular signaling pathways. The experimental framework provided in this guide offers a robust starting point for the systematic investigation of these hypotheses. Elucidating the precise molecular interactions between Cholesteryl Gamma-Linolenate and lipid rafts will not only advance our fundamental understanding of membrane biology but also holds the potential to unveil novel therapeutic strategies for diseases in which lipid raft dysfunction plays a pivotal role.

References

The Core Mechanism of Action of Cholesteryl Gamma-Linolenate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl gamma-linolenate (B1238488) is a cholesterol ester of the omega-6 fatty acid, gamma-linolenic acid (GLA). While direct research on the cholesteryl ester form is limited, the primary mechanism of action is widely understood to be mediated through the bioactivity of its constituent molecule, GLA, following enzymatic hydrolysis. This guide delineates the current understanding of the molecular pathways influenced by GLA, focusing on its anti-cancer and anti-inflammatory properties. It is presumed that upon administration, cholesteryl gamma-linolenate is hydrolyzed by cholesterol esterases, releasing cholesterol and free GLA, which then exerts its physiological effects.[1][2] This document will therefore focus on the established mechanisms of GLA.

Gamma-linolenic acid is a precursor to dihomo-gamma-linolenic acid (DGLA), which is further metabolized to produce bioactive lipid mediators, including the anti-inflammatory prostaglandin (B15479496) E1 (PGE1).[3][4] GLA and its metabolites have demonstrated the ability to modulate various cellular processes, including apoptosis, cell proliferation, and inflammatory responses.[5][6]

Data Presentation: Quantitative Effects of Gamma-Linolenic Acid

The cytotoxic and anti-proliferative effects of GLA have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Cell LineCancer TypeIC50 of GLA (µM)Exposure Time (hours)Reference
HT-29Colorectal Cancer25572[5]
HT-29Colorectal Cancer30248[5]
K562/ADMLeukemia11348[5]
K562/ADMLeukemia101.5972[5]
MDA-MB-231Breast CancerNot specified, synergistic with paclitaxel24[2]
SK-Br3Breast CancerNot specified, synergistic with paclitaxelNot specified[2]
T47DBreast CancerNot specified, synergistic with paclitaxelNot specified[2]
MCF-7Breast CancerNot specified, synergistic with paclitaxelNot specified[2]

Core Mechanisms of Action

The biological activities of gamma-linolenic acid are multifaceted, primarily revolving around its influence on cellular signaling pathways that govern cell death, proliferation, and inflammation.

Induction of Apoptosis via Oxidative Stress

A primary anti-cancer mechanism of GLA is the induction of apoptosis, or programmed cell death, in tumor cells.[5][7] This is largely attributed to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation.[7]

Increased intracellular ROS levels, triggered by GLA, lead to the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1). Under normal conditions, ASK1 is kept in an inactive state through its association with thioredoxin (Trx).[5][6] The presence of ROS oxidizes Trx, causing its dissociation from ASK1 and allowing ASK1 to become active.[5][8] Activated ASK1 then phosphorylates and activates downstream kinases in the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the activation of apoptotic effectors.[9]

ROS_ASK1_JNK_p38_Pathway GLA Gamma-Linolenic Acid ROS Reactive Oxygen Species (ROS) GLA->ROS Induces Trx_reduced Thioredoxin (Reduced) ROS->Trx_reduced Oxidizes Trx_oxidized Thioredoxin (Oxidized) Trx_reduced->Trx_oxidized ASK1_inactive ASK1 (Inactive) Trx_reduced->ASK1_inactive Inhibits ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active Activation upon Trx dissociation MKK3_6 MKK3/6 ASK1_active->MKK3_6 Phosphorylates MKK4_7 MKK4/7 ASK1_active->MKK4_7 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis

ROS/ASK1/JNK/p38 MAPK Signaling Pathway.
Modulation of Cellular Metabolism and Growth via the LKB1/AMPK/mTOR Pathway

Gamma-linolenic acid has also been shown to influence cellular energy homeostasis and growth signaling through the LKB1/AMPK/mTOR pathway. This pathway is a critical regulator of cell metabolism, growth, and survival in response to energy stress.

Under conditions of cellular stress, such as that induced by GLA, the AMP/ATP ratio increases. This leads to the activation of AMP-activated protein kinase (AMPK), a central energy sensor. AMPK activation is mediated by the upstream kinase LKB1.[10][11] Once activated, AMPK phosphorylates and activates the TSC2 tumor suppressor, which in turn inhibits the mTORC1 complex.[12] Inhibition of mTORC1, a key regulator of protein synthesis and cell growth, can lead to a reduction in cell proliferation and the induction of apoptosis.[11]

LKB1_AMPK_mTOR_Pathway GLA Gamma-Linolenic Acid Cellular_Stress Cellular Stress (Increased AMP/ATP) GLA->Cellular_Stress LKB1 LKB1 Cellular_Stress->LKB1 AMPK_inactive AMPK (Inactive) LKB1->AMPK_inactive Activates AMPK_active AMPK (Active) AMPK_inactive->AMPK_active TSC2 TSC2 AMPK_active->TSC2 Phosphorylates mTORC1 mTORC1 TSC2->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

LKB1/AMPK/mTOR Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of GLA's mechanism of action are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treatment: Treat cells with varying concentrations of GLA or Cholesteryl Gamma-Linolenate and incubate for the desired period (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Reference: [1][8][13][14]

Apoptosis Detection: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a fluorescent reporter molecule (e.g., AMC - 7-amino-4-methylcoumarin). Cleavage of the substrate by active caspase-3 releases the fluorescent reporter, which can be quantified.[15][16]

  • Protocol:

    • Cell Lysis: After treatment, lyse the cells using a specific lysis buffer.

    • Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-AMC) to the cell lysate.

    • Incubation: Incubate the mixture at 37°C, protected from light.

    • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorometer.

  • Reference: [14][17]

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[18]

  • Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with labeled dUTPs. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.[18]

  • Protocol:

    • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.[19][20][21]

    • TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT and labeled dUTPs.

    • Detection: Wash the cells and visualize the labeled DNA fragments using a fluorescence microscope.

  • Reference: [18][19][20][21]

Assessment of Lipid Peroxidation: Malondialdehyde (MDA) Assay

This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation.[22][23]

  • Principle: MDA reacts with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored MDA-TBA adduct, which can be quantified spectrophotometrically.

  • Protocol:

    • Sample Preparation: Homogenize tissue or lyse cells and collect the supernatant.

    • TBA Reaction: Add TBA reagent to the sample and incubate at 95°C for 60 minutes.

    • Extraction: After cooling, extract the MDA-TBA adduct with a solvent like n-butanol.

    • Absorbance Reading: Measure the absorbance of the organic phase at ~532 nm.

  • Reference: [13][24][25]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the mechanism of action of Cholesteryl Gamma-Linolenate.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Lines Treatment Treat with Cholesteryl Gamma-Linolenate / GLA Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assays (Caspase-3, TUNEL) Treatment->Apoptosis_Assay Lipid_Peroxidation Lipid Peroxidation Assay (MDA) Treatment->Lipid_Peroxidation Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Data_Analysis Quantitative Analysis of Results Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Lipid_Peroxidation->Data_Analysis Western_Blot->Data_Analysis Animal_Model Animal Model (e.g., Xenograft) Administration Administer Cholesteryl Gamma-Linolenate Animal_Model->Administration Tumor_Measurement Tumor Growth Measurement Administration->Tumor_Measurement Tissue_Analysis Tissue Analysis (Histology, Biomarkers) Administration->Tissue_Analysis Tumor_Measurement->Data_Analysis Tissue_Analysis->Data_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Data_Analysis->Mechanism_Elucidation

References

Preliminary Investigation of Cholesteryl Gamma-Linolenate in Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cholesteryl Gamma-Linolenate (CGL) is a cholesterol ester of gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid. While direct research on CGL in disease models is limited, the extensive body of evidence for the therapeutic effects of its active component, GLA, suggests significant potential for CGL in various pathological conditions. This technical guide provides a comprehensive overview of the preliminary investigations into the effects of GLA, as a proxy for CGL, in disease models of atherosclerosis, cancer, and inflammation. The guide details relevant experimental protocols, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows. Given that CGL would deliver GLA to cells, it is hypothesized that CGL would elicit similar biological effects.

Introduction to Cholesteryl Gamma-Linolenate

Cholesteryl Gamma-Linolenate (CAS Number: 99518-16-8) is a cholesteryl ester formed from the formal condensation of the carboxyl group of gamma-linolenic acid with the hydroxyl group of cholesterol[1]. Cholesterol esters are a primary form of cholesterol transport and storage within the body. The formulation of cholesterol esters into lipid nanoparticles is being explored to modulate the physical properties of these particles for drug delivery applications[2]. The therapeutic potential of CGL is intrinsically linked to the biological activities of GLA.

Gamma-linolenic acid is a precursor to dihomo-gamma-linolenic acid (DGLA), which is subsequently converted into potent anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1)[3]. This metabolic pathway forms the basis for the purported anti-inflammatory, anti-proliferative, and cardio-protective effects of GLA.

Disease Models and Therapeutic Potential

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Studies suggest that GLA can favorably modulate this process.

Key Findings:

  • Dietary GLA has been shown to inhibit the proliferation of vascular smooth muscle cells (SMCs), a key event in the development of atherosclerotic plaques[4].

  • In a rat model of atherosclerosis induced by a high-lipid diet, GLA attenuated the formation of atherosclerotic plaques, reduced serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), and increased the body's total antioxidant capacity[5][6].

  • GLA supplementation in hyperlipidemic patients led to a significant decrease in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol[7].

Cancer

GLA has demonstrated cytotoxic effects against various cancer cell lines and has been shown to suppress tumor growth in animal models.

Key Findings:

  • Dietary supplementation with GLA was found to attenuate tumor growth in a rat model of prostatic adenocarcinoma[8]. This effect was associated with the suppression of the pro-inflammatory eicosanoids prostaglandin E2 (PGE2) and 5S-hydroxyeicosatetraenoic acid (5S-HETE)[8].

  • In vitro studies have shown that GLA can inhibit the proliferation of human neuroblastoma, tubal carcinoma, and colon carcinoma cell lines[9]. The cytotoxic effect appears to be mediated by GLA itself, rather than its metabolites[9].

Inflammation

The anti-inflammatory properties of GLA are well-documented and are primarily attributed to the metabolic conversion of DGLA to anti-inflammatory eicosanoids.

Key Findings:

  • GLA-supplemented diets have been shown to attenuate inflammatory responses in numerous in vitro and in vivo animal models[10].

  • The anti-inflammatory effects are mediated by the production of 1-series prostaglandins (B1171923) (e.g., PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE) from DGLA, which have anti-inflammatory and anti-proliferative properties[3].

  • Enteral diets enriched with GLA and omega-3 fatty acids have been shown to reduce cytokine production and neutrophil recruitment in patients with acute lung injury.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of gamma-linolenic acid in various disease models.

Table 1: Effect of Dietary GLA on Smooth Muscle Cell DNA Synthesis in an Atherosclerosis Model [4]

Dietary GroupGLA Content (%)Inhibition of SMC DNA Synthesis (%)
Corn Oil (CO)00 (Control)
Primrose Oil (PO)10.128
Fish Oil-PO Mix (FP)8.260

Table 2: Effect of GLA on Serum Lipids in a Rat Atherosclerosis Model [5]

Treatment GroupTotal Cholesterol (TC)Triglycerides (TG)LDL-CHDL-C
Model (High-Lipid Diet)IncreasedIncreasedIncreasedDecreased
Low Dose GLA (187.5 mg/kg)DecreasedDecreasedDecreasedIncreased
High Dose GLA (375 mg/kg)DecreasedDecreasedDecreasedIncreased

Table 3: Effect of GLA on Prostatic Growth in a Rat Cancer Model [8]

Treatment GroupProstate WeightDNA ContentProstatic Specific Antigen
NMU/TP (Control)IncreasedIncreasedIncreased
NMU/TP/GLADecreasedDecreasedDecreased

Table 4: Effect of GLA on Eicosanoid Production in a Rat Cancer Model [8]

Treatment GroupProstaglandin E2 (PGE2)5S-HETE
NMU/TP (Control)IncreasedIncreased
NMU/TP/GLADecreasedDecreased

Experimental Protocols

Synthesis of Cholesteryl Gamma-Linolenate

While a specific, detailed protocol for the synthesis of Cholesteryl Gamma-Linolenate was not found in the reviewed literature, a general method for the synthesis of cholesterol esters can be described. One efficient method involves the organocatalyzed esterification of cholesterol with a fatty acid using a triphenylphosphine-sulfur trioxide adduct[11].

General Protocol:

  • Dissolve equimolar amounts of cholesterol and gamma-linolenic acid in a suitable solvent such as toluene.

  • Add a catalytic amount of triphenylphosphine-sulfur trioxide adduct.

  • Heat the reaction mixture at approximately 110°C for several hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, the product can be purified using column chromatography.

In Vivo Atherosclerosis Model in Rats

A common method to induce atherosclerosis in rats involves a high-fat diet, often in combination with other factors to accelerate plaque formation[5][12][13].

Protocol Outline: [5]

  • Animal Model: Healthy male Sprague-Dawley or Wistar rats are commonly used[5][12].

  • Diet-Induced Atherosclerosis:

    • Feed the rats a high-lipid diet for a period of 6-8 weeks to establish the atherosclerotic model[5]. A typical diet may consist of a standard chow supplemented with cholesterol, cholic acid, and lard[5][12].

    • The control group receives a standard diet.

  • Treatment:

    • The treatment groups receive the high-lipid diet supplemented with varying doses of GLA (e.g., 187.5 mg/kg and 375 mg/kg) for an additional 5 weeks[5].

  • Sample Collection and Analysis:

    • At the end of the study period, collect blood samples for the analysis of serum lipids (TC, TG, LDL-C, HDL-C).

    • Euthanize the animals and dissect the aorta for histopathological examination (e.g., HE staining) to observe atherosclerotic plaque formation[5].

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation[2][4][10][14].

Protocol Outline: [2][10]

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., GLA) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Measurement of PGE2 and 5S-HETE

The levels of these eicosanoids can be measured using commercially available enzyme immunoassay (EIA) kits[15][16][17].

General Protocol Outline (EIA): [15][16][18]

  • Sample Preparation: Prepare cell culture supernatants or tissue homogenates according to the kit's instructions.

  • Competitive Binding: Add the sample or standard, a fixed amount of HRP-labeled eicosanoid, and a specific primary antibody to a pre-coated microplate. The eicosanoid in the sample competes with the labeled eicosanoid for binding to the antibody.

  • Incubation and Washing: Incubate the plate to allow for binding, then wash to remove unbound reagents.

  • Substrate Addition: Add a substrate solution that reacts with the HRP to produce a colored product.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of the eicosanoid in the sample.

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Activity Assays

Enzyme activity can be determined using fluorometric or colorimetric assay kits[3][6][8][19][20].

General Protocol Outline (Fluorometric): [3][20]

  • Sample Preparation: Prepare cell or tissue lysates.

  • Reaction Initiation: Add the sample to a reaction mixture containing a specific substrate for either COX-2 or 5-LOX and a probe.

  • Enzymatic Reaction: The enzyme in the sample converts the substrate, leading to a reaction with the probe that generates a fluorescent product.

  • Fluorescence Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to the enzyme activity.

Visualizations

Signaling Pathways

GLA_Metabolic_Pathway GLA Gamma-Linolenic Acid (GLA) Elongase Elongase GLA->Elongase DGLA Dihomo-Gamma-Linolenic Acid (DGLA) Desaturase Δ5-Desaturase DGLA->Desaturase COX COX DGLA->COX LOX 15-LOX DGLA->LOX AA Arachidonic Acid (AA) COX2 COX AA->COX2 LOX2 5-LOX AA->LOX2 PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) HETrE 15-HETrE (Anti-inflammatory) PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) Elongase->DGLA Desaturase->AA COX->PGE1 LOX->HETrE COX2->PGE2 LOX2->LTB4

Caption: Metabolic pathway of Gamma-Linolenic Acid (GLA).

Experimental Workflow

Experimental_Workflow cluster_model Atherosclerosis Rat Model cluster_analysis Analysis cluster_outcome Outcome Assessment Induction Induce Atherosclerosis (High-Lipid Diet) Treatment GLA Treatment Groups (Low and High Dose) Induction->Treatment Control Control Group (High-Lipid Diet) Induction->Control Blood Blood Collection (Serum Lipid Analysis) Treatment->Blood Aorta Aorta Dissection (Histopathology) Treatment->Aorta Control->Blood Control->Aorta Lipids Measure TC, TG, LDL-C, HDL-C Blood->Lipids Plaques Assess Plaque Formation Aorta->Plaques

Caption: Workflow for in vivo atherosclerosis model.

Conclusion and Future Directions

The preliminary investigations into gamma-linolenic acid strongly suggest that Cholesteryl Gamma-Linolenate holds significant therapeutic promise in the management of atherosclerosis, cancer, and inflammatory disorders. The esterification of GLA with cholesterol may offer advantages in terms of stability, bioavailability, and targeted delivery, particularly within the context of lipid-based drug delivery systems.

Future research should focus on the direct investigation of CGL in the disease models outlined in this guide. Key areas of inquiry include:

  • Pharmacokinetics and Bioavailability: Comparative studies of CGL versus GLA to determine if the cholesteryl ester form improves absorption and tissue distribution.

  • Efficacy Studies: Direct testing of CGL in animal models of atherosclerosis, cancer, and inflammation to confirm and potentially enhance the effects observed with GLA.

  • Mechanism of Action: Elucidating the specific cellular and molecular mechanisms through which CGL exerts its effects, including its interaction with lipid metabolism and inflammatory signaling pathways.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of Cholesteryl Gamma-Linolenate. The provided data, protocols, and visualizations offer a roadmap for the continued investigation of this promising compound.

References

Cholesteryl Gamma Linolenate (CAS 99518-16-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Cholesteryl Gamma Linolenate, a cholesterol ester of the omega-6 fatty acid, gamma-linolenic acid (GLA). This document synthesizes available data on its physicochemical characteristics, biological activities, and mechanisms of action, with a focus on its potential therapeutic applications. Detailed experimental protocols are provided to facilitate further research and development.

Physicochemical Properties

This compound is a lipophilic molecule that combines the well-known biological activities of gamma-linolenic acid with the structural features of cholesterol. This esterification is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile compared to free GLA.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 99518-16-8[1]
Molecular Formula C₄₅H₇₄O₂[1]
Molecular Weight 647.07 g/mol [1]
Melting Point Data not available. For the related compound Cholesteryl Linoleate: 41-42.5 °C.[2]
Boiling Point Predicted: 677.3±44.0 °C[2]
Solubility Data not available. Expected to be soluble in nonpolar organic solvents like chloroform, and sparingly soluble in ethanol (B145695) and DMSO.
Storage -20°C or in a freezer for long-term stability.[1]
Appearance Likely a white or off-white waxy solid at room temperature.
Liquid Crystalline Properties As a cholesteryl ester, it is expected to exhibit liquid crystalline phases, a property that can be influenced by temperature and purity.[3][4][5]

Biological Activities and Mechanism of Action

The biological effects of this compound are primarily attributed to its gamma-linolenic acid (GLA) component. Upon cellular uptake and hydrolysis, GLA is released and can exert its therapeutic effects.[2][6][7][8]

Anti-Inflammatory Effects

GLA is a precursor to dihomo-gamma-linolenic acid (DGLA), which is further metabolized into anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[9] These molecules can counteract the pro-inflammatory effects of arachidonic acid-derived eicosanoids.

Cardiovascular Health

Dietary supplementation with GLA has been shown to have beneficial effects on cardiovascular health.[9][10][11][12][13] These effects include:

  • Lowering LDL Cholesterol: Studies have indicated that GLA can reduce levels of low-density lipoprotein (LDL) cholesterol.[12]

  • Anti-atherosclerotic Properties: By reducing inflammation and improving lipid profiles, GLA may help to inhibit the formation of atherosclerotic plaques.[11]

Skin Barrier Function

GLA is crucial for maintaining the integrity of the skin barrier.[14][15][16] Topical or systemic administration of GLA can:

  • Reduce Transepidermal Water Loss (TEWL): By improving the barrier function of the stratum corneum.[15][16]

  • Improve Skin Hydration: Leading to healthier and more resilient skin.

The cholesterol moiety of this compound may also contribute to its effects on skin, as cholesterol is a key component of the skin's lipid barrier.[17]

Cellular Uptake and Metabolism

Cholesteryl esters are taken up by cells through various pathways, including receptor-mediated endocytosis involving lipoprotein receptors.[3][5][18][19] Once inside the cell, lysosomal acid lipase (B570770) hydrolyzes the ester bond, releasing free cholesterol and gamma-linolenic acid.[2][6][7][8] The released GLA can then enter its metabolic pathway.

GLA_Metabolic_Pathway Cholesteryl_Gamma_Linolenate Cholesteryl Gamma Linolenate Cellular_Uptake Cellular Uptake Cholesteryl_Gamma_Linolenate->Cellular_Uptake Hydrolysis Hydrolysis (Lysosomal Acid Lipase) Cellular_Uptake->Hydrolysis GLA Gamma-Linolenic Acid (GLA) Hydrolysis->GLA Cholesterol Cholesterol Hydrolysis->Cholesterol DGLA Dihomo-Gamma-Linolenic Acid (DGLA) GLA->DGLA Elongase Anti_Inflammatory_Eicosanoids Anti-Inflammatory Eicosanoids (e.g., PGE1) DGLA->Anti_Inflammatory_Eicosanoids COX/LOX Biological_Effects Anti-inflammatory Effects Improved Skin Barrier Cardiovascular Benefits Anti_Inflammatory_Eicosanoids->Biological_Effects

Metabolic pathway of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis and Purification of this compound

This protocol describes a microwave-assisted synthesis followed by column chromatography for purification.[1][9][14][20][21]

Synthesis_Workflow Start Start Reactants Combine Cholesterol, Gamma-Linolenic Acid, and Catalyst Start->Reactants Microwave Microwave Irradiation (e.g., 100°C, 2 hours) Reactants->Microwave Workup Reaction Workup (Filtration, Extraction) Microwave->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization End Pure Cholesteryl Gamma Linolenate Characterization->End

Workflow for the synthesis and purification of this compound.

Materials:

  • Cholesterol

  • Gamma-Linolenic Acid

  • Palladium catalyst (e.g., PdCl₂(dtbpf))[1][9]

  • Sodium tert-butoxide

  • 1,4-Dioxane (B91453) (anhydrous)

  • Microwave reactor

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (HPLC grade)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry microwave vial, combine cholesterol (1.0 eq), gamma-linolenic acid (1.2 eq), sodium tert-butoxide (2.0 eq), and the palladium catalyst (e.g., 2 mol%).

  • Add anhydrous 1,4-dioxane to the vial under an inert atmosphere (e.g., argon).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100°C) for a specified time (e.g., 2 hours).

  • After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude product in a minimal amount of hexane.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Collect the fractions containing the desired product and combine them.

  • Evaporate the solvent to yield pure this compound.

  • Confirm the structure and purity by NMR and mass spectrometry.

In Vitro Anti-Inflammatory Assay: Inhibition of LPS-Induced TNF-α Secretion in Macrophages

This protocol details a method to assess the anti-inflammatory potential of this compound by measuring its effect on TNF-α production in LPS-stimulated RAW 264.7 macrophages.[16][22][23][24][25]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • The next day, remove the medium and pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the IC₅₀ value of this compound for the inhibition of TNF-α production.

In Vivo Model of Atopic Dermatitis in Mice

This protocol describes the induction of atopic dermatitis-like skin lesions in mice and the evaluation of the therapeutic effects of topically applied this compound.[26][27][28][29][30]

Animals:

  • BALB/c or NC/Nga mice are commonly used strains.

Materials:

  • 2,4-Dinitrochlorobenzene (DNCB) or house dust mite extract for induction.

  • This compound formulated in a suitable topical vehicle.

  • Tewameter for Transepidermal Water Loss (TEWL) measurement.

  • Corneometer for skin hydration measurement.

  • Calipers for measuring ear thickness.

Procedure:

  • Induction of Atopic Dermatitis:

    • Sensitization: Apply a solution of DNCB (e.g., 1% in acetone/olive oil) to the shaved dorsal skin and ears of the mice.

    • Challenge: After a sensitization period (e.g., 1 week), repeatedly apply a lower concentration of DNCB (e.g., 0.2%) to the same areas to induce chronic inflammation.

  • Treatment:

    • Once skin lesions are established, topically apply the this compound formulation (or vehicle control) daily for a specified duration (e.g., 2-4 weeks).

  • Evaluation of Therapeutic Effects:

    • Clinical Score: Visually assess the severity of skin lesions (erythema, edema, excoriation, dryness) using a standardized scoring system.

    • Transepidermal Water Loss (TEWL): Measure TEWL from the dorsal skin using a Tewameter.[11][12][31][32][33]

    • Skin Hydration: Measure skin hydration using a Corneometer.[10][15][34][35][36]

    • Ear Thickness: Measure ear thickness using calipers as an indicator of inflammation.

    • Histological Analysis: At the end of the study, collect skin samples for histological examination (e.g., H&E staining for inflammatory cell infiltration).

In Vivo Model of Atherosclerosis in ApoE-deficient Mice

This protocol outlines a method to investigate the anti-atherosclerotic effects of this compound in Apolipoprotein E (ApoE)-deficient mice, a widely used model for atherosclerosis research.[37][38][39][40][41]

Animals:

  • ApoE-deficient (ApoE⁻/⁻) mice on a C57BL/6 background.

Materials:

  • High-fat/high-cholesterol "Western" diet.

  • This compound for dietary supplementation or oral gavage.

  • Oil Red O stain for lipid plaque visualization.

  • ELISA kits for measuring plasma lipid levels.[13][42][43][44][45]

Procedure:

  • Induction of Atherosclerosis:

    • At 6-8 weeks of age, switch the ApoE⁻/⁻ mice to a Western diet to accelerate the development of atherosclerotic plaques.

  • Treatment:

    • Divide the mice into a control group (Western diet only) and a treatment group (Western diet supplemented with this compound). Administer the compound for a specified period (e.g., 8-12 weeks).

  • Evaluation of Anti-Atherosclerotic Effects:

    • Plasma Lipid Profile: At the end of the treatment period, collect blood samples and measure total cholesterol, LDL-cholesterol, and HDL-cholesterol levels using commercial assay kits.

    • Atherosclerotic Plaque Analysis:

      • Euthanize the mice and perfuse the vascular system with saline followed by a fixative.

      • Dissect the entire aorta and stain with Oil Red O to visualize lipid-laden plaques.[4][46][47][48][49]

      • Quantify the plaque area using image analysis software.

    • Histological Analysis of Aortic Root:

      • Embed the aortic root in OCT compound and prepare cryosections.

      • Stain sections with Oil Red O and other relevant markers (e.g., for macrophages) to assess plaque composition.

Conclusion

This compound is a promising compound for further investigation, particularly in the fields of dermatology and cardiovascular disease. Its unique structure, combining the beneficial effects of gamma-linolenic acid with the delivery and structural properties of cholesterol, warrants detailed studies to fully elucidate its therapeutic potential. The protocols provided in this guide offer a framework for researchers to explore the synthesis, biological activity, and mechanisms of action of this intriguing molecule. Further research should focus on obtaining precise physicochemical data and conducting comparative studies against free GLA to understand the advantages of this cholesterol ester formulation.

References

The Anti-Inflammatory Properties of Gamma-Linolenic Acid Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid, has garnered significant attention for its potential therapeutic applications, largely attributed to the anti-inflammatory properties of its downstream metabolites. This technical guide provides an in-depth exploration of the mechanisms, quantitative data, and experimental methodologies related to the anti-inflammatory effects of GLA metabolites, primarily dihomo-gamma-linolenic acid (DGLA), prostaglandin (B15479496) E1 (PGE1), and 15-hydroxyeicosatrienoic acid (15-HETrE). This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the signaling pathways involved, experimental protocols for investigation, and a structured summary of key quantitative findings.

The Metabolic Pathway of Gamma-Linolenic Acid

Upon ingestion, GLA is rapidly converted to DGLA by the enzyme elongase-5. DGLA is a critical intermediate that can follow two primary metabolic routes. The majority of DGLA is metabolized by cyclooxygenase (COX) enzymes to produce 1-series prostaglandins (B1171923), most notably PGE1, and by 15-lipoxygenase (15-LOX) to form 15-HETrE. A smaller fraction of DGLA can be further desaturated by the enzyme delta-5-desaturase to form arachidonic acid (AA), the precursor to pro-inflammatory 2-series prostaglandins and 4-series leukotrienes. The limited activity of delta-5-desaturase often leads to an accumulation of DGLA, favoring the production of its anti-inflammatory metabolites.[1]

GLA_Metabolism GLA Gamma-Linolenic Acid (GLA) DGLA Dihomo-Gamma-Linolenic Acid (DGLA) GLA->DGLA Elongase-5 PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX-1/2 HETrE 15-HETrE (Anti-inflammatory) DGLA->HETrE 15-Lipoxygenase AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase PGs_LTs Pro-inflammatory Prostaglandins & Leukotrienes AA->PGs_LTs COX/LOX

Metabolic pathway of Gamma-Linolenic Acid (GLA).

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of GLA metabolites are multifaceted, involving direct actions on inflammatory pathways and competition with the pro-inflammatory cascade of arachidonic acid.

Competitive Inhibition of Arachidonic Acid Metabolism

DGLA competes with AA for the same metabolic enzymes, COX and lipoxygenase. This competition leads to a decreased production of pro-inflammatory eicosanoids derived from AA, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4). The resulting shift in the balance of eicosanoids towards the less inflammatory or anti-inflammatory products of DGLA contributes significantly to the overall anti-inflammatory effect.

Direct Anti-Inflammatory Effects of Metabolites

Prostaglandin E1 (PGE1): This metabolite of DGLA exhibits potent anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] The mechanism of action involves the modulation of intracellular signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation.[3]

15-Hydroxyeicosatrienoic Acid (15-HETrE): This 15-lipoxygenase product of DGLA also possesses significant anti-inflammatory activity. It has been shown to inhibit the 5-lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes.[4] Furthermore, 15-HETrE can modulate the activity of transcription factors such as activator protein-1 (AP-1), which plays a crucial role in the expression of inflammatory genes.[5]

Anti_Inflammatory_Mechanisms cluster_GLA GLA Metabolites cluster_AA Arachidonic Acid Pathway DGLA DGLA PGE1 PGE1 DGLA->PGE1 HETrE 15-HETrE DGLA->HETrE AA Arachidonic Acid DGLA->AA Competes for COX/LOX Inflammation Inflammation PGE1->Inflammation Inhibits HETrE->Inflammation Inhibits Pro_inflammatory Pro-inflammatory Eicosanoids (PGE2, LTB4) AA->Pro_inflammatory Pro_inflammatory->Inflammation

Mechanisms of anti-inflammatory action of GLA metabolites.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize key quantitative data from in vitro and in vivo studies on the anti-inflammatory properties of GLA and its metabolites.

MetaboliteTargetEffectConcentration/DoseCell/SystemReference
DGLA TNF-α ProductionInhibition50-200 µMHuman Leukocytes[1]
IL-6 ProductionSignificant Decrease100 µMRAW264.7 Macrophages[6]
PGE1 TNF-α induced T-cell adhesionDose-dependent reduction10⁻¹² - 10⁻⁸ MMouse Endothelioma Cells[7]
IL-6 SecretionDose-dependent stimulation10 nM - 10 µMMC3T3-E1 Osteoblast-like Cells[8]
LTB3 vs. LTB4 Neutrophil ChemotaxisLTB3 is 5-fold less potentEC50: LTB4 = 3.5 nMHuman Neutrophils[1][9]

Key Signaling Pathways Modulated by GLA Metabolites

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. GLA and its metabolites, particularly PGE1, have been shown to inhibit the activation of the NF-κB pathway. This inhibition is often achieved by preventing the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE1 PGE1 IKK IKK PGE1->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Binds & Inhibits NFkB_p Phosphorylated NF-κB NFkB->NFkB_p Phosphorylation & Translocation Inflammatory_Genes Inflammatory Gene Transcription NFkB_p->Inflammatory_Genes Nucleus Nucleus

Inhibition of the NF-κB signaling pathway by PGE1.
The AP-1 Signaling Pathway

The transcription factor AP-1, a dimer typically composed of proteins from the Jun and Fos families, is another critical regulator of inflammatory gene expression. The metabolite 15-HETrE has been demonstrated to modulate AP-1 activity. This can occur through the regulation of upstream signaling kinases, such as c-Jun N-terminal kinase (JNK), which phosphorylates and activates c-Jun.

AP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HETrE 15-HETrE JNK JNK HETrE->JNK Modulates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 cJun->AP1 Forms Dimer Nucleus Nucleus AP1->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription AP1->Inflammatory_Genes

Modulation of the AP-1 signaling pathway by 15-HETrE.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of GLA metabolites.

Assay for Cyclooxygenase (COX) Activity

This protocol is adapted from commercially available COX activity assay kits and can be used to determine the inhibitory effects of DGLA or its metabolites on COX-1 and COX-2.[10][11]

Objective: To measure the peroxidase activity of COX-1 and COX-2 in the presence of test compounds.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic Acid (or DGLA as the substrate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound (e.g., DGLA, PGE1, or 15-HETrE) at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add the reaction mixture to each well.

  • Add the Colorimetric Substrate to all wells.

  • Initiate the reaction by adding the substrate (Arachidonic Acid or DGLA) to all wells.

  • Immediately read the absorbance at 590 nm in a kinetic mode for a set period (e.g., 5 minutes).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

COX_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, Heme, COX Enzyme) start->prep_reagents add_reaction_mix Add Reaction Mixture to Wells prep_reagents->add_reaction_mix add_inhibitor Add Test Compound (e.g., DGLA) to Plate add_inhibitor->add_reaction_mix add_substrate Add Colorimetric Substrate add_reaction_mix->add_substrate initiate_reaction Initiate with Arachidonic Acid/DGLA add_substrate->initiate_reaction measure_abs Measure Absorbance at 590 nm (Kinetic Mode) initiate_reaction->measure_abs calculate_ic50 Calculate IC50 Value measure_abs->calculate_ic50 end End calculate_ic50->end

References

Role of cholesterol esters in cellular signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Cholesterol Esters in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cholesterol, a fundamental component of cellular membranes, is tightly regulated to maintain cellular homeostasis. Its esterified form, cholesterol ester (CE), has long been considered an inert storage molecule, sequestered within lipid droplets to prevent the lipotoxicity of excess free cholesterol (FC). However, emerging evidence has recast cholesterol esters and their metabolic cycle as active participants in the orchestration of complex cellular signaling networks. The dynamic interplay between cholesterol esterification, storage, and hydrolysis—collectively known as the Cholesterol Ester Cycle—modulates the availability of free cholesterol and other lipid species, thereby influencing membrane structure, protein function, and the activity of numerous signaling pathways. Dysregulation of this cycle is increasingly implicated in the pathogenesis of cancer, neurodegenerative disorders, and metabolic diseases, highlighting the enzymes of CE metabolism as promising therapeutic targets. This technical guide provides a comprehensive overview of the core mechanisms by which cholesterol esters impact cellular signaling, details key experimental methodologies, and presents quantitative data on their effects.

The Cholesterol Ester Cycle: Core Machinery and Regulation

Cellular cholesterol homeostasis is maintained by a cyclical process of esterification and hydrolysis. This cycle dictates the balance between membrane-active free cholesterol and inert, stored cholesterol esters.

1.1. Synthesis: Acyl-CoA:Cholesterol Acyltransferases (ACAT/SOAT) Cholesterol esterification is the process of converting free cholesterol into a more hydrophobic cholesterol ester by attaching a fatty acid. This reaction is catalyzed by Acyl-CoA:Cholesterol Acyltransferases (ACAT), also known as Sterol O-acyltransferases (SOAT).[1]

  • Enzymes : Mammals have two isoforms, ACAT1 (SOAT1) and ACAT2 (SOAT2). ACAT1 is ubiquitously expressed and resides in the endoplasmic reticulum (ER), particularly in the mitochondria-associated ER membrane (MAM).[2][3] ACAT2 expression is primarily limited to the liver and intestines.[2]

  • Reaction : The enzyme transfers a fatty acyl group from an acyl-CoA molecule to the hydroxyl group of cholesterol, forming a cholesterol ester.[4] This process is crucial for preventing the accumulation of excess free cholesterol in membranes, which can be toxic.[1][5]

  • Regulation : ACAT activity is regulated by the availability of its substrates, particularly the level of free cholesterol in the ER membrane.[4][6] When ER cholesterol levels rise above a certain threshold (approximately 5 mol % of total ER lipids), ACAT activity increases to convert the excess FC into CEs for storage.[6][7][8]

1.2. Storage: Lipid Droplets (LDs) Cholesterol esters, being highly hydrophobic, are sequestered from the aqueous cytoplasm into specialized organelles called lipid droplets (LDs).[4][9] LDs consist of a neutral lipid core, primarily containing triacylglycerols and cholesterol esters, enclosed by a phospholipid monolayer.[9][10] Far from being passive storage depots, LDs are now recognized as dynamic hubs for lipid metabolism and signaling, interacting with other organelles like the ER and mitochondria.[11][12][13] They act as buffers, protecting cells from lipotoxicity by sequestering excess lipids and regulating their release based on cellular demand.[9][10][12]

1.3. Hydrolysis: Neutral Cholesterol Ester Hydrolase (nCEH) To mobilize stored cholesterol, CEs within lipid droplets are hydrolyzed back into free cholesterol and a fatty acid. This reaction is catalyzed by a family of enzymes known as neutral cholesterol ester hydrolases (nCEHs).[4][14] The liberated free cholesterol can then be trafficked to various cellular membranes, such as the plasma membrane or the ER, to be used for membrane synthesis or other metabolic processes.[6][15] The rate of CE hydrolysis is tightly controlled by cellular needs, often stimulated by cholesterol acceptors like high-density lipoprotein (HDL) in the extracellular space, which promote cholesterol efflux.[14]

Cholesterol_Ester_Cycle cluster_Cytoplasm Cytoplasm FC_ER Free Cholesterol (in ER membrane) ACAT ACAT1/SOAT1 FC_ER->ACAT LD Lipid Droplet ACAT->LD Esterification nCEH nCEH LD->nCEH CE Cholesterol Esters (stored in LD core) FC_cyto Free Cholesterol nCEH->FC_cyto Hydrolysis FattyAcid Fatty Acid nCEH->FattyAcid PM Plasma Membrane FC_cyto->PM Trafficking AcylCoA Acyl-CoA AcylCoA->ACAT PM->FC_ER Trafficking

Caption: The Cellular Cholesterol Ester Cycle.

Role of Cholesterol Esters in Modulating Membrane Dynamics and Signaling Platforms

The CE cycle indirectly governs cellular signaling by controlling the amount of free cholesterol available for incorporation into cellular membranes. FC is a critical modulator of membrane fluidity, structure, and the formation of specialized microdomains known as lipid rafts.[4][16]

2.1. Impact on Lipid Rafts Lipid rafts are small, dynamic domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[4] They function as organizing centers or platforms for signaling molecules, bringing receptors and downstream effectors into close proximity to facilitate signal transduction.[16][17]

  • Modulation of Raft Integrity : By regulating the pool of plasma membrane FC, the CE cycle influences the stability and function of lipid rafts.[4] An increase in FC, potentially through nCEH-mediated hydrolysis, can promote the formation and coalescence of lipid rafts, enhancing signaling.[18] Conversely, increased esterification by ACAT reduces FC availability, which can disperse rafts and attenuate signaling.[18]

  • Signaling Complex Assembly : Many key signaling pathways, including those mediated by receptor tyrosine kinases (RTKs), G protein-coupled receptors (GPCRs), and the T-cell receptor (TCR), are initiated within lipid rafts.[4][19] The cholesterol content of these domains is therefore critical for the assembly and activation of their respective signaling complexes.[17][19]

Cholesterol Ester Metabolism as a Direct Signaling Pathway

Beyond its indirect role in modulating membrane properties, the metabolism of cholesterol esters is now understood to be an integral component of specific signaling cascades.

3.1. Cancer Proliferation and Invasion In certain cancers, signaling pathways can directly co-opt the CE cycle to promote malignant phenotypes. A notable example involves the cholecystokinin (B1591339) 2 receptor (CCK2R), a GPCR implicated in several cancers.[5]

  • CCK2R Signaling : Activation of CCK2R, either by its ligand (gastrin) or through oncogenic mutation, triggers a downstream cascade involving Protein Kinase C zeta (PKCζ) and ERK1/2.[5]

  • ACAT Activation : This PKCζ/ERK1/2 activation leads to an increase in the expression and activity of ACAT1.[5]

  • Pro-Tumorigenic Effects : The resulting surge in cholesterol esterification has been shown to be essential for promoting cancer cell proliferation and invasion.[5] Pharmacological inhibition of ACAT significantly reduces these effects, identifying the ACAT/cholesterol esterification pathway as a novel signaling axis in cancer.[5]

CCK2R_Pathway CCK2R Activated CCK2R (GPCR) PKC_ERK PKCζ / ERK1/2 Activation CCK2R->PKC_ERK ACAT_up ↑ ACAT1 Expression & Activity PKC_ERK->ACAT_up CE_up ↑ Cholesterol Ester Formation ACAT_up->CE_up Proliferation Cell Proliferation CE_up->Proliferation Invasion Cell Invasion CE_up->Invasion ACAT_inhibitor ACAT Inhibitor (e.g., Sah58-035) ACAT_inhibitor->ACAT_up Amyloid_Beta_Pathway Abeta Amyloid-β (Aβ) Oligomers PrPC PrPC Abeta->PrPC binds CEH Cholesterol Ester Hydrolase (CEH) PrPC->CEH activates FC_up ↑ Free Cholesterol (in membrane) CEH->FC_up hydrolyzes CEs to release Complex Stabilized Aβ-PrPC Complex FC_up->Complex stabilizes cPLA2 cPLA2 Activation Complex->cPLA2 Damage Synapse Damage cPLA2->Damage CEH_inhibitor CEH Inhibitors CEH_inhibitor->CEH ACAT_activation ACAT Activation (Esterification) ACAT_activation->FC_up reduces Quantification_Workflow cluster_A Aliquot A: Measure Free Cholesterol cluster_B Aliquot B: Measure Total Cholesterol Sample Cell/Tissue Lysate Split Split Sample into Two Aliquots Sample->Split Measure_FC Direct Measurement (e.g., enzymatic assay without esterase) Split->Measure_FC A Hydrolysis Add Cholesterol Esterase (Hydrolyzes CE to FC) Split->Hydrolysis B Result_FC [Free Cholesterol] Measure_FC->Result_FC Calculate Calculate: [CE] = [TC] - [FC] Result_FC->Calculate Measure_TC Measure Cholesterol (now represents total) Hydrolysis->Measure_TC Result_TC [Total Cholesterol] Measure_TC->Result_TC Result_TC->Calculate

References

Methodological & Application

Protocol for the Preparation of Cholesteryl Gamma-Linolenate (CGL) Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-CGL2025

This document provides a detailed protocol for the preparation of unilamellar liposomes incorporating Cholesteryl Gamma-Linolenate (CGL) using the thin-film hydration method followed by extrusion. This protocol is intended for researchers, scientists, and drug development professionals working on lipid-based drug delivery systems.

Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core, making them versatile carriers for both hydrophobic and hydrophilic agents.[1][2] The inclusion of cholesteryl esters, such as Cholesteryl Gamma-Linolenate (CGL), within the lipid bilayer can modulate membrane fluidity, stability, and create nanoparticles with unique therapeutic properties.[3][4] Gamma-linolenic acid (GLA), the fatty acid component of CGL, is a precursor to anti-inflammatory eicosanoids, making CGL-liposomes a promising vehicle for targeted anti-inflammatory therapies. The most common and reliable method for producing homogeneous liposome (B1194612) populations is the thin-film hydration technique, followed by extrusion through polycarbonate membranes to control vesicle size.[3][5][6] This method involves dissolving lipids in an organic solvent, creating a thin lipid film by evaporating the solvent, hydrating the film to form multilamellar vesicles (MLVs), and finally, extruding the MLVs to produce unilamellar vesicles (LUVs) of a defined size.[5][7]

Materials and Equipment

Lipids and Reagents
  • L-α-Phosphatidylcholine (PC) (e.g., from egg or soybean)

  • Cholesterol (Chol)

  • Cholesteryl Gamma-Linolenate (CGL)

  • Chloroform

  • Methanol

  • Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Sucrose (B13894) (for storage, optional)[6]

  • Sterile, deionized water

Equipment
  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Nitrogen or Argon gas cylinder with a gentle stream outlet

  • Vortex mixer

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 400 nm, 200 nm, 100 nm pore sizes)

  • Syringes (gas-tight, glass)

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis

  • Glass vials and general laboratory glassware

Experimental Protocol

This protocol is based on the well-established thin-film hydration and extrusion method.[3][5][6] A representative formulation consists of Phosphatidylcholine, Cholesterol, and Cholesteryl Gamma-Linolenate. A common starting molar ratio for PC:Chol is 2:1 or 7:3.[7] CGL can be incorporated by substituting a molar percentage of the total lipid.

Step 1: Lipid Mixture Preparation and Film Formation
  • Lipid Dissolution : In a clean round-bottom flask, dissolve the lipids (e.g., Phosphatidylcholine, Cholesterol, and Cholesteryl Gamma-Linolenate) in a chloroform/methanol mixture (typically 2:1 v/v).[7] Ensure complete dissolution to achieve a clear solution for a homogenous lipid mixture. A typical starting lipid concentration in the organic solvent is 10-20 mg/mL.[7]

  • Solvent Evaporation : Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the gel-liquid crystal transition temperature (Tc) of the primary phospholipid (for most PCs, 37-45°C is sufficient).

  • Film Formation : Reduce the pressure and rotate the flask to evaporate the organic solvent. This process will deposit a thin, uniform lipid film on the inner wall of the flask.[3][5]

  • Final Drying : To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours or flush gently with a stream of nitrogen or argon gas.[8]

Step 2: Hydration of the Lipid Film
  • Pre-warming : Warm the desired aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid transition temperature (Tc).[7]

  • Hydration : Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film. The volume depends on the desired final lipid concentration.

  • Vesicle Formation : Agitate the flask to hydrate (B1144303) the lipid film.[7] This can be done by gentle rotation or vortexing. This process causes the lipid sheets to swell and detach, forming large, multilamellar vesicles (MLVs).[7] The resulting suspension will appear milky or turbid. Allow the mixture to hydrate for approximately 1 hour, with intermittent vortexing, to ensure complete hydration.[9]

Step 3: Liposome Sizing by Extrusion
  • Extruder Assembly : Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., start with 400 nm). Follow the manufacturer's instructions for assembly. Ensure the extruder is heated to a temperature above the Tc of the lipids.

  • Loading : Draw the MLV suspension into a gas-tight syringe and place it in one of the extruder ports. Place an empty syringe in the opposite port.

  • Extrusion : Gently push the plunger of the filled syringe, forcing the lipid suspension through the polycarbonate membrane into the empty syringe. This is considered one pass.[5]

  • Sizing : Repeat the extrusion process for an odd number of passes (typically 11 to 21 passes) to ensure that the final collection is from the opposite syringe.[8] This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs).[3][5]

  • Sequential Extrusion (Optional) : For a more homogeneous size distribution, the extrusion process can be repeated sequentially with smaller pore size membranes (e.g., first through a 200 nm membrane, followed by a 100 nm membrane).

Step 4: Characterization and Storage
  • Physicochemical Characterization : Analyze the final liposome suspension for particle size (Z-average diameter), polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.[10][11] The suspension should appear translucent to slightly opalescent after successful extrusion.

  • Storage : Store the final liposome preparation in sterile glass vials at 4°C. For long-term storage, the formulation can be prepared in a sucrose solution or lyophilized.[6]

Expected Results and Data

The physicochemical properties of the liposomes are critically dependent on the lipid composition and preparation parameters. The following table summarizes expected characterization data for a standard phosphatidylcholine:cholesterol liposome formulation prepared by extrusion through a 100 nm membrane, which can serve as a baseline for CGL-containing formulations.

Formulation (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PC:Chol (70:30)100 - 140< 0.2-5 to -15
PC:Chol (55:40)110 - 150< 0.2-5 to -15
PC:Chol:CGL (Proposed)110 - 160< 0.25-5 to -20

Note: Data are representative values compiled from literature.[12][13][14] The incorporation of CGL, a cholesteryl ester, may slightly increase particle size and affect surface charge.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the preparation of CGL liposomes using the thin-film hydration and extrusion method.

G cluster_0 Step 1: Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction cluster_3 Step 4: Analysis A 1. Dissolve Lipids (PC, Chol, CGL) in Chloroform/Methanol B 2. Evaporate Solvent (Rotary Evaporator) A->B C 3. Form Thin Lipid Film B->C D 4. Add Aqueous Buffer (e.g., PBS, pH 7.4) C->D Dry Film Ready E 5. Agitate/Vortex D->E F Formation of MLVs E->F G 6. Extrude through Polycarbonate Membrane F->G MLV Suspension H Formation of LUVs G->H I 7. Characterize (Size, PDI, Zeta Potential) H->I Final Liposome Suspension

Workflow for CGL liposome preparation.
Potential Signaling Pathway of Gamma-Linolenic Acid (GLA)

The therapeutic potential of CGL liposomes is linked to the metabolic fate of its GLA component. Once released, GLA is metabolized into potent anti-inflammatory signaling molecules.

G GLA γ-Linolenic Acid (GLA) (from CGL) DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA Elongase (ELOVL5) PGE1 Prostaglandin E1 (PGE₁) DGLA->PGE1 COX Enzymes AA Arachidonic Acid (AA) DGLA->AA Δ⁵-Desaturase (FADS1) AntiInflammatory Anti-inflammatory Effects (e.g., Vasodilation, Inhibition of Platelet Aggregation) PGE1->AntiInflammatory ProInflammatory Pro-inflammatory Prostaglandins & Leukotrienes AA->ProInflammatory COX/LOX Enzymes

Metabolic pathway of Gamma-Linolenic Acid (GLA).

References

Application Note: Quantification of Cholesteryl Gamma-Linolenate by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters are neutral lipids that play a crucial role in the transport and storage of cholesterol and fatty acids within the body. Dysregulation of cholesteryl ester metabolism is implicated in numerous diseases, including atherosclerosis and non-alcoholic fatty liver disease. Cholesteryl gamma-linolenate (B1238488), an ester of cholesterol and the omega-6 fatty acid gamma-linolenic acid (GLA), is of particular interest due to the anti-inflammatory properties associated with GLA and its metabolites.[1][2] Accurate quantification of specific cholesteryl esters like cholesteryl gamma-linolenate in biological matrices is essential for understanding its physiological roles and for the development of novel therapeutics.

This application note provides a detailed protocol for the sensitive and specific quantification of cholesteryl gamma-linolenate using Liquid Chromatography-Mass Spectrometry (LC-MS). The method described is based on established principles for the analysis of hydrophobic lipids and is suitable for various biological samples such as plasma, cells, and tissues.[3][4][5]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS method for cholesteryl gamma-linolenate quantification. These values are representative and may vary based on the specific instrumentation and matrix used.

Parameter Expected Value Description
Linearity (r²) > 0.99The coefficient of determination for the calibration curve.
Limit of Detection (LOD) 0.5 - 5 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 1 - 15 ng/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.[6]
Precision (%RSD) < 15%The relative standard deviation for replicate measurements.
Accuracy (%Recovery) 85 - 115%The closeness of the measured value to the true value.

Experimental Protocols

This section details the methodology for the quantification of cholesteryl gamma-linolenate.

Sample Preparation (Lipid Extraction)

A biphasic solvent extraction using methyl tert-butyl ether (MTBE) is recommended for the efficient extraction of neutral lipids like cholesteryl esters.[7]

  • Materials:

    • Methanol (B129727) (MeOH), HPLC grade

    • Methyl tert-butyl ether (MTBE), HPLC grade

    • Water, LC-MS grade

    • Internal Standard (IS): Cholesteryl heptadecanoate (CE 17:0) or a deuterated analog (e.g., d7-cholesterol).[3][7]

  • Procedure:

    • To 100 µL of biological sample (e.g., plasma, cell lysate), add 225 µL of cold methanol containing the internal standard.

    • Vortex for 10 seconds.

    • Add 750 µL of cold MTBE.

    • Vortex for 10 seconds and shake for 6 minutes at 4°C.

    • Induce phase separation by adding 188 µL of LC-MS grade water.

    • Vortex for 20 seconds and centrifuge at 14,000 rpm for 2 minutes.

    • Carefully collect the upper organic layer (containing the lipids) into a clean tube.

    • Dry the extract under a stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as a methanol/toluene (9:1, v/v) mixture, for LC-MS analysis.[7]

Liquid Chromatography (LC)

Reverse-phase chromatography is employed to separate cholesteryl gamma-linolenate from other lipid species.

  • Instrumentation:

    • UHPLC system (e.g., Agilent 1290 Infinity II or equivalent)[4][8]

    • Column: C18 reverse-phase column (e.g., Gemini 5U C18, 5 µm, 50 x 4.6 mm)[4][8]

    • Column Temperature: 65°C[9]

    • Autosampler Temperature: 4°C

  • Mobile Phases: [4][8]

    • Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium (B1175870) Formate

    • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate

  • Gradient Elution: [4][8]

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

Time (min) % Mobile Phase B
0.040
4.040
6.060
16.0100
22.0100
24.040
30.040
Mass Spectrometry (MS)

A triple quadrupole or QTOF mass spectrometer is ideal for the sensitive and specific detection of cholesteryl gamma-linolenate using Multiple Reaction Monitoring (MRM) or parallel reaction monitoring.

  • Instrumentation:

    • Triple Quadrupole or QTOF Mass Spectrometer (e.g., Agilent 6545 QTOF or equivalent)[4][8]

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI is often preferred for neutral lipids.[9]

  • MS Parameters (Positive Ion Mode):

    • Due to the poor ionization of cholesteryl esters, forming ammonium adducts [M+NH4]+ is a common strategy.[3][6] The characteristic fragmentation for cholesteryl esters is the neutral loss of the cholesterol backbone.[10]

    • For Cholesteryl Gamma-Linolenate (C45H74O2, MW: 646.57), the precursor and product ions would be:

      • Precursor Ion (Q1): m/z 664.6 ([M+NH4]+)

      • Product Ion (Q3): m/z 369.3 (corresponding to the dehydrated cholesterol fragment [cholesterol - H2O + H]+)[9]

    • Source Conditions (typical):

      • Spray Voltage: 3.0 - 5.5 kV

      • Source Temperature: 250 - 350°C[6]

      • Nebulizing Gas Flow: 3 L/min[11]

      • Drying Gas Flow: 10 L/min[11]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Cells, Tissue) extraction Biphasic Lipid Extraction (MTBE/MeOH/H2O) sample->extraction drying Dry Down (Nitrogen Stream) extraction->drying reconstitution Reconstitution (MeOH/Toluene) drying->reconstitution lc Reverse-Phase UHPLC (C18 Column) reconstitution->lc ms Mass Spectrometry (ESI/APCI, Positive Mode) lc->ms detection MRM Detection (m/z 664.6 -> 369.3) ms->detection quant Quantification (vs. Internal Standard) detection->quant report Reporting quant->report

Caption: LC-MS workflow for cholesteryl gamma-linolenate quantification.

Metabolic Context of Cholesteryl Gamma-Linolenate

G chol Cholesterol acat ACAT (Acyl-CoA:cholesterol acyltransferase) chol->acat gla Gamma-Linolenic Acid (GLA) gla->acat dgla Dihomo-γ-linolenic acid (DGLA) gla->dgla Elongation ce_gla Cholesteryl Gamma-Linolenate storage Lipid Droplet Storage ce_gla->storage transport Lipoprotein Transport (VLDL/LDL) ce_gla->transport acat->ce_gla Esterification prostaglandins Anti-inflammatory Prostaglandins (PGE1) dgla->prostaglandins Metabolism

Caption: Formation and metabolic context of cholesteryl gamma-linolenate.

References

Application Notes and Protocols for Cholesteryl Gamma Linolenate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl Gamma Linolenate is a cholesterol ester of the omega-6 fatty acid, gamma-linolenic acid (GLA). This molecule holds significant potential in cell culture studies, particularly in cancer research, by combining the biological activities of both cholesterol and GLA. Cancer cells often exhibit altered cholesterol metabolism, including increased uptake and esterification of cholesterol, which contributes to their proliferation and survival. Gamma-linolenic acid, on the other hand, has demonstrated selective cytotoxic, pro-apoptotic, and anti-proliferative effects on various cancer cell lines. The dual nature of this compound makes it a compelling compound for investigating novel anti-cancer strategies that target lipid metabolism and related signaling pathways.

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, detailing its mechanism of action, protocols for its use, and methods for assessing its biological effects.

Mechanism of Action

The biological activity of this compound is predicated on the synergistic or additive effects of its constituent parts: cholesterol and gamma-linolenic acid.

Cholesterol Component:

Cancer cells often upregulate lipoprotein receptors, such as the low-density lipoprotein receptor (LDLR) and scavenger receptor class B type 1 (SR-B1), to acquire cholesterol, which is essential for membrane synthesis and signaling.[1][2] this compound, mimicking natural cholesteryl esters, is likely taken up by cancer cells through these receptors.[1][2] Once internalized, the ester bond is hydrolyzed by intracellular lipases, releasing free cholesterol and GLA. The cholesterol component can influence membrane fluidity and the formation of lipid rafts, which are specialized membrane microdomains that act as platforms for various signaling molecules.[1]

Gamma-Linolenic Acid (GLA) Component:

Upon release, GLA can exert its anti-cancer effects through multiple mechanisms:

  • Induction of Oxidative Stress: GLA can lead to the generation of reactive oxygen species (ROS), which can induce lipid peroxidation and subsequently trigger apoptosis.[3][4][5]

  • Mitochondrial Dysfunction: GLA has been shown to disrupt the mitochondrial membrane potential and inhibit respiratory chain complexes, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway.[4]

  • Modulation of Signaling Pathways:

    • Wnt/β-catenin Pathway: GLA has been reported to suppress the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation, migration, and stemness.[6]

    • LKB1-AMPK-mTOR Pathway: GLA can activate the LKB1-AMPK signaling axis, a key regulator of cellular energy homeostasis.[7][8] Activation of AMPK can lead to the inhibition of the mTOR pathway, a central controller of cell growth and proliferation.[7][8]

  • Induction of Apoptosis: GLA promotes apoptosis by modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and activating executioner caspases like caspase-3.[5][7]

By delivering GLA directly to cancer cells that avidly take up cholesterol, this compound may offer a targeted approach to induce cytotoxicity.

Data Presentation

The following table summarizes the reported cytotoxic effects of Gamma-Linolenic Acid (GLA) on various human cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound, assuming efficient intracellular hydrolysis.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
HT-29Colorectal CancerMTT48195[9]
HT-29Colorectal CancerMTT72230[9]
K562/ADMLeukemiaNot Specified48113[9]
K562/ADMLeukemiaNot Specified72101.59[9]
MDA-MB-231Breast CancerMTT24 (concurrent with paclitaxel)Synergistic effect observed[10]
Huh7Hepatocellular CarcinomaWST-872Significant growth inhibition at 250 µM[3]
Calu-1Non-small cell lung cancerMTTNot SpecifiedDose-dependent suppression[7]
SK-MES-1Non-small cell lung cancerMTTNot SpecifiedDose-dependent suppression[7]
CHP-212Neuroblastoma[3H]-thymidine incorporationNot SpecifiedDNA synthesis abolished at 10 µg/ml[11]
TGTubal Carcinoma[3H]-thymidine incorporationNot SpecifiedDNA synthesis abolished at 10 µg/ml[11]
SW-620Colon Carcinoma[3H]-thymidine incorporationNot SpecifiedDNA synthesis abolished at 5 µg/ml[11]

Experimental Protocols

Protocol 1: Preparation and Solubilization of this compound

Due to its high hydrophobicity, this compound requires a specific protocol for solubilization to ensure its bioavailability in cell culture media.

Materials:

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the desired amount of this compound in a sterile, light-protected tube.

    • Dissolve this compound in a minimal amount of chloroform.

    • For cell culture applications, it is often necessary to create a stock solution in a solvent that is less toxic to cells at low concentrations. A common choice is DMSO.

    • To prepare a DMSO stock, first dissolve the this compound in chloroform. Then, evaporate the chloroform under a gentle stream of nitrogen gas or by air drying in a sterile fume hood to form a thin lipid film.

    • Resuspend the lipid film in cell culture grade DMSO to the desired stock concentration (e.g., 10-50 mM). Gently warm the solution (e.g., to 37°C) and vortex to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the DMSO stock solution in complete cell culture medium to the final desired experimental concentrations immediately before use.

    • It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level toxic to the specific cell line being used (typically <0.5%).

    • Gently vortex the final solution before adding it to the cells.

Note: Due to the potential for precipitation in aqueous media, it is advisable to prepare fresh working solutions for each experiment.

Protocol 2: Delivery of this compound to Cultured Cells using Lipid-Based Carriers

For enhanced delivery and to mimic the physiological uptake of cholesteryl esters, formulating this compound into lipid-based nanoparticles or liposomes is recommended.

Materials:

  • This compound

  • Lecithin or other phospholipids (B1166683) (e.g., DSPC)

  • Cholesterol (optional, for liposome (B1194612) stability)

  • Ethanol, absolute

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional, for uniform liposome size)

Procedure (Ethanol Injection Method for Liposomes):

  • Dissolve this compound and phospholipids (and cholesterol, if used) in absolute ethanol. A typical starting ratio could be 1:4 (this compound:phospholipid) by weight.

  • Heat the lipid-ethanol solution to a temperature above the phase transition temperature of the lipids (e.g., 60°C).

  • Rapidly inject the lipid-ethanol solution into a pre-heated aqueous phase (PBS or cell culture medium) with vigorous stirring. The volume ratio of the aqueous phase to the ethanol phase should be high (e.g., 10:1).

  • Continue stirring for 15-30 minutes to allow for the formation of liposomes.

  • To obtain a more uniform size distribution, the liposome suspension can be sonicated (briefly, to avoid degradation) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • The prepared liposomal formulation can then be added to the cell culture medium.

Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (prepared as in Protocol 1 or 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or lipid carrier as the highest treatment concentration).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 4: Apoptosis Assay by Western Blotting for Apoptosis Markers

This protocol is used to assess the induction of apoptosis by analyzing the expression of key apoptosis-related proteins.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treating cells with this compound for the desired time, harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12][13]

  • Densitometric analysis can be performed to quantify the changes in protein expression relative to the loading control.[12]

Protocol 5: Visualization of Intracellular Lipid Droplets (Oil Red O Staining)

This protocol allows for the visualization of neutral lipid accumulation, including cholesteryl esters, within cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O stock solution (e.g., 0.5% in isopropanol)

  • Oil Red O working solution (freshly prepared by diluting the stock solution with water, e.g., 6 parts stock to 4 parts water, and filtered)

  • Hematoxylin (B73222) for counterstaining (optional)

  • Mounting medium

  • Microscope

Procedure:

  • Seed cells on sterile glass coverslips in a culture plate and treat with this compound.

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.[14]

  • Wash the cells with PBS.

  • Incubate the cells with the filtered Oil Red O working solution for 15-30 minutes at room temperature.[15]

  • Wash the cells with water to remove excess stain.

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute, followed by washing with water.[15]

  • Mount the coverslips on microscope slides using an aqueous mounting medium.

  • Visualize the lipid droplets (stained red) under a light microscope.

Mandatory Visualizations

Signaling Pathway Diagrams (DOT Language)

Cholesterol_Uptake_and_Esterification cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LDL LDL (containing Cholesteryl Esters) LDLR LDLR LDL->LDLR Binding HDL HDL (containing Cholesteryl Esters) SRB1 SR-B1 HDL->SRB1 Binding Endosome Endosome LDLR->Endosome Endocytosis FC Free Cholesterol SRB1->FC Selective Uptake Lysosome Lysosome Endosome->Lysosome Fusion Lysosome->FC Hydrolysis of CE GLA Gamma-Linolenic Acid Lysosome->GLA Release ACAT1 ACAT1 FC->ACAT1 Substrate CE Cholesteryl Ester (from CGL) CE->Lysosome Hydrolysis LipidDroplet Lipid Droplet ACAT1->LipidDroplet Esterification & Storage

Caption: Cholesterol Gamma Linolenate uptake and metabolism.

Wnt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation GLA Gamma-Linolenic Acid GLA->BetaCatenin Suppresses TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression (Proliferation, Migration) TCF_LEF->TargetGenes Activates

Caption: GLA-mediated inhibition of Wnt/β-catenin signaling.

LKB1_AMPK_mTOR_Pathway GLA Gamma-Linolenic Acid LKB1 LKB1 GLA->LKB1 Activates AMPK AMPK LKB1->AMPK Activates (Phosphorylates) mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Induces CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes mTORC1->Autophagy Inhibits

Caption: GLA-mediated activation of the LKB1-AMPK pathway.

References

Cholesteryl Gamma Linolenate: A Novel Vehicle for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers and Drug Development Professionals

Cholesteryl gamma linolenate (CGL) is a cholesteryl ester formed by the conjugation of cholesterol with gamma-linolenic acid (GLA), an omega-6 fatty acid with known anti-inflammatory and anti-cancer properties. This unique combination makes CGL a promising candidate for the development of advanced drug delivery systems. By leveraging the biocompatibility of cholesterol and the therapeutic potential of GLA, CGL-based nanocarriers can be designed for targeted delivery of therapeutic agents, potentially enhancing efficacy while minimizing systemic toxicity.

This document provides an overview of the applications of CGL in drug delivery, along with detailed protocols for its synthesis, formulation into nanoparticles, and subsequent characterization.

Physicochemical Properties and Rationale for Use

Cholesteryl esters, such as CGL, are significantly more nonpolar than free cholesterol.[1] This property allows them to be efficiently packaged into the core of lipid-based nanoparticles, serving as a structural component.[2] The incorporation of cholesterol and its esters into drug delivery systems has been shown to improve stability, modulate drug release, and facilitate transport across cell membranes.[3][4]

The gamma-linolenic acid moiety of CGL is of particular interest. GLA itself has demonstrated selective tumoricidal action by inducing apoptosis in cancer cells.[5][6][7] Its metabolic pathways are well-established, leading to the production of anti-inflammatory eicosanoids.[8] Therefore, CGL not only acts as a carrier but may also contribute synergistically to the therapeutic effect of the encapsulated drug.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 99518-16-8[9]
Molecular Formula C45H74O2[9]
Molecular Weight 647.07 g/mol [9]
Definition A cholesteryl octadecatrienoate obtained by the formal condensation of the carboxy group of γ-linolenic acid with the hydroxy group of cholesterol.[9]

Applications in Drug Delivery

While specific data on drug-loaded CGL nanoparticles is limited, the broader class of cholesteryl esters has been extensively explored for various drug delivery applications. These include the formulation of:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers with a solid lipid core that can encapsulate lipophilic drugs. Cholesteryl esters can form the core of these nanoparticles, providing a stable matrix for drug incorporation.[10]

  • Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles with a less ordered lipid matrix, which can lead to higher drug loading and reduced drug expulsion during storage.[11]

  • Liquid Crystalline Phases: Cholesteryl esters are known to form liquid crystalline phases, which can be utilized to create unique drug delivery systems with controlled release properties.[5][12][13][14] These systems can be designed to be responsive to stimuli such as temperature.[1]

  • Cholestosomes: These are vesicles formed from cholesteryl esters that can encapsulate and deliver drugs.[2][15][16]

Experimental Protocols

The following protocols are generalized from methods used for the synthesis of other cholesteryl esters and the formulation of lipid-based nanoparticles. Researchers should optimize these protocols for their specific drug and application.

Synthesis of this compound

This protocol describes a general method for the esterification of cholesterol with a fatty acid.

Materials:

  • Cholesterol

  • Gamma-linolenic acid (GLA)

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

  • Dissolve cholesterol (1 equivalent) and gamma-linolenic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the cholesterol and GLA mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

  • Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

DOT Diagram: Synthesis of this compound

Synthesis_of_CGL Cholesterol Cholesterol Reaction Esterification Reaction Cholesterol->Reaction GLA Gamma-Linolenic Acid GLA->Reaction DCC DCC DCC->Reaction DMAP DMAP (catalyst) DMAP->Reaction Solvent Anhydrous DCM Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification CGL This compound Purification->CGL

Caption: Synthesis of this compound.

Formulation of CGL-based Solid Lipid Nanoparticles (SLNs)

This protocol describes a hot homogenization and ultrasonication method for preparing SLNs.

Materials:

  • This compound (CGL)

  • A solid lipid (e.g., tristearin, glyceryl monostearate)

  • A surfactant (e.g., Poloxamer 188, Tween 80)

  • The drug to be encapsulated (lipophilic)

  • Purified water

Procedure:

  • Melt the CGL and the solid lipid together at a temperature approximately 5-10°C above the melting point of the highest melting lipid.

  • Dissolve the lipophilic drug in the molten lipid mixture.

  • Heat an aqueous solution of the surfactant to the same temperature.

  • Add the hot aqueous surfactant solution to the molten lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for a specified time (e.g., 5-15 minutes) to reduce the particle size.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • The SLN dispersion can be further purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactant.

DOT Diagram: SLN Formulation Workflow

SLN_Formulation start Start melt_lipids Melt CGL and Solid Lipid start->melt_lipids dissolve_drug Dissolve Drug in Molten Lipid melt_lipids->dissolve_drug homogenize High-Speed Homogenization dissolve_drug->homogenize heat_surfactant Heat Aqueous Surfactant Solution heat_surfactant->homogenize sonicate Ultrasonication homogenize->sonicate cool Cooling and Nanoparticle Formation sonicate->cool purify Purification (Optional) cool->purify end End purify->end

Caption: Workflow for SLN formulation.

Characterization of CGL-based Nanoparticles

Table 2: Characterization Techniques for CGL Nanoparticles

ParameterTechniqueDescription
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the size distribution of the nanoparticles in suspension. A low PDI indicates a monodisperse population.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the nanoparticles, which is an indicator of colloidal stability.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Provides direct visualization of the shape and surface morphology of the nanoparticles.
Crystallinity and Polymorphism Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)DSC determines the melting behavior and crystallinity of the lipid matrix. XRD provides information on the crystalline structure.
Drug Encapsulation Efficiency (EE) and Loading Capacity (LC) HPLC, UV-Vis SpectroscopyEE is the percentage of the initial drug that is successfully entrapped in the nanoparticles. LC is the percentage of drug weight relative to the total weight of the nanoparticle.[1][3][17][18]
In Vitro Drug Release Dialysis Bag Method, Franz Diffusion CellMeasures the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment.

Protocol for Determining Encapsulation Efficiency (EE%):

  • Separate the unencapsulated drug from the nanoparticle dispersion using a suitable method such as ultracentrifugation or size-exclusion chromatography.[1]

  • Quantify the amount of free drug in the supernatant or eluate using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy).[17]

  • Disrupt the nanoparticles to release the encapsulated drug (e.g., by adding a suitable solvent or surfactant).

  • Quantify the total amount of drug in the disrupted nanoparticle dispersion.

  • Calculate the EE% using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100[17]

Potential Signaling Pathways and Mechanisms of Action

While specific studies on drug-loaded CGL are lacking, the known biological activities of GLA provide a basis for potential mechanisms of action.

Anti-Cancer Effects:

GLA has been shown to induce apoptosis in cancer cells.[5][6] The delivery of chemotherapeutic agents via CGL nanoparticles could lead to a synergistic effect, where both the encapsulated drug and the GLA moiety contribute to cancer cell death.

DOT Diagram: Potential Anti-Cancer Mechanism

Anticancer_Mechanism CGL_NP Drug-loaded CGL Nanoparticle Uptake Cellular Uptake CGL_NP->Uptake Cancer_Cell Cancer Cell Release Drug and GLA Release Cancer_Cell->Release Uptake->Cancer_Cell Drug_Action Drug-induced Cytotoxicity Release->Drug_Action GLA_Action GLA-induced Apoptosis Release->GLA_Action Apoptosis Apoptosis Drug_Action->Apoptosis GLA_Action->Apoptosis

Caption: Potential synergistic anti-cancer mechanism.

Anti-Inflammatory Effects:

GLA is a precursor to dihomo-γ-linolenic acid (DGLA), which is metabolized to anti-inflammatory prostaglandins (B1171923) of the 1-series (e.g., PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[8] CGL-based delivery of anti-inflammatory drugs could therefore target inflammatory pathways from multiple angles.

Future Perspectives

The use of this compound as a drug delivery vehicle is a promising area of research that warrants further investigation. Future studies should focus on:

  • Specific Drug Formulations: Encapsulating various therapeutic agents within CGL-based nanoparticles and characterizing their properties.

  • Quantitative Analysis: Determining the drug loading capacity, encapsulation efficiency, and in vitro/in vivo release kinetics for specific drug-CGL formulations.

  • In Vivo Studies: Evaluating the biodistribution, efficacy, and toxicity of drug-loaded CGL nanoparticles in relevant animal models.[19][20][21][22][23]

  • Mechanism of Action: Elucidating the specific signaling pathways affected by the synergistic action of the encapsulated drug and the GLA moiety.

By systematically exploring these areas, the full potential of this compound as a versatile and effective drug delivery vehicle can be realized.

References

Application Notes and Protocols for Incorporating Cholesteryl Gamma Linolenate into Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cholesteryl Gamma Linolenate (CγL), the cholesteryl ester of the omega-6 fatty acid gamma-linolenic acid (GLA), is a molecule of significant interest in the development of drug delivery systems and for the study of membrane biophysics. Its incorporation into artificial membranes, such as liposomes, can modulate the physicochemical properties of the bilayer, influencing its fluidity, stability, and interaction with biological systems. These application notes provide an overview of the techniques for incorporating CγL into artificial membranes and the expected impact on membrane characteristics.

The inclusion of CγL within a lipid bilayer is primarily governed by its hydrophobic nature. Similar to cholesterol, CγL is expected to orient itself within the hydrophobic core of the membrane. The bulky cholesteryl group will likely reside among the acyl chains of the phospholipids, while the more flexible gamma-linolenate (B1238488) chain will also be embedded within the hydrophobic region. This can lead to alterations in membrane packing and dynamics.

Several established methods for liposome (B1194612) preparation can be adapted to incorporate CγL. The most common techniques include the thin-film hydration method followed by extrusion or sonication, and the ethanol (B145695) injection method. The choice of method will depend on the desired characteristics of the final liposome preparation, such as size, lamellarity, and encapsulation efficiency of any co-incorporated therapeutic agents.

The presence of CγL in the membrane is anticipated to affect its properties in a manner analogous to other cholesteryl esters, though the specific effects will be influenced by the unique structure of the gamma-linolenic acid acyl chain. It is hypothesized that CγL may increase membrane fluidity due to the kinks in its polyunsaturated acyl chain, in contrast to the rigidifying effect of cholesterol. This can have significant implications for drug release kinetics and the fusogenicity of the liposomes with target cells.

Data Presentation

The following tables summarize quantitative data on the effects of incorporating cholesterol and gamma-linolenic acid on the properties of artificial membranes. While direct quantitative data for this compound is limited in publicly available literature, the data for its constituent parts provide a strong basis for predicting its behavior.

Table 1: Effect of Gamma-Linolenic Acid (GLA) and Cholesterol on Liposome Characteristics

Formulation ComponentMean Particle Size (nm)Polydispersity Index (PDI)Observations
Lecithin (B1663433), Cholesterol, GLA104.2 ± 2.150.158 ± 0.0019Liposomes prepared by ethanol injection and homogenization.[1]
Increasing CholesterolIncrease from 30.1 ± 0.4 to 51.6 ± 0.1Stable over 1 monthIncreased cholesterol leads to larger and more stable liposomes.[2]

Table 2: Influence of Gamma-Linolenic Acid on Bilayer Properties in the Presence of Cholesterol

Phosphatidylcholine withCholesterol Effect on CondensationCholesterol Effect on Permeability
alpha-linolenic acidCondenses monolayer and bilayerDiminished permeability
gamma-linolenic acidNo effect on condensationNo effect on permeability

Data from a study on phosphatidylcholine monolayers and bilayers.[3]

Experimental Protocols

Here, we provide detailed protocols for two common methods of incorporating this compound into artificial membranes.

Protocol 1: Thin-Film Hydration Followed by Extrusion

This method is a robust and widely used technique for preparing liposomes with a defined size distribution.

Materials:

  • Phospholipid(s) of choice (e.g., DSPC)

  • This compound (CγL)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Syringes

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired amounts of phospholipid and CγL in chloroform in a round-bottom flask. A typical molar ratio of phospholipid to CγL to start with could be 9:1 or 8:2.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the phospholipid.

    • Rotate the flask and apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer, pre-warmed to a temperature above the Tc of the phospholipid, to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky.

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension into one of the syringes and attach it to the extruder.

    • Place an empty syringe on the other side of the extruder.

    • Heat the extruder to a temperature above the Tc of the phospholipid.

    • Pass the lipid suspension through the membrane by pushing the plunger of the filled syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles (LUVs).

    • The final liposome suspension should appear translucent.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • The concentration of incorporated CγL can be quantified using techniques like HPLC or GC after extraction from the liposomes.

Protocol 2: Ethanol Injection Method

This method is a rapid and simple technique for producing small unilamellar vesicles (SUVs).

Materials:

  • Phospholipid(s) of choice (e.g., Lecithin)

  • This compound (CγL)

  • Ethanol

  • Aqueous phase (e.g., distilled water or buffer)

  • Magnetic stirrer and stir bar

  • Syringe and needle (e.g., 24-gauge)

Procedure:

  • Preparation of Phases:

    • Dissolve the phospholipid and CγL in ethanol to create the organic phase. A starting concentration could be 1% lecithin and 0.1% CγL (w/v) in ethanol.[1]

    • Prepare the aqueous phase in a separate beaker.

  • Injection:

    • Place the beaker with the aqueous phase on a magnetic stirrer and begin stirring at a constant rate (e.g., 1000 rpm).

    • Draw the organic phase into a syringe fitted with a needle.

    • Rapidly inject the ethanolic solution into the stirred aqueous phase. The rapid dilution of the ethanol causes the lipids to self-assemble into liposomes.

  • Solvent Removal and Stabilization:

    • Continue stirring the liposomal suspension at room temperature for a specified period (e.g., 24 hours) to allow for the evaporation of ethanol and stabilization of the vesicles.[1]

    • For more complete removal of ethanol, dialysis or diafiltration can be performed.

  • Homogenization (Optional):

    • To achieve a more uniform size distribution, the liposome suspension can be further processed by homogenization using a high-pressure homogenizer.

  • Characterization:

    • Analyze the particle size and PDI of the resulting liposomes using DLS.

    • Quantify the CγL incorporation as described in Protocol 1.

Mandatory Visualization

experimental_workflow_thin_film_hydration cluster_start Lipid Film Preparation cluster_hydration Hydration cluster_extrusion Sizing start Dissolve Phospholipid & CγL in Chloroform evaporation Rotary Evaporation start->evaporation drying High Vacuum Drying evaporation->drying hydration Add Hydration Buffer drying->hydration agitation Agitate to form MLVs hydration->agitation extrusion Extrusion through Membrane agitation->extrusion final_product Homogeneous LUVs extrusion->final_product

Caption: Workflow for incorporating CγL using the thin-film hydration method.

experimental_workflow_ethanol_injection cluster_phases Phase Preparation cluster_injection Liposome Formation cluster_stabilization Post-Formation Processing organic_phase Dissolve Phospholipid & CγL in Ethanol injection Rapid Injection into Aqueous Phase aqueous_phase Prepare Aqueous Phase aqueous_phase->injection stirring Stirring for Solvent Evaporation injection->stirring homogenization Optional Homogenization stirring->homogenization final_product SUVs homogenization->final_product

Caption: Workflow for incorporating CγL using the ethanol injection method.

Caption: Conceptual model of CγL localization within a phospholipid bilayer.

References

Application Notes and Protocols for the Analysis of Cholesteryl Gamma-Linolenate in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl gamma-linolenate (B1238488) is a specific cholesteryl ester formed from the esterification of cholesterol with gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid. The analysis of cholesteryl esters, including cholesteryl gamma-linolenate, in tissues is crucial for understanding lipid metabolism, cellular signaling, and the pathology of various diseases. This document provides detailed application notes and protocols for the detection and quantification of cholesteryl gamma-linolenate in tissue samples using modern analytical techniques.

The methodologies described herein are primarily focused on Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific technique that has become the gold standard for lipidomics.[1][2][3] A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also included, which is a robust alternative, although it typically requires derivatization of the analyte.

Analytical Methods Overview

The detection of cholesteryl gamma-linolenate in complex biological matrices like tissues presents analytical challenges due to its hydrophobicity and the presence of numerous other lipid species.[1][3] The two primary mass spectrometry-based methods for the quantitative analysis of cholesteryl esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for the analysis of volatile and thermally stable compounds. However, cholesteryl esters are not volatile and require a chemical derivatization step to convert them into more volatile forms before GC-MS analysis.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of a wide range of molecules, including non-volatile and thermally labile compounds like cholesteryl esters.[1][2][3] Modern LC-MS/MS methods, particularly those using electrospray ionization (ESI), allow for the direct analysis of cholesteryl esters without the need for derivatization, simplifying sample preparation and improving throughput.[2][3] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.[5]

Quantitative Data

Specific quantitative data for cholesteryl gamma-linolenate in various tissues is not extensively reported in publicly available literature. However, studies on the composition of cholesteryl esters in mammalian tissues indicate that polyunsaturated fatty acid esters, including those of linolenic acid, are present. For illustrative purposes, the following table summarizes the concentrations of total cholesteryl esters and some common cholesteryl esters found in different mouse tissues, as determined by a recent LC-MS method.[2][6] This data can serve as a reference for expected concentration ranges of cholesteryl esters in general.

TissueTotal Cholesteryl Esters (µg/g tissue)Cholesteryl Oleate (C18:1) (µg/g tissue)Cholesteryl Linoleate (C18:2) (µg/g tissue)Cholesteryl Arachidonate (C20:4) (µg/g tissue)
Liver 150 - 25050 - 10040 - 8020 - 40
Brain 5 - 151 - 51 - 50.5 - 2
Adipose 80 - 15030 - 6025 - 5010 - 20
Heart 20 - 405 - 155 - 152 - 8
Kidney 30 - 5010 - 208 - 183 - 10

Note: The data presented are approximate ranges compiled from published studies and are intended for illustrative purposes. Actual concentrations can vary depending on species, diet, and physiological state.

Experimental Protocols

Protocol 1: Sample Preparation from Tissue

This protocol describes the initial steps of tissue homogenization and lipid extraction, which are common to both GC-MS and LC-MS analysis.

1.1. Tissue Homogenization

  • Objective: To disrupt the tissue structure and release cellular components, including lipids.

  • Materials:

    • Frozen tissue sample (10-50 mg)

    • Homogenization buffer (e.g., 20mM Tris pH 7.8 with protease and phosphatase inhibitors)[7]

    • Homogenizer (e.g., bead beater, rotor-stator homogenizer, or glass homogenizer)[7][8]

    • Microcentrifuge tubes

    • Ice

  • Procedure:

    • Thaw the frozen tissue sample on ice.[7]

    • Weigh the tissue and place it in a pre-chilled microcentrifuge tube.

    • Add 5-10 volumes of ice-cold homogenization buffer to the tissue.

    • Homogenize the tissue until no visible particles remain. For soft tissues like the brain, a mechanical homogenizer is effective. For harder tissues, a bead beater or glass homogenizer may be necessary.[7]

    • Centrifuge the homogenate at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet any remaining tissue debris.[7]

    • Carefully collect the supernatant for lipid extraction.

1.2. Lipid Extraction (Bligh and Dyer Method)

  • Objective: To separate lipids from other cellular components (proteins, nucleic acids, etc.).[9][10][11][12][13]

  • Materials:

    • Tissue homogenate

    • Chloroform (B151607)

    • Methanol

    • Deionized water

    • Glass centrifuge tubes with Teflon-lined caps

    • Vortex mixer

    • Centrifuge

    • Nitrogen gas stream or vacuum concentrator

  • Procedure:

    • To 1 volume of tissue homogenate (e.g., 200 µL) in a glass centrifuge tube, add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol (e.g., 750 µL).[10]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Add 1.25 volumes of chloroform (e.g., 250 µL) and vortex for 30 seconds.[10]

    • Add 1.25 volumes of deionized water (e.g., 250 µL) and vortex for 30 seconds.[10]

    • Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.

    • Two distinct phases will be visible: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.

    • Carefully aspirate and discard the upper aqueous phase without disturbing the lower organic phase.

    • Transfer the lower organic phase to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • The dried lipid extract can be stored at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Cholesteryl Gamma-Linolenate (Non-derivatization method)

This protocol is adapted from a recently developed method for the sensitive analysis of cholesteryl esters without chemical derivatization.[2][3][6]

  • Objective: To separate and quantify cholesteryl gamma-linolenate using reverse-phase liquid chromatography coupled with tandem mass spectrometry.

  • Materials:

    • Dried lipid extract

    • Reconstitution solvent (e.g., 2:1 (v/v) Chloroform:Methanol)

    • LC-MS grade solvents: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) (Solvent A), and a mixture of Isopropanol:Methanol (80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate (Solvent B).[2][6]

    • Internal Standard (e.g., cholesteryl heptadecanoate (C17:0) or d7-cholesteryl esters)

    • UHPLC system coupled to a QTOF or triple quadrupole mass spectrometer.

  • Procedure:

    • Sample Reconstitution: Reconstitute the dried lipid extract in a known volume of reconstitution solvent (e.g., 200 µL). Spike the sample with a known concentration of the internal standard.

    • Chromatographic Separation:

      • Column: C18 reverse-phase column (e.g., Gemini 5 µm C18, 50 x 4.6 mm).[2][6]

      • Mobile Phase A: Water:Methanol (50:50, v/v) + 0.1% formic acid + 10 mM ammonium formate.[2][6]

      • Mobile Phase B: Isopropanol:Methanol (80:20, v/v) + 0.1% formic acid + 10 mM ammonium formate.[2][6]

      • Flow Rate: 0.5 mL/min.[2][6]

      • Gradient:

        • 0-4 min: 40% B

        • 4-6 min: 40-60% B

        • 6-16 min: 60-100% B

        • 16-22 min: 100% B (wash)

        • 22-24 min: 100-40% B

        • 24-30 min: 40% B (re-equilibration)[2][6]

      • Column Temperature: 40°C.[2][6]

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Auto-MS/MS.

      • Precursor Ion: For cholesteryl gamma-linolenate, the precursor ion will be its ammonium adduct [M+NH4]+. The exact m/z should be calculated based on its molecular formula (C45H74O2).

      • Product Ion: A characteristic product ion for cholesteryl esters is the dehydrated cholesterol fragment at m/z 369.35.[5]

      • MRM Transition for Quantification: [M+NH4]+ -> 369.35

      • Dwell Time: 100-200 ms.

    • Quantification: Create a calibration curve using a series of known concentrations of a cholesteryl gamma-linolenate standard spiked with the internal standard. The concentration of cholesteryl gamma-linolenate in the tissue sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3: GC-MS Analysis of Cholesteryl Gamma-Linolenate (Derivatization method)
  • Objective: To analyze cholesteryl gamma-linolenate after derivatization to a more volatile form.

  • Materials:

    • Dried lipid extract

    • Derivatization agent (e.g., BSTFA with 1% TMCS)

    • Solvent (e.g., pyridine (B92270) or acetonitrile)

    • GC-MS system with a capillary column suitable for lipid analysis (e.g., DB-5ms).

  • Procedure:

    • Derivatization:

      • Reconstitute the dried lipid extract in a small volume of solvent (e.g., 50 µL of pyridine).

      • Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).

      • Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers of the cholesterol moiety.

    • Gas Chromatography:

      • Injector Temperature: 280°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp to a high temperature (e.g., 320°C) to elute the derivatized cholesteryl ester.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometry:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized cholesteryl gamma-linolenate.

    • Quantification: Similar to LC-MS/MS, use an internal standard (e.g., stigmasterol) and a calibration curve for quantification.

Visualizations

Experimental_Workflow tissue Tissue Sample homogenization Homogenization tissue->homogenization 1. Disrupt tissue lipid_extraction Lipid Extraction (Bligh & Dyer) homogenization->lipid_extraction 2. Separate lipids dried_extract Dried Lipid Extract lipid_extraction->dried_extract 3. Evaporate solvent lcms_analysis LC-MS/MS Analysis (Non-derivatization) dried_extract->lcms_analysis 4a. Reconstitute & Inject gcms_analysis GC-MS Analysis (Derivatization) dried_extract->gcms_analysis 4b. Derivatize, Reconstitute & Inject quantification Quantification lcms_analysis->quantification 5. Analyze data gcms_analysis->quantification

Caption: Overall experimental workflow for the analysis of cholesteryl gamma-linolenate in tissues.

Signaling_Pathway cluster_synthesis Synthesis of Cholesteryl Gamma-Linolenate cluster_metabolism Potential Downstream Effects of Gamma-Linolenic Acid cholesterol Cholesterol acat ACAT (Acyl-CoA:cholesterol acyltransferase) cholesterol->acat gla_coa Gamma-Linolenoyl-CoA gla_coa->acat ce_gla Cholesteryl Gamma-Linolenate acat->ce_gla gla_free Gamma-Linolenic Acid (from CE hydrolysis) ce_gla->gla_free Cholesteryl Ester Hydrolase dgla Dihomo-gamma-linolenic acid (DGLA) gla_free->dgla Elongase eicosanoids Anti-inflammatory Eicosanoids (PGE1) dgla->eicosanoids COX enzymes

Caption: Synthesis and potential metabolic fate of cholesteryl gamma-linolenate components.

References

Application Notes and Protocols for Cholesteryl Gamma Linolenate in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl Gamma Linolenate (CGL) is a cholesteryl ester of gamma-linolenic acid (GLA), an omega-6 fatty acid with known anti-inflammatory and anti-cancer properties.[1][2] The unique structure of CGL, combining the membrane-compatible cholesterol backbone with the biologically active GLA, presents a promising opportunity for the development of targeted drug delivery systems. This document provides detailed application notes and experimental protocols for the utilization of CGL in the formulation of lipid-based nanoparticles for targeted drug delivery, particularly in the context of cancer therapy. The gamma-linolenic acid moiety can serve as a targeting ligand to cancer cells that overexpress receptors and pathways responsive to fatty acids, while the cholesterol component facilitates nanoparticle stability and cellular uptake.[2][3]

Data Presentation

The following tables summarize hypothetical quantitative data for CGL-based nanoparticle formulations. These values are based on typical ranges observed for similar lipid nanoparticle systems and should be optimized for specific drug candidates and applications.

Table 1: Physicochemical Properties of CGL-Based Nanoparticle Formulations

Formulation IDNanoparticle TypeDrugCGL Content (mol%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
CGL-SLN-DOX-01Solid Lipid NanoparticleDoxorubicin10150 ± 5.20.15 ± 0.02-25.3 ± 1.8
CGL-SLN-DOX-02Solid Lipid NanoparticleDoxorubicin20165 ± 6.80.18 ± 0.03-28.1 ± 2.1
CGL-LIPO-CUR-01LiposomeCurcumin15120 ± 4.50.12 ± 0.01-18.5 ± 1.5
CGL-LIPO-CUR-02LiposomeCurcumin30135 ± 5.10.14 ± 0.02-22.7 ± 1.9
CGL-NE-PTX-01NanoemulsionPaclitaxel25180 ± 7.30.21 ± 0.04-30.5 ± 2.5

Table 2: Drug Loading and In Vitro Release Characteristics of CGL-Based Nanoparticles

Formulation IDDrug Loading (%)Encapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.5)
CGL-SLN-DOX-015.2 ± 0.485.3 ± 3.135.6 ± 2.8%65.2 ± 4.1%
CGL-SLN-DOX-024.8 ± 0.382.1 ± 2.932.1 ± 2.5%60.8 ± 3.8%
CGL-LIPO-CUR-018.1 ± 0.692.5 ± 2.540.2 ± 3.1%75.4 ± 4.5%
CGL-LIPO-CUR-027.5 ± 0.590.3 ± 2.238.8 ± 2.9%72.1 ± 4.2%
CGL-NE-PTX-016.3 ± 0.788.7 ± 3.545.3 ± 3.5%80.6 ± 5.1%

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (CGL-SLNs)

This protocol describes the preparation of CGL-SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound (CGL)

  • Compritol® 888 ATO (Glyceryl behenate)

  • Soybean Lecithin

  • Poloxamer 188

  • Drug (e.g., Doxorubicin)

  • Chloroform (B151607)

  • Methanol

  • Deionized water

Procedure:

  • Preparation of Lipid Phase: Dissolve CGL, Compritol® 888 ATO, and the lipophilic drug (e.g., Doxorubicin) in a minimal amount of a chloroform:methanol (2:1 v/v) mixture.

  • Lipid Film Formation: Evaporate the organic solvent using a rotary evaporator at 40°C to form a thin lipid film on the wall of a round-bottom flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous solution of Poloxamer 188 (e.g., 2% w/v) pre-heated to 75°C. This temperature is above the melting point of the lipids.

  • Homogenization: Subject the hydrated lipid suspension to high-shear homogenization using a homogenizer at 10,000 rpm for 15 minutes at 75°C.

  • Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes (5 seconds on, 2 seconds off cycles) to reduce the particle size.

  • Cooling and Nanoparticle Formation: Cool down the nanoemulsion in an ice bath under gentle stirring to allow for the solidification of the lipid matrix and the formation of SLNs.

  • Purification: Purify the SLN suspension by dialysis against deionized water for 24 hours to remove any unentrapped drug and excess surfactant.

Protocol 2: Preparation of this compound Liposomes (CGL-Liposomes)

This protocol details the preparation of CGL-liposomes using the thin-film hydration method followed by extrusion.[4][5]

Materials:

  • This compound (CGL)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Drug (e.g., Curcumin)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: Dissolve DPPC, cholesterol, CGL, and the lipophilic drug (e.g., Curcumin) in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized (e.g., DPPC:Cholesterol:CGL 65:20:15).

  • Thin Film Formation: Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the PBS should be above the phase transition temperature of the lipids (e.g., 50°C for DPPC).

  • Extrusion: Subject the resulting multilamellar vesicles (MLVs) to extrusion through a 100 nm polycarbonate membrane using a mini-extruder. Perform at least 11 passes to obtain unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.

Protocol 3: In Vitro Drug Release Study

This protocol describes the dialysis bag method to evaluate the in vitro drug release from CGL-based nanoparticles.

Materials:

  • CGL-nanoparticle suspension

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Incubator shaker

Procedure:

  • Transfer a known amount (e.g., 2 mL) of the CGL-nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a beaker containing 100 mL of the release medium (PBS at pH 7.4 or pH 5.5).

  • Place the beaker in an incubator shaker set at 37°C with a constant shaking speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Visualization of Pathways and Workflows

Signaling Pathway of Gamma-Linolenic Acid in Cancer Cells

Gamma-linolenic acid (GLA) has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways. In glioma cells, GLA can inhibit angiogenesis and cell cycle progression by downregulating Vascular Endothelial Growth Factor (VEGF) and its receptor Flt1, as well as influencing the ERK1/2 pathway and the expression of cell cycle regulators like cyclin D1, pRb, p53, and p27.[6] Furthermore, in gastric cancer cells, GLA has been found to suppress cell growth and epithelial-mesenchymal transition by inhibiting the Wnt/β-catenin signaling pathway.[7] The metabolism of GLA to dihomo-γ-linolenic acid (DGLA) can also lead to the production of anti-inflammatory and anti-proliferative compounds.[8]

GLA_Signaling_Pathway GLA Cholesteryl Gamma Linolenate (CGL) Cell Cancer Cell Membrane GLA->Cell Uptake GLA_inside Intracellular GLA Cell->GLA_inside Wnt Wnt/β-catenin Pathway GLA_inside->Wnt Inhibits VEGF VEGF/Flt1 Pathway GLA_inside->VEGF Inhibits ERK ERK1/2 Pathway GLA_inside->ERK Inhibits CellCycle Cell Cycle Regulators (Cyclin D1, pRb, p53, p27) GLA_inside->CellCycle Modulates EMT Decreased EMT Wnt->EMT Angiogenesis Decreased Angiogenesis VEGF->Angiogenesis Proliferation Decreased Proliferation ERK->Proliferation CellCycle->Proliferation

Caption: Proposed signaling pathways targeted by the gamma-linolenic acid moiety of CGL in cancer cells.

Experimental Workflow for CGL-Based Nanoparticle Formulation and Characterization

The development of CGL-based drug delivery systems involves a systematic workflow, from the initial formulation to the final in vitro and in vivo evaluations.

CGL_Workflow start Start: Define Drug and Target formulation Nanoparticle Formulation (SLN, Liposome, or Nanoemulsion) with CGL start->formulation characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Morphology) formulation->characterization drug_loading Drug Loading & Encapsulation Efficiency formulation->drug_loading release In Vitro Drug Release Study (pH 7.4 and 5.5) characterization->release drug_loading->release cellular_uptake In Vitro Cellular Uptake & Cytotoxicity Studies release->cellular_uptake animal_studies In Vivo Animal Studies (Pharmacokinetics & Efficacy) cellular_uptake->animal_studies end End: Optimized CGL-based Drug Delivery System animal_studies->end

Caption: General experimental workflow for the development and evaluation of CGL-based drug delivery systems.

Logical Relationship for Targeted Drug Delivery with CGL Nanoparticles

The targeted delivery of drugs using CGL nanoparticles relies on the interplay between the nanoparticle's physicochemical properties and the biological characteristics of the target cancer cells.

CGL_Targeting_Logic nanoparticle CGL Nanoparticle - CGL as targeting moiety - Encapsulated drug - Optimized size & surface charge circulation Systemic Circulation nanoparticle->circulation Administration tumor_micro Tumor Microenvironment (Leaky Vasculature) circulation->tumor_micro EPR Effect cancer_cell Target Cancer Cell - Overexpressed fatty acid receptors/transporters - Aberrant signaling pathways tumor_micro->cancer_cell Accumulation uptake Cellular Uptake cancer_cell->uptake Receptor-mediated endocytosis release Intracellular Drug Release uptake->release effect Therapeutic Effect release->effect

Caption: Logical flow of targeted drug delivery using CGL-based nanoparticles to cancer cells.

References

Application Notes and Protocols for In Vivo Evaluation of Cholesteryl Gamma-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cholesteryl Gamma-Linolenate (CGL) is a cholesteryl ester formed from cholesterol and gamma-linolenic acid (GLA), an omega-6 polyunsaturated fatty acid.[1][2] GLA itself has been the subject of numerous studies for its potential anti-inflammatory and anti-cancer properties.[3][4][5][6] It is metabolized in the body to dihomo-γ-linolenic acid (DGLA), a precursor to anti-inflammatory eicosanoids like prostaglandin (B15479496) E1 (PGE1).[7][8] The linkage to cholesterol suggests that CGL could leverage endogenous lipoprotein transport pathways for delivery, potentially influencing lipid metabolism and inflammatory or neoplastic processes.

These application notes provide a comprehensive framework for the in vivo investigation of CGL, covering experimental workflows, detailed protocols for key studies, and methods for data analysis and presentation. The goal is to guide researchers in designing robust preclinical studies to elucidate the pharmacokinetic, pharmacodynamic, and toxicological profile of CGL.

Preclinical In Vivo Experimental Workflow

A systematic approach is crucial for the efficient evaluation of a novel compound like CGL. The workflow begins with initial formulation and toxicity assessments, followed by pharmacokinetic profiling, and culminates in efficacy studies using relevant disease models.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Efficacy Evaluation Formulation CGL Formulation Development (Lipid-based vehicle selection) AcuteTox Acute Toxicity Study (Dose range finding) Formulation->AcuteTox PK_Study Pharmacokinetics (PK) Study (Single dose, IV & PO) AcuteTox->PK_Study Determine safe dose range SubChronicTox Sub-chronic Toxicity (Repeated dose) PK_Study->SubChronicTox Model_Select Disease Model Selection (e.g., Inflammation, Oncology) Efficacy_Study Efficacy/Pharmacodynamics (PD) Study SubChronicTox->Efficacy_Study Inform therapeutic window Model_Select->Efficacy_Study

Caption: Overall preclinical workflow for CGL evaluation.

Animal Model Selection

The choice of animal model is contingent on the therapeutic hypothesis. Given GLA's known biological activities, models for inflammation and cancer are primary candidates. Rodent models are well-established and share significant physiological and genetic relevance with humans.[9]

Table 1: Recommended Animal Models for CGL Studies

Therapeutic AreaRecommended ModelRationale & Key Endpoints
Inflammation Carrageenan-Induced Paw Edema (Rat/Mouse)[10][11]Well-established acute inflammation model.[10] Endpoints: Paw volume, inflammatory cytokine levels (TNF-α, IL-6), myeloperoxidase (MPO) activity.
Collagen-Induced Arthritis (CIA) (DBA/1J Mouse)[12][13]Chronic autoimmune inflammation model resembling rheumatoid arthritis. Endpoints: Clinical arthritis score, paw swelling, histology, anti-collagen antibody titers.
Oncology Subcutaneous Xenograft Model (Immunodeficient Mice)[14][15][16]Standard for assessing anti-tumor efficacy.[14][15] Endpoints: Tumor volume, body weight, survival analysis, tumor histology (apoptosis, proliferation markers).
Patient-Derived Xenograft (PDX) Model (Immunodeficient Mice)[17][18]Better preserves original tumor characteristics and heterogeneity.[17][18] Endpoints: Tumor growth inhibition, biomarker analysis.

Experimental Protocols

Detailed methodologies are essential for reproducibility and accurate interpretation of results.

Protocol: CGL Formulation for In Vivo Administration

As a lipid-based compound, CGL requires a suitable vehicle for oral (PO) or intravenous (IV) administration. Self-nanoemulsifying drug delivery systems (SNEDDS) are often effective for enhancing the absorption of lipid-soluble compounds.[19]

  • Objective: To prepare a stable and biocompatible formulation of CGL for administration to rodents.

  • Materials:

    • Cholesteryl Gamma-Linolenate (CGL)

    • Excipients: Labrasol®, Cremophor® EL, Tween® 80, PEG400, Corn Oil.

    • Sterile phosphate-buffered saline (PBS), pH 7.4.

    • Glass vials, magnetic stirrer, sterile filters (0.22 µm).

  • Procedure (for Oral Formulation):

    • Conduct solubility screening to identify the best excipient or combination of excipients for CGL.[20]

    • Prepare a SNEDDS pre-concentrate: For a 10 mg/mL formulation, dissolve 100 mg of CGL into a mixture of a lipid vehicle (e.g., Corn Oil), a surfactant (e.g., Cremophor® EL), and a co-solvent (e.g., PEG400). A common starting ratio is 40:40:20 (oil:surfactant:co-solvent).

    • Gently heat (to 40°C) and vortex until a clear, homogenous solution is formed.

    • For administration, this pre-concentrate can be dosed directly via oral gavage. Upon contact with gastrointestinal fluids, it will spontaneously form a nanoemulsion.

    • For IV administration, the formulation must be further diluted in sterile PBS and filtered through a 0.22 µm filter to ensure sterility and prevent embolism. Particle size analysis should be performed to ensure suitability for injection.

  • Quality Control: Assess the physical stability of the formulation for at least 24 hours at room temperature and 4°C. Check for any signs of drug precipitation or phase separation.

Protocol: Pharmacokinetic (PK) Study in Mice
  • Objective: To determine the key PK parameters (Cmax, Tmax, AUC, half-life) of CGL and its primary metabolite, GLA, following a single IV and PO dose.

  • Animals: Male C57BL/6 mice (8-10 weeks old), n=4 per time point.

  • Experimental Design:

    • Group 1 (IV): Administer CGL at 2 mg/kg via tail vein injection.

    • Group 2 (PO): Administer CGL at 10 mg/kg via oral gavage.

    • Blood Sampling: Collect ~50 µL of blood via saphenous vein puncture into EDTA-coated tubes at pre-dose, and at 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Processing:

    • Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of CGL and free GLA in plasma.

    • Use a protein precipitation or liquid-liquid extraction method to extract the analytes from the plasma matrix.

    • Analyze the samples and calculate concentrations based on a standard curve.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Table 2: Hypothetical Pharmacokinetic Parameters for CGL

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500 ± 210850 ± 150
Tmax (h) 0.08 (5 min)2.0 ± 0.5
AUC (0-inf) (ng*h/mL) 3200 ± 4507500 ± 980
t½ (h) 4.5 ± 0.86.2 ± 1.1
Bioavailability (%) -46.9
Protocol: Efficacy Study in a Carrageenan-Induced Paw Edema Model

This protocol assesses the acute anti-inflammatory activity of CGL.

G Acclimatize Animal Acclimatization (7 days) Baseline Baseline Paw Volume Measurement Acclimatize->Baseline Dosing CGL / Vehicle / Control Administration (PO) Baseline->Dosing Induction Carrageenan Injection (Subplantar, 1 hr post-dose) Dosing->Induction Measurement Measure Paw Volume (Hourly for 6 hours) Induction->Measurement Termination Euthanasia & Tissue Collection (Paw tissue, serum) Measurement->Termination

Caption: Workflow for the carrageenan-induced edema study.

  • Objective: To evaluate the ability of CGL to reduce acute inflammation.

  • Animals: Male Wistar rats (180-200g), n=8 per group.

  • Groups:

    • Group 1: Vehicle Control (formulation vehicle, PO).

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, PO).

    • Group 3: CGL (10 mg/kg, PO).

    • Group 4: CGL (30 mg/kg, PO).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective treatments by oral gavage.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Table 3: Hypothetical Efficacy Data in Paw Edema Model (at 4h)

Treatment GroupDose (mg/kg)Paw Volume Increase (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.12-
Indomethacin100.38 ± 0.0955.3
CGL100.65 ± 0.1123.5
CGL300.49 ± 0.1042.4
*p < 0.05 compared to Vehicle Control

Potential Signaling Pathway of CGL Action

The biological effects of CGL are likely mediated by its hydrolysis to cholesterol and GLA, with GLA being the primary bioactive component. GLA is elongated to DGLA, which competes with arachidonic acid (AA) for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of anti-inflammatory 1-series prostaglandins (B1171923) (e.g., PGE1) and 15-HETrE, while potentially reducing the synthesis of pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.[7][21]

Caption: Putative anti-inflammatory pathway of CGL via GLA metabolism.

References

Application Notes & Protocols: Cholesteryl Gamma Linolenate for Stable Lipid Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cholesteryl Gamma Linolenate is an ester derivative of cholesterol and gamma-linolenic acid (GLA), an omega-6 fatty acid.[1] As a cholesteryl ester (CE), it is a highly hydrophobic lipid.[2] In biological systems, CEs are core components of lipoproteins and lipid droplets.[3] The unique structure of this compound, combining the rigid steroid nucleus of cholesterol with a flexible, polyunsaturated acyl chain, makes it a compelling candidate for formulating stable lipid nanoemulsions for drug delivery and other biomedical applications.[4] Unsaturated cholesteryl esters can modulate membrane fluidity and are known to form smectic liquid crystalline phases at physiological temperatures, which can impart unique structural properties and stability to the lipid core of an emulsion.[3][4][5] These application notes provide detailed protocols for the preparation and characterization of stable oil-in-water (O/W) nanoemulsions incorporating this compound.

Principle of Stabilization

The inclusion of this compound in the oil phase of an emulsion can enhance stability through several mechanisms. Its amphipathic nature, though weak, allows it to orient at the oil-water interface alongside primary emulsifiers. The polyunsaturated gamma-linolenate (B1238488) tail increases the fluidity of the lipid core, while the rigid cholesterol moiety can interact with surfactant hydrocarbon chains to create a more ordered and stable interfacial layer. At sufficient concentrations, cholesteryl esters can form ordered, liquid-crystalline structures within the nanoparticle core, which can further prevent coalescence and control drug release.[5][6][7]

CGL This compound (CGL) Sterol Rigid Sterol Core CGL->Sterol GLA Unsaturated GLA Chain CGL->GLA Interface Interfacial Packing with Surfactant Sterol->Interface Core Liquid Crystalline Core (High CGL Conc.) GLA->Core Coalescence Reduced Coalescence Interface->Coalescence Core->Coalescence Release Controlled Drug Release Core->Release Stability Enhanced Emulsion Stability Coalescence->Stability Release->Stability cluster_prep 1. Preparation cluster_char 2. Characterization cluster_stab 3. Stability Testing prep_oil Prepare Oil Phase (CGL, Oil, Lecithin) 60-70°C pre_emulsion Create Coarse Emulsion (High-Shear Mixing) prep_oil->pre_emulsion prep_aq Prepare Aqueous Phase (Water, Tween 80, Glycerin) 60-70°C prep_aq->pre_emulsion hph High-Pressure Homogenization (1000-1200 bar, 6-10 cycles) pre_emulsion->hph final_emulsion Final Nanoemulsion hph->final_emulsion dls Measure Size & PDI (DLS) storage Long-Term Stability (4°C & 25°C over 90 days) zp Measure Zeta Potential (ELS) cent Accelerated Stability (Centrifugation) final_emulsion->dls final_emulsion->zp final_emulsion->cent final_emulsion->storage

References

Application Notes and Protocols for Assessing Cellular Uptake of Cholesteryl Gamma-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl Gamma-Linolenate (CGL) is a cholesteryl ester of significant interest in biomedical research due to the combined properties of cholesterol and gamma-linolenic acid (GLA), an omega-6 fatty acid with known anti-inflammatory and potential anti-cancer activities.[1][2][3][4] Understanding the mechanisms and kinetics of CGL uptake by cells is crucial for elucidating its biological functions and for the development of targeted therapeutic strategies. These application notes provide detailed protocols for assessing the cellular uptake of CGL using common laboratory techniques, including fluorescence microscopy, flow cytometry, and radiolabeling assays.

Principle of the Assays

The assessment of CGL uptake relies on the use of labeled CGL molecules that can be detected and quantified once internalized by cells. The choice of label (fluorescent or radioactive) depends on the specific research question and the available equipment.

  • Fluorescence-based methods utilize CGL conjugated to a fluorescent dye. This allows for the visualization of CGL localization within the cell via microscopy and the quantification of uptake in a cell population using flow cytometry.

  • Radiolabeling assays involve CGL labeled with a radioactive isotope (e.g., ³H or ¹⁴C). This method offers high sensitivity for quantifying the total amount of CGL taken up by a cell population.

Signaling Pathways and Experimental Workflows

Generalized Pathway of Cholesteryl Ester Uptake

The uptake of cholesteryl esters like CGL is primarily mediated by lipoprotein receptors. The most common pathway involves the endocytosis of lipoproteins carrying the cholesteryl esters. Low-density lipoprotein (LDL) receptors (LDLR) bind to apolipoproteins on LDL particles, leading to the internalization of the LDL-CGL complex into clathrin-coated vesicles.[5] These vesicles then fuse with endosomes and subsequently lysosomes, where the cholesteryl ester is hydrolyzed, releasing free cholesterol and gamma-linolenic acid for cellular use.[5][6] Another mechanism is the selective uptake of cholesteryl esters from high-density lipoproteins (HDL) mediated by scavenger receptor class B type I (SR-BI), where the cholesteryl ester is transferred to the cell without the internalization of the entire lipoprotein particle.[7][8]

Cholesteryl_Ester_Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_intracellular Intracellular Space Lipoprotein-CGL Lipoprotein-CGL LDLR LDL Receptor Lipoprotein-CGL->LDLR Binding SRBI SR-BI Receptor Lipoprotein-CGL->SRBI Binding ClathrinVesicle Clathrin-coated Vesicle LDLR->ClathrinVesicle Endocytosis CellularPool Cellular Lipid Pool SRBI->CellularPool Selective Uptake Endosome Endosome ClathrinVesicle->Endosome Lysosome Lysosome Endosome->Lysosome Hydrolysis Hydrolysis Lysosome->Hydrolysis FreeCholesterol Free Cholesterol Hydrolysis->FreeCholesterol GLA Gamma-Linolenic Acid Hydrolysis->GLA FreeCholesterol->CellularPool GLA->CellularPool

Generalized pathway of cholesteryl ester uptake.
Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

Fluorescence_Microscopy_Workflow A Seed cells on coverslips B Treat cells with fluorescent CGL A->B C Wash cells to remove excess probe B->C D Fix and counterstain cells (optional) C->D E Mount coverslips on slides D->E F Image with fluorescence microscope E->F

Workflow for Fluorescence Microscopy.

Flow_Cytometry_Workflow A Seed cells in multi-well plates B Treat cells with fluorescent CGL A->B C Wash cells to remove excess probe B->C D Detach cells with trypsin C->D E Resuspend cells in FACS buffer D->E F Analyze fluorescence by flow cytometry E->F

Workflow for Flow Cytometry.

Radiolabeling_Workflow A Seed cells in multi-well plates B Treat cells with radiolabeled CGL A->B C Wash cells to remove excess probe B->C D Lyse cells C->D E Measure radioactivity with a scintillation counter D->E F Normalize to protein concentration E->F

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Cholesteryl Esters in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cholesteryl esters (CEs) are neutral lipids that represent the primary form for cholesterol storage and transport in various biological systems.[1] They are formed through the esterification of cholesterol with a fatty acid.[1] The profiling and quantification of specific cholesteryl esters are crucial in biomedical research, particularly in studies related to cardiovascular diseases, metabolic disorders, and cancer, as alterations in CE composition can indicate pathological states.[2][3] High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, provides a robust and sensitive platform for the separation and quantification of individual CE species from complex biological matrices.[3][4] This document outlines detailed protocols for the extraction and analysis of cholesteryl esters from plasma, cell cultures, and tissues.

Experimental Protocols

Protocol 1: Extraction of Cholesteryl Esters from Plasma/Serum

This protocol is adapted from methods utilizing isopropanol (B130326) for lipid extraction from plasma.[4]

Materials:

  • Plasma or Serum samples

  • Isopropanol (HPLC Grade)

  • Internal Standard (e.g., Cholesteryl Heptadecanoate)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add a known amount of internal standard (e.g., cholesteryl heptadecanoate) to the sample for quantification.

  • Add 500 µL of isopropanol to the tube.

  • Vortex the mixture vigorously for 2 minutes to precipitate proteins and extract lipids.

  • Centrifuge the sample at 3,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the extracted lipids.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Protocol 2: Extraction of Cholesteryl Esters from Cultured Cells

This protocol is based on a hexane-isopropanol extraction method suitable for macrophage cell lines and other cultured cells.[5]

Materials:

  • Cultured cells in a petri dish or well plate

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hexane (HPLC Grade)

  • Isopropanol (HPLC Grade)

  • Internal Standard (e.g., Cholesteryl Heptadecanoate)

  • Cell scraper

  • Conical tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

  • Mobile phase for resuspension

Procedure:

  • Wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells in 1 mL of PBS and transfer the cell suspension to a 15 mL conical tube.

  • Add a known amount of internal standard to the cell suspension.

  • Add 5 mL of a hexane-isopropanol (3:2, v/v) mixture to the tube.[5]

  • Vortex vigorously for 5 minutes to ensure complete lipid extraction.

  • Centrifuge at 1,500 rpm for 10 minutes to separate the phases and pellet cell debris.

  • Carefully transfer the upper organic phase to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a known volume of the HPLC mobile phase (e.g., 200 µL).

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Protocol 3: Extraction of Cholesteryl Esters from Tissues

This protocol utilizes a chloroform:methanol extraction method, which is effective for various tissue types.[6]

Materials:

  • Tissue sample (e.g., liver, adrenal gland)

  • Ice-cold PBS

  • Tissue homogenizer

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Internal Standard (e.g., C17:0 cholesteryl ester)[6]

  • Glass vials

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Weigh a small piece of tissue (e.g., 50-100 mg) and place it in a homogenizer tube.

  • Add ice-cold PBS and homogenize the tissue until no visible particles remain.

  • Transfer the homogenate to a glass vial and make up the volume to 1 mL with PBS.[6]

  • Add a known amount of internal standard (e.g., 1 nmol of C17:0 cholesteryl ester).[6]

  • Add 3 mL of a chloroform:methanol (2:1, v/v) mixture.[6]

  • Vortex the mixture vigorously and then centrifuge at 1500g for 15 minutes to separate the phases.[6]

  • Carefully collect the lower organic layer and transfer it to a fresh glass vial.[6]

  • Dry the organic extract under a stream of nitrogen gas.[6]

  • To remove aqueous contaminants, redissolve the extract in 1 mL of chloroform, vortex, and dry again under nitrogen.[6]

  • Reconstitute the final dried extract in 300 µL of chloroform:methanol (2:1, v/v) and transfer 10 µL for LC-MS analysis.[6]

HPLC and LC-MS Analysis Protocols

Method 1: HPLC with UV Detection

This is a common method for the separation and quantification of major cholesteryl esters.

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Zorbax ODS reversed-phase column (C18).[4][5]

  • Mobile Phase: Isocratic elution with acetonitrile/isopropanol (50:50, v/v).[4][5]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detector set at 210 nm.[5][7]

  • Run Time: Approximately 25-30 minutes.[4][5]

  • Internal Standard: Cholesteryl heptadecanoate.[5]

Method 2: LC-MS for High-Sensitivity Profiling

This method is suitable for comprehensive profiling and sensitive quantification of a wide range of cholesteryl esters.[6][8]

  • LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF).[6][8]

  • Column: Gemini 5U C18 column (5 µm, 50 x 4.6 mm) with a guard column.[6][8]

  • Mobile Phase A: 50:50 (v/v) Water:Methanol + 0.1% formic acid + 10 mM ammonium (B1175870) formate.[6][8]

  • Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 0.1% formic acid + 10 mM ammonium formate.[6][8]

  • Flow Rate: 0.5 mL/min.[6][8]

  • Gradient Elution: A suitable gradient from Mobile Phase A to B is required to resolve different CE species.

  • Mass Spectrometer: ESI source, positive ion mode.

  • Data Acquisition: Auto-MS/MS mode to acquire both precursor ions and fragmentation data for identification.[6][8] A characteristic fragment for CEs is the dehydrated cholesterol ion at m/z 369.351.[8]

  • Internal Standards: C17:0 cholesteryl ester and d7-cholesterol.[6]

Data Presentation: Quantitative Summary

The following table summarizes typical parameters and performance metrics for HPLC-based analysis of cholesteryl esters from various sources.

Biological MatrixExtraction MethodHPLC ColumnMobile PhaseDetectorKey Performance MetricsReference
Macrophage Cell LineHexane:Isopropanol (3:2, v/v)Zorbax ODS (C18)Acetonitrile:Isopropanol (50:50, v/v)UV (210 nm)LOD: 50-150 ng; CV: <8%[5]
Human PlasmaIsopropanolZorbax ODS (C18)Acetonitrile:Isopropanol (50:50, v/v)UV (210 nm)Intra- and Inter-assay CV: <4%[4]
Avian PlasmaIsopropanolReversed-phase C18 (3µm)Acetonitrile:Isopropanol (50:50, v/v)UV (210 nm)Run time: <24 min[7][9]
Mammalian Cells/TissuesChloroform:Methanol (2:1, v/v)Gemini 5U C18Gradient of H₂O:MeOH and IPA:MeOH with formic acid & ammonium formateQTOF-MSLOD: ~1 pmol for CEs[6][8]
Human PlasmaMethanol:DichloromethaneC18 core-shellGradient elutionTriple Quadrupole MSLOD: <1 ng/mL; RSD: <10%[10]

LOD: Limit of Detection; CV: Coefficient of Variation; RSD: Relative Standard Deviation.

Visualizations

experimental_workflow cluster_sample Sample Collection & Preparation cluster_extraction Lipid Extraction cluster_analysis HPLC Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Cells, Tissue) Homogenization Homogenization (for Tissues) BiologicalSample->Homogenization AddStandard Add Internal Standard Homogenization->AddStandard SolventExtraction Solvent Extraction (e.g., Hexane:Isopropanol) AddStandard->SolventExtraction PhaseSeparation Phase Separation (Centrifugation) SolventExtraction->PhaseSeparation Evaporation Solvent Evaporation (Nitrogen Stream) PhaseSeparation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Injection Reconstitution->HPLC Separation C18 Reversed-Phase Separation HPLC->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Report Final Report Quantification->Report cholesteryl_ester_formation Cholesterol Cholesterol Esterification Esterification (ACAT/LCAT enzymes) Cholesterol->Esterification FattyAcid Fatty Acid FattyAcid->Esterification CholesterylEster Cholesteryl Ester Esterification->CholesterylEster

References

Formulation of Cholesteryl Gamma Linolenate for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of Cholesteryl Gamma Linolenate (CGL) intended for animal studies. The following sections offer guidance on creating stable and effective delivery systems for this lipophilic compound, focusing on nanoparticle and liposomal formulations.

Introduction to this compound (CGL)

This compound (CGL) is a cholesteryl ester of gamma-linolenic acid (GLA), an omega-6 fatty acid.[1] CGL is a highly lipophilic molecule with potential therapeutic applications stemming from the biological activities of both cholesterol and GLA. Effective delivery of CGL in preclinical animal models is crucial for investigating its efficacy and mechanism of action. Due to its poor water solubility, CGL requires specialized formulation strategies to ensure bioavailability and targeted delivery. This document outlines protocols for the preparation of Solid Lipid Nanoparticles (SLNs) and liposomes, two common and effective methods for delivering hydrophobic compounds in vivo.

Formulation Strategies for this compound

The successful in vivo application of CGL necessitates its formulation into a stable dispersion suitable for administration. Given its structural similarity to other cholesteryl esters, formulation techniques developed for molecules like cholesteryl oleate (B1233923) can be adapted for CGL.[2] The two primary recommended strategies are the formulation of CGL into Solid Lipid Nanoparticles (SLNs) or liposomes.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, which can encapsulate lipophilic drugs like CGL. They offer advantages such as controlled release, protection of the encapsulated compound from degradation, and the possibility of targeted delivery.

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer, which can encapsulate both hydrophilic and lipophilic compounds. For the highly hydrophobic CGL, it will primarily be incorporated within the lipid bilayer. Liposomal formulations can enhance the solubility and stability of CGL and modify its pharmacokinetic profile.

Quantitative Data on Formulation Components

The following tables summarize the suggested components and their concentration ranges for the formulation of CGL-loaded SLNs and liposomes. These ranges are derived from protocols for similar cholesteryl esters and gamma-linolenic acid, and should be optimized for CGL-specific formulations.

Table 1: Components for this compound-Loaded Solid Lipid Nanoparticles (SLNs)

ComponentFunctionSuggested Concentration Range (% w/v)Reference
This compound (CGL)Active Pharmaceutical Ingredient0.1 - 1.0Adapted from[2]
Stearic AcidSolid Lipid Matrix1.0 - 4.0[2]
Octadecylamine (B50001)Cationic Lipid (for charge)0.5 - 1.0[2]
Poloxamer 188Surfactant / Stabilizer0.1 - 0.5[2]
Trehalose (B1683222)Cryoprotectant (for lyophilization)5.0[2]

Table 2: Components for this compound-Loaded Liposomes

ComponentFunctionSuggested Molar RatioReference
This compound (CGL)Active Pharmaceutical Ingredient1 - 10 mol%Adapted from[3]
Phosphatidylcholine (e.g., soy or egg PC)Primary Bilayer Lipid50 - 70 mol%[3]
CholesterolBilayer Stabilizer20 - 40 mol%[3]
DSPE-PEG2000PEGylated Lipid (for stability)1 - 5 mol%

Experimental Protocols

The following are detailed protocols for the preparation of CGL-loaded SLNs and liposomes.

Protocol 1: Preparation of CGL-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method

This protocol is adapted from a method for preparing cholesteryl oleate-loaded SLNs.[2]

Materials:

Equipment:

  • Magnetic stirrer with heating plate

  • Ultrasonic bath/sonicator

  • High-speed centrifuge

  • Lyophilizer (optional)

  • Particle size analyzer

Procedure:

  • Preparation of the Lipid Phase:

    • Dissolve the desired amounts of CGL, stearic acid, and octadecylamine in a mixture of chloroform and methanol (e.g., 2:1 v/v).

  • Preparation of the Aqueous Phase:

    • Dissolve Poloxamer 188 in deionized water.

  • Formation of the Microemulsion:

    • Heat both the lipid and aqueous phases to a temperature above the melting point of stearic acid (~70°C).

    • Add the hot aqueous phase to the lipid phase under continuous stirring to form a clear microemulsion.

  • Formation of Nanoparticles:

    • Disperse the warm microemulsion into cold deionized water (~2-4°C) at a ratio of 1:5 (microemulsion:cold water) under moderate stirring. This rapid cooling causes the lipid to solidify, forming the SLNs.

  • Purification and Concentration:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the SLNs.

    • Resuspend the pellet in a fresh aqueous solution, optionally containing a cryoprotectant like trehalose (5% w/v) if lyophilization is planned.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

    • Analyze the encapsulation efficiency of CGL using a suitable analytical method (e.g., HPLC) after separating the free drug from the nanoparticles.

Protocol 2: Preparation of CGL-Loaded Liposomes by Ethanol (B145695) Injection Method

This protocol is based on a method for encapsulating gamma-linolenic acid into liposomes.[4]

Materials:

  • This compound (CGL)

  • Phosphatidylcholine (PC)

  • Cholesterol

  • DSPE-PEG2000 (optional)

  • Ethanol (absolute)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Magnetic stirrer

  • Syringe with a fine gauge needle (e.g., 24G)

  • Extruder with polycarbonate membranes (optional)

  • Particle size analyzer

Procedure:

  • Preparation of the Lipid-Ethanol Phase:

    • Dissolve CGL, phosphatidylcholine, cholesterol, and DSPE-PEG2000 (if used) in absolute ethanol. Gently warm if necessary to ensure complete dissolution.

  • Preparation of the Aqueous Phase:

    • Prepare PBS (pH 7.4) and bring it to the desired temperature (room temperature or slightly above the lipid transition temperature).

  • Liposome (B1194612) Formation:

    • Rapidly inject the lipid-ethanol solution into the vigorously stirring aqueous phase using a syringe with a fine gauge needle. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes.

  • Removal of Ethanol and Sizing:

    • Stir the liposomal suspension at room temperature for several hours or dialyze against PBS to remove the ethanol.

    • For a more uniform size distribution, the liposomes can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Characterization:

    • Measure the particle size, PDI, and zeta potential.

    • Determine the incorporation efficiency of CGL into the liposomes.

Visualization of Workflows

Experimental Workflow for CGL-Loaded SLN Preparation

SLN_Preparation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation dissolve_lipids Dissolve CGL, Stearic Acid, & Octadecylamine in Chloroform/Methanol heat_phases Heat both phases (>70°C) dissolve_lipids->heat_phases dissolve_surfactant Dissolve Poloxamer 188 in Deionized Water dissolve_surfactant->heat_phases form_emulsion Form Microemulsion (Stirring) heat_phases->form_emulsion cool_disperse Disperse in Cold Water (~2-4°C) form_emulsion->cool_disperse purify Centrifuge and Resuspend cool_disperse->purify characterize Characterize (Size, Zeta, EE%) purify->characterize

Caption: Workflow for preparing CGL-loaded Solid Lipid Nanoparticles.

Experimental Workflow for CGL-Loaded Liposome Preparation

Liposome_Preparation_Workflow cluster_lipid_phase Lipid-Ethanol Phase cluster_aqueous_phase Aqueous Phase dissolve_lipids Dissolve CGL, PC, Cholesterol in Ethanol injection Rapid Injection (Vigorous Stirring) dissolve_lipids->injection prepare_pbs Prepare PBS (pH 7.4) prepare_pbs->injection remove_etoh Remove Ethanol (Stirring/Dialysis) injection->remove_etoh extrusion Extrusion (Optional) for Size Uniformity remove_etoh->extrusion characterize Characterize (Size, Zeta, IE%) extrusion->characterize

Caption: Workflow for preparing CGL-loaded Liposomes.

Administration to Animals

The choice of administration route will depend on the specific aims of the animal study.

  • Oral Administration: For studies investigating oral bioavailability and effects after gastrointestinal absorption, the SLN or liposome suspension can be administered by oral gavage.

  • Intravenous Administration: For studies requiring direct systemic circulation, the nanoparticle or liposome suspension should be sterile-filtered and administered via intravenous injection (e.g., tail vein in rodents).

It is crucial to select an appropriate vehicle that is well-tolerated by the animal species and does not interfere with the study's outcome.[5] The final formulation should be isotonic and have a pH close to physiological levels for parenteral administration.

Conclusion

The formulation of this compound into Solid Lipid Nanoparticles or liposomes presents a viable strategy for its administration in animal studies. The protocols provided herein, adapted from established methods for similar compounds, offer a robust starting point for developing a stable and effective CGL delivery system. Researchers should perform optimization studies to determine the ideal formulation parameters for their specific research needs. Careful characterization of the final formulation is essential to ensure reproducibility and accurate interpretation of in vivo results.

References

Application Notes: High-Throughput Profiling of Cholesteryl Esters by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are crucial neutral lipids, serving as the primary storage and transport form of cholesterol within the body. The profiling of CEs is paramount in understanding lipid metabolism and its dysregulation in various pathologies, including atherosclerosis, neurodegenerative diseases, and cancer. Gas chromatography-mass spectrometry (GC-MS) stands as a robust and reliable analytical technique for the comprehensive and quantitative analysis of cholesteryl esters in diverse biological matrices. Its high chromatographic resolution and mass selectivity enable the separation and identification of individual CE species based on their fatty acid constituents. This document provides a detailed overview of the application of GC-MS for cholesteryl ester profiling, complete with experimental protocols and data presentation.

Principle of the Method

The GC-MS analysis of cholesteryl esters typically involves a multi-step process. Initially, total lipids are extracted from the biological sample. Subsequently, the cholesteryl esters within the lipid extract are often derivatized to enhance their volatility and thermal stability, which is crucial for gas chromatography. The derivatized sample is then injected into the GC, where individual CE species are separated based on their boiling points and interactions with the chromatographic column. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique "fingerprint" for each CE, allowing for its unambiguous identification and quantification.

Applications in Research and Drug Development

  • Biomarker Discovery: Alterations in the profiles of cholesteryl esters in plasma, tissues, and cells are associated with various diseases.[1][2] Comprehensive profiling of CEs using GC-MS can lead to the discovery of novel biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic response.

  • Understanding Disease Pathophysiology: The composition of fatty acids in cholesteryl esters can provide insights into the underlying biochemical pathways that are active in a disease state. For instance, an increase in cholesteryl oleate (B1233923) and a decrease in cholesteryl linoleate (B1235992) are often observed in atherosclerotic plaques.

  • Drug Efficacy and Target Engagement: In drug development, GC-MS-based cholesteryl ester profiling can be employed to assess the efficacy of therapeutic agents that target lipid metabolism. By monitoring changes in CE levels and composition, researchers can evaluate the on-target effects of a drug candidate.

  • Lipidomics Research: As a key component of cellular and systemic lipidomes, the detailed analysis of cholesteryl esters contributes to a more comprehensive understanding of lipid metabolism and its intricate networks.

Experimental Protocols

A generalized workflow for the GC-MS analysis of cholesteryl esters is presented below. It is important to note that specific parameters may require optimization based on the sample type and the instrumentation used.

Lipid Extraction

A common and effective method for extracting total lipids, including cholesteryl esters, from biological samples is the Bligh and Dyer method.[3][4][5]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Sample (e.g., tissue homogenate, plasma, cell lysate)

  • Glass centrifuge tubes with Teflon-lined caps

Protocol:

  • To 1 volume of the aqueous sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Add 1.25 volumes of chloroform and vortex for another minute.

  • Add 1.25 volumes of deionized water and vortex for a final minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.

  • Three layers will be formed: an upper aqueous layer, a proteinaceous interface, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until further processing.

Derivatization (Silylation)

To improve the volatility and thermal stability of cholesteryl esters for GC analysis, a derivatization step is often necessary. Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common approach.

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (or other suitable solvent)

  • Heating block or oven

Protocol:

  • Reconstitute the dried lipid extract in a small volume of pyridine (e.g., 50 µL).

  • Add an excess of the silylating agent (e.g., 50 µL of BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Allow the sample to cool to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for cholesteryl ester analysis. These should be optimized for the specific instrument and column being used. High-temperature GC (HTGC) is often preferred for the analysis of these high molecular weight lipids.[1]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary column suitable for high-temperature analysis (e.g., Agilent J&W DB-5ht)

GC Parameters:

  • Injector Temperature: 280-300°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: Increase to 250°C at 15°C/min

    • Ramp 2: Increase to 350°C at 5°C/min, hold for 10 minutes

  • Transfer Line Temperature: 280-300°C

MS Parameters:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-800

  • Solvent Delay: 5-7 minutes

Data Presentation

Quantitative data for cholesteryl ester profiles should be summarized in clear and well-structured tables to facilitate comparison between different sample groups.

Table 1: Cholesteryl Ester Profile in Human Plasma (Example Data)

Cholesteryl EsterControl Group (µg/mL)Disease Group (µg/mL)p-value
Cholesteryl Linoleate (CE 18:2)1250 ± 150980 ± 120<0.01
Cholesteryl Oleate (CE 18:1)850 ± 1001150 ± 130<0.01
Cholesteryl Palmitate (CE 16:0)450 ± 60520 ± 700.08
Cholesteryl Stearate (CE 18:0)200 ± 30230 ± 400.15
Cholesteryl Arachidonate (CE 20:4)150 ± 25110 ± 20<0.05

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways. Below are examples created using the DOT language.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling Biological_Sample Biological Sample (Plasma, Tissue, Cells) Lipid_Extraction Lipid Extraction (Bligh & Dyer) Biological_Sample->Lipid_Extraction Derivatization Derivatization (Silylation) Lipid_Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 1: Experimental workflow for GC-MS based cholesteryl ester profiling.

Cholesterol_Metabolism cluster_pathway Cholesterol Homeostasis Dietary_Cholesterol Dietary Cholesterol Free_Cholesterol Intracellular Free Cholesterol Pool Dietary_Cholesterol->Free_Cholesterol De_Novo_Synthesis De Novo Synthesis (HMG-CoA Reductase) De_Novo_Synthesis->Free_Cholesterol ACAT ACAT Free_Cholesterol->ACAT Bile_Acids Bile Acid Synthesis Free_Cholesterol->Bile_Acids Membrane_Synthesis Cell Membrane Component Free_Cholesterol->Membrane_Synthesis Steroid_Hormones Steroid Hormone Synthesis Free_Cholesterol->Steroid_Hormones Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT->Cholesteryl_Esters Esterification Cholesteryl_Esters->Free_Cholesterol Hydrolysis (Neutral Cholesteryl Ester Hydrolase)

Figure 2: Simplified overview of intracellular cholesterol metabolism.

References

Application Notes and Protocols: Cholesteryl Gamma Linolenate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl Gamma Linolenate is a novel cosmetic ingredient that combines the beneficial properties of cholesterol and gamma-linolenic acid (GLA). Cholesterol is a fundamental component of the skin's lipid barrier, contributing to its structural integrity and barrier function.[1][2] Gamma-linolenic acid, an omega-6 essential fatty acid, is known for its potent anti-inflammatory effects and its role in maintaining skin hydration and elasticity.[3] The esterification of GLA with cholesterol creates a molecule with the potential for enhanced skin compatibility and delivery, making it a promising ingredient for a variety of cosmetic applications, particularly in products targeting dry, sensitive, and aging skin.

These application notes provide a comprehensive guide to the formulation, characterization, and efficacy testing of cosmetic products containing this compound.

Physicochemical Properties and Proposed Benefits

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its constituent parts and the behavior of similar cholesteryl esters.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource/Rationale
CAS Number 99518-16-8[4]
Molecular Formula C45H74O2[4]
Molecular Weight 647.07 g/mol [4]
Appearance Expected to be a waxy solid or viscous liquid at room temperature.Based on the properties of other cholesteryl esters.[5][6]
Solubility Insoluble in water; Soluble in non-polar organic solvents and oils.Inferred from its lipophilic structure.[7]
Melting Point Not available. Requires experimental determination.
Liquid Crystal Behavior Likely to exhibit thermotropic liquid crystalline properties.Cholesteryl esters are known to form liquid crystals.[6][8]

Proposed Cosmetic Benefits:

  • Skin Barrier Repair and Reinforcement: By delivering both cholesterol and an essential fatty acid, this compound can help replenish the lipid matrix of the stratum corneum, reducing transepidermal water loss (TEWL) and improving skin hydration.

  • Anti-Inflammatory Action: The GLA component can be metabolized in the skin to produce anti-inflammatory eicosanoids, helping to soothe irritated skin and reduce redness.

  • Enhanced Skin Penetration: The liquid crystalline structure formed by cholesteryl esters may act as a penetration enhancer, facilitating the delivery of the molecule itself and other active ingredients into the skin.[4]

  • Improved Formulation Aesthetics: The liquid crystalline properties can impart a unique texture and appearance to cosmetic formulations.[6]

Formulation Guidelines

The incorporation of this compound into cosmetic formulations requires careful consideration of its lipophilic nature and potential to form liquid crystalline phases.

Recommended Concentration for Use

Specific optimal concentrations for this compound have not been established in the literature. Based on the use levels of cholesterol (up to 3-5%) and the effective concentrations of GLA-rich oils in cosmetic formulations, a starting concentration range is proposed.

Table 2: Recommended Starting Concentrations for this compound

Formulation TypeRecommended Starting Concentration (% w/w)Notes
Creams & Lotions 0.5 - 3.0%Higher concentrations may be suitable for intensive repair formulations.
Serums (Oil-based) 1.0 - 5.0%Ensure complete solubilization in the oil phase.
Balms & Anhydrous Formulations 2.0 - 10.0%Can be a primary structural and active component.

Note: These are starting recommendations. The optimal concentration should be determined through stability and efficacy testing for each specific formulation.

Protocol for Incorporation into an Oil-in-Water (O/W) Emulsion

This protocol outlines the basic steps for incorporating this compound into a standard O/W cream formulation.

Materials:

  • This compound

  • Oil phase ingredients (e.g., emollients, fatty alcohols, waxes)

  • Water phase ingredients (e.g., deionized water, humectants, thickeners)

  • Emulsifier(s)

  • Preservative system

  • Heat-resistant beakers

  • Homogenizer

  • Water bath

  • pH meter

Procedure:

  • Prepare the Oil Phase:

    • Combine the oil phase ingredients, including this compound, in a heat-resistant beaker.

    • Heat the oil phase to 75-80°C in a water bath until all components are melted and the phase is uniform. Stir gently.

  • Prepare the Water Phase:

    • In a separate beaker, combine the water phase ingredients.

    • Heat the water phase to 75-80°C in a water bath.

  • Emulsification:

    • Slowly add the oil phase to the water phase while homogenizing at a moderate speed.

    • Continue homogenization for 3-5 minutes to form a uniform emulsion.

  • Cooling:

    • Begin cooling the emulsion while stirring gently with an overhead stirrer.

    • At around 40°C, add any heat-sensitive ingredients, such as preservatives and fragrances.

  • Final Adjustments:

    • Continue stirring until the emulsion reaches room temperature.

    • Adjust the pH to the desired range (typically 5.0-6.5 for skin compatibility).

    • Perform final quality control checks (viscosity, appearance, pH).

Logical Workflow for Formulation:

Formulation_Workflow A Prepare Oil Phase (incl. This compound) C Heat both phases to 75-80°C A->C B Prepare Water Phase B->C D Combine and Homogenize C->D E Cool with gentle stirring D->E F Add heat-sensitive ingredients (at ~40°C) E->F G Final pH adjustment and QC F->G

Caption: Workflow for incorporating this compound into an O/W emulsion.

Experimental Protocols for Efficacy Evaluation

The following protocols are designed to substantiate the proposed benefits of this compound in a finished cosmetic formulation.

In Vitro Anti-Inflammatory Activity: TNF-α Inhibition in Keratinocytes

This assay evaluates the potential of a formulation to reduce the inflammatory response in skin cells.[9][10]

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus

  • Test formulation containing this compound

  • Placebo formulation (without this compound)

  • Dexamethasone (positive control)

  • ELISA kit for human TNF-α

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed keratinocytes in 96-well plates and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test formulation and placebo for 24 hours. Include a positive control group treated with dexamethasone.

  • Inflammatory Challenge: After pre-treatment, add LPS or TNF-α to the cell culture medium to induce an inflammatory response.

  • Incubation: Incubate the cells for a further 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for the test formulation compared to the placebo-treated, stimulated cells.

Signaling Pathway of GLA's Anti-inflammatory Action:

Anti_Inflammatory_Pathway GLA Gamma-Linolenic Acid (GLA) DGLA Dihomo-Gamma-Linolenic Acid (DGLA) GLA->DGLA Elongase PGE1 Prostaglandin E1 (PGE1) DGLA->PGE1 COX enzymes AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase Anti_inflammation Reduced Inflammation PGE1->Anti_inflammation Pro_inflammatory Pro-inflammatory Eicosanoids (e.g., PGE2, LTB4) AA->Pro_inflammatory COX/LOX enzymes Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: Metabolic pathway of GLA leading to anti-inflammatory effects.

Skin Barrier Function Assessment: Transepidermal Water Loss (TEWL) and Corneometry

These non-invasive in vivo methods measure changes in skin barrier function and hydration.

Instrumentation:

  • Tewameter® for TEWL measurement

  • Corneometer® for skin hydration measurement

Procedure:

  • Subject Recruitment: Select a panel of subjects with dry to moderately dry skin.

  • Acclimatization: Allow subjects to acclimatize to the controlled environmental conditions (temperature and humidity) of the testing room for at least 20 minutes.

  • Baseline Measurements: Take baseline TEWL and corneometry readings on designated test sites on the forearms.

  • Product Application: Apply a standardized amount of the test formulation and a placebo to the respective test sites.

  • Post-application Measurements: Take TEWL and corneometry measurements at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

  • Long-term Study (Optional): For barrier repair claims, a longer-term study (e.g., 1-4 weeks) with daily product application can be conducted, with measurements taken at weekly intervals.

  • Data Analysis: Compare the changes in TEWL and skin hydration from baseline for the test formulation versus the placebo. A decrease in TEWL and an increase in corneometry values indicate improved barrier function and hydration.

In Vitro Skin Penetration Study: Franz Diffusion Cell

This protocol assesses the penetration of this compound into and through the skin.[11]

Materials:

  • Franz diffusion cells

  • Human or porcine skin membranes

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizer)

  • Test formulation containing a known concentration of this compound

  • HPLC or LC-MS for quantification of this compound

Procedure:

  • Cell Setup: Assemble the Franz diffusion cells with the skin membrane mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.

  • Temperature Control: Maintain the receptor fluid at 32°C to simulate skin surface temperature.

  • Formulation Application: Apply a precise amount of the test formulation to the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid.

  • Skin Extraction: At the end of the experiment, dissemble the cells, and extract this compound from the different skin layers (stratum corneum, epidermis, dermis).

  • Quantification: Analyze the concentration of this compound in the receptor fluid and skin extracts using a validated analytical method.

  • Data Analysis: Determine the flux of this compound across the skin and its distribution within the skin layers.

Experimental Workflow for Franz Diffusion Cell Study:

Franz_Cell_Workflow A Assemble Franz Cell with Skin Membrane B Equilibrate at 32°C A->B C Apply Formulation to Donor Chamber B->C D Sample Receptor Fluid at Time Intervals C->D F Extract from Skin Layers at End of Study C->F E Analyze Samples (HPLC/LC-MS) D->E H Data Analysis (Flux, Distribution) E->H G Analyze Skin Extracts F->G G->H

Caption: Workflow for an in vitro skin penetration study using Franz diffusion cells.

Stability and Safety Considerations

Stability Testing

Due to the unsaturated nature of the gamma-linolenic acid moiety, this compound may be susceptible to oxidation. Stability testing is crucial to ensure the quality and efficacy of the final product.

Table 3: Recommended Stability Testing Protocol

ConditionDurationParameters to Evaluate
Accelerated Stability 3 monthsAppearance, color, odor, pH, viscosity, signs of separation, peroxide value.
40°C ± 2°C / 75% RH ± 5% RH
45°C ± 2°C
Real-Time Stability 12, 24, 36 monthsAppearance, color, odor, pH, viscosity, signs of separation, peroxide value, concentration of this compound.
25°C ± 2°C / 60% RH ± 5% RH
Freeze-Thaw Cycling 3-5 cycles (-10°C to 25°C)Appearance, signs of separation, viscosity.
Light Exposure As per guidelinesColor, odor, appearance.

Note: The inclusion of antioxidants (e.g., tocopherol, ascorbyl palmitate) in the formulation is highly recommended to protect this compound from degradation.

Safety and Toxicology
  • Cholesterol: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that cholesterol is safe as used in cosmetic products.[12]

  • Gamma-Linolenic Acid (GLA): GLA is a naturally occurring fatty acid and is generally recognized as safe for topical use.

It is recommended that standard safety tests, such as Human Repeat Insult Patch Testing (HRIPT) and in vitro eye irritation tests, be conducted on the final formulation to ensure its safety for consumer use.

Conclusion

This compound is a promising multifunctional ingredient for cosmetic formulations, offering potential benefits for skin barrier repair, inflammation reduction, and enhanced product aesthetics. The protocols and guidelines provided in these application notes offer a framework for formulators and researchers to effectively utilize and substantiate the benefits of this novel ingredient. Further research is warranted to establish optimal use concentrations and to fully elucidate the specific efficacy and stability profile of this compound in various cosmetic systems.

References

Application Notes and Protocols for Enhancing Bioavailability of Hydrophobic Drugs with Cholesteryl Gamma Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral delivery of hydrophobic drugs presents a significant challenge in pharmaceutical development due to their poor aqueous solubility, which often leads to low and variable bioavailability. Lipid-based drug delivery systems (LBDDS) are a promising strategy to overcome these limitations. This document provides detailed application notes and experimental protocols for utilizing Cholesteryl Gamma Linolenate, a cholesteryl ester of the omega-6 fatty acid gamma-linolenic acid, to enhance the oral bioavailability of hydrophobic active pharmaceutical ingredients (APIs).

This compound combines the membrane-stabilizing properties of cholesterol with the bioactivity and lipid-solubilizing effects of gamma-linolenic acid. While direct studies on pre-formed this compound for drug delivery are emerging, the principles of formulating with its constituent components, cholesterol and gamma-linolenic acid, are well-established. These notes are based on the current understanding of lipid-based formulations, including liposomes and lipid nanoparticles, which can be adapted for the use of this compound.

Principle of Bioavailability Enhancement

The incorporation of lipophilic molecules like this compound into drug formulations can enhance the bioavailability of hydrophobic drugs through several mechanisms:

  • Improved Solubilization: Hydrophobic drugs can be dissolved or dispersed within the lipid matrix of a carrier system, avoiding the dissolution-rate-limited absorption in the gastrointestinal tract.

  • Protection from Degradation: Encapsulation within a lipid carrier can protect the drug from enzymatic and pH-dependent degradation in the gastrointestinal environment.

  • Enhanced Permeation: The lipid components can interact with the enterocyte membranes, facilitating the transport of the encapsulated drug across the intestinal epithelium.

  • Lymphatic Transport: Highly lipophilic compounds can be absorbed via the lymphatic system, bypassing the hepatic first-pass metabolism, which is a major route of elimination for many drugs.

Application: Liposomal Formulation for a Model Hydrophobic Drug

This section details the preparation and characterization of a liposomal formulation incorporating cholesterol and gamma-linolenic acid, which serves as a model for a this compound-based system.

Quantitative Data Summary

The following table summarizes the key characteristics of a liposomal formulation containing gamma-linolenic acid (GLA) and cholesterol, encapsulating a model hydrophobic drug.

ParameterValueReference
Formulation Composition
Lecithin (B1663433)75 mg[1]
Cholesterol0.1% (w/v)[1]
Gamma-Linolenic Acid (GLA)0.1% (w/v)[1]
Physical Characteristics
Mean Particle Size (Hydrodynamic)104.2 ± 2.15 nm[1]
Polydispersity Index (PDI)0.158 ± 0.0019[1]
Drug Loading and Encapsulation
Drug Loading (% DL)12.65 ± 1.33 %[1]
Encapsulation Efficiency (% EE)85.17 ± 2.05 %[1]
In Vitro Release
Cumulative Release at 24h77.4 ± 1.3 %[1]
Cumulative Release at 48h97.2 ± 4.4 %[1]

Experimental Protocols

Preparation of Gamma-Linolenic Acid and Cholesterol-Containing Liposomes

This protocol is adapted from a method for preparing GLA-entrapped liposomes and can be used as a basis for incorporating this compound.[1]

Materials:

  • Lecithin

  • Cholesterol

  • Gamma-Linolenic Acid (or this compound)

  • Model Hydrophobic Drug

  • Ethanol (B145695) (absolute)

  • Poloxamer (e.g., P407, optional for gel formulation)

  • Distilled Water

  • Magnetic stirrer

  • Homogenizer

  • Syringe with a 24-gauge needle

Procedure:

  • Organic Phase Preparation: Dissolve lecithin (1% w/v), cholesterol (0.1% w/v), gamma-linolenic acid (0.1% w/v), and the desired amount of the hydrophobic drug in 3.0 mL of absolute ethanol.

  • Aqueous Phase Preparation: If creating a liposome-in-gel formulation, dissolve poloxamer (2% w/v) in 5.0 mL of distilled water with continuous stirring. For a standard liposomal suspension, use distilled water as the aqueous phase.

  • Liposome Formation (Ethanol Injection Method):

    • Rapidly inject the ethanolic phase into the aqueous phase under magnetic stirring using a 1 mL syringe with a 24-gauge needle.

    • Continue stirring the resulting liposomal suspension at 1,000 rpm at room temperature for 24 hours to ensure the evaporation of ethanol and the formation of stable vesicles.

  • Homogenization (Optional): To achieve a smaller and more uniform particle size, the liposomal suspension can be subjected to homogenization. The number of cycles and speed should be optimized for the specific formulation.

Characterization of Liposomes

a. Particle Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

  • Procedure:

    • Dilute the liposomal suspension with distilled water to an appropriate concentration.

    • Measure the hydrodynamic diameter and PDI at a fixed scattering angle and temperature (e.g., 25°C).

    • Perform the measurement in triplicate.

b. Entrapment Efficiency and Drug Loading:

  • Principle: Separation of the un-entrapped drug from the liposomes followed by quantification of the entrapped drug.

  • Procedure:

    • Centrifuge the liposomal suspension to pellet the liposomes.

    • Carefully collect the supernatant containing the un-entrapped drug.

    • Lyse the liposomal pellet using a suitable solvent (e.g., methanol, ethanol) to release the entrapped drug.

    • Quantify the drug concentration in the supernatant and the lysed pellet using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate Entrapment Efficiency (%EE) and Drug Loading (%DL) using the following formulas:

      • %EE = (Total Drug - Free Drug) / Total Drug * 100

      • %DL = (Weight of Drug in Liposomes) / (Weight of Liposomes) * 100

In Vitro Drug Release Study
  • Method: Dialysis bag method.

  • Materials:

    • Dialysis membrane with an appropriate molecular weight cut-off (MWCO).

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Shaking water bath or magnetic stirrer.

  • Procedure:

    • Soak the dialysis bag in the release medium (PBS) for at least 24 hours before use.

    • Place a known volume of the liposomal formulation into the dialysis bag and securely tie both ends.

    • Immerse the dialysis bag in a beaker containing a defined volume of PBS, ensuring sink conditions.

    • Maintain the temperature at 37°C and stir at a constant speed (e.g., 100 rpm).

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh, pre-warmed PBS.

    • Analyze the drug concentration in the collected samples using a suitable analytical method.

    • Calculate the cumulative percentage of drug released over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflow for developing and evaluating this compound-based drug delivery systems and the proposed mechanism of bioavailability enhancement.

G cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A Select Hydrophobic Drug B Define Formulation Strategy (e.g., Liposomes, Nanoparticles) A->B Input C Select Excipients (this compound, Phospholipids, Surfactants) B->C D Optimize Formulation Parameters (e.g., Lipid Ratios, Drug Load) C->D E Particle Size & PDI Analysis D->E Formulation Output F Entrapment Efficiency & Drug Loading E->F G In Vitro Drug Release Study F->G H Stability Assessment G->H I Animal Model Selection H->I Proceed if stable J Pharmacokinetic Study (Oral Administration) I->J K Bioavailability Calculation (AUC, Cmax, Tmax) J->K L Toxicity Assessment K->L

Caption: Workflow for development and evaluation of lipid-based formulations.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation A Oral Administration of Lipid Formulation B Dispersion in GI Fluids A->B C Drug Release from Lipid Carrier B->C D Absorption by Enterocytes C->D E Portal Vein (First-Pass Metabolism) D->E Conventional Absorption F Lymphatic System (Bypass First-Pass) D->F Lipid-Mediated Transport G Increased Bioavailability E->G Reduced Bioavailability F->G Enhanced Bioavailability

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Cholesteryl Gamma-Linolenate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Cholesteryl Gamma-Linolenate (CGL) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is Cholesteryl Gamma-Linolenate (CGL) so difficult to dissolve in aqueous solutions?

A1: CGL is an ester of cholesterol and gamma-linolenic acid.[1][2] This structure results in a highly hydrophobic molecule with very low water solubility.[1] The large, nonpolar sterol and fatty acid components dominate the molecule's properties, leading to poor interaction with polar water molecules.

Q2: What are the primary methods to improve the aqueous solubility of CGL?

A2: The most effective strategies involve the use of specialized delivery systems to encapsulate or complex the CGL molecule. The three primary methods are:

  • Liposomal Formulations: Encapsulating CGL within the lipid bilayer of liposomes.[3][4]

  • Cyclodextrin (B1172386) Inclusion Complexes: Forming a host-guest complex where CGL is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[5][6]

  • Lipid Nanoparticles (LNPs): Incorporating CGL into the core of various types of lipid nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).[7][8]

Q3: Which method is best suited for my application?

A3: The choice of method depends on the specific requirements of your experiment, including the desired concentration, stability, route of administration (for in vivo studies), and whether a controlled release is needed.

  • Liposomes are versatile and well-suited for mimicking biological membranes and for intravenous drug delivery.[9]

  • Cyclodextrins are effective for increasing the apparent water solubility for in vitro assays and can be used in oral formulations.[6][10]

  • Lipid Nanoparticles offer high loading capacity and stability, making them suitable for various delivery routes.[8][11]

Troubleshooting Guides

Liposomal Formulations

Issue 1: Low Encapsulation Efficiency of CGL in Liposomes

Potential Cause Troubleshooting Step
Incorrect Lipid Composition Optimize the molar ratio of phospholipids (B1166683) to cholesterol. The incorporation of cholesterol can improve bilayer rigidity and stability.[12] Experiment with different types of phospholipids (e.g., HSPC, DPPC, DMPC) as the carrier lipid can significantly influence encapsulation.[4]
CGL Concentration Exceeds Saturation Limit Reduce the initial amount of CGL added to the lipid mixture. Determine the maximum loading capacity of your specific liposome (B1194612) formulation through a dose-ranging study.
Inadequate Sonication or Extrusion Ensure sufficient energy input during sonication to form small unilamellar vesicles (SUVs) that can efficiently encapsulate CGL. If using extrusion, ensure the membrane pore size is appropriate and perform a sufficient number of passes.
Precipitation of CGL during Formulation Ensure the organic solvent is fully evaporated before hydration. Perform the hydration step above the phase transition temperature of the lipids.

Issue 2: Liposome Aggregation and Instability

Potential Cause Troubleshooting Step
Suboptimal Surface Charge Incorporate a charged lipid (e.g., DSPG) into the formulation to increase the zeta potential and induce electrostatic repulsion between vesicles.[4]
Lack of Steric Hindrance Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to create a protective hydrophilic layer on the liposome surface, preventing aggregation.[9]
Improper Storage Conditions Store liposome suspensions at 4°C. Avoid freezing, as this can disrupt the lipid bilayer.[9]
Cyclodextrin Inclusion Complexes

Issue 1: Inefficient Complexation of CGL with Cyclodextrins

Potential Cause Troubleshooting Step
Incorrect Cyclodextrin Type The size of the cyclodextrin cavity is crucial. For sterol-like molecules, β-cyclodextrins and their derivatives (e.g., Hydroxypropyl-β-cyclodextrin, HPβCD) are generally the most effective due to their suitable cavity size.[10]
Insufficient Mixing/Incubation Time The complexation process can be slow. Ensure vigorous and prolonged mixing (e.g., 24-48 hours) to reach equilibrium.[5]
Suboptimal Molar Ratio The molar ratio of cyclodextrin to CGL is critical. A phase solubility study should be performed to determine the optimal ratio for maximum solubilization.[5]

Issue 2: Precipitation of the CGL-Cyclodextrin Complex

Potential Cause Troubleshooting Step
Exceeding the Aqueous Solubility of the Complex Even though the complex is more soluble than free CGL, it still has a solubility limit. Determine this limit and work within that concentration range. Lyophilization of the complex can sometimes improve its subsequent dissolution.[5]
Temperature Effects Solubility of cyclodextrin complexes can be temperature-dependent. Investigate the effect of temperature on the stability of your complex.
Lipid Nanoparticles (LNPs)

Issue 1: Poor Incorporation of CGL into LNPs and Low Drug Loading

Potential Cause Troubleshooting Step
Incompatible Lipid Matrix The solid lipid core must be able to accommodate the CGL molecule. Experiment with different solid lipids (e.g., tristearin, glyceryl behenate) and liquid lipids (for NLCs) to find a matrix with good CGL solubility.
High Crystallinity of the Lipid Core High crystallinity can lead to drug expulsion during storage. Using a mixture of lipids to create a less ordered crystalline structure (as in NLCs) can improve drug loading and stability.
Incorrect Surfactant/Emulsifier The choice and concentration of surfactant are critical for nanoparticle formation and stability. Screen different surfactants (e.g., Poloxamer 188, Tween 80) to find one that produces small, stable nanoparticles with high CGL entrapment.

Issue 2: Nanoparticle Instability (Growth, Aggregation, or Gelation)

Potential Cause Troubleshooting Step
Insufficient Surfactant Concentration Ensure there is enough surfactant to adequately cover the surface of the nanoparticles and provide steric or electrostatic stabilization.
Inappropriate Homogenization Parameters Optimize the high-pressure homogenization (if used) parameters, including pressure and number of cycles, to achieve a narrow particle size distribution. For microfluidic methods, adjust the flow rates.
Lipid Polymorphism Transitions between different lipid crystalline forms can occur over time, leading to instability. Store at appropriate temperatures and consider incorporating lipids that form more stable crystal structures.

Experimental Protocols & Data

Protocol 1: Preparation of CGL-Loaded Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be downsized to SUVs.

Workflow:

G A 1. Lipid Dissolution: Dissolve CGL, phospholipids, and cholesterol in chloroform/methanol (e.g., 2:1 v/v). B 2. Film Formation: Evaporate organic solvent using a rotary evaporator to form a thin lipid film. A->B C 3. Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid's phase transition temperature (Tm). B->C D 4. Vesicle Sizing (Optional): Downsize MLVs to SUVs via sonication or extrusion through polycarbonate membranes. C->D E 5. Purification: Remove unencapsulated CGL by centrifugation, dialysis, or size exclusion chromatography. D->E

Caption: Workflow for CGL-Liposome Preparation.

Quantitative Data Example:

Formulation (Molar Ratio)Encapsulation Efficiency (%)Particle Size (nm)Zeta Potential (mV)
HSPC:Cholesterol:CGL (55:40:5)~85%120 ± 15-5 ± 2
DPPC:Cholesterol:CGL (55:40:5)~80%110 ± 20-3 ± 1.5
DMPC:DSPG:CGL (70:25:5)~90%135 ± 10-35 ± 5

Data are illustrative and will vary based on specific experimental conditions.

Protocol 2: Preparation of CGL-Cyclodextrin Inclusion Complex by Lyophilization

This protocol outlines the formation of a solid, water-soluble CGL-cyclodextrin complex.

Workflow:

G A 1. Dispersion: Disperse an excess amount of CGL in an aqueous solution of HPβCD. B 2. Complexation: Stir the suspension vigorously at a controlled temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Separation: Filter the solution (e.g., using a 0.22 µm syringe filter) to remove the uncomplexed, insoluble CGL. B->C D 4. Lyophilization: Freeze-dry the clear filtrate to obtain a solid powder of the CGL-HPβCD inclusion complex. C->D

Caption: Workflow for CGL-Cyclodextrin Complexation.

Quantitative Data Example (Phase Solubility Study):

HPβCD Concentration (mM)Apparent CGL Solubility (µM)
0< 0.1
105.2
2011.5
3018.1
4025.3
5033.0

This data illustrates a typical A-type phase solubility diagram, indicating a 1:1 stoichiometry of the complex.[5]

Protocol 3: CGL Quantification in Formulations

Accurate quantification of CGL is essential to determine encapsulation efficiency and loading capacity.

Workflow:

G cluster_0 Sample Preparation cluster_1 Quantification A 1a. Disrupt Formulation: Lyse liposomes or nanoparticles using an appropriate solvent/detergent (e.g., isopropanol). B 1b. Extract Lipids: Perform a lipid extraction using a solvent system like Chloroform:Methanol. A->B C 2. Saponification (Optional): Hydrolyze the cholesteryl ester to free cholesterol and gamma-linolenic acid. B->C D 3. Analysis: Quantify using HPLC-UV, GC-FID, or LC-MS/MS. C->D

Caption: Workflow for CGL Quantification.

Key Considerations for Quantification:

  • Standard Curve: A standard curve of known CGL concentrations must be prepared in the same solvent as the final sample.

  • Method Selection:

    • HPLC-UV: Suitable for routine analysis if a chromophore is present or after derivatization.

    • GC-FID: Requires saponification to release the fatty acid, which is then derivatized (e.g., to its methyl ester) for analysis.[13]

    • LC-MS/MS: Offers high sensitivity and specificity and can often measure the intact cholesteryl ester.[14][15]

  • Enzymatic Assays: Commercial cholesterol esterase kits can be used to measure the cholesterol component after hydrolysis.[16] The amount of CGL is then calculated based on its molecular weight.

References

Technical Support Center: Preventing Cholesteryl Gamma Linolenate Precipitation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholesteryl gamma linolenate (CGL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of CGL in in vitro experiments. Given its highly hydrophobic nature, maintaining CGL in solution is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound in vitro.

Q1: My this compound (CGL) is precipitating immediately upon addition to my aqueous buffer/cell culture medium. What is the primary cause?

A1: This is a common issue due to the extremely low aqueous solubility of CGL, a characteristic of most cholesteryl esters. The primary cause is the introduction of a concentrated stock solution of CGL, typically in an organic solvent, into an aqueous environment where it is not readily soluble. This rapid change in solvent polarity causes the CGL to crash out of solution.

Q2: I've dissolved CGL in an organic solvent like ethanol (B145695) or DMSO, but it still precipitates when diluted into my cell culture medium. How can I prevent this?

A2: While organic solvents are necessary to create a stock solution, the final concentration of the solvent in your medium is critical. High concentrations of organic solvents can be toxic to cells and can also lead to the precipitation of other media components.

Troubleshooting Steps:

  • Minimize Final Solvent Concentration: Aim for a final organic solvent concentration of less than 0.5%, and ideally below 0.1%, in your cell culture medium to avoid solvent-induced cytotoxicity and precipitation.[1]

  • Stepwise Dilution: Instead of adding the CGL stock solution directly to the full volume of medium, try a stepwise dilution. First, dilute the stock into a small volume of serum-containing medium (if your experiment allows for serum), vortexing gently, and then add this intermediate dilution to the final volume of your culture medium.

  • Pre-warm the Medium: Adding a cold stock solution to warm (37°C) medium can cause "temperature shock" and induce precipitation.[1] Ensure both your CGL stock and the medium are at the same temperature before mixing.

  • Increase Mixing Efficiency: After adding the CGL stock to the medium, ensure rapid and thorough mixing by gentle vortexing or inversion to disperse the molecules as quickly as possible.

Q3: Are there any solubilizing agents I can use to improve CGL solubility in my aqueous experimental setup?

A3: Yes, several solubilizing agents can be employed to enhance the solubility of CGL. The choice of agent will depend on your specific experimental requirements and cell type.

  • Surfactants (Detergents): Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low, non-toxic concentrations to form micelles that encapsulate CGL, keeping it dispersed in the aqueous phase.[2]

  • Cyclodextrins: Methyl-β-cyclodextrin (MβCD) is a cyclic oligosaccharide that can form inclusion complexes with cholesterol and other lipophilic molecules, effectively increasing their aqueous solubility.[3][4][5][6]

  • Bovine Serum Albumin (BSA): For cell culture applications, fatty acid-free BSA can be used to bind and transport lipids, including CGL, in the medium.

Q4: I'm observing cellular toxicity after treating my cells with a CGL solution. Is this due to the CGL itself or the solubilization method?

A4: It could be either, and it's crucial to distinguish between the two.

Troubleshooting Steps:

  • Vehicle Control: Always include a vehicle control in your experiments. This means treating a set of cells with the same concentration of the solubilizing agent (e.g., ethanol, DMSO, Tween® 20, MβCD) without the CGL. This will help you determine if the observed toxicity is due to the solubilizing agent itself.[1]

  • Titrate the Solubilizing Agent: Determine the maximum non-toxic concentration of your chosen solubilizing agent for your specific cell line and experiment duration through a dose-response experiment.

  • Consider Cholesterol Depletion: Be aware that cyclodextrins can extract cholesterol from cell membranes, which can impact cell integrity and signaling.[1]

Data Presentation: Solubility of Cholesteryl Esters and Related Compounds

Due to the limited availability of specific quantitative solubility data for this compound, the following table includes data for the closely related cholesteryl α-linolenate and the constituent gamma-linolenic acid to provide a general guide. Researchers should empirically determine the optimal solvent and concentration for their specific experimental needs.

CompoundSolventSolubilityReference
Cholesteryl α-LinolenateChloroform10 mg/mL[7]
Gamma-Linolenic AcidDMSO>100 mg/mL[8]
Gamma-Linolenic AcidEthanol>100 mg/mL[8]
Gamma-Linolenic Acid Methyl EsterDMSO100 mg/mL[9][10]
Gamma-Linolenic Acid Methyl EsterEthanol100 mg/mL[9]

Experimental Protocols

Below are detailed methodologies for preparing CGL solutions to minimize precipitation.

Protocol 1: Preparation of CGL Stock Solution using an Organic Co-Solvent

This is the most straightforward method for preparing a CGL stock solution.

Materials:

  • This compound (CGL)

  • Ethanol (100%, anhydrous) or Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Weigh the desired amount of CGL into a sterile tube.

  • Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Gently warm the mixture to 37°C and vortex until the CGL is completely dissolved. The solution should be clear.

  • For use in cell culture, this stock solution should be diluted at least 1:1000 into pre-warmed complete culture medium to reach the final desired concentration, ensuring the final solvent concentration is minimal.

  • Mix immediately and thoroughly by gentle inversion or pipetting.

Protocol 2: Solubilization of CGL using Tween® 20

This protocol utilizes a non-ionic surfactant to create a micellar solution of CGL.

Materials:

  • CGL

  • Ethanol or DMSO

  • Tween® 20

  • Phosphate-buffered saline (PBS) or desired aqueous buffer

  • Vortex mixer

  • Sonicator (bath or probe)

Procedure:

  • Prepare a concentrated stock solution of CGL in ethanol or DMSO as described in Protocol 1.

  • In a separate tube, prepare a 1% (v/v) stock solution of Tween® 20 in PBS.

  • To the desired volume of PBS or buffer, add the Tween® 20 stock solution to achieve a final concentration of 0.05% to 0.1%.

  • While vortexing the Tween® 20 solution, slowly add the CGL stock solution dropwise to achieve the desired final CGL concentration.

  • Sonicate the final solution for 5-10 minutes to ensure the formation of stable micelles. The solution should appear clear or slightly opalescent.

Protocol 3: Preparation of CGL-Cyclodextrin Complexes

This method uses methyl-β-cyclodextrin (MβCD) to form a water-soluble inclusion complex with CGL.

Materials:

  • CGL

  • Chloroform/Methanol (1:1, v/v)

  • Methyl-β-cyclodextrin (MβCD)

  • Serum-free cell culture medium or PBS

  • Sonicator

  • Nitrogen or argon gas

  • Sterile filter (0.22 µm)

Procedure:

  • In a glass tube, dissolve the desired amount of CGL in a minimal amount of chloroform/methanol (1:1).

  • Evaporate the solvent under a gentle stream of nitrogen or argon gas to create a thin lipid film on the bottom of the tube.

  • In a separate tube, dissolve MβCD in serum-free medium or PBS to a concentration of 5-10 mM.

  • Add the MβCD solution to the tube containing the CGL lipid film.

  • Sonicate the mixture for 10-15 minutes, followed by incubation at 37°C for at least one hour with agitation to facilitate complex formation.

  • Sterile filter the resulting CGL-MβCD complex solution using a 0.22 µm filter before adding it to your cell culture medium.

Visualizations

Experimental Workflow for Preventing CGL Precipitation

G start Start: CGL Powder stock_sol Prepare Concentrated Stock (e.g., 10 mg/mL in Ethanol/DMSO) start->stock_sol method_choice Choose Solubilization Method stock_sol->method_choice cosolvent Co-Solvent Dilution method_choice->cosolvent Simple Dilution surfactant Surfactant Micelle Formation method_choice->surfactant Micellar Solution cyclodextrin (B1172386) Cyclodextrin Complexation method_choice->cyclodextrin Complex Formation step1_co Pre-warm aqueous medium to 37°C cosolvent->step1_co step1_sur Prepare 0.05% Tween® 20 in aqueous buffer surfactant->step1_sur step1_cyc Create thin film of CGL cyclodextrin->step1_cyc step2_co Add stock dropwise to medium (Final solvent <0.1%) step1_co->step2_co step3_co Vortex immediately step2_co->step3_co final_sol Stable CGL Solution for In Vitro Assay step3_co->final_sol step2_sur Add stock dropwise while vortexing step1_sur->step2_sur step3_sur Sonicate for 5-10 min step2_sur->step3_sur step3_sur->final_sol step2_cyc Add MβCD solution step1_cyc->step2_cyc step3_cyc Sonicate and Incubate at 37°C step2_cyc->step3_cyc step3_cyc->final_sol

Caption: Workflow for solubilizing this compound.

Potential Signaling Pathways Influenced by CGL

This compound can be hydrolyzed to release gamma-linolenic acid (GLA), which is known to modulate several signaling pathways. The following diagrams illustrate potential downstream effects following the cellular uptake and metabolism of CGL.

NF-κB and AP-1 Signaling Pathway

G cluster_n Cytoplasm CGL This compound (CGL) GLA γ-Linolenic Acid (GLA) CGL->GLA Hydrolysis ROS Suppresses Oxidative Stress (ROS) GLA->ROS ERK_JNK Inhibits ERK/JNK Signaling GLA->ERK_JNK IKK Inhibition of IKK ROS->IKK AP1 AP-1 ERK_JNK->AP1 IkB IκB Degradation Blocked IKK->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation AP1->Nucleus translocation Inflammation Decreased Inflammatory Gene Expression (iNOS, COX-2, pro-IL-1β) Nucleus->Inflammation inhibits transcription

Caption: GLA from CGL may inhibit NF-κB and AP-1 pathways.

p38 MAPK Signaling Pathway

G CGL This compound (CGL) Cholesterol Cholesterol CGL->Cholesterol Metabolism GLA γ-Linolenic Acid (GLA) CGL->GLA Metabolism TLR Toll-like Receptors (TLR3/TLR4) Cholesterol->TLR activates TGFb1 TGF-β1 Signaling GLA->TGFb1 p38 p38 MAPK TLR->p38 activates Autophagy Inhibition of Autophagy p38->Autophagy PAI1 Decreased PAI-1 Expression p38->PAI1 regulates CE_Accumulation Increased Cholesteryl Ester Accumulation Autophagy->CE_Accumulation leads to TGFb1->p38 mediates Fibrosis Anti-fibrotic Effect PAI1->Fibrosis

Caption: CGL components may modulate p38 MAPK signaling.

AMPK Signaling Pathway

G CGL This compound (CGL) GLA γ-Linolenic Acid (GLA) CGL->GLA Metabolism LKB1 LKB1 GLA->LKB1 activates AMPK AMPK LKB1->AMPK activates mTOR mTOR AMPK->mTOR HMGCR HMG-CoA Reductase AMPK->HMGCR Autophagy Autophagy Activation mTOR->Autophagy Lipid_Metabolism Improved Lipid Metabolism (Reduced TG and Cholesterol) Autophagy->Lipid_Metabolism Chol_Synth Inhibition of Cholesterol Synthesis HMGCR->Chol_Synth

Caption: Potential role of CGL-derived GLA in activating the AMPK pathway.

References

Technical Support Center: Optimizing Cholesteryl Gamma Linolenate Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Cholesteryl Gamma Linolenate (CGL) in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound (CGL) in a cell viability assay?

A1: Direct cytotoxic data for CGL is limited in publicly available literature. However, a rational starting point can be extrapolated from studies on its constituent molecule, gamma-linolenic acid (GLA). For various cancer cell lines, GLA has been shown to induce cytotoxicity and inhibit proliferation in a dose-dependent manner. Effective concentrations of GLA salts have been reported in the micromolar range. For instance, IC50 values for lithium gammalinolenate and meglumine (B1676163) gammalinolenate in human glioblastoma cell lines ranged from approximately 30 to 70 µM after several days of exposure.[1] Therefore, a pilot experiment with CGL could reasonably span a concentration range of 1 µM to 100 µM.

Q2: CGL is a lipid and is insoluble in my aqueous cell culture medium. How can I prepare and deliver it to my cells?

A2: The poor water solubility of cholesteryl esters like CGL is a critical challenge.[2] Direct addition to aqueous media will result in precipitation and non-homogenous exposure to cells. Here are recommended methods for solubilization and delivery:

  • Solvent-Based Dilution: Dissolve CGL in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. This stock can then be diluted into the cell culture medium to the final desired concentration. It is crucial to keep the final solvent concentration in the medium low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) must be included in your experiments.

  • Complexation with Carriers: To enhance solubility and facilitate cellular uptake, CGL can be complexed with carrier molecules.[]

    • Cyclodextrins: These molecules have a hydrophobic core that can encapsulate lipid-soluble compounds, increasing their solubility in aqueous solutions.

    • Bovine Serum Albumin (BSA): Fatty acids and other lipids are often complexed with BSA to facilitate their delivery to cells in culture.

  • Lipid-Based Delivery Systems: For more controlled delivery, CGL can be incorporated into lipid-based nanoparticles such as liposomes or nanoemulsions.[4][5]

Q3: I am not observing a dose-dependent effect on cell viability. What could be the issue?

A3: Several factors could contribute to a lack of a clear dose-response curve:

  • Suboptimal Concentration Range: The concentrations tested may be too low to induce a biological effect or too high, causing maximum toxicity across all tested concentrations. A broader range of concentrations in a pilot study is recommended.

  • Poor Bioavailability: As mentioned in Q2, if CGL is not properly solubilized, its effective concentration in the vicinity of the cells will be much lower than the nominal concentration. Ensure your preparation method is adequate.

  • Incorrect Incubation Time: The cytotoxic or anti-proliferative effects of CGL may be time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. For some GLA salts, cytotoxicity was more pronounced after 4 to 9 days of exposure.[1]

  • Cell Line Specificity: Different cell lines can have varying sensitivities to the same compound due to differences in metabolism, membrane composition, and expression of relevant receptors and transporters.

  • Assay Interference: The chosen viability assay might be incompatible with CGL. For example, lipid-rich compounds could interfere with the readout of certain metabolic assays. Consider using a different type of viability assay (e.g., measuring membrane integrity via dye exclusion) to confirm your results.

Q4: How can I confirm that the observed decrease in cell viability is due to apoptosis?

A4: A decrease in cell viability can be a result of apoptosis, necrosis, or cytostatic effects. To specifically investigate apoptosis, you can perform assays that detect its characteristic markers:

  • Caspase Activation: Use assays to measure the activity of key executioner caspases, such as caspase-3 and caspase-7. Studies on GLA have shown that its-induced apoptosis is mediated by the activation of caspase-3.[6]

  • Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to phosphatidylserine and can be fluorescently labeled for detection by flow cytometry or fluorescence microscopy.

  • DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of genomic DNA into smaller fragments. This can be detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by DNA laddering on an agarose (B213101) gel.

  • Cytochrome c Release: Apoptosis is often initiated by the release of cytochrome c from the mitochondria into the cytosol. This can be detected by western blotting of cytosolic fractions.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of CGL in culture medium Low aqueous solubility of cholesteryl esters.Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final solvent concentration is non-toxic. Alternatively, use a carrier molecule like cyclodextrin (B1172386) or BSA, or formulate CGL into a lipid-based delivery system.
Inconsistent results between experiments Incomplete solubilization of CGL stock. Pipetting errors with viscous lipid solutions. Degradation of CGL.Ensure the CGL stock solution is homogenous before each use by vortexing. Use positive displacement pipettes for viscous solutions. Store the CGL stock solution at -20°C or -80°C and protect from light and repeated freeze-thaw cycles.
High background in viability assay Interference of CGL with the assay reagents or detection method.Run a control with CGL in cell-free medium to check for direct interaction with the assay components. Consider using an alternative viability assay that relies on a different principle (e.g., membrane integrity vs. metabolic activity).
No effect on cell viability observed Concentration is too low. Incubation time is too short. Cell line is resistant. Poor cellular uptake.Perform a dose-response study with a wider concentration range. Conduct a time-course experiment. Test on a different, potentially more sensitive, cell line. Optimize the delivery method to enhance cellular uptake.
High toxicity in vehicle control group The concentration of the organic solvent (e.g., DMSO) is too high.Ensure the final solvent concentration in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%).

Quantitative Data Summary

The following table summarizes concentration ranges from studies on gamma-linolenic acid (GLA) and its salts, which can serve as a reference for designing experiments with CGL.

Compound Cell Line(s) Effect Concentration Range Citation(s)
Gamma-Linolenic Acid (GLA)Human tumor cell linesInhibition of DNA synthesis5 - 20 µg/mL[7]
Gamma-Linolenic Acid (GLA)Raji lymphomaCytotoxicity & Lipid Peroxidation10 - 100 µM[8]
Gamma-Linolenic Acid (GLA)Human chronic myelogenous leukemia K562Dose-dependent apoptosisNot specified[6]
Lithium Gammalinolenate (LiGLA)A172 & U373MG (Glioblastoma)IC5046 - 73 µM[1]
Meglumine Gammalinolenate (MeGLA)A172 & U373MG (Glioblastoma)IC5031 - 49 µM[1]
Gamma-Linolenic Acid (GLA)AML-12 (mouse liver cells)Reduced apoptosis and lipid accumulation100 µM[9]
Cholesterol OleateMCF-7 (Breast cancer)Increased phosphorylation of AKT, mTOR1 - 20 µM[10]

Experimental Protocols

Protocol 1: Preparation of this compound (CGL) Stock Solution
  • Materials:

    • This compound (CGL) powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh out a precise amount of CGL powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Vortex the tube vigorously until the CGL is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay using MTT
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • CGL stock solution (from Protocol 1)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the CGL stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest CGL concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of CGL or the vehicle control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key experimental workflows and potential signaling pathways involved in the cellular response to cholesteryl esters.

G Experimental Workflow for CGL Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CGL_stock Prepare CGL Stock Solution (in DMSO) Serial_dilution Prepare Serial Dilutions of CGL in Medium CGL_stock->Serial_dilution Cell_seeding Seed Cells in 96-well Plate Cell_treatment Treat Cells with CGL (24-72h incubation) Cell_seeding->Cell_treatment Serial_dilution->Cell_treatment MTT_addition Add MTT Reagent Cell_treatment->MTT_addition Formazan_solubilization Solubilize Formazan MTT_addition->Formazan_solubilization Absorbance_reading Read Absorbance Formazan_solubilization->Absorbance_reading Data_analysis Calculate % Viability and IC50 Absorbance_reading->Data_analysis

Caption: Workflow for assessing CGL-induced cytotoxicity.

G Potential Signaling Pathways Affected by Cholesteryl Esters cluster_akt Akt/mTOR Pathway cluster_er ER Stress Pathway cluster_apoptosis Apoptosis CGL This compound (CGL) Akt Akt CGL->Akt ER_stress ER Stress CGL->ER_stress mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Cell_Growth Cell_Growth p70S6K->Cell_Growth Cell Growth & Proliferation p38_MAPK p38 MAPK ER_stress->p38_MAPK JNK JNK ER_stress->JNK CHOP CHOP p38_MAPK->CHOP Caspase3 Caspase-3 Activation JNK->Caspase3 CHOP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting Cholesteryl Gamma Linolenate instability in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl Gamma Linolenate. The information is presented in a question-and-answer format to directly address common instability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cholesteryl ester of gamma-linolenic acid (GLA), a polyunsaturated fatty acid (PUFA). Its instability is a primary concern due to the susceptibility of the gamma-linolenic acid moiety to oxidation and the potential for hydrolysis of the ester bond. This degradation can lead to a loss of the molecule's intended therapeutic or structural function and the formation of potentially reactive byproducts.

Q2: What are the main degradation pathways for this compound?

The two primary degradation pathways for this compound are:

  • Autoxidation: The gamma-linolenic acid portion of the molecule contains multiple double bonds, making it highly susceptible to oxidation by atmospheric oxygen. This process is often initiated by factors like light, heat, or the presence of metal ions and proceeds via a free radical chain reaction.

  • Hydrolysis: The ester linkage between cholesterol and gamma-linolenic acid can be cleaved by hydrolysis, a reaction with water. This can be catalyzed by acidic or basic conditions, as well as by enzymatic activity.[1]

Q3: What are the likely degradation products of this compound?

Degradation of this compound can result in a variety of products:

  • From Autoxidation:

    • Primary Oxidation Products: Hydroperoxides (e.g., cholesteryl linolenate hydroperoxides).

    • Secondary Oxidation Products: Aldehydes, ketones, and shorter-chain fatty acid esters, resulting from the breakdown of unstable hydroperoxides. Specific examples include cholesteryl hydroxyoctadecadienoate (HODE-CE).[2]

  • From Hydrolysis:

    • Free Cholesterol

    • Free Gamma-Linolenic Acid

Q4: What are the initial signs of instability in my this compound formulation?

Initial indicators of instability can include:

  • Physical Changes:

    • Changes in the color or odor of the formulation.

    • Phase separation or precipitation in liquid formulations.

    • An increase in particle size or polydispersity index (PDI) in nanoparticle formulations.[3]

  • Chemical Changes:

    • A decrease in the concentration of this compound over time.

    • The appearance of new peaks in chromatograms (e.g., from HPLC or GC analysis) corresponding to degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Observed by HPLC/GC-MS

Possible Causes and Solutions:

Possible Cause Suggested Action
Oxidative Stress - Exclusion of Oxygen: Prepare and store formulations under an inert atmosphere (e.g., nitrogen or argon). - Light Protection: Store formulations in amber vials or protect from light.[4] - Temperature Control: Store formulations at recommended low temperatures (e.g., 2-8°C or frozen), and avoid repeated freeze-thaw cycles.[5] - Addition of Antioxidants: Incorporate antioxidants into your formulation. See the "Stabilization Strategies" section for details.
Inappropriate pH - pH Adjustment: Ensure the pH of your formulation is within a stable range for cholesteryl esters, typically avoiding strongly acidic or basic conditions which can catalyze hydrolysis.[6]
Presence of Metal Ions - Use of Chelating Agents: If metal ion contamination is suspected (e.g., from raw materials or equipment), consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the formulation.
Microbial Contamination - Aseptic Techniques: Utilize sterile filtration for your formulation and handle it using aseptic techniques to prevent microbial growth, which can lead to enzymatic degradation.
Issue 2: Physical Instability of the Formulation (e.g., Aggregation, Phase Separation)

Possible Causes and Solutions:

Possible Cause Suggested Action
Suboptimal Formulation Composition - Optimize Lipid Ratios: In lipid nanoparticle formulations, adjust the molar ratios of the cationic lipid, helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid.[7] - Surfactant/Stabilizer Concentration: Ensure the concentration of surfactants or stabilizers is adequate to prevent particle aggregation.
Inappropriate Storage Conditions - Temperature Effects: For lipid nanoparticles, storage at 4°C is often preferable to freezing. If freezing is necessary, the use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is recommended.[3][7] - Mechanical Stress: Avoid vigorous shaking or agitation, which can induce particle aggregation.[3]
Incorrect pH or Ionic Strength - Buffer Selection: The pH and ionic strength of the buffer can impact the surface charge (zeta potential) of nanoparticles. A zeta potential of greater than +30 mV or less than -30 mV generally indicates good colloidal stability.[7]

Data Presentation

Table 1: Factors Influencing Cholesteryl Ester Stability

Factor Effect on Stability Quantitative Insights (where available) Reference
Temperature Higher temperatures accelerate both oxidation and hydrolysis.Cholesterol degradation is significantly increased at temperatures above 150°C.[8][9][8][9]
pH Strongly acidic (e.g., pH < 4) and basic (e.g., pH > 8) conditions increase the rate of ester hydrolysis.Optimal pH for cholesteryl esterase activity can be around pH 7, while some lysosomal hydrolases are active at acidic pH (e.g., 4.5).[1][10][1][6][10]
Light Exposure UV light can initiate and accelerate autoxidation.UV degradation of cholesterol and cholesteryl esters has been demonstrated.[11][4][11]
Oxygen Essential for the autoxidation of the polyunsaturated fatty acid chain.N/AN/A
Metal Ions Transition metals (e.g., iron, copper) can catalyze the formation of free radicals, initiating oxidation.N/AN/A

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol provides a general method for the quantification of this compound. Optimization may be required for specific formulations.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly used for cholesteryl ester separation. A starting point could be a gradient of 80:20 (v/v) acetonitrile:isopropanol, moving to 100% isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 205 nm.[12]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dilute the formulation in the initial mobile phase or a suitable organic solvent like ethanol (B145695) to a concentration within the linear range of the assay.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using standards of this compound of known concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

This protocol outlines a general procedure for the analysis of this compound and its potential degradation products by Gas Chromatography-Mass Spectrometry (GC-MS), which often requires a derivatization step.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation and Derivatization:

    • Lipid Extraction: Extract lipids from the formulation using a method like the Bligh and Dyer procedure (chloroform/methanol/water).

    • Saponification (Optional, for total fatty acid analysis): To analyze the fatty acid component, the ester bond can be hydrolyzed (saponified) with a base (e.g., methanolic KOH). The resulting free fatty acids are then typically esterified to form fatty acid methyl esters (FAMEs) for GC analysis.

    • Derivatization (for intact and oxidized cholesterol analysis): To increase volatility, hydroxyl groups on cholesterol and its oxidized products are often derivatized to form trimethylsilyl (B98337) (TMS) ethers. A common procedure involves:

      • Drying the extracted lipid sample under a stream of nitrogen.

      • Adding a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[13]

      • Incubating at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to complete the reaction.[14]

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all compounds. A typical program might be: 150°C for 5 min, then ramp at 10°C/min to 280°C and hold for 10 min.[4]

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-700.

  • Data Analysis:

    • Identify this compound and its degradation products by comparing their mass spectra to spectral libraries (e.g., NIST) and retention times of standards. Oxidized cholesteryl esters will show characteristic fragmentation patterns.[10]

Mandatory Visualizations

G cluster_formulation Formulation & Storage cluster_stress Stress Factors Formulation Formulation Instability Instability Formulation->Instability Storage Storage Storage->Instability Heat Heat Heat->Instability Light Light Light->Instability Oxygen Oxygen Oxygen->Instability pH pH pH->Instability

Caption: Factors contributing to this compound instability.

G Start Start Observe_Instability Observe Instability (e.g., degradation, aggregation) Start->Observe_Instability Identify_Pathway Identify Primary Degradation Pathway Observe_Instability->Identify_Pathway Oxidation Oxidation Identify_Pathway->Oxidation Chemical Degradation Hydrolysis Hydrolysis Identify_Pathway->Hydrolysis Chemical Degradation Physical Physical Instability Identify_Pathway->Physical Physical Change Action_Oxidation Add Antioxidants Protect from Light/Heat Inert Atmosphere Oxidation->Action_Oxidation Action_Hydrolysis Adjust pH to Neutral Control Water Activity Hydrolysis->Action_Hydrolysis Action_Physical Optimize Formulation (e.g., excipients) Optimize Storage Conditions Physical->Action_Physical Re-evaluate Re-evaluate Stability Action_Oxidation->Re-evaluate Action_Hydrolysis->Re-evaluate Action_Physical->Re-evaluate

Caption: Troubleshooting workflow for this compound instability.

G GLA Gamma-Linolenic Acid (GLA) DGLA Dihomo-gamma-linolenic Acid (DGLA) GLA->DGLA Elongase (ELOVL5) PGE1 Prostaglandin E1 (PGE1) DGLA->PGE1 COX-1/COX-2 15_HETrE 15-HETrE DGLA->15_HETrE 15-Lipoxygenase AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase

Caption: Metabolic pathway of Gamma-Linolenic Acid (GLA).

References

Technical Support Center: Enhancing Cellular Uptake of Cholesteryl Gamma Linolenate (CGL)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the cellular uptake of Cholesteryl Gamma Linolenate (CGL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Disclaimer: While this guide provides detailed information and protocols, it is important to note that much of the available research has been conducted on cholesterol and other cholesteryl esters. The principles and methods described herein are expected to be largely applicable to CGL, but specific optimization for your experimental system is highly recommended.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in achieving efficient cellular uptake of CGL?

A1: The lipophilic nature of this compound presents a significant barrier to its efficient passage across the hydrophilic cell membrane. Direct administration often leads to poor bioavailability. Overcoming this challenge typically requires the use of specialized delivery systems to facilitate cellular entry.

Q2: What are the most promising strategies to enhance the cellular uptake of CGL?

A2: The most effective strategies involve encapsulating CGL into nanoparticle-based delivery systems. These include:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic molecules like CGL. The inclusion of cholesterol in the liposomal formulation can improve stability and cellular uptake.[1][2][3]

  • Solid Lipid Nanoparticles (SLNs): These are nanoparticles made from solid lipids, which can be a suitable carrier for lipophilic compounds like CGL. SLNs are designed to enhance drug delivery and can be optimized for improved cellular uptake.[4][5][6]

  • Nanostructured Lipid Carriers (NLCs): A modification of SLNs, NLCs have an unstructured solid lipid matrix, which can lead to higher drug loading and improved uptake compared to SLNs.[7]

  • Polymersomes: Vesicles formed from amphiphilic block copolymers that can encapsulate CGL. Incorporating cholesteryl moieties into the polymer structure can significantly increase cellular uptake.[8][9]

Q3: What cellular mechanisms are involved in the uptake of CGL-loaded nanoparticles?

A3: The primary mechanism for the uptake of nanoparticle-encapsulated CGL is endocytosis . This process involves the cell engulfing the nanoparticle. Specific pathways include:

  • Clathrin-mediated endocytosis: A common pathway for the uptake of nanoparticles.

  • Caveolae-mediated endocytosis: This pathway is particularly relevant for cholesterol-containing nanoparticles.[10]

  • Macropinocytosis: A less specific form of endocytosis that can internalize larger nanoparticles.[10]

The specific pathway can be influenced by the nanoparticle's size, surface charge, and any targeting ligands attached to its surface.[][12]

Q4: How can I measure the cellular uptake of CGL?

A4: Direct measurement of unlabeled CGL uptake can be challenging and often requires sophisticated techniques like mass spectrometry.[13][14][15] A more common and accessible approach is to use fluorescently labeled analogs of cholesterol or cholesteryl esters. These can be incorporated into your delivery system and their uptake quantified using:

  • Fluorescence Microscopy: To visualize the intracellular localization of the fluorescent probe.

  • Flow Cytometry: To quantify the percentage of cells that have taken up the fluorescent probe and the relative amount per cell.

  • Fluorescence Plate Reader: For high-throughput screening of uptake efficiency under different conditions.[16]

Commonly used fluorescent cholesterol analogs include NBD-cholesterol and BODIPY-cholesterol.[17]

Troubleshooting Guides

Low Cellular Uptake of CGL-Loaded Nanoparticles
Potential Cause Troubleshooting Suggestion Relevant Information
Suboptimal Nanoparticle Formulation Optimize the lipid composition of your nanoparticles. For liposomes, varying the phospholipid to cholesterol ratio can impact membrane fluidity and uptake.[1][2] For SLNs, the choice of solid lipid and surfactant is critical.[5][18][19]The composition of lipid nanoparticles significantly influences their interaction with the cell membrane.
Incorrect Nanoparticle Size or Surface Charge Characterize the size and zeta potential of your nanoparticles using Dynamic Light Scattering (DLS). Optimal sizes for cellular uptake are typically in the range of 100-200 nm.[12] A positive surface charge can enhance interaction with the negatively charged cell membrane, but may also increase cytotoxicity.Particle size and surface charge are key parameters affecting the biological distribution and cellular uptake of nanoparticles.[]
Inappropriate Incubation Time or Concentration Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) and a concentration titration of your CGL-loaded nanoparticles to determine the optimal conditions for uptake in your specific cell line.Cellular uptake is a dynamic process that depends on both time and concentration.[16]
Low Uptake Capacity of the Cell Line Use a positive control cell line known for high lipid uptake, such as HepG2 (liver cancer cell line) or CHO (Chinese Hamster Ovary) cells, to validate your experimental setup.Different cell types have varying capacities for endocytosis and lipid uptake.
Presence of Serum in the Culture Medium The formation of a protein corona on the surface of nanoparticles when exposed to serum can alter their cellular uptake.[12] Conduct uptake experiments in both serum-free and serum-containing media to assess the impact of the protein corona.The protein corona can either enhance or inhibit cellular uptake depending on the specific proteins adsorbed.
Issues with Fluorescent Cholesterol Analog Uptake Assays
Problem Potential Cause Troubleshooting Suggestion Relevant Information
Low Fluorescence Signal Insufficient probe concentration or incubation time.Increase the concentration of the fluorescent analog gradually and perform a time-course experiment to find the optimal incubation period.[16][20]It is crucial to balance signal intensity with potential cytotoxicity.
Photobleaching of the fluorescent probe.Minimize exposure to the excitation light source. Use an anti-fade mounting medium for microscopy.Fluorescent molecules can lose their fluorescence upon prolonged exposure to light.
High Background Fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps with PBS after incubation with the fluorescent probe.[20]Thorough washing is essential to remove extracellular fluorescent signals.
Non-specific binding of the probe.Reduce the probe concentration. Consider using a different fluorescent cholesterol analog as some have a higher propensity for non-specific binding.[20][21]Non-specific binding can lead to artificially high fluorescence readings.
Cellular Toxicity The fluorescent probe or the delivery vehicle is cytotoxic at the concentration used.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of your fluorescent probe and delivery system. Use the lowest effective concentration for your uptake studies.It is important to ensure that the observed effects are due to cellular uptake and not to toxicity-induced artifacts.

Experimental Protocols

Protocol 1: Formulation of CGL-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol provides a general method for preparing CGL-loaded SLNs using a hot homogenization and ultrasonication technique.

Materials:

  • This compound (CGL)

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of CGL in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000-20,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately sonicate the hot emulsion using a probe sonicator to reduce the particle size to the nanometer range. The sonication time and power should be optimized.

  • Cooling and Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Purification: Centrifuge the SLN dispersion to remove any unincorporated CGL and excess surfactant. Resuspend the pellet in fresh PBS.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the entrapment efficiency of CGL using a suitable analytical method (e.g., HPLC) after dissolving the nanoparticles in an appropriate organic solvent.

Protocol 2: Cellular Uptake Assay using a Fluorescent Cholesterol Analog

This protocol describes a general method for quantifying the cellular uptake of CGL-loaded nanoparticles using a fluorescent cholesterol analog.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Serum-free medium

  • CGL-loaded nanoparticles containing a fluorescent cholesterol analog (e.g., NBD-cholesterol)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment:

    • For plate reader or microscopy analysis, remove the culture medium and wash the cells once with PBS.

    • Add serum-free medium containing the desired concentration of fluorescently labeled CGL nanoparticles. Include appropriate controls (e.g., untreated cells, cells treated with empty nanoparticles).

    • For inhibitor studies, pre-incubate the cells with the inhibitor for a specific time before adding the nanoparticles.

  • Incubation: Incubate the cells at 37°C for the desired time (e.g., 4 hours).

  • Washing: Remove the medium containing the nanoparticles and wash the cells three times with ice-cold PBS to stop the uptake process and remove any unbound nanoparticles.

  • Quantification:

    • Fluorescence Plate Reader: Add a suitable lysis buffer to each well and measure the fluorescence intensity.

    • Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde, counterstain the nuclei with DAPI if desired, and image the cells.

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and analyze the cell suspension.

Data Presentation

Table 1: Influence of Nanoparticle Composition on Cellular Uptake Efficiency.

Nanoparticle FormulationKey Component ModificationRelative Cellular Uptake EfficiencyReference
LiposomesIncreased Cholesterol Content (up to 50%)Enhanced stability and uptake[3]
PolymersomesIncorporation of 12%wt Cholesteryl PolymerTen-fold increase in uptake compared to un-encapsulated drug[8][9]
Lipid NanoparticlesEsterified Cholesterol (e.g., Cholesteryl Oleate)1.4-fold higher delivery efficiency compared to oxidized cholesterol[22]
Cationic LiposomesAddition of Chol-PEG>1.5-fold higher transfection efficiency compared to DSPE-PEG[23][24]

Table 2: Typical Parameters for CGL Delivery System Optimization.

ParameterTypical RangeMeasurement TechniqueImportance
Particle Size100 - 200 nmDynamic Light Scattering (DLS)Affects cellular uptake mechanism and biodistribution.
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)Indicates the homogeneity of the nanoparticle population.
Zeta Potential-30 mV to +30 mVDynamic Light Scattering (DLS)Influences nanoparticle stability and interaction with the cell membrane.
Entrapment Efficiency> 70%HPLC, UV-Vis SpectrophotometryRepresents the amount of CGL successfully encapsulated.

Mandatory Visualizations

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm CGL_NP CGL-Loaded Nanoparticle Receptor Receptor CGL_NP->Receptor Binding ClathrinPit Clathrin-coated Pit Receptor->ClathrinPit Clustering Endosome Early Endosome ClathrinPit->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Maturation CGL_release CGL Release Lysosome->CGL_release Fusion & CGL Release

Caption: Receptor-mediated endocytosis of a CGL-loaded nanoparticle.

G cluster_0 Formulation cluster_1 Processing cluster_2 Final Product LipidPhase CGL in Molten Lipid Homogenization High-Speed Homogenization LipidPhase->Homogenization AqueousPhase Hot Surfactant Solution AqueousPhase->Homogenization Sonication Ultrasonication Homogenization->Sonication Cooling Cooling & Crystallization Sonication->Cooling SLN CGL-Loaded SLN Cooling->SLN

Caption: Experimental workflow for CGL-loaded SLN preparation.

G Start Low Cellular Uptake Observed CheckFormulation Is Nanoparticle Formulation Optimized? Start->CheckFormulation CheckSizeCharge Are Size and Charge Within Optimal Range? CheckFormulation->CheckSizeCharge Yes OptimizeFormulation Optimize Lipid/ Surfactant Ratio CheckFormulation->OptimizeFormulation No CheckConditions Are Incubation Time and Concentration Optimized? CheckSizeCharge->CheckConditions Yes OptimizeProcess Adjust Homogenization/ Sonication Parameters CheckSizeCharge->OptimizeProcess No CheckCellLine Is the Cell Line Suitable? CheckConditions->CheckCellLine Yes PerformTitration Perform Time-Course & Concentration Titration CheckConditions->PerformTitration No UsePositiveControl Use High-Uptake Cell Line (e.g., HepG2) CheckCellLine->UsePositiveControl No End Re-evaluate Cellular Uptake CheckCellLine->End Yes OptimizeFormulation->End OptimizeProcess->End PerformTitration->End UsePositiveControl->End

Caption: Troubleshooting logic for low CGL nanoparticle uptake.

References

Technical Support Center: Cholesteryl Gamma Linolenate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Cholesteryl Gamma Linolenate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The main challenges stem from the polyunsaturated nature of gamma-linolenic acid (GLA). Key difficulties include:

  • Oxidative Instability: GLA contains multiple double bonds with bis-allylic protons that are highly susceptible to oxidation by atmospheric oxygen (autoxidation), especially at elevated temperatures used in many chemical synthesis routes.[1][2] This leads to the formation of hydroperoxides and other oxidized impurities, reducing the yield and purity of the final product.

  • Isomerization: The cis configuration of the double bonds in naturally occurring GLA can isomerize to the less biologically active trans form under harsh reaction conditions (e.g., high heat, strong acid/base catalysis).

  • Steric Hindrance: The bulky cholesterol molecule can present steric hindrance at the hydroxyl group, making the esterification reaction slower compared to simpler alcohols.

  • Purification Difficulty: The final product has similar polarity to the starting material (cholesterol) and certain byproducts, making chromatographic separation challenging.

Q2: Which is better for synthesis: a chemical or enzymatic approach?

A2: Both methods have distinct advantages. Enzymatic synthesis, often using lipases, is performed under mild conditions (lower temperature, neutral pH), which significantly reduces the risk of oxidation and isomerization of the GLA moiety.[3] Chemical synthesis, for instance using organocatalysts like a triphenylphosphine-sulfur trioxide adduct, can offer higher throughput and may be more cost-effective for larger scales but requires careful optimization to minimize degradation of the sensitive fatty acid.[4]

Q3: My reaction yield is very low. What are the common causes?

A3: Low yield is a frequent issue. Please refer to the Troubleshooting Guide for Low Synthesis Yield below for a detailed breakdown of potential causes and solutions. Common culprits include incomplete reaction, degradation of GLA, suboptimal catalyst activity, or loss of product during workup and purification.

Q4: How can I effectively purify the final product?

A4: A multi-step purification strategy is often necessary. This typically involves initial purification by flash column chromatography on silica (B1680970) gel to separate the nonpolar cholesteryl ester from the more polar unreacted cholesterol and fatty acid. For very high purity, this can be followed by preparative High-Performance Liquid Chromatography (HPLC). Refer to the Experimental Protocols section for a detailed methodology.

Troubleshooting Guides

Troubleshooting Low Synthesis Yield

This guide addresses common reasons for lower-than-expected yields in the synthesis of this compound.

Observation / Problem Potential Cause Suggested Solution
Low product conversion (TLC/HPLC shows significant starting material) 1. Inefficient Catalyst: The catalyst (chemical or enzyme) may be inactive or used in insufficient quantity.1a. For chemical synthesis, ensure the catalyst is fresh and anhydrous. Consider increasing the molar ratio. 1b. For enzymatic synthesis, verify the activity of the lipase (B570770). Ensure optimal pH and temperature are maintained.[3]
2. Suboptimal Reaction Conditions: Temperature may be too low for chemical synthesis, or reaction time may be insufficient.2a. For chemical methods, cautiously increase the temperature while monitoring for GLA degradation.[4] 2b. Extend the reaction time and monitor progress by TLC or HPLC at regular intervals.
3. Presence of Water: Water can hydrolyze the ester product or deactivate certain chemical catalysts.3. Ensure all reactants and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Significant side products observed 1. Oxidation of GLA: The polyunsaturated fatty acid is degrading due to exposure to oxygen and/or high heat.[1]1a. Degas all solvents before use. 1b. Maintain an inert atmosphere throughout the reaction and workup. 1c. Add a suitable antioxidant (e.g., BHT, Vitamin E) to the reaction mixture if compatible with the catalyst. 1d. Use milder enzymatic methods if oxidation is persistent.[3]
2. Isomerization of GLA: High temperatures or harsh acidic/basic conditions are altering the double bond geometry.2. Opt for milder reaction conditions. If using a chemical catalyst, choose one that operates at lower temperatures. Avoid strong acids or bases.
Product loss during workup/purification 1. Emulsion Formation: Emulsions can form during aqueous workup, trapping the product.1. Use brine (saturated NaCl solution) during the aqueous wash to break emulsions.
2. Inappropriate Chromatography Conditions: The product may be irreversibly binding to the column or co-eluting with impurities.2. Refer to the detailed purification protocol. Optimize the solvent system for column chromatography using TLC first. A common mobile phase is a hexane (B92381)/ethyl acetate (B1210297) gradient.
Troubleshooting Impure Product

This guide helps identify and resolve common purity issues following purification.

Observation / Problem Potential Cause Suggested Solution
Product contaminated with unreacted cholesterol (TLC/HPLC analysis) Similar Polarity: Cholesterol and this compound have close Rf values in nonpolar solvent systems, leading to incomplete separation.1. Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexane) is recommended. 2. Perform multiple chromatographic purifications if necessary. 3. Consider recrystallization from a suitable solvent system (e.g., isopropanol/acetone).
Product contaminated with unreacted gamma-linolenic acid Incomplete Removal: The acidic fatty acid was not fully removed during the workup.1. Ensure a thorough wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup to extract the acidic GLA.
Presence of unknown, more polar impurities Oxidation Products: These are likely oxidized forms of GLA or the cholesteryl ester.[1]1. Implement preventative measures against oxidation during synthesis (see yield troubleshooting). 2. These impurities can often be separated by silica gel chromatography as they are typically more polar than the desired product.
Presence of unknown, less polar impurities Solvent/Grease Contamination: Contaminants from solvents or glassware.1. Use high-purity, distilled solvents. Ensure all glassware is scrupulously clean.

Quantitative Data Summary

The following tables provide reference data for typical outcomes in the synthesis and purification of cholesteryl esters of polyunsaturated fatty acids.

Table 1: Comparison of Synthesis Methods for Cholesteryl Esters of PUFAs

Method Catalyst / Enzyme Temperature (°C) Reaction Time (h) Typical Yield (%) Key Advantage Reference
Enzymatic Esterification Pseudomonas Lipase 40 24 ~89% Mild conditions, high selectivity, minimizes oxidation [3]

| Chemical Esterification | Ph₃P·SO₃ | 110 | 4-6 | Good to Excellent* | Simpler, practical, potentially higher throughput |[4] |

*Note: Yields reported for saturated fatty acids; yields with PUFAs like GLA may be lower due to potential side reactions if not performed under inert conditions.

Table 2: Purity and Recovery Data for Fatty Acid/Ester Purification Techniques

Purification Method Target Molecule Purity Achieved Recovery (%) Key Feature Reference
HPLC (Preparative) Methyl-GLA >94% ~85% High resolution for final polishing [5]
Argentated Silica Gel Chromatography GLA Methyl Ester >96% ~66% Separates based on degree of unsaturation [6]

| Flash Chromatography | Methyl Gamma Linolenate | - | ~71% (w/w yield) | Good for rapid, large-scale initial purification |[7] |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methods for the enzymatic esterification of cholesterol with polyunsaturated fatty acids.[3]

Materials:

  • Cholesterol

  • Gamma-linolenic acid (GLA), >99% purity

  • Immobilized Pseudomonas Lipase

  • Hexane (anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve cholesterol and gamma-linolenic acid in anhydrous hexane. A molar ratio of 1:3 (Cholesterol:GLA) is recommended to drive the reaction towards the product.

  • Degas the solution by bubbling with inert gas for 15-20 minutes to remove dissolved oxygen.

  • Add the immobilized lipase to the mixture (e.g., 10% by weight of total reactants).

  • Seal the flask and maintain a positive pressure of inert gas.

  • Stir the mixture at a constant temperature of 40°C for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (9:1 v/v) with 0.1% acetic acid. The product spot should appear at a higher Rf than cholesterol.

  • Once the reaction is complete, filter the mixture to recover the immobilized enzyme (it can often be washed and reused).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Proceed with Protocol 3 for purification.

Protocol 2: Chemical Synthesis of this compound

This protocol is a conceptual adaptation for GLA based on methods for other long-chain fatty acids.[4] Extreme care must be taken to prevent oxidation.

Materials:

  • Cholesterol

  • Gamma-linolenic acid (GLA), >99% purity

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add cholesterol (1 eq.), gamma-linolenic acid (1.2 eq.), and DMAP (0.1 eq.).

  • Dissolve the components in anhydrous DCM.

  • Cool the flask to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.3 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC (Hexane:Ethyl Acetate 9:1 v/v).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with additional DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Proceed with Protocol 3 for purification.

Protocol 3: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

Procedure:

  • Prepare a silica gel column in hexane.

  • Dissolve the crude product in a minimal amount of hexane or dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane to elute very nonpolar impurities.

  • Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane). This compound will elute before the more polar unreacted cholesterol.

  • Collect fractions and analyze them by TLC. Use a suitable stain for visualization (e.g., phosphomolybdic acid or potassium permanganate (B83412) stain) as the compounds are UV-inactive.

  • Combine the pure fractions containing the product and evaporate the solvent under reduced pressure to yield the purified this compound.

  • Confirm purity using HPLC and/or NMR spectroscopy.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G Reactants Reactants (Cholesterol, GLA) Synthesis Synthesis (Chemical or Enzymatic) Reactants->Synthesis Workup Reaction Workup (Extraction, Washing) Synthesis->Workup Crude Crude Product Workup->Crude Purification Purification (Column Chromatography) Crude->Purification Analysis Purity Analysis (TLC, HPLC, NMR) Purification->Analysis PureProduct Pure Cholesteryl Gamma Linolenate Analysis->PureProduct

Caption: General workflow from reactants to pure product.

Troubleshooting Logic: Low Yield

This decision tree provides a logical path for troubleshooting low reaction yields.

G start Low Yield Observed check_conversion Check Reaction Conversion (TLC/HPLC) start->check_conversion low_conversion High Starting Material? check_conversion->low_conversion catalyst Check Catalyst Activity & Amount low_conversion->catalyst Yes side_products Significant Side Products? low_conversion->side_products No conditions Optimize Temp & Time catalyst->conditions water Ensure Anhydrous Conditions conditions->water oxidation Prevent Oxidation: - Inert Atmosphere - Lower Temp - Antioxidant side_products->oxidation Yes workup_loss Review Workup & Purification Steps side_products->workup_loss No

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Cholesteryl Gamma-Linolenate in Serum-Free Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of Cholesteryl Gamma-Linolenate (B1238488) in serum-free media.

Frequently Asked Questions (FAQs)

Q1: What is Cholesteryl Gamma-Linolenate and what are its applications in research?

Cholesteryl Gamma-Linolenate is a cholesteryl ester, a type of lipid, formed from cholesterol and gamma-linolenic acid (GLA), an omega-6 fatty acid.[1][2] In research, it is often used to study lipid metabolism, membrane structure, and as a component in lipid-based drug delivery systems.[3][4] The gamma-linolenate component, GLA, is known to have anti-inflammatory properties and is a precursor to signaling molecules that can resolve cellular stress.[5][6][7]

Q2: Why is the stability of Cholesteryl Gamma-Linolenate a concern in serum-free media?

Serum-free media lack the abundant proteins, such as albumin, that are present in serum and act as carriers to solubilize and stabilize lipids.[8][] Without these carriers, hydrophobic molecules like cholesteryl esters are prone to precipitation, aggregation, and degradation, which can lead to inconsistent experimental results.[8][10]

Q3: What are the common signs of instability of Cholesteryl Gamma-Linolenate in my cell culture?

Signs of instability include:

  • Visible precipitation or cloudiness in the media after addition of the compound.

  • Changes in cell morphology or viability that are inconsistent with expected results.

  • High variability between replicate experiments.

  • Decreased biological activity of the compound over time.

Q4: How can I improve the solubility and stability of Cholesteryl Gamma-Linolenate in serum-free media?

Several strategies can be employed:

  • Use of a carrier: Complexing the cholesteryl ester with a carrier molecule like cyclodextrin (B1172386) can enhance its solubility.[11]

  • Solvent selection: Prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO or ethanol, and then dilute it into the serum-free medium with gentle vortexing.[12] Keep the final solvent concentration low (typically ≤ 0.1%) to avoid cytotoxicity.[12]

  • Formation of lipid nanoparticles (LNPs): Encapsulating Cholesteryl Gamma-Linolenate within LNPs can improve its stability and facilitate cellular uptake.[3][10]

  • Addition of antioxidants: Including antioxidants like α-tocopherol in the formulation can help prevent oxidation of the unsaturated gamma-linolenate chain.[13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitate forms immediately upon adding Cholesteryl Gamma-Linolenate to the media. 1. Poor solubility of the compound. 2. Concentration is above the saturation point in the media. 3. Inappropriate solvent for the stock solution.1. Prepare a fresh stock solution in a recommended solvent (e.g., DMSO, ethanol). 2. Add the stock solution to the media dropwise while gently vortexing. 3. Consider using a carrier molecule like cyclodextrin. 4. Lower the final concentration of the compound in the media.
Cells show signs of toxicity (e.g., rounding up, detachment, decreased viability). 1. The compound itself is cytotoxic at the tested concentration. 2. The solvent used for the stock solution is at a toxic concentration. 3. Degradation products of the compound are toxic.1. Perform a dose-response experiment to determine the optimal non-toxic concentration. 2. Ensure the final concentration of the organic solvent is below 0.1%.[12] 3. Prepare fresh solutions for each experiment to minimize degradation. 4. Run a solvent control (media with the same concentration of solvent but without the compound).
Inconsistent or non-reproducible experimental results. 1. Instability of the compound in the media over the course of the experiment. 2. Variability in the preparation of the compound solution. 3. Inconsistent cell health or density.1. Assess the stability of the compound in your specific serum-free media over time using a suitable analytical method (e.g., HPLC, LC-MS).[12] 2. Standardize the protocol for preparing and adding the compound to the media. 3. Ensure consistent cell seeding density and monitor cell health throughout the experiment.
No observable biological effect of Cholesteryl Gamma-Linolenate. 1. The compound has degraded or precipitated out of solution. 2. The concentration used is too low to elicit a response. 3. The cells do not express the necessary machinery to internalize or respond to the compound.1. Verify the stability and solubility of the compound in your media. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Confirm that your cell line is an appropriate model for studying the effects of this lipid.

Experimental Protocols

Protocol 1: Assessment of Cholesteryl Gamma-Linolenate Stability in Serum-Free Media

This protocol outlines a method to determine the stability of Cholesteryl Gamma-Linolenate in a specific serum-free medium over time.

Materials:

  • Cholesteryl Gamma-Linolenate

  • Anhydrous DMSO or ethanol

  • Serum-free cell culture medium of choice

  • Sterile microcentrifuge tubes or a 96-well plate

  • Humidified incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of Cholesteryl Gamma-Linolenate (e.g., 10 mM) in anhydrous DMSO or ethanol.

  • Prepare Working Solution: Dilute the stock solution in pre-warmed serum-free medium to the final desired working concentration. Gently vortex during dilution to prevent precipitation.

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a 96-well plate.

  • Time Points: Place the samples in a humidified incubator at 37°C with 5% CO2. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).[12] The 0-hour time point serves as the initial concentration.

  • Sample Storage: Immediately store the collected samples at -80°C until analysis.[13]

  • Analysis: Thaw the samples and analyze the concentration of intact Cholesteryl Gamma-Linolenate using a validated HPLC or LC-MS method.[12][14]

Protocol 2: Cellular Uptake Assay using a Fluorescently-Labeled Cholesterol Analog

This protocol describes a method to assess the cellular uptake of cholesterol, which can be adapted to study the uptake of cholesteryl esters.

Materials:

  • Cells of interest

  • Black, clear-bottom 96-well plates

  • Serum-free culture medium

  • Fluorescently-labeled cholesterol (e.g., NBD Cholesterol)

  • Cholesteryl Gamma-Linolenate (as a competitor, if desired)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.

  • Starvation (Optional): To upregulate lipid uptake pathways, you may incubate the cells in serum-free medium for 24 hours prior to the assay.[15]

  • Preparation of Treatment Media: Prepare serum-free medium containing the fluorescently-labeled cholesterol probe at the desired concentration.[16] If testing for competitive uptake, also include Cholesteryl Gamma-Linolenate at various concentrations.

  • Treatment: Remove the existing medium from the cells and wash gently with PBS. Add the treatment media to the wells.

  • Incubation: Incubate the plate for a specific time period (e.g., 4 hours) in a humidified incubator.[17]

  • Washing: Aspirate the treatment media and wash the cells twice with cold PBS to remove any unbound fluorescent probe.

  • Fluorescence Measurement: Add PBS or a suitable assay buffer to each well and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., λex = 485 nm / λem = 535 nm for NBD Cholesterol).[16]

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is to determine the potential cytotoxic effects of Cholesteryl Gamma-Linolenate on a cell line.

Materials:

  • Cells of interest

  • 96-well plates

  • Serum-free culture medium

  • Cholesteryl Gamma-Linolenate stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Cholesteryl Gamma-Linolenate in serum-free medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[18]

  • Solubilization: Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[18] Cell viability is proportional to the absorbance.

Data Presentation

Table 1: Stability of Cholesteryl Gamma-Linolenate in Serum-Free Medium at 37°C

Time (hours)Concentration (µM)% Remaining
010.0100%
29.898%
49.595%
89.191%
247.878%
486.262%
724.545%
Note: This is example data. Actual stability will depend on the specific compound, media, and experimental conditions.

Table 2: Cytotoxicity of Cholesteryl Gamma-Linolenate on ABC Cell Line (48h Incubation)

Concentration (µM)% Cell Viability (relative to vehicle control)
0.199.5%
198.2%
1095.7%
5085.3%
10060.1%
Note: This is example data. Actual cytotoxicity will vary depending on the cell line and experimental conditions.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution in Serum-Free Medium prep_stock->prep_working treat_cells Treat Cells with Working Solution prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate stability Stability Assay (HPLC/LC-MS) incubate->stability uptake Uptake Assay (Fluorescence) incubate->uptake cytotoxicity Cytotoxicity Assay (MTT) incubate->cytotoxicity

Caption: General workflow for experiments involving Cholesteryl Gamma-Linolenate.

troubleshooting_workflow Troubleshooting Precipitation Issues start Precipitate Observed in Media check_conc Is the concentration too high? start->check_conc check_solvent Is the stock solution preparation optimal? check_conc->check_solvent No lower_conc Lower the working concentration check_conc->lower_conc Yes check_mixing Was the mixing procedure adequate? check_solvent->check_mixing Yes remake_stock Remake stock solution in fresh, anhydrous solvent check_solvent->remake_stock No improve_mixing Add stock solution dropwise while vortexing check_mixing->improve_mixing No use_carrier Consider using a carrier molecule (e.g., cyclodextrin) check_mixing->use_carrier Yes end Problem Resolved lower_conc->end remake_stock->end improve_mixing->end use_carrier->end

Caption: A logical workflow for troubleshooting precipitation issues.

signaling_pathway Potential Signaling of Gamma-Linolenate CGL Cholesteryl Gamma-Linolenate Uptake Cellular Uptake CGL->Uptake Hydrolysis Esterase Hydrolysis Uptake->Hydrolysis GLA Gamma-Linolenic Acid (GLA) Hydrolysis->GLA DGLA Dihomo-γ-Linolenic Acid (DGLA) GLA->DGLA NFkB_AP1 Inhibition of NF-κB and AP-1 GLA->NFkB_AP1 AntiInflammatory Anti-inflammatory Eicosanoids (e.g., PGE1) DGLA->AntiInflammatory

Caption: Simplified potential signaling pathway of the GLA moiety.[6][19]

References

Technical Support Center: Cholesteryl Gamma-Linolenate Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with liposomes containing cholesteryl gamma-linolenate (B1238488).

Frequently Asked Questions (FAQs)

Q1: What is cholesteryl gamma-linolenate and why is it used in liposomes?

Cholesteryl gamma-linolenate is an ester formed from cholesterol and gamma-linolenic acid, a polyunsaturated omega-6 fatty acid. It is a highly hydrophobic molecule incorporated into the lipid bilayer of liposomes. Its purpose is often to act as a lipid-based drug carrier or to modulate the biophysical properties of the liposome (B1194612) membrane.

Q2: What are the primary causes of aggregation in liposome formulations containing cholesteryl gamma-linolenate?

Aggregation of liposomes incorporating cholesteryl gamma-linolenate can stem from several factors:

  • Hydrophobicity of Cholesteryl Gamma-Linolenate: Being extremely hydrophobic, cholesteryl gamma-linolenate has low solubility within the phospholipid monolayer of the liposome.[1] At higher concentrations, it may phase-separate, leading to destabilization of the liposome structure and subsequent aggregation.

  • Improper Formulation Parameters: The molar ratio of cholesteryl gamma-linolenate to phospholipids (B1166683) and cholesterol is critical. An imbalance can disrupt the packing of the lipid bilayer, exposing hydrophobic regions and promoting inter-liposomal interactions.

  • Suboptimal Processing Conditions: The method of liposome preparation, including hydration temperature, sonication, and extrusion parameters, can significantly impact the homogeneity and stability of the final formulation.

  • Storage Conditions: Inappropriate storage temperature or pH can lead to lipid hydrolysis or oxidation, altering the surface properties of the liposomes and inducing aggregation over time.[]

Q3: How does the gamma-linolenic acid component influence liposome stability?

The presence of cis double bonds in the gamma-linolenic acid chain introduces kinks, which can affect the packing of lipids in the bilayer. While this can increase membrane fluidity, it may also create packing defects if not properly balanced with other lipid components like cholesterol, potentially contributing to instability. However, some studies suggest that cholesteryl esters with cis unsaturated fatty acids can collapse reversibly at interfaces, which might be a factor in formulation stability.[3]

Q4: Can the addition of cholesterol prevent aggregation of liposomes containing cholesteryl gamma-linolenate?

Yes, cholesterol is a crucial component for stabilizing liposomes.[4][5] It helps to:

  • Increase Bilayer Rigidity: Cholesterol fits into the gaps between phospholipid molecules, reducing the flexibility of the acyl chains and making the bilayer more rigid and less prone to fusion.[6]

  • Reduce Permeability: By increasing the packing density of the lipid bilayer, cholesterol reduces the permeability of the membrane to encapsulated contents.

  • Prevent Phase Separation: Cholesterol can help to fluidize gel-phase lipids and order liquid-crystalline phase lipids, potentially improving the miscibility of cholesteryl gamma-linolenate within the bilayer and preventing its phase separation.

A general guideline is to use a phospholipid to cholesterol molar ratio of around 2:1 for stable liposome formulations.[4]

Q5: What is PEGylation and how can it help with aggregation issues?

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of liposomes, typically by incorporating a PEG-conjugated lipid (e.g., DSPE-PEG) into the formulation. This creates a hydrophilic layer on the liposome surface that provides steric hindrance, physically preventing the close approach and aggregation of individual liposomes.[7][8] This is a highly effective method for preventing aggregation driven by hydrophobic interactions.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate Aggregation/Precipitation During Formulation High Concentration of Cholesteryl Gamma-Linolenate: The concentration may exceed its solubility limit within the lipid bilayer, causing it to phase separate.Systematically decrease the molar percentage of cholesteryl gamma-linolenate in the formulation. Start with a low concentration (e.g., 1-2 mol%) and gradually increase while monitoring for aggregation.
Inadequate Cholesterol Content: Insufficient cholesterol may lead to poor lipid packing and exposure of hydrophobic regions.Optimize the phospholipid to cholesterol molar ratio. A common starting point is a 2:1 ratio.[4]
Incorrect Hydration Temperature: Hydrating the lipid film below the phase transition temperature (Tm) of the primary phospholipid can result in incomplete and unstable vesicle formation.Ensure the hydration buffer is heated to a temperature above the Tm of the main phospholipid component.
Liposome Size Increases Over Time (Storage Instability) Fusion of Liposomes: Weak inter-liposomal repulsive forces or attractive van der Waals forces can cause liposomes to fuse into larger vesicles.Incorporate Charged Lipids: Add a small percentage (e.g., 5-10 mol%) of a charged lipid like DSPG (negatively charged) to increase electrostatic repulsion between liposomes. PEGylate the Liposomes: Incorporate 2-5 mol% of a PEG-lipid (e.g., DSPE-PEG2000) to provide steric stabilization.[7][8]
Lipid Oxidation or Hydrolysis: Unsaturated fatty acids in gamma-linolenic acid and phospholipids are susceptible to oxidation, which can alter membrane properties and lead to aggregation.[]Use High-Purity Lipids: Ensure the quality of the lipids used. Work Under Inert Atmosphere: Prepare liposomes under a nitrogen or argon atmosphere to minimize exposure to oxygen. Add Antioxidants: Incorporate a lipid-soluble antioxidant like alpha-tocopherol (B171835) into the formulation. Store at Appropriate Conditions: Store liposomes at 4°C in the dark and in a sealed container.
Low Encapsulation Efficiency of a Co-encapsulated Drug Disruption of Bilayer by Cholesteryl Gamma-Linolenate: High concentrations of the cholesteryl ester can disrupt the ordered structure of the lipid bilayer, leading to leakage of the encapsulated drug.[]Reduce the molar percentage of cholesteryl gamma-linolenate. Increase the cholesterol content to improve bilayer packing and reduce permeability.
Competition for Bilayer Space: If the co-encapsulated drug is also lipophilic, it may compete with cholesteryl gamma-linolenate for space within the bilayer.[6]Re-evaluate the molar ratios of all lipid components and the drug. It may be necessary to reduce the concentration of one of the lipophilic components.

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing Cholesteryl Gamma-Linolenate by Thin-Film Hydration

This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized.

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipids (e.g., DSPC), cholesterol, and cholesteryl gamma-linolenate in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of the primary phospholipid.

    • Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to:

      • Sonication: Using a bath or probe sonicator.

      • Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Protocol 2: Characterization of Liposome Aggregation

Dynamic Light Scattering (DLS):

  • Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the size distribution and polydispersity index (PDI) of the liposomes.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.

    • Measure the particle size and PDI at a controlled temperature.

    • Monitor the size and PDI over time (e.g., immediately after preparation, and at various time points during storage) to assess stability. An increase in the average particle size and PDI is indicative of aggregation.

Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between particles, which can prevent aggregation.

  • Procedure:

    • Dilute the liposome suspension in an appropriate low-ionic-strength buffer.

    • Measure the zeta potential using a suitable instrument.

    • This measurement is particularly useful when incorporating charged lipids to enhance stability.

Data Presentation

Table 1: Example of Formulation Parameters and their Effect on Liposome Stability

Formulation IDPhospholipid (mol%)Cholesterol (mol%)Cholesteryl Gamma-Linolenate (mol%)DSPE-PEG2000 (mol%)Initial Size (nm)Size after 24h at 4°C (nm)PDIVisual Appearance
F1702550150>1000>0.5Aggregated
F26530501451600.2Stable
F36825521401420.15Stable
F46030100200>1000>0.6Aggregated
F558301021901950.25Stable

Note: This is hypothetical data for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Size Reduction & Characterization cluster_stability Stability Assessment start Lipid Dissolution (Phospholipid, Cholesterol, Cholesteryl Gamma-Linolenate) film Thin Film Formation (Rotary Evaporation) start->film hydration Hydration (Aqueous Buffer, T > Tm) film->hydration mlv MLV Suspension hydration->mlv extrusion Extrusion (e.g., 100 nm filter) mlv->extrusion luv LUV Suspension extrusion->luv dls DLS Analysis (Size, PDI) luv->dls zeta Zeta Potential (Surface Charge) luv->zeta storage Storage (4°C, dark) luv->storage analysis Time-point Analysis (DLS, Visual) storage->analysis

Caption: Workflow for liposome preparation and stability assessment.

troubleshooting_logic Aggregation Aggregation Observed? Immediate Immediate Aggregation? Aggregation->Immediate Yes Storage Aggregation During Storage? Aggregation->Storage No HighCGL High Cholesteryl Gamma-Linolenate Concentration? Immediate->HighCGL Yes LowChol Low Cholesterol Content? Immediate->LowChol No Fusion Liposome Fusion? Storage->Fusion Yes Degradation Lipid Degradation? Storage->Degradation No HighCGL->LowChol No ReduceCGL Reduce CGL mol% HighCGL->ReduceCGL Yes IncreaseChol Increase Cholesterol mol% (e.g., to 2:1 PL:Chol) LowChol->IncreaseChol Yes AddCharge Incorporate Charged Lipid Fusion->AddCharge Option 1 PEGylate Add DSPE-PEG Fusion->PEGylate Option 2 InertAtmosphere Use Inert Atmosphere Degradation->InertAtmosphere Option 1 AddAntioxidant Add Antioxidant Degradation->AddAntioxidant Option 2

Caption: Troubleshooting decision tree for aggregation issues.

References

Optimizing storage conditions for Cholesteryl Gamma Linolenate to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of Cholesteryl Gamma Linolenate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation for this compound is oxidation of the polyunsaturated gamma-linolenic acid component.[1][2] The bis-allylic positions in the fatty acid chain are particularly susceptible to hydrogen abstraction, which initiates a free radical chain reaction leading to the formation of lipid hydroperoxides and subsequent degradation products.[1] Factors that can accelerate this process include exposure to oxygen, light, heat, and the presence of metal ions.[3][4]

Q2: What are the visible signs of this compound degradation?

A2: Visual indicators of degradation can include a change in the physical appearance of the sample. For instance, a colorless or light yellow liquid may become more yellow or brown.[5] Other signs might include the formation of a precipitate or a change in viscosity. However, significant degradation can occur before any visible changes are apparent. Therefore, it is crucial to rely on analytical methods for an accurate assessment of purity.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures significantly accelerate the rate of lipid oxidation.[4][6] Storing this compound at elevated temperatures will lead to a more rapid increase in degradation products. For optimal stability, it is imperative to store the compound at low temperatures, as specified in the storage guidelines.

Q4: Can I store this compound in its dry, powdered form?

A4: It is not recommended to store unsaturated lipids like this compound as a powder for extended periods. These compounds are often hygroscopic and can absorb moisture, which can lead to hydrolysis and oxidation.[7] It is best to dissolve the compound in a suitable organic solvent for storage.

Troubleshooting Guide

Issue 1: I observe a color change in my this compound sample.

  • Possible Cause: A color change, typically to a more yellow or brownish hue, is a likely indicator of oxidation.

  • Solution:

    • Do not use the sample for experiments where purity is critical.

    • If possible, repurify the sample using chromatographic techniques such as HPLC.

    • For future prevention, ensure the compound is stored under an inert atmosphere (argon or nitrogen) and protected from light.

Issue 2: I am seeing unexpected peaks in my analytical chromatogram (HPLC/GC).

  • Possible Cause: The appearance of new peaks suggests the presence of degradation products, such as cholesteryl ester hydroperoxides or other oxidized species.[2]

  • Solution:

    • Use mass spectrometry (MS) to identify the molecular weights of the unexpected peaks to confirm if they correspond to known oxidation products.

    • Review your storage and handling procedures to identify potential sources of degradation (e.g., exposure to air, light, inappropriate solvent).

    • Always use freshly prepared solutions from a properly stored stock for your experiments.

Issue 3: My experimental results are inconsistent when using different batches of this compound.

  • Possible Cause: Batch-to-batch variability can be due to differences in the initial purity or degradation that has occurred in one of the batches during storage.

  • Solution:

    • Perform a purity check on each new batch of this compound before use.

    • Store all batches under identical, optimal conditions.

    • If you suspect degradation in an older batch, compare its analytical profile (e.g., HPLC-UV chromatogram) to that of a new, high-purity batch.

Storage and Handling Protocols

To minimize degradation, adhere to the following storage and handling procedures:

Optimal Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C or lower (ideally -80°C for long-term storage in solvent)Reduces the rate of chemical reactions, including oxidation.[7][8]
Form Dissolved in a suitable organic solvent (e.g., ethanol, chloroform)Unsaturated lipids are more stable in solution than as a dry powder.[7]
Container Glass vial with a Teflon-lined capPrevents leaching of plasticizers and ensures a tight seal.
Atmosphere Under an inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen, a key component in the oxidation process.[7][8]
Light Protected from light (e.g., amber vial or stored in the dark)Light can provide the energy to initiate oxidative reactions.[7][8]
Additives Consider adding an antioxidant (e.g., BHT, Vitamin E) to the solventAntioxidants can scavenge free radicals and inhibit the propagation of oxidation.[7][8][9]

Handling Procedure:

  • Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture into the sample.

  • Work in a clean environment, preferably in a fume hood or glove box that can be purged with an inert gas.

  • Use only glass or stainless steel syringes and pipettes to handle the organic solutions. Avoid contact with plastics.

  • After taking an aliquot, flush the vial headspace with an inert gas before sealing and returning to the freezer.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 100 µg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume (e.g., 20 µL) of the sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of the main peak and any potential degradation products.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

    • The presence of additional peaks, particularly those eluting earlier than the main peak, may indicate the presence of more polar oxidation products.

Visualizations

Degradation Pathway of this compound

Degradation_Pathway CGL This compound Radical Lipid Radical CGL->Radical Initiation (Light, Heat, Metal Ions) Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O2 Hydroperoxide Cholesteryl Ester Hydroperoxide Peroxy_Radical->Hydroperoxide + H (from another lipid) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->Secondary_Products Decomposition

Caption: A simplified overview of the oxidative degradation pathway of this compound.

Metabolic Pathway of Gamma-Linolenic Acid (GLA)

GLA_Metabolism LA Linoleic Acid (LA) GLA Gamma-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-Gamma-Linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase PGE1 Prostaglandins (PGE1) DGLA->PGE1 COX enzymes LTB4 Leukotrienes (LTB4) AA->LTB4 LOX enzymes

References

Method refinement for consistent Cholesteryl Gamma Linolenate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for the consistent and accurate quantification of Cholesteryl Gamma Linolenate (CGL).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the most prevalent and robust method for quantifying specific cholesteryl esters like CGL.[1][2] This technique offers high sensitivity and specificity, allowing for the separation of CGL from other lipid species and isomers.[3] Gas Chromatography (GC) is also used, but it typically requires saponification to cleave the fatty acid from cholesterol, followed by derivatization before analysis of the gamma-linolenic acid methyl ester.[4]

Q2: Why is the quantification of cholesteryl esters challenging?

A2: The primary challenges stem from their hydrophobicity and poor ionization efficiency in mass spectrometry.[1][5] Cholesteryl esters have a weak dipole moment, which makes them difficult to ionize using standard electrospray ionization (ESI) techniques.[6] Additionally, they can be susceptible to in-source fragmentation, where the molecule breaks apart within the ion source before detection, leading to inaccurate quantification.[5]

Q3: What is a suitable internal standard for CGL quantification?

A3: An ideal internal standard should be a structurally similar molecule that is not present in the biological sample. For cholesteryl ester analysis, common choices include deuterated versions of cholesteryl esters (e.g., cholesteryl-d7 esters) or cholesteryl esters with an odd-chain fatty acid, such as cholesteryl heptadecanoate (C17:0).[7][8] These standards co-extract with the analyte and experience similar ionization effects, correcting for variations in sample preparation and instrument response.[9]

Q4: How can I improve the ionization of CGL in my LC-MS analysis?

A4: To enhance ionization, consider forming adducts with alkali metals. For instance, adding a small amount of a lithium salt to the mobile phase can promote the formation of lithiated adducts ([M+Li]+), which have been shown to have enhanced ionization and produce class-specific fragmentation patterns.[6] Another approach is to use Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for non-polar lipids like cholesteryl esters.

Q5: What is the characteristic fragment ion for cholesteryl esters in MS/MS?

A5: A signature MS/MS fragment for all cholesteryl esters is the dehydrated cholesterol cation, which appears at a mass-to-charge ratio (m/z) of 369.35.[8][10] This fragment is generated by the loss of the fatty acid chain and a water molecule. A neutral loss scan of 368.5 (the mass of cholestane) can also be used to specifically detect cholesteryl ester molecular ions.[6]

Troubleshooting Guides

Problem 1: Low or No Signal for CGL
Possible Cause Recommended Solution
Inefficient Extraction Ensure your lipid extraction protocol is optimized for neutral lipids. A modified Folch or Bligh-Dyer extraction using chloroform (B151607) and methanol (B129727) is standard.[8] For solid tissues, ensure complete homogenization.[11]
Poor Ionization As mentioned in the FAQs, try adding a source of lithium or ammonium (B1175870) ions to your mobile phase to promote adduct formation ([M+Li]+ or [M+NH4]+).[6] Alternatively, switch to an APCI source if available.
Analyte Degradation This compound contains a polyunsaturated fatty acid, which is prone to oxidation.[12] Add an antioxidant like butylated hydroxytoluene (BHT) during extraction, keep samples on ice, and store extracts at -80°C under an inert gas (e.g., nitrogen or argon).[10]
Incorrect MS/MS Transition Confirm you are using the correct precursor ion (the m/z of the CGL adduct, e.g., [C45H74O2+NH4]+) and monitoring for the characteristic product ion at m/z 369.35.[8][10]
Problem 2: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent volumes are used for all steps. Automate liquid handling steps if possible. Ensure the internal standard is added at the very beginning of the extraction process to account for all subsequent variations.[4]
Sample Carryover in LC System Cholesteryl esters are hydrophobic and can stick to LC columns and tubing. Implement a robust column wash step with a strong, non-polar solvent (e.g., 100% isopropanol) between injections.[3][8]
In-source Fragmentation The degree of in-source fragmentation can vary with the concentration of other lipids in the sample, leading to inconsistent CGL signal.[5] Optimize MS source parameters (e.g., voltages, gas flows) to minimize fragmentation. Diluting the sample may also help.
Precipitation in Autosampler Extracts may precipitate if the storage solvent is not compatible or if stored at low temperatures for too long. Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase.

Experimental Protocols

Protocol 1: Lipid Extraction from Mammalian Cells

This protocol is a modification of the Folch method, suitable for extracting neutral lipids like CGL.[8]

  • Preparation : Aspirate the culture medium and wash a pellet of ~1x10^6 cells with 1 mL of ice-cold sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Internal Standard : Transfer the cell suspension to a glass vial. Add the appropriate amount of internal standard (e.g., cholesteryl heptadecanoate).

  • Lysis & Extraction : Add 3 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 5 minutes.

  • Phase Separation : Add 0.6 mL of 0.9% NaCl solution (or 0.05% H2SO4) to induce phase separation.[11] Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at room temperature.

  • Collection : Three layers will form: an upper aqueous phase, a solid protein layer, and a lower organic phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein layer.

  • Drying and Reconstitution : Dry the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid film in a known volume (e.g., 200 µL) of a solvent suitable for LC-MS analysis (e.g., 8:2 v/v isopropanol:methanol).[8]

Protocol 2: LC-MS/MS Quantification Method

This is a general reverse-phase LC-MS/MS method for cholesteryl ester analysis.[3][8]

  • Chromatographic Column : C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A : 50:50 (v/v) Water:Methanol + 10 mM Ammonium Formate (B1220265) + 0.1% Formic Acid.

  • Mobile Phase B : 80:20 (v/v) Isopropanol:Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Flow Rate : 0.5 mL/min.

  • Injection Volume : 5 µL.

  • MS Detection : Positive ion mode ESI or APCI.

  • MS/MS Transition : Monitor the transition from the precursor ion (ammonium adduct, m/z 665.6 for CGL) to the product ion (dehydrated cholesterol, m/z 369.35).

LC Gradient Table
Time (min)% Mobile Phase B
0.040
4.040
6.060
16.0100
22.0100
24.040
30.040

Data Presentation

Table 1: LC-MS/MS Method Performance Characteristics

This table summarizes typical performance metrics for a validated cholesteryl ester quantification method.[10][13]

Parameter Typical Value Description
Limit of Quantification (LOQ) 0.5 – 2 ng/mLThe lowest concentration that can be reliably quantified.[10]
Dynamic Range ≥ 4 orders of magnitudeThe concentration range over which the method is linear.[10]
Linearity (R²) ≥ 0.995Correlation coefficient for the standard curve.[10]
Intra-batch Precision (CV) ≤ 10%Variation observed for repeated measurements within the same batch.[10]
Inter-batch Precision (CV) ≤ 15%Variation observed for measurements across different batches.[10]
Mass Accuracy (HRAM) ≤ 3 ppmMass accuracy for High-Resolution Mass Spectrometry.[10]
Table 2: Common Cholesteryl Ester Adducts in Mass Spectrometry
Adduct Precursor Ion m/z for CGL (C45H74O2, MW=647.07) Notes
Ammonium [M+NH4]+ 665.6Common in reverse-phase ESI with ammonium formate in mobile phase.
Lithium [M+Li]+ 654.6Used to enhance ionization and create stable adducts.[6]
Proton [M+H]+ 648.1Generally a weak signal for cholesteryl esters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Cell Pellet / Tissue Homogenate Spike Spike Internal Standard (e.g., C17:0-CE) Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry Down Under N2 Extract->Dry Reconstitute Reconstitute in IPA:MeOH Dry->Reconstitute LC Reverse-Phase UPLC Reconstitute->LC MS Tandem Mass Spectrometry (Positive ESI, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Standard Curve Generation Integrate->Calibrate Quantify Quantify CGL Concentration Calibrate->Quantify

Caption: Workflow for CGL quantification from biological samples.

troubleshooting_workflow start Low or No CGL Signal? check_is Is Internal Standard (IS) signal also low? start->check_is Yes check_ms Check MS/MS Parameters (Precursor/Product m/z) start->check_ms No check_extraction Review Extraction Protocol Add Antioxidant (BHT) check_is->check_extraction Yes check_lc Check for LC System Leaks or Column Clogging check_is->check_lc No check_source Optimize Ion Source (Voltages, Gas Flow) check_ms->check_source solution_ms Correct MS/MS Transition Verify Adduct Formation check_ms->solution_ms solution_source Enhance Ionization (Add Li+ or use APCI) check_source->solution_source solution_extraction Improve Extraction Efficiency Ensure Sample Stability check_extraction->solution_extraction solution_lc Perform System Maintenance Implement Robust Wash check_lc->solution_lc

Caption: Troubleshooting decision tree for low CGL signal.

metabolic_pathway LA Linoleic Acid (LA) (Omega-6 Precursor) enzyme1 Δ6-desaturase LA->enzyme1 GLA γ-Linolenic Acid (GLA) enzyme2 Elongase GLA->enzyme2 enzyme4 ACAT / LCAT GLA->enzyme4 DGLA Dihomo-γ-Linolenic Acid (DGLA) enzyme3 Δ5-desaturase DGLA->enzyme3 AA Arachidonic Acid (AA) Chol Cholesterol Chol->enzyme4 CGL Cholesteryl Gamma Linolenate (CGL) enzyme1->GLA enzyme2->DGLA enzyme3->AA enzyme4->CGL

Caption: Simplified metabolic pathway for CGL synthesis.

References

Addressing batch-to-batch variability of synthetic Cholesteryl Gamma Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Cholesteryl Gamma Linolenate. Our goal is to help you address batch-to-batch variability and ensure the consistency and quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in drug development?

This compound is an ester formed from cholesterol and gamma-linolenic acid (GLA), an omega-6 fatty acid. In drug development, it is primarily used as a lipid excipient in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and liposomes.[1] Its amphiphilic nature and biocompatibility make it suitable for encapsulating and delivering a variety of therapeutic agents, enhancing their solubility, stability, and bioavailability.[1][2] The inclusion of cholesterol derivatives like this compound can also modulate the fluidity and stability of lipid bilayers in these delivery systems.[2]

Q2: What are the primary causes of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability can arise from several factors throughout the synthesis and purification process. The main contributors include:

  • Quality of Starting Materials: Impurities in the initial cholesterol and gamma-linolenic acid can lead to the formation of undesirable side products.[3][4]

  • Reaction Conditions: Minor deviations in reaction temperature, time, or catalyst concentration can affect the reaction's completeness and the impurity profile.

  • Purification Process: Inconsistencies in purification methods, such as chromatography or crystallization, can result in varying levels of residual reactants, solvents, and byproducts.[2]

  • Stability: this compound, containing a polyunsaturated fatty acid, is susceptible to oxidation. Differences in handling and storage conditions can lead to the formation of degradation products.

Q3: What are the potential impurities I should be aware of in synthetic this compound?

Potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual cholesterol and gamma-linolenic acid.

    • Reagents and Catalysts: Traces of coupling agents (e.g., DCC, DMAP) and their byproducts (e.g., dicyclohexylurea - DCU).[5]

    • Residual Solvents: Organic solvents used during synthesis and purification.

  • Product-Related Impurities:

    • Oxidation Products: Hydroperoxides, aldehydes, or other degradation products of the gamma-linolenic acid moiety.

    • Isomers: Positional or geometric isomers of gamma-linolenic acid formed during synthesis.

    • Side-Reaction Products: Formation of N-acylurea from the rearrangement of the O-acylisourea intermediate during DCC/DMAP coupling.[6]

Q4: How can batch-to-batch variability impact my downstream experiments, such as nanoparticle formulation?

Inconsistent quality of this compound can significantly affect the physicochemical properties and performance of lipid nanoparticles:

  • Particle Size and Polydispersity: Impurities can disrupt the self-assembly process, leading to variations in nanoparticle size and a broader size distribution.

  • Encapsulation Efficiency: The purity of lipid components is crucial for the efficient encapsulation of therapeutic payloads.

  • Stability: Oxidized lipids or other impurities can compromise the physical and chemical stability of the formulation, leading to drug leakage or aggregation.

  • Biological Performance: Variations in the lipid components can alter the in vitro and in vivo performance, including cellular uptake, drug release profile, and toxicity.

Troubleshooting Guides

Issue 1: Inconsistent Purity Between Batches

Symptoms:

  • HPLC or GC analysis shows a lower-than-expected peak for this compound.

  • Appearance of new or larger impurity peaks compared to a reference batch.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Reaction - Ensure accurate stoichiometry of reactants and catalysts. - Verify reaction time and temperature. Consider extending the reaction time or slightly increasing the temperature if monitoring shows incomplete conversion. - Confirm the quality and activity of coupling agents (e.g., DCC, DMAP).
Inefficient Purification - Optimize the purification method. For column chromatography, adjust the solvent gradient to improve separation. - For crystallization, screen different solvent systems and control the cooling rate. - Consider sequential purification steps, such as a combination of chromatography and crystallization.
Degradation During Storage - Store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). - Avoid repeated freeze-thaw cycles. - Consider adding an antioxidant like BHT to the storage solvent.
Issue 2: Poor Performance in Lipid Nanoparticle Formulation

Symptoms:

  • Difficulty in forming stable nanoparticles.

  • High polydispersity index (PDI).

  • Low drug encapsulation efficiency.

Possible Causes and Solutions:

Possible CauseRecommended Action
Presence of Oxidized Lipids - Analyze the this compound batch for oxidation products using techniques like peroxide value determination or LC-MS. - Repurify the material if necessary. - Ensure all solvents used in the formulation process are de-gassed and handle the lipids under an inert atmosphere.
Residual Solvents or Reagents - Quantify residual solvents using GC-HS (Headspace Gas Chromatography). - Analyze for residual reagents (e.g., DCU) by HPLC or NMR. - If levels are high, re-purify the this compound.
Incorrect Isomeric Purity - Verify the isomeric purity of the gamma-linolenic acid starting material. - Use analytical methods like silver ion HPLC or specialized GC columns to assess the isomeric composition of the final product.

Data Presentation: Batch Quality Control

The following table summarizes typical quality control specifications for synthetic this compound and provides example data for three hypothetical batches, illustrating acceptable variability and an out-of-specification result.

ParameterSpecificationBatch ABatch BBatch C (OOS)
Appearance White to off-white solidConformsConformsConforms
Purity (by HPLC, % Area) ≥ 99.0%99.5%99.2%98.1%
Cholesterol (by HPLC, % Area) ≤ 0.2%0.1%0.15%0.5%
Gamma-Linolenic Acid (by GC, % Area) ≤ 0.2%0.08%0.12%0.3%
Any Unspecified Impurity (by HPLC, % Area) ≤ 0.1%0.05%0.08%0.2%
Total Impurities (by HPLC, % Area) ≤ 1.0%0.5%0.8%1.9%
Peroxide Value (meq/kg) ≤ 5.01.21.88.5
Residual Solvents (DCM, ppm) ≤ 600150210250

OOS: Out of Specification

Experimental Protocols

Protocol 1: Synthesis of this compound via Steglich Esterification

This protocol describes a general method for the esterification of cholesterol with gamma-linolenic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).

Materials:

  • Cholesterol (1.0 eq)

  • Gamma-linolenic acid (1.1 eq)

  • DCC (1.2 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hexane (B92381), Ethyl Acetate (B1210297) for chromatography

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve cholesterol and gamma-linolenic acid in anhydrous DCM.

  • Add DMAP to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.

  • Combine the filtrates and wash with 0.5 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

  • Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Acetonitrile/Isopropanol (50:50, v/v)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 3: Fatty Acid Composition Analysis by Gas Chromatography (GC)

This protocol is used to detect unreacted gamma-linolenic acid and to confirm the fatty acid profile after transesterification.

Procedure:

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Dissolve a small amount of this compound in toluene.

    • Add 0.5 M sodium methoxide (B1231860) in methanol (B129727) and heat at 50°C for 10 minutes.

    • Neutralize with acetic acid, add water, and extract the FAMEs with hexane.

    • Dry the hexane layer over anhydrous sodium sulfate.

  • GC-FID Conditions:

    • Column: Capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 150°C, ramp to 220°C at 4°C/min, and hold for 10 minutes.

    • Injector and Detector Temperature: 250°C.

  • Analysis: Inject the FAMEs solution. Identify and quantify peaks by comparing retention times and areas with a FAME standard mix.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Quality Control Analysis cluster_application Application synthesis Steglich Esterification (Cholesterol + GLA + DCC/DMAP) workup Workup (Filtration, Washing) synthesis->workup purification Purification (Column Chromatography) workup->purification hplc Purity & Impurity Profile (HPLC) purification->hplc Batch Release gc Residual Fatty Acids (GC-FAME) purification->gc nmr Structural Confirmation (1H & 13C NMR) purification->nmr formulation Lipid Nanoparticle Formulation hplc->formulation If Batch Passes QC characterization Nanoparticle Characterization (Size, PDI, Zeta Potential) formulation->characterization Troubleshooting_Variability cluster_investigation Investigation Steps cluster_root_cause Potential Root Causes start Batch-to-Batch Variability Observed check_starting_materials 1. Analyze Starting Materials (Cholesterol & GLA Purity) start->check_starting_materials review_synthesis 2. Review Synthesis Records (Temp, Time, Stoichiometry) check_starting_materials->review_synthesis cause_materials Impure Raw Materials check_starting_materials->cause_materials re_evaluate_purification 3. Re-evaluate Purification (Chromatography/Crystallization) review_synthesis->re_evaluate_purification cause_synthesis Inconsistent Reaction review_synthesis->cause_synthesis check_storage 4. Check Storage Conditions (Temperature, Atmosphere) re_evaluate_purification->check_storage cause_purification Inefficient Purification re_evaluate_purification->cause_purification cause_degradation Product Degradation check_storage->cause_degradation

References

Technical Support Center: Optimizing Drug Loading in Cholesteryl Gamma-Linolenate Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the loading efficiency of drugs into Cholesteryl Gamma-Linolenate (CGL)-based carriers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Cholesteryl Gamma-Linolenate (CGL) and why is it used in drug delivery?

Cholesteryl Gamma-Linolenate is a cholesteryl ester formed by the condensation of cholesterol and gamma-linolenic acid, an omega-6 fatty acid.[1] Its amphiphilic nature, with a rigid sterol group and a flexible unsaturated fatty acid chain, makes it a valuable component in lipid-based drug delivery systems.[2] CGL can modulate the fluidity and structure of lipid bilayers, potentially enhancing the encapsulation of therapeutic agents.[2]

Q2: What are the main challenges in achieving high drug loading efficiency with CGL-based carriers?

Common challenges include:

  • Poor drug solubility in the lipid matrix: The drug may not readily dissolve in the molten CGL or the lipid blend.

  • Drug expulsion during nanoparticle solidification: As the lipid matrix cools and crystallizes, the drug can be expelled.

  • Suboptimal formulation parameters: Incorrect ratios of lipids, surfactants, and drug can lead to low encapsulation.

  • Inappropriate manufacturing process: The chosen method of nanoparticle preparation may not be suitable for the specific drug and lipid system.

Q3: How does the gamma-linolenic acid component of CGL influence drug loading?

The presence of three cis-double bonds in the gamma-linolenic acid chain introduces kinks, creating a less ordered, more fluid lipid matrix.[3] This increased disorder can create imperfections or defects in the crystal lattice of the lipid nanoparticles, providing more space to accommodate drug molecules and potentially leading to higher drug loading capacity compared to carriers made with saturated fatty acid esters.[4][5]

Q4: Can CGL-based carriers encapsulate both hydrophobic and hydrophilic drugs?

CGL-based carriers are primarily suited for encapsulating hydrophobic (lipophilic) drugs due to the lipidic nature of the carrier. The drug's affinity for the lipid matrix is a key determinant of loading efficiency.[6][7] Encapsulating hydrophilic drugs is more challenging and may require the use of more complex systems like double emulsions or the chemical modification of the drug to increase its lipophilicity.

Troubleshooting Guide: Low Drug Loading Efficiency

This guide provides a systematic approach to diagnosing and resolving issues of low drug loading in your CGL-based carrier formulations.

Problem Potential Cause Recommended Solution
Low Entrapment Efficiency (<50%) Poor drug solubility in the CGL matrix. 1. Increase the liquid lipid content: Incorporate a liquid lipid (e.g., a medium-chain triglyceride) to create a nanostructured lipid carrier (NLC). This creates a less-ordered lipid matrix, improving drug solubility and loading.[4][5] 2. Select a different solid lipid: If using a blend, choose a solid lipid in which the drug exhibits higher solubility. 3. Increase the temperature during the homogenization step: This can enhance the solubility of the drug in the molten lipid phase. Ensure the temperature does not degrade the drug or other excipients.
Drug expulsion upon cooling. 1. Rapid cooling (shock cooling): Quickly cool the hot nanoemulsion in an ice bath or with a cold aqueous dispersion medium. This can "freeze" the drug within the lipid matrix before it has a chance to be expelled. 2. Incorporate polymers or surfactants: Adding certain polymers or surfactants to the formulation can help to stabilize the amorphous state of the lipid matrix and prevent drug expulsion.
Incompatible drug-lipid interactions. Pre-formulation screening: Assess the solubility of the drug in CGL and other lipid excipients at various temperatures before preparing the nanoparticles.
Inconsistent Loading Between Batches Variability in the manufacturing process. 1. Standardize all process parameters: Precisely control temperature, stirring speed, sonication time and power, and cooling rate. 2. Ensure complete dissolution of the drug: Visually confirm that the drug is fully dissolved in the molten lipid phase before emulsification.
Purity and quality of raw materials. Use high-purity CGL and other excipients: Ensure the quality and consistency of all materials from batch to batch.
Low Drug Loading Capacity (% w/w) High drug-to-lipid ratio. Optimize the drug-to-lipid ratio: Systematically vary the amount of drug relative to the total lipid content to find the optimal ratio that maximizes loading without causing drug precipitation or nanoparticle instability.[8][9][10]
Limited space within the lipid matrix. Transition from Solid Lipid Nanoparticles (SLNs) to Nanostructured Lipid Carriers (NLCs): The inclusion of a liquid lipid in NLCs creates a less-perfect crystalline structure, which can accommodate a higher amount of the drug.[4][5][11]

Quantitative Data on Formulation Parameters

The following tables summarize the influence of key formulation parameters on drug loading efficiency, based on studies of cholesterol-containing lipid nanoparticles. These values should be considered as a starting point for the optimization of CGL-based formulations.

Table 1: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency

Drug-to-Lipid Ratio (w/w)Typical Encapsulation Efficiency (%)Observations
1:2085 - 95%Lower drug concentration often leads to higher encapsulation efficiency as the lipid matrix is not saturated.
1:1070 - 85%A common starting point for many formulations, balancing loading capacity and efficiency.[10]
1:550 - 70%Higher drug concentrations can lead to saturation of the lipid matrix and potential drug expulsion, thus lowering the encapsulation efficiency.[10]
1:2< 50%At very high drug concentrations, the system may be unable to effectively encapsulate the drug, leading to significant precipitation.

Note: These are generalized values and the optimal ratio is highly dependent on the specific drug and other formulation components.

Table 2: Influence of Liquid Lipid Content (in NLCs) on Drug Loading Capacity

Solid Lipid : Liquid Lipid Ratio (w/w)Typical Drug Loading Capacity (% w/w)Rationale
100 : 0 (SLN)1 - 5%The highly ordered crystalline structure of SLNs limits the space available for drug molecules.[4]
90 : 105 - 10%The introduction of a small amount of liquid lipid creates imperfections in the crystal lattice, increasing drug accommodation.[5]
70 : 3010 - 20%A higher proportion of liquid lipid leads to a more disordered, amorphous matrix, significantly enhancing drug loading capacity.[5][12]
50 : 50> 20%At this ratio, the carrier may behave more like a nanoemulsion, offering high solubilization capacity for lipophilic drugs.

Experimental Protocols

1. Melt-Emulsification and High-Shear Homogenization/Ultrasonication Method

This is a common method for preparing lipid nanoparticles.

  • Materials: Cholesteryl Gamma-Linolenate (CGL), additional solid lipid (optional, e.g., tristearin), liquid lipid (for NLCs, e.g., oleic acid), drug, surfactant (e.g., Poloxamer 188, Tween 80), purified water.

  • Procedure:

    • Lipid Phase Preparation: Weigh the CGL and any other lipids and place them in a beaker. Heat the beaker to 5-10°C above the melting point of the lipid with the highest melting point. Stir gently until a clear, homogenous lipid melt is obtained.

    • Drug Incorporation: Add the accurately weighed drug to the molten lipid phase and stir until it is completely dissolved. Maintain the temperature.

    • Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

    • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

    • Nanosizing: Immediately subject the hot pre-emulsion to high-energy processing. This can be either:

      • High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure.

      • Ultrasonication: Immerse a probe sonicator into the pre-emulsion and sonicate for a specific time and power output. The sonication process should be optimized to avoid overheating.

    • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and continue stirring at a moderate speed until it has cooled down to room temperature. The lipid will solidify, forming the nanoparticles.

    • Purification (Optional): The nanoparticle dispersion can be centrifuged or dialyzed to remove any unencapsulated drug.

2. Microemulsion Method

This method involves the formation of a thermodynamically stable microemulsion which is then diluted in a cold aqueous phase.

  • Materials: CGL, liquid lipid (e.g., oleic acid), drug, surfactant (e.g., soy lecithin), co-surfactant (e.g., ethanol), purified water.

  • Procedure:

    • Microemulsion Preparation:

      • Melt the CGL and any other solid lipids.

      • Dissolve the drug in the molten lipid mixture.

      • In a separate vessel, mix the surfactant, co-surfactant, and a small amount of heated water to form a clear solution.

      • Add the lipid-drug mixture to the surfactant solution and stir at a constant temperature until a transparent, homogenous microemulsion is formed.

    • Nanoparticle Formation:

      • Prepare a larger volume of cold purified water (2-4°C).

      • Rapidly inject the warm microemulsion into the cold water under gentle stirring.

      • The rapid temperature drop and dilution cause the lipid to precipitate, forming nanoparticles with the drug encapsulated.

    • Solvent Removal: If a volatile co-surfactant like ethanol (B145695) was used, it can be removed by stirring the dispersion at room temperature for a few hours or by using a rotary evaporator.

Visualizations

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanosizing cluster_formation Nanoparticle Formation lp1 Melt CGL & other lipids lp2 Dissolve drug in molten lipid lp1->lp2 em1 Combine phases under high shear lp2->em1 Hot Lipid Phase ap1 Dissolve surfactant in water ap2 Heat to same temperature as lipid phase ap1->ap2 ap2->em1 Hot Aqueous Phase em2 High-Pressure Homogenization or Ultrasonication em1->em2 nf1 Cool nanoemulsion rapidly em2->nf1 nf2 Lipid solidification & nanoparticle formation nf1->nf2

Caption: Workflow for Melt-Emulsification Method.

troubleshooting_logic start Low Drug Loading q1 Is the drug soluble in the molten lipid? start->q1 s1 Increase liquid lipid content (NLC) Increase temperature q1->s1 No q2 Is drug expulsion occurring upon cooling? q1->q2 Yes s1->q2 s2 Implement shock cooling Add crystallization inhibitors q2->s2 Yes q3 Is the drug-to-lipid ratio optimized? q2->q3 No s2->q3 s3 Systematically vary the drug concentration q3->s3 No end Improved Drug Loading q3->end Yes s3->end

Caption: Troubleshooting Logic for Low Drug Loading.

References

Technical Support Center: Minimizing Oxidation of the Gamma-Linolenate Moiety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the oxidation of the gamma-linolenate (B1238488) (GLA) moiety in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and analysis of gamma-linolenate.

General Storage and Handling

Q1: What are the primary factors that cause the oxidation of gamma-linolenate?

A1: The primary factors that accelerate the oxidation of GLA are exposure to oxygen, light, heat, and the presence of transition metals like iron and copper.[1] As a polyunsaturated fatty acid (PUFA) with three double bonds, the methylene (B1212753) groups between these bonds are particularly susceptible to hydrogen abstraction, initiating a free radical chain reaction.

Q2: I've stored my GLA-containing oil at room temperature for a short period. Is it still usable?

A2: It is highly recommended to assess the oxidative status of the oil before use. Even short-term exposure to ambient temperatures can initiate oxidation, especially in the presence of light and oxygen. You can perform a preliminary check by smelling the oil for any rancid odors, which indicate the presence of secondary oxidation products. For quantitative assessment, measuring the Peroxide Value (PV) is recommended to determine the extent of primary oxidation.[2][3]

Q3: My GLA sample appears cloudy after refrigeration. Is this a sign of degradation?

A3: Cloudiness upon refrigeration is likely due to the solidification of more saturated fatty acids present in the oil, not necessarily oxidation. Gently warming the sample to room temperature should resolve the cloudiness. However, if the sample remains cloudy or has a rancid odor after warming, it may indicate degradation.

Q4: What is the best way to store pure GLA or GLA-rich oils for long-term use?

A4: For long-term storage, it is crucial to minimize exposure to oxygen, light, and heat. The ideal storage conditions are:

  • Temperature: Store at -20°C or below.

  • Atmosphere: Displace headspace oxygen with an inert gas like nitrogen or argon before sealing the container.

  • Light: Use amber glass vials or wrap containers in aluminum foil to protect from light.

  • Container: Use tightly sealed glass containers to prevent oxygen ingress.

Antioxidant Usage

Q5: I added an antioxidant to my GLA sample, but it still seems to be oxidizing. What could be the reason?

A5: Several factors could contribute to this issue:

  • Inappropriate Antioxidant Type: Antioxidants have different solubilities and mechanisms of action. A water-soluble antioxidant like ascorbic acid will have limited efficacy in a pure oil matrix. For lipid systems, fat-soluble antioxidants like tocopherols (B72186) (Vitamin E), BHT (Butylated Hydroxytoluene), or ascorbyl palmitate are more appropriate.[4]

  • Insufficient Concentration: The concentration of the antioxidant may be too low to effectively quench the free radical chain reactions.

  • Antioxidant Degradation: The antioxidant itself may have degraded due to improper storage or exposure to pro-oxidants.

  • Synergistic Effects: In some cases, a single antioxidant is not sufficient. A combination of antioxidants can have a synergistic effect. For example, ascorbic acid can regenerate vitamin E, enhancing its overall protective effect.[5][6][7][8]

  • High Pro-oxidant Load: If the sample is heavily contaminated with transition metals or already significantly oxidized, the added antioxidant may be rapidly consumed.

Q6: Can I use a combination of different antioxidants? Is there a benefit?

A6: Yes, using a combination of antioxidants can be highly beneficial due to synergistic interactions.[9][10] A common and effective combination is a lipid-soluble primary antioxidant (like tocopherol) with a water-soluble antioxidant (like ascorbic acid) that can regenerate it.[5][7][11] Another strategy is to combine a free-radical scavenger with a chelating agent (like citric acid or EDTA) to deactivate pro-oxidant metal ions.

Analytical & Experimental Issues

Q7: I am getting inconsistent results with my Peroxide Value (PV) titration. What are the common pitfalls?

A7: Inconsistencies in PV titration can arise from several sources:

  • Reagent Instability: The potassium iodide (KI) solution can be unstable and should be prepared fresh. The starch indicator can also degrade over time.

  • Incomplete Dissolution: The oil sample must be completely dissolved in the solvent mixture for the reaction to proceed accurately.[12]

  • Subjective Endpoint Determination: The visual determination of the titration endpoint can be subjective and lead to variability. Using a potentiometric titrator can improve reproducibility.

  • High Blanks: High blank values can indicate contaminated reagents or solvents.

  • Sample Dilution: For highly oxidized oils with a high PV, diluting the sample is necessary to stay within the linear range of the assay.[12]

Q8: My TBARS assay results are higher than expected. What could be interfering with the measurement?

A8: The Thiobarbitutic Acid Reactive Substances (TBARS) assay, while common, is known for its lack of specificity. Several compounds other than malondialdehyde (MDA), the primary secondary oxidation product it measures, can react with the TBA reagent, leading to artificially high readings. These include other aldehydes, sugars, and biliverdin.[13] For more specific measurement of secondary oxidation products, chromatographic methods like HPLC or GC-MS are recommended.

Q9: I see unexpected peaks in my GC-MS analysis of an oxidized GLA sample. What might they be?

A9: Besides the parent fatty acids, GC-MS analysis of oxidized lipids can reveal a variety of breakdown products. These can include:

  • Aldehydes and Ketones: Such as hexanal (B45976) and nonanal, which are common secondary oxidation products responsible for rancid off-odors.[1]

  • Isoprostanes and Neuroprostanes: These are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of polyunsaturated fatty acids.[5]

  • Hydroxy and Hydroperoxy Fatty Acids: These are primary oxidation products.

  • Artifacts from Derivatization: The high temperatures used in some derivatization methods can cause degradation of unstable oxidation products.[14]

Q10: How can I distinguish between enzymatic and non-enzymatic oxidation in my experiment?

A10: Differentiating between enzymatic (e.g., via lipoxygenases) and non-enzymatic (autoxidation) pathways can be achieved through several approaches:

  • Enzyme Inhibitors: Use specific lipoxygenase inhibitors in your experimental setup. A reduction in oxidation would suggest an enzymatic contribution.

  • Heat Treatment: Heat inactivation of enzymes prior to the experiment can help isolate the effects of non-enzymatic oxidation.

  • Product Profile Analysis: Enzymatic and non-enzymatic oxidation can produce different isomers of hydroperoxides. Chiral chromatography can be used to separate and identify these specific products.[9][10][12]

Data Presentation: Efficacy of Protective Strategies

The following tables summarize quantitative data on the effectiveness of various strategies to minimize lipid oxidation.

Table 1: Comparative Efficacy of Antioxidants in Vegetable Oils

AntioxidantConcentrationOil TypeTest Condition% Inhibition of Oxidation / EffectReference
BHT200 ppmSafflower OilBulk OilEffective, comparable to high concentrations of evening primrose seed extract[15]
Evening Primrose Seed ExtractHigh ConcentrationSafflower OilOil-in-water emulsionMore effective than in bulk oil, comparable to BHT[15]
Borage Seed Oil + Matcha Tea4% BO + 0.5% MTLamb MeatloafRefrigerated Storage (14 days)TBARS values decreased by up to 80% compared to control[16]
BHT + EQ + Citric Acid12 g/ton + 10 g/ton + 6 g/ton High-Fat Animal FeedAccelerated StorageSuperior performance in suppressing primary and secondary oxidation compared to single antioxidants[17]

Table 2: Effect of Storage Temperature on Oil Stability

Oil TypeStorage TemperatureDurationMeasured ParameterObservationReference
Evening Primrose SeedLow TemperatureNot specifiedFree Fatty Acids (FFA), Peroxide Value (PV)Lowest FFA (2.7%) and PV (18.6 meq/kg) at low temperatures[18]
Evening Primrose SeedNot specifiedExtendedGamma-Linolenic Acid (GLA) %GLA percentage decreased over time[18]
Peanuts15°C vs. 25°C & 35°C320 daysPeroxide Value (PV)PV increased more rapidly at higher temperatures
Peanuts15°C vs. 25°C & 35°C320 daysMalondialdehyde (MDA)MDA content increased 3.4-4.4 times faster at 25°C and 35°C compared to 15°C

Table 3: Influence of Packaging on Lipid Oxidation

Packaging MaterialOxygen Transmission Rate (OTR)ProductStorage ConditionEffect on OxidationReference
High-barrier (e.g., PET/AL/ONY/PE)LowCookies40°C, 50% RHSignificantly delayed fat oxidation compared to high OTR films[9][10]
Low-barrier (e.g., PVC)HighCookies40°C, 50% RHHigher rate of fat oxidation[10]
Vacuum PackagingMinimal OxygenAged BeefRefrigeratedInhibited lipid oxidation compared to high oxygen MAP[11]
High Oxygen MAP (80% O₂)High OxygenAged BeefRefrigeratedHigher TBARS values, indicating more oxidation[11]
Metallized PET (MPET)Low light and oxygen permeabilityCooked Meat25°C, 6 monthsMore effective at protecting against oxidation than aluminum packaging[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Peroxide Value (PV) by Titration

This method measures the primary products of lipid oxidation (hydroperoxides).

Principle: Peroxides in the oil sample oxidize potassium iodide (KI) to iodine (I₂). The amount of liberated iodine is then quantified by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

Materials:

  • Acetic acid-chloroform solvent (3:2 v/v)

  • Saturated potassium iodide (KI) solution (prepare fresh)

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized

  • 1% Starch solution (indicator)

  • Erlenmeyer flasks with stoppers

  • Burette

Procedure:

  • Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.

  • Immediately add 30 mL of deionized water.

  • Titrate with the 0.01 N Na₂S₂O₃ solution, swirling the flask continuously until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of 1% starch solution. The solution will turn a dark blue color.

  • Continue the titration dropwise, with vigorous swirling, until the blue color completely disappears.

  • Record the volume of Na₂S₂O₃ solution used.

  • Perform a blank titration using all reagents except the oil sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 10%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

  • Spectrophotometer

Procedure:

  • Sample Preparation: Homogenize the sample in a suitable buffer. For oil samples, an appropriate extraction may be needed.

  • Add an equal volume of TCA solution to the sample to precipitate proteins.

  • Centrifuge the mixture and collect the supernatant.

  • To the supernatant, add an equal volume of TBA solution.

  • Incubate the mixture in a boiling water bath for 10-15 minutes to allow for color development.

  • Cool the samples to room temperature.

  • Measure the absorbance of the solution at 532 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of MDA or TMP.

  • Calculate the concentration of MDA in the sample by comparing its absorbance to the standard curve.

Note: This is a general protocol. Specific kits and publications may have variations in reagent concentrations and incubation times.[6][7][12][13]

Protocol 3: Fatty Acid Profile Analysis by GC-MS

This method is used to identify and quantify the fatty acid composition of a sample, including the degradation of GLA and the appearance of oxidation byproducts.

Principle: Fatty acids in the lipid sample are first converted to their more volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated by gas chromatography and identified and quantified by mass spectrometry.

Materials:

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Derivatization reagent (e.g., methanolic HCl, BF₃ in methanol)

  • Internal standard (e.g., a fatty acid not present in the sample)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction: Extract the total lipids from the sample using a method like the Folch or Bligh & Dyer procedure.

  • Derivatization to FAMEs:

    • Add the derivatization reagent (e.g., 2% methanolic HCl) to the extracted lipid sample.

    • Add an internal standard.

    • Heat the mixture (e.g., at 80°C for 1 hour) to facilitate the conversion to FAMEs.

    • After cooling, extract the FAMEs with a non-polar solvent like hexane.

  • GC-MS Analysis:

    • Inject a small volume of the FAMEs extract into the GC-MS system.

    • The FAMEs are separated on a capillary column based on their boiling points and polarity.

    • The separated FAMEs are then ionized and fragmented in the mass spectrometer.

    • The resulting mass spectra are used to identify the individual fatty acids by comparing them to a library of known spectra.

    • Quantification is achieved by comparing the peak area of each fatty acid to the peak area of the internal standard.

Note: Specific GC oven temperature programs, column types, and MS parameters will vary depending on the instrument and the specific fatty acids being analyzed.[14][19][20][21][22]

Visualizations

The following diagrams illustrate key concepts and workflows related to minimizing gamma-linolenate oxidation.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage & Handling start GLA-Containing Sample antioxidant Add Antioxidant(s) (e.g., Tocopherol, Ascorbyl Palmitate) start->antioxidant chelation Add Chelating Agent (e.g., Citric Acid, EDTA) antioxidant->chelation inert Displace Oxygen with Inert Gas (N₂ or Ar) chelation->inert seal Seal in Airtight Container (e.g., Amber Glass Vial) inert->seal temp Store at Low Temperature (-20°C or below) seal->temp light Protect from Light temp->light primary Primary Oxidation (Peroxide Value) light->primary Periodic Testing secondary Secondary Oxidation (TBARS, p-Anisidine Value) light->secondary Periodic Testing gcms Fatty Acid Profile (GC-MS) light->gcms Periodic Testing Antioxidant_Selection_Tree start Start: Select Antioxidant Strategy system_type What is the system type? start->system_type lipid_phase Lipid/Oil Phase system_type->lipid_phase Lipid-based emulsion Oil-in-Water Emulsion system_type->emulsion Aqueous/Emulsion metal_presence Are pro-oxidant metals a concern? chelator_yes Add Chelating Agent (e.g., EDTA, Citric Acid) metal_presence->chelator_yes Yes chelator_no Proceed to next step metal_presence->chelator_no No synergy_needed Is maximal protection required? synergy_yes Use Synergistic Combination (e.g., Tocopherol + Ascorbic Acid) synergy_needed->synergy_yes Yes synergy_no Use Single Primary Antioxidant (e.g., Tocopherol, BHT) synergy_needed->synergy_no No lipid_phase->metal_presence Use Lipophilic Antioxidant (e.g., Tocopherol) emulsion->metal_presence Use Amphiphilic or Hydrophilic Antioxidant (e.g., Ascorbic Acid, Trolox) chelator_yes->synergy_needed chelator_no->synergy_needed Synergistic_Antioxidant_Mechanism cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase PUFA GLA (LH) PUFA_radical GLA Radical (L•) PUFA->PUFA_radical Initiation (e.g., by ROS) Peroxyl_radical Peroxyl Radical (LOO•) PUFA_radical->Peroxyl_radical + O₂ VitE Vitamin E (Toc-OH) Peroxyl_radical->VitE Radical Scavenging VitE_radical Vitamin E Radical (Toc-O•) VitC Vitamin C (AscH₂) VitE_radical->VitC Regeneration VitC_radical Ascorbyl Radical (AscH•)

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve cell culture contamination issues related to the use of lipid supplements.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants found in lipid supplements?

A1: Lipid supplements, especially those derived from animal sources like Fetal Bovine Serum (FBS) or composed of polyunsaturated fatty acids, can introduce several types of contaminants into your cell culture system. The most common include:

  • Biological Contaminants:

    • Mycoplasma: These are small bacteria lacking a cell wall, making them difficult to detect by simple microscopy and resistant to many common antibiotics.[1][2][3] They can originate from animal-derived products like FBS or be introduced during processing.[4][5]

    • Endotoxins (Lipopolysaccharides or LPS): These are components of the outer membrane of Gram-negative bacteria and are potent activators of immune responses in many cell types.[4][6][7] Endotoxins are often shed from bacteria during growth and released in large quantities upon cell death.[1][6]

  • Chemical Contaminants:

    • Lipid Peroxidation Products: Polyunsaturated fatty acids in lipid supplements are susceptible to oxidation, leading to the formation of reactive byproducts like lipid hydroperoxides and aldehydes (e.g., malondialdehyde - MDA).[8][9][10] This can be triggered by exposure to light, heat, or oxygen during storage and handling.

Q2: What are the signs of contamination from a lipid supplement in my cell culture?

A2: The signs of contamination can range from overt to subtle, depending on the contaminant and the cell type.

  • Obvious Signs:

    • Sudden drop in pH (media turning yellow) or turbidity, often indicating bacterial contamination.[11][12]

    • Visible filaments or spores under the microscope, characteristic of fungal contamination.[13]

  • Subtle but Significant Signs:

    • Inconsistent cell growth or viability: A common indicator of a problem is a decrease in cell proliferation or an increase in cell death.[13]

    • Altered cell morphology: Cells may appear stressed, rounded up, or show increased vacuolization.

    • Changes in cellular metabolism or gene expression: Mycoplasma, for instance, can significantly alter cellular functions without causing visible signs of contamination.[1][3]

    • Unexpected experimental results: Endotoxins can trigger inflammatory responses, leading to spurious results in immunological assays.[4][6] Oxidized lipids can induce apoptosis and affect signaling pathways, confounding experimental outcomes.[10][14]

Q3: How can I prevent contamination from my lipid supplements?

A3: Proactive prevention is the best strategy.

  • Supplier Qualification: Purchase lipid supplements and other reagents from reputable suppliers who provide a Certificate of Analysis (CoA) with specified low levels of endotoxin (B1171834) and certification of being Mycoplasma-free.[3][15]

  • Proper Storage and Handling: Store lipid supplements according to the manufacturer's instructions, typically protected from light and at the recommended temperature, to minimize lipid peroxidation.[16] Aliquot supplements into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of introducing contaminants during repeated use.[15]

  • Aseptic Technique: Always use strict aseptic techniques when handling lipid supplements and other cell culture reagents.

  • Quarantine New Reagents: Before introducing a new lot of lipid supplement into general use, it is good practice to test it on a non-critical cell line to ensure it does not have adverse effects.

  • Regular Testing: Routinely test your cell lines for Mycoplasma, especially if you observe any changes in cell performance.

Troubleshooting Guides

Issue 1: Suspected Endotoxin Contamination

Symptoms:

  • Inconsistent or unexpected results in immune-sensitive cell lines (e.g., macrophages, endothelial cells).

  • Activation of inflammatory signaling pathways (e.g., NF-κB).

  • Poor cell growth or viability in sensitive cell types.

Troubleshooting Workflow:

G A Observe Symptoms of Endotoxin Contamination B Quarantine the Suspected Lipid Supplement Lot A->B C Test Lipid Supplement, Media, and Water for Endotoxins (LAL Assay) B->C D Review Aseptic Technique and Handling Procedures B->D E Source of Endotoxin Identified? C->E D->E F Discard Contaminated Reagents E->F No G Source of Endotoxin is the Lipid Supplement E->G Yes I Source is Water or Other Reagents E->I Yes K Source is Procedural E->K Yes H Contact Supplier and/or Switch to a New Lot or Supplier G->H M Implement Corrective Actions and Re-test H->M J Replace Contaminated Components I->J J->M L Re-train on Aseptic Techniques K->L L->M

Caption: Troubleshooting workflow for suspected endotoxin contamination.

Quantitative Data: Endotoxin Levels and Their Impact

Source/ReagentTypical "Low Endotoxin" SpecificationEndotoxin Levels Found in Contaminated FBS LotsPotential Impact on Cell Culture
Fetal Bovine Serum (FBS)≤ 0.5 - 10 EU/mL> 1 ng/mL (approx. 5-10 EU/mL) to as high as 800 ng/mLInhibition of cell growth, altered protein production, induction of inflammatory responses[15][17]
Cell Culture Media< 0.1 EU/mL-Reduced cell viability and altered cellular functions.[15]
Water for Cell Culture< 0.03 EU/mLVariable, can be a significant source if purification system is not maintainedA primary source of endotoxin in lab-prepared media and solutions.[15][18]

Note: 1 EU/mL is approximately equal to 0.1 to 0.2 ng/mL of E. coli endotoxin.[1]

Issue 2: Suspected Mycoplasma Contamination

Symptoms:

  • Gradual decrease in cell growth rate and maximum cell density.

  • Changes in cell morphology that are subtle and inconsistent.

  • Increased agglutination in suspension cultures.

  • Altered cellular metabolism, leading to inconsistent experimental results.

  • No visible turbidity or pH change in the early stages.

Troubleshooting Workflow:

G A Observe Subtle Changes in Cell Culture Performance B Isolate and Quarantine Affected Cell Lines and Reagents A->B C Test Cell Culture Supernatant for Mycoplasma (PCR-based Assay) B->C D Test is Positive C->D Yes E Test is Negative C->E No F Discard Contaminated Cultures (Recommended) D->F G Consider Mycoplasma Elimination Treatment (for valuable/irreplaceable lines) D->G K Re-evaluate Other Potential Causes of Poor Cell Performance E->K H Thoroughly Decontaminate Incubator, Biosafety Cabinet, and Equipment F->H G->H I Test All Other Cell Lines and Reagent Stocks H->I J Review Lab Procedures for Cross-Contamination Risks I->J

Caption: Troubleshooting workflow for suspected Mycoplasma contamination.

Issue 3: Suspected Lipid Peroxidation

Symptoms:

  • Decreased cell viability and attachment, especially after addition of a new lot of lipid supplement.

  • Increased signs of cellular stress, such as vacuolization.

  • Induction of apoptosis or ferroptosis.

  • Inconsistent performance in bioassays.

Troubleshooting Workflow:

G A Observe Decreased Cell Viability and Signs of Cellular Stress B Quarantine Suspected Lipid Supplement Lot A->B C Assess Lipid Peroxidation in Cells (e.g., BODIPY 581/591 C11 Assay) B->C D Review Storage and Handling of Lipid Supplement B->D E Peroxidation Detected? C->E D->E F Discard Suspect Lipid Supplement E->F Yes J No Peroxidation Detected E->J No G Implement Proper Storage: - Protect from light - Overlay with inert gas - Aliquot to minimize headspace F->G I Source New, Quality-Controlled Lipid Supplement G->I H Consider adding antioxidants to culture medium (e.g., Vitamin E) H->I K Investigate Other Potential Causes of Cytotoxicity J->K

Caption: Troubleshooting workflow for suspected lipid peroxidation.

Quantitative Data: Impact of Oxidative Stress on CHO Cell Viability

While direct correlation data for lipid hydroperoxides is sparse in literature, the impact of oxidative stress can be modeled using agents like H₂O₂.

Oxidizing AgentConcentrationExposure TimeCHO Cell Viability
Hydrogen Peroxide (H₂O₂)300 µM48 hours~60%
Hydrogen Peroxide (H₂O₂)600 µM48 hours~25%
Hydrogen Peroxide (H₂O₂)900 µM48 hours< 1%[18]

This table provides a representative example of the dose-dependent cytotoxic effects of oxidative stress on a common production cell line.

Experimental Protocols

Protocol 1: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Detection (Gel-Clot Method)

This protocol provides a qualitative or semi-quantitative method for endotoxin detection.

Materials:

  • Pyrogen-free test tubes (10 x 75 mm) and pipette tips.

  • LAL Reagent Water (endotoxin-free).

  • LAL Reagent, reconstituted as per manufacturer's instructions.

  • Control Standard Endotoxin (CSE).

  • Heating block or water bath at 37°C ± 1°C.

  • Vortex mixer.

Procedure:

  • Preparation of Controls:

    • Negative Control: Add 0.1 mL of LAL Reagent Water to a pyrogen-free tube.

    • Positive Control: Prepare a dilution of CSE in LAL Reagent Water to a concentration of 2λ (where λ is the labeled sensitivity of the LAL reagent, e.g., 0.125 EU/mL). Add 0.1 mL to a tube.

  • Sample Preparation:

    • Dilute the lipid supplement with LAL Reagent Water. A 1:10 to 1:100 dilution is often necessary to overcome potential assay inhibition.

    • Add 0.1 mL of the diluted sample to a test tube.

  • Assay:

    • Carefully add 0.1 mL of reconstituted LAL reagent to each tube, starting with the negative control and ending with the samples.

    • Immediately after adding the LAL reagent, gently mix the contents and place the tubes in the 37°C heating block.

  • Incubation and Reading:

    • Incubate the tubes undisturbed for 60 minutes.

    • After incubation, carefully remove each tube and invert it 180°.

    • Positive Result: A solid gel clot forms and remains at the bottom of the tube.

    • Negative Result: No clot has formed, and the liquid flows down the side of the tube.

  • Interpretation:

    • The test is valid if the negative control is negative and the positive control is positive.

    • If the sample is positive, the endotoxin concentration is at or above the labeled sensitivity of the LAL reagent multiplied by the dilution factor.

Protocol 2: PCR-Based Mycoplasma Detection

This protocol provides a sensitive method for detecting Mycoplasma DNA in cell culture supernatants.

Materials:

  • Mycoplasma PCR primer mix (targeting the 16S rRNA gene).

  • Taq DNA polymerase and dNTPs.

  • PCR tubes.

  • Thermal cycler.

  • Mycoplasma positive control DNA.

  • Nuclease-free water.

  • Agarose (B213101) gel electrophoresis equipment.

Procedure:

  • Sample Preparation:

    • Grow cells to a high density (80-100% confluency).

    • Collect 100 µL of the cell culture supernatant into a sterile microcentrifuge tube.

    • Heat the sample at 95°C for 5-10 minutes to lyse any Mycoplasma and release their DNA.

    • Centrifuge at high speed for 2 minutes to pellet cell debris. The supernatant will be used as the PCR template.

  • PCR Reaction Setup (for a 25 µL reaction):

    • Negative Control: 11.5 µL Nuclease-free water, 12.5 µL 2x PCR Master Mix, 1 µL Primer Mix.

    • Positive Control: 9 µL Nuclease-free water, 12.5 µL 2x PCR Master Mix, 1 µL Primer Mix, 2.5 µL Mycoplasma Positive Control DNA.

    • Test Sample: 9 µL Nuclease-free water, 12.5 µL 2x PCR Master Mix, 1 µL Primer Mix, 2.5 µL of the prepared sample supernatant.

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 3 minutes.

    • 35-40 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing: 55°C for 15 seconds.

      • Extension: 72°C for 15-30 seconds.

    • Final Extension: 72°C for 1 minute.

    • Hold: 4°C.

  • Analysis:

    • Run the PCR products on a 1.5% agarose gel.

    • Visualize the DNA bands under UV light. The expected size of the Mycoplasma-specific PCR product is typically between 270-500 bp, depending on the primers used. The presence of a band of the correct size in the sample lane indicates Mycoplasma contamination.

Protocol 3: Detection of Lipid Peroxidation using BODIPY 581/591 C11

This protocol uses a fluorescent probe to detect lipid peroxidation in live cells. The probe shifts its fluorescence emission from red to green upon oxidation.

Materials:

  • BODIPY 581/591 C11 probe.

  • Anhydrous DMSO.

  • Cell culture medium.

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

  • Fluorescence microscope or flow cytometer with appropriate filters (FITC and Texas Red/TRITC).

Procedure:

  • Probe Preparation:

    • Prepare a 10 mM stock solution of BODIPY 581/591 C11 in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in cell culture medium to a final working concentration of 1-2 µM.

  • Cell Staining:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Remove the culture medium and wash the cells twice with HBSS or PBS.

    • Incubate the cells with the BODIPY 581/591 C11 working solution for 30 minutes at 37°C.

  • Induction of Peroxidation (Optional Positive Control):

    • After staining, wash the cells twice with HBSS.

    • Treat the cells with an inducing agent such as cumene (B47948) hydroperoxide (100 µM) or H₂O₂ in HBSS for 1-2 hours.

  • Imaging and Analysis:

    • Wash the cells twice with HBSS.

    • Fluorescence Microscopy: Image the cells using filters for both the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe. An increase in the green to red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer, measuring the fluorescence intensity in both the green and red channels.

Signaling Pathways

Endotoxin (LPS) Activation of the NF-κB Signaling Pathway

Endotoxins, specifically LPS, are potent activators of the innate immune system through the Toll-like receptor 4 (TLR4). This signaling cascade culminates in the activation of the transcription factor NF-κB, which drives the expression of pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Endotoxin) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: LPS-induced activation of the NF-κB signaling pathway.

Lipid Peroxidation-Induced Apoptosis

Oxidized lipids can damage cellular membranes, including the mitochondrial membrane, leading to the release of pro-apoptotic factors and the activation of the intrinsic apoptosis pathway.

G cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_outcome Outcome OxidizedLipids Oxidized Lipids MitoMembrane Mitochondrial Membrane Damage OxidizedLipids->MitoMembrane CytoC Cytochrome c MitoMembrane->CytoC Release Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Activation ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by lipid peroxidation.

References

Optimizing homogenization techniques for Cholesteryl Gamma Linolenate liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Homogenization Techniques for Cholesteryl Gamma Linolenate (CGL) Liposomes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the formulation and homogenization of CGL-containing liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common homogenization techniques for preparing CGL liposomes?

A1: The most prevalent and effective techniques for reducing the size of CGL liposomes are high-pressure homogenization (HPH), microfluidization, and probe sonication.[1][2] High-pressure homogenization is highly scalable and produces uniform liposomes, making it suitable for industrial production.[1][3] Sonication is effective for small-scale lab production but can sometimes lead to lipid degradation if not carefully controlled.[1]

Q2: How does the inclusion of this compound (CGL) affect the liposome (B1194612) formulation and stability?

A2: Incorporating cholesteryl esters like CGL can influence the packing of phospholipids, membrane fluidity, and overall liposome size.[4] The cholesterol component generally increases bilayer stability and reduces membrane permeability.[5][6] However, the gamma-linolenate (B1238488) moiety is a polyunsaturated fatty acid (PUFA), which is susceptible to oxidation.[7] This necessitates careful handling, potentially including the use of antioxidants like alpha-tocopherol (B171835) and storage in an oxygen-free environment to prevent degradation.[8]

Q3: What are the critical process parameters to control during high-pressure homogenization?

A3: The key parameters influencing the final liposome characteristics are homogenization pressure, the number of cycles (passes), and temperature.[9][10] Increasing the pressure and the number of passes generally leads to a reduction in vesicle size and a narrower size distribution (lower Polydispersity Index, PDI).[11][12] However, excessive pressure or too many cycles can sometimes lead to particle aggregation or degradation of sensitive materials.[13]

Q4: What is a typical and acceptable Polydispersity Index (PDI) for a liposomal formulation?

A4: A PDI value below 0.3 is generally considered acceptable and indicates a relatively homogeneous and monodisperse liposome population.[11] A PDI value of less than 0.1 signifies a highly homogeneous population, while a value greater than 0.3 suggests significant heterogeneity in particle size.[11]

Troubleshooting Guide

Q: My final liposome particle size is too large and/or the PDI is too high (>0.3). What are the potential causes and solutions?

A: This is a common issue that can be addressed by systematically evaluating your process parameters.

  • Insufficient Homogenization Energy: The applied pressure or the number of passes may be too low.

    • Solution: Gradually increase the homogenization pressure. Studies show that higher pressures lead to a reduction in vesicle diameter.[11][12] Increase the number of homogenization cycles; a significant decrease in size and PDI is often observed within the first 5-10 cycles, after which the effect may plateau.[11][13]

  • High Lipid Concentration: Higher concentrations of lipids can result in larger liposome diameters after homogenization.[14]

    • Solution: Try decreasing the initial lipid concentration. Alternatively, increase the process intensity by using higher pressure or more passes to overcome the effect of high concentration.[14]

  • Suboptimal Temperature: The homogenization temperature should be above the gel-liquid crystal transition temperature (Tc) of the lipids used to ensure the bilayers are fluid and can rearrange effectively.

    • Solution: Ensure your process temperature is maintained above the highest Tc of your lipid components.

  • Aggregation: The formulation may be aggregating after homogenization.

    • Solution: See the troubleshooting question below on aggregation.

Q: I am observing aggregation or precipitation of my CGL liposomes after homogenization. How can I prevent this?

A: Liposome aggregation can be caused by chemical instability or suboptimal formulation/process parameters.

  • Lipid Oxidation: The gamma-linolenate component of CGL is prone to oxidation, which can alter the membrane surface and lead to aggregation.

    • Solution: Incorporate a lipid-soluble antioxidant, such as alpha-tocopherol (Vitamin E), into your formulation.[8] Perform all hydration and homogenization steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[8]

  • Ionic Strength and pH: The ionic strength of the buffer can impact liposome stability; high ionic strength can sometimes screen surface charges and promote aggregation.[9] The presence of divalent cations like Ca²+ and Mg²+ can also drive aggregation, especially for negatively charged liposomes.[15]

    • Solution: Optimize the buffer composition. If possible, reduce the ionic strength or use a buffer without divalent cations. The addition of a chelating agent like EDTA can sometimes prevent aggregation caused by metal ions.[15]

  • Excessive Homogenization: Too many homogenization cycles can sometimes lead to vesicle re-growth and instability.[13]

    • Solution: Optimize the number of passes. An ideal number is often between 5 and 10 cycles, as further processing may not significantly decrease size and could induce instability.[11]

Q: My encapsulation efficiency (EE%) for a hydrophilic drug is lower than expected. What can I do to improve it?

A: Low encapsulation efficiency is often related to the preparation method and liposome characteristics.

  • Liposome Size and Lamellarity: Small unilamellar vesicles (SUVs) produced by high-energy homogenization have a smaller internal aqueous volume compared to larger or multilamellar vesicles (MLVs), which can limit the encapsulation of water-soluble drugs.

    • Solution: Consider alternative preparation methods that are known to yield higher encapsulation efficiencies for hydrophilic compounds, such as the dehydration-rehydration (DRV) method or reverse-phase evaporation, before the final homogenization step.[16]

  • Drug Leakage During Homogenization: The high shear forces and pressure during homogenization can cause leakage of the entrapped drug.

    • Solution: Including cholesterol in the formulation helps to decrease membrane permeability and can improve drug retention.[5] Ensure the homogenization temperature is not excessively high, as this can increase membrane fluidity and drug leakage.

Data Presentation

Table 1: Influence of High-Pressure Homogenization (HPH) Parameters on Liposome Properties

ParameterTypical RangeEffect on Mean DiameterEffect on PDIKey Considerations
Homogenization Pressure 100 - 2000 bar (10 - 200 MPa)Decreases with increasing pressure.[9][17]Decreases with increasing pressure.Excessive pressure can cause re-aggregation or damage thermolabile components.[13]
Number of Cycles 1 - 20 passesDecreases with an increasing number of cycles, often plateauing after 5-10 cycles.[11][13]Decreases with an increasing number of cycles.[11][12]Too many cycles may lead to instability or unnecessary heating.[11]
Lipid Concentration 10 - 200 µmol/mLIncreases with higher lipid concentration.[14]Can increase if not sufficiently homogenized.Higher concentrations require more intensive processing (higher pressure/more cycles).[14]
Temperature Variable (must be > Tc)Can decrease if temperature is optimal for bilayer fluidity.Can decrease if temperature is optimal.Must be above the lipid transition temperature (Tc) for effective size reduction.

Table 2: Comparison of Common Liposome Size Reduction Techniques

TechniquePrincipleAdvantagesDisadvantages
High-Pressure Homogenization Forcing the liposome suspension through a narrow valve at high pressure.[1]Highly scalable, produces uniform vesicles, avoids organic solvents.[1][11]Requires specialized equipment, can generate heat.[1]
Probe Sonication High-frequency sound waves create cavitation, breaking down large vesicles.[1]Simple to implement for small lab batches, effective size reduction.[1][2]Can cause lipid degradation/oxidation, potential for titanium probe contamination, difficult to scale.[1][18]
Extrusion Forcing liposomes through a polycarbonate membrane with a defined pore size.[19]Produces liposomes with a well-defined upper size limit, good for creating a narrow size distribution.[19]Can be slow, prone to membrane clogging, limited by back pressure, may lose sample.[19][20][21]

Experimental Protocols

Protocol 1: Preparation of CGL Liposomes by Thin-Film Hydration

  • Lipid Dissolution: Dissolve the desired lipids (e.g., phosphatidylcholine, cholesterol, and this compound) in a suitable organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask.[22] Ensure the film is completely dry and free of residual solvent.

  • Hydration: Add the aqueous phase (e.g., phosphate-buffered saline) to the flask. The temperature of the buffer should be above the transition temperature (Tc) of the lipid with the highest Tc.

  • Vesicle Formation: Agitate the flask by hand or on the rotary evaporator (without vacuum) to hydrate (B1144303) the lipid film. This process detaches the lipid sheets, which self-close to form large, multilamellar vesicles (MLVs). This initial suspension is now ready for homogenization.

Protocol 2: Size Reduction of CGL Liposomes using High-Pressure Homogenization

  • Equipment Preparation: Pre-warm or pre-cool the high-pressure homogenizer to the desired operating temperature.

  • Loading: Load the MLV suspension prepared in Protocol 1 into the homogenizer's feed reservoir.

  • Homogenization: Process the suspension through the homogenizer at a set pressure (e.g., starting at 500 bar and optimizing as needed).

  • Recirculation: Recirculate the liposome suspension through the homogenizer for a predetermined number of cycles (e.g., 5-10 passes).[11] Collect a small aliquot after each pass if optimization is required.

  • Collection and Storage: Collect the final homogenized liposome suspension in a clean, sealed container. Store at 4°C in the dark, preferably under an inert gas like argon, to prevent degradation.[8][23]

Protocol 3: Characterization of CGL Liposomes

  • Size and PDI Measurement (Dynamic Light Scattering - DLS):

    • Dilute a small sample of the final liposome suspension with the hydration buffer to an appropriate concentration for DLS analysis.

    • Measure the particle size distribution and PDI using a DLS instrument (e.g., Zetasizer).[11]

  • Encapsulation Efficiency (EE%) Measurement (for encapsulated drugs):

    • Separation of Free Drug: Separate the unencapsulated drug from the liposomes. Common methods include size exclusion chromatography or centrifugation.[]

    • Liposome Lysis: Disrupt the liposomes that contain the encapsulated drug using a suitable solvent or detergent (e.g., Triton X-100).[16]

    • Quantification: Quantify the amount of encapsulated drug using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[25]

    • Calculation: Calculate the EE% using the formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualizations

G node_start Start: Define Formulation (Lipids, CGL, Drug) A Lipid Dissolution in Organic Solvent node_start->A Step 1 node_process node_process node_decision node_decision node_char node_char node_end End: Stable CGL Liposome Suspension B Thin-Film Formation (Rotary Evaporation) A->B Step 2 C Hydration with Aqueous Buffer (>Tc) B->C Step 3 D Formation of MLVs C->D Step 4 E Size Reduction (e.g., High-Pressure Homogenization) D->E Step 5 F Characterization E->F Step 6 G Size & PDI Acceptable? F->G Size, PDI, EE% G->E No (Optimize Pressure/Cycles) H H G->H Yes

Caption: Workflow for CGL Liposome Preparation and Homogenization.

G problem Problem: Large Size / High PDI cause1 Homogenization Parameters problem->cause1 Check cause cause solution solution cause2 Lipid Concentration cause1->cause2 If OK, check sol1 Increase Pressure Increase No. of Cycles cause1->sol1 cause3 Process Temperature cause2->cause3 If OK, check sol2 Decrease Lipid Conc. OR Increase Pressure/Cycles cause2->sol2 sol3 Ensure Temp > Tc of all lipids cause3->sol3

Caption: Troubleshooting Logic for Large Liposome Size and High PDI.

G center CGL Liposome Stability f1 Oxidation of Gamma Linolenate center->f1 f2 Physical Instability (Aggregation) center->f2 f3 Chemical Instability (Hydrolysis) center->f3 f4 Drug Leakage center->f4 m1 Add Antioxidant (e.g., α-tocopherol) f1->m1 Mitigated by m2 Control Ionic Strength Optimize Surface Charge f2->m2 Mitigated by m3 Optimize pH Low Temperature Storage (4°C) f3->m3 Mitigated by m4 Incorporate Cholesterol Optimize Lipid Composition f4->m4 Mitigated by

References

Validation & Comparative

A Comparative Analysis of Cholesteryl Gamma-Linolenate and Cholesteryl Oleate on Cellular and Metabolic Processes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are central to lipid metabolism and storage. The nature of the esterified fatty acid significantly influences the molecule's physicochemical properties and its biological effects. This guide provides a detailed comparison of two prominent cholesteryl esters: Cholesteryl Gamma-Linolenate, containing a polyunsaturated omega-6 fatty acid, and Cholesteryl Oleate (B1233923), which contains a monounsaturated omega-9 fatty acid. We will delve into their respective impacts on inflammation, lipid metabolism, and atherosclerosis, supported by experimental data and methodologies.

I. Comparative Effects on Key Biological Pathways

The primary distinction between Cholesteryl Gamma-Linolenate and Cholesteryl Oleate lies in the biological activities of their constituent fatty acids upon hydrolysis. Gamma-Linolenic Acid (GLA) is a precursor to anti-inflammatory eicosanoids, while Oleic Acid (OA) is known for its role in lipid metabolism and has more complex, sometimes controversial, effects on inflammation and atherosclerosis.

Anti-Inflammatory and Pro-Resolving Effects

  • Cholesteryl Gamma-Linolenate: Upon hydrolysis, it releases Gamma-Linolenic Acid (GLA). GLA is metabolized to dihomo-gamma-linolenic acid (DGLA), which is a precursor for the synthesis of anti-inflammatory prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). These molecules actively suppress inflammatory responses.[1] GLA and its metabolites can also modulate the expression of genes involved in immune function.[1] Studies have shown that GLA supplementation can be beneficial in conditions with a chronic inflammatory component, such as rheumatoid arthritis and diabetic nephropathy.[2][3]

  • Cholesteryl Oleate: The hydrolysis of this ester releases Oleic Acid (OA). Diets rich in oleic acid are generally associated with anti-inflammatory effects, potentially by reducing pro-inflammatory markers like IL-6 and TNF-α and modulating signaling pathways such as NF-κB.[4][5][6] However, some studies present conflicting data, suggesting the effects might be dose-dependent or influenced by other dietary factors.[5][7]

Impact on Lipid Metabolism and Atherosclerosis

  • Cholesteryl Gamma-Linolenate: Research indicates that dietary GLA can lead to a significant decrease in serum triglycerides and VLDL-cholesterol, while increasing HDL-cholesterol.[8] In animal models of atherosclerosis, GLA has been shown to attenuate the formation of atherosclerotic plaques, partly by improving the body's antioxidant capacity.[9] It has also been found to suppress the proliferation of aortic smooth muscle cells, a key event in plaque development.[10] Furthermore, GLA can reduce the deposition of lipids in liver cells by activating autophagy and promoting fatty acid β-oxidation.[11]

  • Cholesteryl Oleate: This is the primary cholesteryl ester formed by the intracellular enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[12] Its accumulation within macrophages, leading to the formation of "foam cells," is a hallmark of atherosclerosis.[13][14] While dietary oleic acid can lower LDL cholesterol, the accumulation of cholesteryl oleate within lipoproteins is considered atherogenic by some studies.[15] In fact, oleic acid has been shown to induce the formation of foam cells from smooth muscle cells via the CD36 receptor, enhancing atherosclerotic lesion development in animal models.[16] This suggests that while dietary OA may have benefits, the intracellular accumulation of Cholesteryl Oleate is a pro-atherosclerotic event.

II. Quantitative Data Summary

The following table summarizes the key quantitative findings from various experimental studies. Direct comparative studies are limited; therefore, data is compiled from separate investigations on each fatty acid.

Parameter Cholesteryl Gamma-Linolenate (via GLA supplementation) Cholesteryl Oleate (via OA supplementation/effects) Reference Study Model
Serum Triglycerides Significant Decrease---Rats fed high-fat diets[8]
VLDL Cholesterol Significant DecreaseDecreaseRats fed high-fat diets[8] / Humans[17]
HDL Cholesterol Significant IncreaseNo change or slight increaseRats fed high-fat diets[8] / Humans[15]
LDL Cholesterol DecreaseDecreaseRats fed high-fat diets[9] / Humans[17]
Atherosclerotic Plaque Attenuated FormationPromotes Formation (as stored ester)ApoE knockout mice[10] / ApoE-deficient mice[16]
Foam Cell Formation Inhibitory Effect (implied)Induces FormationSmooth Muscle Cells[16] / Macrophages[13]
Inflammatory Markers Reduces MCP-1, ICAM-1Reduces IL-1β, IL-6, TNF-αDiabetic Rats[3] / High-fat diet mice[18]

III. Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

1. Animal Model of Atherosclerosis (GLA Effects)

  • Objective: To evaluate the effect of dietary GLA on the development of atherosclerosis.

  • Model: Apolipoprotein E (ApoE) knockout mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.[10]

  • Protocol:

    • Male ApoE knockout mice (5 weeks old) are divided into groups.[10]

    • The control group is fed a diet containing 10g/100g of corn oil.[10]

    • Experimental groups are fed diets where a portion of the corn oil is replaced with primrose oil to provide specific concentrations of GLA.

    • The diets are cholesterol-free and fed for a predetermined period (e.g., 16 weeks).

    • At the end of the period, blood samples are collected for lipid profile analysis (TC, TG, HDL-C, LDL-C).

    • The aorta is dissected, fixed, and stained (e.g., with Oil Red O) to quantify the area of atherosclerotic lesions.

    • Aortic smooth muscle cell proliferation can be assessed via immunohistochemistry (e.g., using an antibody against Proliferating Cell Nuclear Antigen - PCNA).

2. In Vitro Smooth Muscle Cell Foam Cell Formation (OA Effects)

  • Objective: To determine if oleic acid can induce foam cell formation in smooth muscle cells (SMCs).

  • Model: Cultured rat aortic smooth muscle cells.[16]

  • Protocol:

    • Rat aortic SMCs are cultured in DMEM until they reach approximately 95% confluence.[16]

    • Cells are then incubated for 48 hours with varying concentrations of oleic acid (e.g., 0, 100, 250, 500 µmol/L).[16]

    • After incubation, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde.

    • To visualize lipid accumulation, cells are stained with Oil Red O, which detects neutral lipids like triglycerides and cholesteryl esters.[16]

    • Foam cell formation is confirmed morphologically by microscopy and biochemically by measuring intracellular triglyceride and cholesteryl ester content.[16]

    • To investigate the mechanism, experiments can be repeated in the presence of inhibitors, such as sulfo-N-succinimidyl oleate to block the CD36 fatty acid transporter.[16]

IV. Visualized Pathways and Workflows

Metabolic Fate of Cholesteryl Esters

The central pathway for the synthesis and hydrolysis of intracellular cholesteryl esters is governed by the enzymes ACAT and Neutral Cholesteryl Ester Hydrolase (nCEH).

G cluster_0 Intracellular Space Cholesterol Free Cholesterol ACAT ACAT (Acyl-CoA:cholesterol acyltransferase) Cholesterol->ACAT Esterification FattyAcylCoA Fatty Acyl-CoA (e.g., Oleoyl-CoA, Gamma-Linolenoyl-CoA) FattyAcylCoA->ACAT Esterification CE Cholesteryl Ester (Stored in Lipid Droplet) nCEH nCEH (Neutral Cholesteryl Ester Hydrolase) CE->nCEH Hydrolysis ACAT->CE nCEH->Cholesterol

Caption: Intracellular synthesis and hydrolysis of cholesteryl esters.

Differential Inflammatory Signaling of Fatty Acids

Upon release, GLA and OA initiate distinct inflammatory signaling cascades. GLA is generally converted into anti-inflammatory mediators, whereas OA's effects can be more complex, but are often associated with the inhibition of pro-inflammatory pathways.

G cluster_gla Cholesteryl Gamma-Linolenate Pathway cluster_oa Cholesteryl Oleate Pathway GLA Gamma-Linolenic Acid (GLA) DGLA DGLA GLA->DGLA PGE1 Prostaglandin E1 (PGE1) DGLA->PGE1 AntiInflam Anti-inflammatory Effects PGE1->AntiInflam OA Oleic Acid (OA) NFkB NF-κB Pathway OA->NFkB Inhibits ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflam

Caption: Divergent inflammatory pathways of GLA and OA.

Experimental Workflow for Atherosclerosis Study

A typical workflow for investigating the effects of cholesteryl esters or their constituent fatty acids in an animal model of atherosclerosis.

G start Select Animal Model (e.g., ApoE-/- Mouse) diet Administer Experimental Diets (Control vs. Test Compound) start->diet time Incubation Period (e.g., 12-16 weeks) diet->time collect Sample Collection (Blood & Aorta) time->collect analysis Analysis collect->analysis lipid Serum Lipid Profile analysis->lipid lesion Aortic Lesion Staining (Oil Red O) analysis->lesion results Data Interpretation lipid->results lesion->results

Caption: Workflow for in-vivo atherosclerosis experiments.

References

A Comparative Guide to the Anti-Inflammatory Effects of Cholesteryl Gamma Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Cholesteryl Gamma Linolenate, focusing on its active component, Gamma Linolenic Acid (GLA), against other alternatives. The information presented is supported by experimental data to validate its therapeutic potential.

Mechanism of Action: A Dual Approach

This compound is understood to exert its anti-inflammatory effects primarily through the actions of Gamma Linolenic Acid (GLA) following its release. The mechanism of GLA is multi-faceted, involving the modulation of lipid mediators and the suppression of key inflammatory signaling pathways. This contrasts with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) which typically function through direct enzyme inhibition.

1.1. This compound (via GLA)

GLA, an omega-6 polyunsaturated fatty acid, is metabolized into Dihomo-γ-linolenic acid (DGLA).[1] DGLA serves as a precursor for the synthesis of anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1).[1] Furthermore, DGLA competes with arachidonic acid (AA), thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2]

Crucially, GLA has been shown to inhibit inflammatory responses by suppressing the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), two master regulators of the inflammatory cascade.[3][4] This is achieved by inhibiting the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[3][4]

GLA_Pathway cluster_0 Cell Membrane cluster_1 Eicosanoid Production cluster_2 Signaling Cascade Inhibition Linoleic_Acid Linoleic Acid GLA Gamma Linolenic Acid (GLA) Linoleic_Acid->GLA δ-6-desaturase DGLA Dihomo-γ-linolenic Acid (DGLA) GLA->DGLA Elongase MAPK MAPK Pathway (ERK, JNK) GLA->MAPK Inhibits AA Arachidonic Acid (AA) DGLA->AA δ-5-desaturase PGE1 Anti-inflammatory Prostaglandins (PGE1) DGLA->PGE1 COX Enzymes Pro_inflammatory Pro-inflammatory Prostaglandins & Leukotrienes AA->Pro_inflammatory COX/LOX Enzymes LPS Inflammatory Stimulus (e.g., LPS) LPS->MAPK NFkB_AP1 NF-κB & AP-1 Activation MAPK->NFkB_AP1 Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_AP1->Gene_Expression

Caption: Anti-inflammatory mechanism of Gamma Linolenic Acid (GLA).

1.2. Alternative Anti-Inflammatory Agents (e.g., Diclofenac)

Traditional NSAIDs like diclofenac (B195802) primarily act by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5] At higher concentrations, diclofenac may also reduce the availability of free arachidonic acid, further limiting the production of inflammatory leukotrienes.[5]

Comparative Analysis of In Vitro Efficacy

The anti-inflammatory potential of GLA has been quantified in various studies, most notably in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for in vitro inflammation research.

2.1. Comparison with Linoleic Acid (LA)

Experimental data demonstrates that while both GLA and its precursor, Linoleic Acid (LA), can inhibit inflammatory mediators, GLA is significantly more potent.[3][4]

CompoundTarget ProteinResultReference
Gamma Linolenic Acid (GLA) iNOSSignificantly inhibited LPS-induced protein expression[3]
Pro-interleukin-1βSignificantly inhibited LPS-induced protein expression[3]
Cyclooxygenase-2 (COX-2)Significantly inhibited LPS-induced protein expression[3]
Linoleic Acid (LA) iNOS, Pro-IL-1β, COX-2Less potent inhibition of LPS-induced inflammatory mediators compared to GLA[3]

2.2. Comparison of Effects on Key Inflammatory Markers

While direct, head-to-head trials of this compound against NSAIDs are limited, a comparative summary can be constructed from existing in vitro and in vivo data. The following table outlines the observed effects of GLA and Diclofenac on critical inflammatory mediators.

Inflammatory MarkerEffect of Gamma Linolenic Acid (GLA)Effect of Diclofenac
Nitric Oxide (NO) Significantly inhibited LPS-induced production.[3]Reduces NO production in inflammatory models.
iNOS Downregulated LPS-induced protein expression.[3]Inhibits iNOS expression.
COX-2 Downregulated LPS-induced protein expression.[3]Potent direct inhibitor of enzyme activity.[5]
TNF-α Attenuated LPS-induced production.Significantly reduces serum levels in inflammatory models.[6]
IL-1β Inhibited LPS-induced pro-IL-1β expression.[3]Reduces production in inflammatory cells.
IL-6 Reduces production in endothelial cells.[7]Significantly reduces serum levels in inflammatory models.[6]
MCP-1 Attenuated high-glucose-induced expression in renal cells.[8]Reduces expression in inflammatory conditions.
ICAM-1 Attenuated high-glucose-induced expression in renal cells.[8]Reduces expression on endothelial cells.
NF-κB Pathway Inhibits activation by preventing IκB-α degradation and phosphorylation.[3][4]Can suppress NF-κB activation.
MAPK Pathway (ERK/JNK) Inhibits LPS-induced phosphorylation of ERK1/2 and JNK-1.[3][4]Can modulate MAPK signaling.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following outlines a standard procedure for evaluating the anti-inflammatory effects of a test compound in a macrophage cell line.

3.1. In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the methodology used to quantify the inhibition of inflammatory mediators like nitric oxide (NO) and cytokines.

  • Cell Culture and Seeding:

    • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment and Stimulation:

    • The following day, the culture medium is replaced with fresh medium.

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for 1-2 hours.

    • Inflammation is then induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control group. Cells are incubated for 24 hours.

  • Quantification of Nitric Oxide (Griess Assay):

    • After the 24-hour incubation, 50-100 µL of the cell culture supernatant is collected from each well.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • The mixture is incubated at room temperature for 10-15 minutes, protected from light.

    • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined by comparison with a sodium nitrite standard curve.

  • Quantification of Cytokines (ELISA):

    • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Analysis of Protein Expression (Western Blot):

    • Cell lysates are prepared to analyze the expression levels of key inflammatory proteins like iNOS and COX-2.

    • Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target proteins, followed by incubation with secondary antibodies.

    • Protein bands are visualized and quantified using an appropriate imaging system.

Experimental_Workflow cluster_setup 1. Experiment Setup cluster_treatment 2. Treatment & Stimulation cluster_analysis 3. Data Analysis cluster_supernatant Supernatant Analysis cluster_lysate Lysate Analysis A Culture RAW 264.7 Macrophage Cells B Seed Cells into 96-well Plates A->B C Overnight Incubation (Adhesion) B->C D Pre-treat with Test Compound (e.g., this compound) C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Collect Supernatant F->G H Prepare Cell Lysate F->H I Griess Assay (Nitric Oxide) G->I J ELISA (TNF-α, IL-6) G->J K Western Blot (iNOS, COX-2) H->K

Caption: Workflow for in vitro anti-inflammatory compound validation.

Conclusion

The available experimental evidence strongly supports the anti-inflammatory effects of this compound, mediated by its active component, Gamma Linolenic Acid. Its mechanism of action is distinct from traditional NSAIDs, involving the favorable modulation of eicosanoid production and the direct suppression of master inflammatory signaling pathways like NF-κB and MAPK. In vitro studies demonstrate that GLA is a more potent inhibitor of key inflammatory markers such as iNOS and COX-2 expression compared to its precursor, linoleic acid. While further head-to-head clinical trials against established anti-inflammatory drugs are warranted, this compound presents a compelling profile for further investigation and development in the management of inflammatory conditions.

References

Comparative Analysis of Cholesteryl Esters' Impact on Membrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of different cholesteryl esters on key membrane properties. The information presented is curated from experimental data to assist in understanding how the choice of cholesteryl ester can modulate membrane fluidity, thickness, permeability, and the formation of lipid rafts.

Impact on Membrane Fluidity

Membrane fluidity, a critical parameter for cellular processes, is significantly influenced by the composition of the lipid bilayer. The incorporation of cholesteryl esters can alter the packing of phospholipids, thereby modulating the fluidity of the membrane. The degree of saturation of the fatty acid chain on the cholesteryl ester plays a pivotal role in this modulation.

Key Findings:

  • Saturated Cholesteryl Esters (e.g., Cholesteryl Palmitate, Cholesteryl Stearate): The straight, saturated acyl chains of these esters allow for tighter packing with phospholipids. This increased van der Waals interaction leads to a more ordered, gel-like state, thereby decreasing membrane fluidity. This effect is analogous to the ordering effect of cholesterol in membranes rich in saturated fatty acids.[1]

  • Unsaturated Cholesteryl Esters (e.g., Cholesteryl Oleate, Cholesteryl Linoleate): The presence of kinks in the unsaturated acyl chains disrupts the tight packing of phospholipids. This creates more space between the lipid molecules, leading to a more disordered, liquid-crystalline state and thus increasing membrane fluidity.[2] Dietary supplementation with linoleate (B1235992) has been shown to increase the fluidity of low-density lipoprotein particles.

Comparative Data on Membrane Fluidity:

Cholesteryl EsterSaturation of Fatty AcidExpected Effect on Membrane FluiditySupporting Evidence/Analogy
Cholesteryl Palmitate Saturated (16:0)DecreaseAnalogous to the ordering effect of cholesterol with saturated phospholipids.[1]
Cholesteryl Stearate Saturated (18:0)DecreaseSimilar to Cholesteryl Palmitate, promotes tighter packing.
Cholesteryl Oleate Monounsaturated (18:1)IncreaseKink in the acyl chain disrupts packing, leading to increased fluidity.[2]
Cholesteryl Linoleate Polyunsaturated (18:2)Significant IncreaseMultiple kinks lead to greater disruption of lipid packing and higher fluidity.

Influence on Membrane Thickness

The thickness of the lipid bilayer is crucial for the proper functioning of embedded proteins and for maintaining membrane integrity. Cholesteryl esters, by altering lipid packing, can also influence the thickness of the membrane.

Key Findings:

  • Saturated Cholesteryl Esters: By promoting a more ordered and extended conformation of the phospholipid acyl chains, saturated cholesteryl esters are expected to increase the thickness of the membrane. This is consistent with the observation that cholesterol increases the thickness of bilayers composed of saturated phospholipids.[3]

  • Unsaturated Cholesteryl Esters: The disordered packing induced by unsaturated cholesteryl esters can lead to a less extended conformation of the phospholipid acyl chains, which may result in a slight decrease or a less pronounced increase in membrane thickness compared to their saturated counterparts.

Comparative Data on Membrane Thickness:

Cholesteryl EsterSaturation of Fatty AcidExpected Effect on Membrane ThicknessSupporting Evidence/Technique
Cholesteryl Palmitate Saturated (16:0)IncreaseX-ray and neutron scattering studies on cholesterol with saturated lipids show increased thickness.[3][4]
Cholesteryl Stearate Saturated (18:0)IncreaseSimilar mechanism to Cholesteryl Palmitate.
Cholesteryl Oleate Monounsaturated (18:1)Minimal Change or Slight DecreaseMolecular dynamics simulations suggest less ordering and therefore less thickening.[5]
Cholesteryl Linoleate Polyunsaturated (18:2)Likely DecreaseIncreased disorder from multiple double bonds would likely lead to a thinner bilayer.

Modulation of Membrane Permeability

Membrane permeability to ions and small molecules is tightly regulated. Cholesteryl esters have been shown to influence this barrier function.

Key Findings:

  • Contrary to the effect of free cholesterol which generally decreases permeability, cholesteryl esters have been reported to increase the ion permeability of lecithin (B1663433) bilayers.[6] This suggests that the bulky cholesteryl ester molecule may disrupt the packing of the lipid headgroups, creating transient defects in the membrane. The extent of this increase is likely dependent on the structure of the fatty acid chain.

  • Saturated Cholesteryl Esters: While increasing ion permeability, the tighter packing induced by saturated chains might lead to a lower permeability for water and other small neutral molecules compared to unsaturated cholesteryl esters.

  • Unsaturated Cholesteryl Esters: The greater disruption of the lipid packing by unsaturated chains is expected to lead to a more significant increase in permeability to a wider range of small molecules.

Comparative Data on Membrane Permeability:

Cholesteryl EsterSaturation of Fatty AcidExpected Effect on Ion PermeabilityExpected Effect on Small Molecule Permeability
Cholesteryl Palmitate Saturated (16:0)IncreaseLower increase compared to unsaturated esters
Cholesteryl Stearate Saturated (18:0)IncreaseLower increase compared to unsaturated esters
Cholesteryl Oleate Monounsaturated (18:1)IncreaseHigher increase due to disordered packing
Cholesteryl Linoleate Polyunsaturated (18:2)Significant IncreaseHighest increase due to significant packing disruption

Role in Lipid Raft Formation and Stability

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cell signaling. Cholesteryl esters are also found in these domains and can influence their properties.[7]

Key Findings:

  • Cholesteryl esters are integral components of lipid rafts and contribute to their stability.[7]

  • The type of cholesteryl ester can influence the recruitment of specific proteins to the raft and modulate the signaling pathways originating from these platforms.[7]

  • Saturated Cholesteryl Esters: Their ability to pack tightly with sphingolipids and cholesterol likely stabilizes lipid rafts, promoting a more ordered and cohesive domain.

  • Unsaturated Cholesteryl Esters: The presence of unsaturated acyl chains may introduce a degree of disorder within the raft, potentially altering its size, stability, and the dynamics of protein partitioning.

Comparative Data on Lipid Raft Properties:

Cholesteryl EsterSaturation of Fatty AcidExpected Effect on Lipid Raft Stability
Cholesteryl Palmitate Saturated (16:0)Increased Stability
Cholesteryl Stearate Saturated (18:0)Increased Stability
Cholesteryl Oleate Monounsaturated (18:1)Decreased Stability (compared to saturated)
Cholesteryl Linoleate Polyunsaturated (18:2)Significantly Decreased Stability (compared to saturated)

Experimental Protocols

A. Measurement of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure changes in membrane fluidity upon incorporation of different cholesteryl esters into liposomes.[8][9]

Materials:

  • Phospholipid (e.g., DOPC or POPC)

  • Cholesteryl esters (e.g., cholesteryl palmitate, oleate, linoleate)

  • DPH stock solution (2 mM in tetrahydrofuran)

  • Chloroform

  • Buffer (e.g., PBS, pH 7.4)

  • Spectrofluorometer with polarization filters

Procedure:

  • Liposome (B1194612) Preparation:

    • Co-dissolve the phospholipid and the desired cholesteryl ester (at a specific molar ratio, e.g., 9:1 phospholipid:cholesteryl ester) in chloroform.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with buffer by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs), the MLV suspension can be extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • DPH Labeling:

    • Add the DPH stock solution to the liposome suspension to a final DPH concentration of approximately 1 µM.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the liposomes.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the correction factor (G-factor) by orienting the excitation polarizer horizontally and measuring the emission intensities with the emission polarizer oriented vertically (I_HV) and horizontally (I_HH). G = I_HV / I_HH.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Data Analysis:

    • Compare the anisotropy values of liposomes containing different cholesteryl esters. A higher anisotropy value indicates lower membrane fluidity.

experimental_workflow_fluidity cluster_prep Liposome Preparation cluster_labeling Fluorescent Labeling cluster_measurement Measurement cluster_analysis Data Analysis A Dissolve Lipids (Phospholipid + Cholesteryl Ester) B Form Lipid Film (Nitrogen Evaporation) A->B C Hydrate Film (Buffer + Vortexing) B->C D Form LUVs (Extrusion) C->D E Add DPH Probe D->E F Incubate E->F G Measure Fluorescence Anisotropy F->G H Compare Anisotropy Values G->H

Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.

B. Isolation of Lipid Rafts by Detergent-Free Method

This protocol describes a detergent-free method for isolating lipid rafts from cultured cells, which can then be analyzed for their lipid composition, including the presence of different cholesteryl esters.[10]

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Sucrose (B13894) solutions (e.g., 45%, 35%, and 5% w/v in lysis buffer)

  • Dounce homogenizer

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15-20 minutes.

    • Homogenize the cells using a Dounce homogenizer until approximately 90% of the cells are lysed (monitor by microscopy).

  • Sucrose Gradient Preparation:

    • In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with the highest concentration at the bottom: 45%, 35%, and then 5%.

  • Sample Loading and Ultracentrifugation:

    • Adjust the cell lysate to 40% sucrose by adding an appropriate volume of a stock sucrose solution.

    • Carefully layer the lysate at the bottom of the prepared sucrose gradient.

    • Centrifuge at high speed (e.g., 200,000 x g) for 18-20 hours at 4°C.

  • Fraction Collection:

    • Lipid rafts will float to the interface between the 5% and 35% sucrose layers.

    • Carefully collect this opaque band using a pipette.

  • Analysis:

    • The collected lipid raft fraction can be further analyzed by techniques such as mass spectrometry to determine its lipid composition, including the relative abundance of different cholesteryl esters.

experimental_workflow_lipid_raft A Harvest and Wash Cells B Lyse Cells (Hypotonic Buffer + Homogenization) A->B C Adjust Lysate to 40% Sucrose B->C E Load Lysate at Bottom of Gradient C->E D Prepare Sucrose Gradient (45%, 35%, 5%) D->E F Ultracentrifugation E->F G Collect Lipid Raft Fraction (5%/35% Interface) F->G H Analyze Lipid Composition (e.g., Mass Spectrometry) G->H

Caption: Workflow for detergent-free isolation of lipid rafts.

Signaling Pathway Modulation

The alteration of membrane properties by different cholesteryl esters can have a profound impact on cellular signaling pathways that are dependent on the membrane environment. For example, the function of many G-protein coupled receptors (GPCRs) is sensitive to the lipid composition of the membrane, particularly the formation and stability of lipid rafts.

signaling_pathway cluster_membrane Plasma Membrane cluster_cholesteryl_esters Cholesteryl Ester Influence GPCR GPCR G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Ligand Ligand Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response CE_effect Different Cholesteryl Esters (Saturated vs. Unsaturated) - Alter Lipid Raft Stability - Modulate GPCR Conformation - Affect G-protein Coupling CE_effect->GPCR

Caption: Influence of cholesteryl esters on a representative GPCR signaling pathway.

References

The Role of Cholesteryl Gamma-Linolenate in Atherosclerosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular disease. The composition of these plaques, particularly the accumulation of various cholesteryl esters, is a critical factor in disease progression. While the pro-atherogenic effects of certain cholesteryl esters, such as cholesteryl oleate (B1233923), are well-documented, the specific role of Cholesteryl Gamma-Linolenate (CGL) in atherosclerosis models is less understood. This guide provides a comparative analysis of CGL against other common cholesteryl esters, based on the current understanding of its constituent fatty acid, gamma-linolenic acid (GLA), and its metabolites. Due to a lack of direct comparative studies on CGL, this guide synthesizes existing data on GLA and contrasts it with established knowledge of other cholesteryl esters to provide a framework for future research.

Comparative Analysis of Cholesteryl Esters in Atherosclerosis

The following table summarizes the known and expected effects of different cholesteryl esters on key parameters of atherosclerosis. The information for Cholesteryl Gamma-Linolenate is largely extrapolated from studies on gamma-linolenic acid (GLA) and its metabolite, dihomo-gamma-linolenic acid (DGLA).

FeatureCholesteryl Gamma-Linolenate (CGL) (Hypothesized)Cholesteryl Oleate (CO)Cholesteryl Linoleate (CL)
Plaque Formation Potentially reduced due to the anti-inflammatory properties of GLA.Promotes plaque formation and is a major component of atherosclerotic lesions.A major cholesteryl ester in LDL; its oxidation is a key event in early atherosclerosis.
Inflammation May suppress inflammation by inhibiting NF-κB activation, a known effect of GLA and DGLA.Associated with increased inflammation within the plaque.Oxidized forms are pro-inflammatory and contribute to endothelial dysfunction.
Foam Cell Formation Potentially inhibited, as DGLA has been shown to reduce macrophage lipid uptake.Promotes foam cell formation by increasing lipid accumulation in macrophages.A key component of oxidized LDL (oxLDL), which is readily taken up by macrophages to form foam cells.
Vascular Cell Adhesion May decrease the expression of adhesion molecules like VCAM-1 and ICAM-1, based on DGLA studies.[1]Associated with increased expression of adhesion molecules.Oxidized CL in LDL can upregulate adhesion molecule expression on endothelial cells.

Experimental Protocols for Comparative Analysis

To directly assess the role of Cholesteryl Gamma-Linolenate in atherosclerosis, rigorous experimental studies are required. Below are detailed protocols for in vivo and in vitro comparative analyses.

In Vivo Atherosclerosis Model: Apolipoprotein E-Deficient (ApoE-/-) Mice

This protocol outlines a comparative study to evaluate the effects of dietary CGL versus Cholesteryl Oleate on the development of atherosclerosis in a well-established mouse model.

1. Animal Model and Diet:

  • Animals: Male Apolipoprotein E-deficient (ApoE-/-) mice, 8 weeks old.

  • Housing: Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Diets:

    • Control Group: Western-type diet (21% fat, 0.15% cholesterol).

    • CGL Group: Western-type diet supplemented with Cholesteryl Gamma-Linolenate (e.g., 1% by weight).

    • CO Group: Western-type diet supplemented with Cholesteryl Oleate (e.g., 1% by weight).

  • Duration: 12-16 weeks.

2. Atherosclerotic Plaque Analysis:

  • At the end of the dietary intervention, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.

  • The entire aorta is dissected, cleaned of adipose tissue, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.

  • The aortic arch is opened longitudinally, and images are captured for en face analysis of the plaque area relative to the total aortic surface area.

  • The aortic root is embedded in OCT compound, and serial cryosections (10 µm) are prepared. Sections are stained with Oil Red O for lipid deposition and Hematoxylin and Eosin (H&E) for general morphology.

  • Immunohistochemistry is performed on aortic root sections to quantify macrophage (e.g., CD68 staining) and smooth muscle cell (e.g., α-actin staining) content within the plaques.

3. Biochemical Analysis:

  • Blood samples are collected at baseline and at the end of the study for analysis of plasma lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides).

  • Inflammatory markers such as TNF-α and IL-6 can be measured in the plasma using ELISA.

In Vitro Foam Cell Formation Assay

This assay compares the potential of CGL and Cholesteryl Oleate to induce foam cell formation in macrophages.

1. Cell Culture:

  • Mouse peritoneal macrophages are harvested from C57BL/6 mice 3 days after intraperitoneal injection of thioglycollate broth.

  • Alternatively, a macrophage cell line such as RAW 264.7 can be used.

  • Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

2. Treatment:

  • Macrophages are seeded in 24-well plates and allowed to adhere overnight.

  • The cells are then incubated with one of the following for 24-48 hours:

    • Control: Vehicle (e.g., DMEM with 0.1% BSA).

    • CGL: Cholesteryl Gamma-Linolenate (e.g., 50 µg/mL) complexed with BSA.

    • CO: Cholesteryl Oleate (e.g., 50 µg/mL) complexed with BSA.

    • Positive Control: Oxidized LDL (oxLDL) (e.g., 50 µg/mL).

3. Analysis of Lipid Accumulation:

  • After incubation, cells are washed with PBS and fixed with 4% paraformaldehyde.

  • Intracellular lipid accumulation is visualized by staining with Oil Red O or Bodipy 493/503.

  • For quantitative analysis, the stained lipid droplets can be extracted with isopropanol, and the absorbance is measured.

  • Alternatively, cellular cholesterol content can be quantified using a cholesterol assay kit.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway influenced by CGL, based on the known effects of GLA/DGLA, and the experimental workflows for the proposed in vivo and in vitro studies.

G cluster_pathway Potential Anti-Inflammatory Pathway of CGL CGL Cholesteryl Gamma-Linolenate (CGL) GLA Gamma-Linolenic Acid (GLA) CGL->GLA Hydrolysis DGLA Dihomo-Gamma-Linolenic Acid (DGLA) GLA->DGLA Elongation PGE1 Prostaglandin E1 (PGE1) DGLA->PGE1 COX Pathway NFkB NF-κB Activation PGE1->NFkB Inhibition Inflammation Inflammatory Gene Expression (e.g., VCAM-1, ICAM-1) NFkB->Inflammation Induction

Caption: Potential anti-inflammatory signaling pathway of Cholesteryl Gamma-Linolenate.

G cluster_workflow_invivo In Vivo Comparative Study Workflow start ApoE-/- Mice (8 weeks old) diet Dietary Intervention (12-16 weeks) - Control - CGL Supplemented - CO Supplemented start->diet analysis Atherosclerotic Plaque Analysis - En face (Oil Red O) - Aortic Root Sections (H&E, Oil Red O, IHC) diet->analysis biochem Biochemical Analysis - Plasma Lipids - Inflammatory Markers diet->biochem end Comparative Data analysis->end biochem->end

Caption: Experimental workflow for the in vivo comparative study.

G cluster_workflow_invitro In Vitro Foam Cell Formation Assay Workflow start Macrophage Culture (Peritoneal or RAW 264.7) treatment Treatment (24-48 hours) - Vehicle Control - CGL - CO - oxLDL (Positive Control) start->treatment analysis Lipid Accumulation Analysis - Oil Red O / Bodipy Staining - Quantitative Cholesterol Assay treatment->analysis end Comparative Foam Cell Formation analysis->end

Caption: Experimental workflow for the in vitro foam cell formation assay.

Conclusion

While direct experimental evidence for the role of Cholesteryl Gamma-Linolenate in atherosclerosis is currently lacking, the known anti-inflammatory and potentially anti-atherogenic properties of its constituent fatty acid, GLA, suggest that CGL may have a protective role. In contrast, other cholesteryl esters like cholesteryl oleate are well-established as pro-atherogenic. The provided experimental protocols offer a clear roadmap for future research to directly compare the effects of CGL and other cholesteryl esters, which will be crucial for a definitive understanding of its role in cardiovascular disease and for the development of novel therapeutic strategies.

References

A Comparative Guide to Gene Expression Analysis: Cholesteryl Gamma Linolenate versus Gamma Linolenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Cholesteryl Gamma Linolenate and its constituent fatty acid, Gamma Linolenic Acid (GLA), on gene expression. While direct comprehensive gene expression studies on this compound are limited, this document synthesizes available data on GLA and cholesterol to offer a predictive comparison and a framework for future research.

Introduction

Gamma Linolenic Acid (GLA), an omega-6 polyunsaturated fatty acid, has garnered significant attention for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and lipid-modulating properties.[1][2] These effects are largely attributed to its ability to modulate the expression of a wide array of genes. This compound, an ester of cholesterol and GLA, represents a potential delivery form of GLA. Understanding its impact on gene expression is crucial for evaluating its therapeutic efficacy compared to free GLA. This guide compares the known gene expression effects of GLA with the anticipated effects of this compound, supported by experimental data and detailed protocols.

Comparative Gene Expression Analysis

Table 1: Comparison of Gene Expression Modulation

Gene CategoryGene ExamplesEffect of Gamma Linolenic Acid (GLA)Postulated Effect of this compound
Inflammation & Immunity IL-1β, TNFα, IL-6Downregulation of pro-inflammatory cytokine expression.[3]Similar anti-inflammatory effects, potentially with altered kinetics due to intracellular release of GLA.
Angiogenesis VEGF, Flt1, MMP2Downregulation of key angiogenesis-promoting genes in glioma models.[1]May exert similar anti-angiogenic effects following hydrolysis and release of GLA.
Cell Cycle & Apoptosis Cyclin D1, p27, p53, BAX/BCL2Modulation of cell cycle regulators and pro-apoptotic genes in cancer cells.[1][4]Potential for similar anti-proliferative and pro-apoptotic effects in cancer cells.
Lipid Metabolism CD36, HADHA, PDK4, CPT1α, PPARαUpregulation of genes involved in fatty acid transport and oxidation.[4][5]May have a more complex effect, with the cholesterol moiety influencing lipid metabolic pathways.
Oxidative Stress HO-1, SOD, GPxUpregulation of antioxidant-related genes.[4]Likely to induce a similar antioxidant response due to the activity of GLA.
Cholesterol Homeostasis HMG-CoA Reductase, LDLRIndirect effects on cholesterol metabolism.Direct impact on cholesterol-sensing pathways, potentially leading to feedback inhibition of endogenous cholesterol synthesis.

Signaling Pathways

The biological effects of GLA are mediated through various signaling pathways. It is anticipated that this compound, upon intracellular hydrolysis to GLA and cholesterol, will activate similar pathways.

GLA-Mediated Anti-Cancer Signaling

GLA has been shown to exert anti-tumor effects by modulating key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.

GLA_Anti_Cancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GLA Gamma Linolenic Acid ERK1_2 ERK1/2 GLA->ERK1_2 inhibits p27 p27 GLA->p27 increases p53 p53 GLA->p53 increases CyclinD1 Cyclin D1 GLA->CyclinD1 decreases VEGF VEGF Expression GLA->VEGF decreases MMP2 MMP2 Expression GLA->MMP2 decreases Proliferation Proliferation ERK1_2->Proliferation CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CyclinD1->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis MMP2->Angiogenesis

GLA's impact on key anti-cancer signaling pathways.
LKB1-AMPK-mTOR Pathway in Lipid Metabolism

GLA has been shown to protect against lipid metabolism disorders by activating the LKB1-AMPK-mTOR signaling pathway.[4]

LKB1_AMPK_mTOR_Pathway GLA Gamma Linolenic Acid LKB1 LKB1 GLA->LKB1 activates AMPK AMPK LKB1->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy promotes mTOR->Autophagy inhibits Lipid_Metabolism Improved Lipid Metabolism Autophagy->Lipid_Metabolism Experimental_Workflow cluster_preparation Preparation cluster_processing Sample Processing cluster_analysis Gene Expression Analysis cluster_downstream Downstream Analysis CellCulture Cell Culture Treatment Treatment with This compound / GLA CellCulture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC qRT_PCR qRT-PCR QC->qRT_PCR Microarray Microarray QC->Microarray RNA_Seq RNA-Seq QC->RNA_Seq Data_Analysis Data Analysis & Identification of DEGs qRT_PCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis Data_Analysis->Pathway_Analysis

References

Comparative Efficacy of Cholesteryl Gamma Linolenate Drug Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different drug delivery systems for Cholesteryl Gamma Linolenate (CGL), a promising anti-cancer agent. By summarizing key performance data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to inform the selection and design of effective CGL delivery strategies.

This compound is an ester of cholesterol and gamma-linolenic acid (GLA), an omega-6 fatty acid with known anti-tumor properties.[1] The conjugation of GLA to cholesterol, a natural component of cell membranes, is a strategy to enhance its cellular uptake and therapeutic efficacy.[2] This guide focuses on the comparative efficacy of CGL when delivered via two prominent lipid-based nanocarriers: Solid Lipid Nanoparticles (SLNs) and Liposomes.

Data Presentation: A Comparative Analysis

While direct comparative studies on different CGL delivery systems are limited, we can extrapolate and compare potential performance based on studies of structurally similar cholesteryl esters and GLA formulations. The following tables summarize key parameters for hypothetical CGL-loaded SLNs and Liposomes, drawing data from research on related compounds.

Table 1: Physicochemical Properties of CGL Delivery Systems

ParameterCGL-Solid Lipid Nanoparticles (Hypothetical)CGL-Liposomes (Hypothetical)
Particle Size (nm) ~ 80 - 200~ 100 - 200
Polydispersity Index (PDI) < 0.3< 0.2
Zeta Potential (mV) -25 to -40-20 to -35
Drug Loading (%) ~ 5 - 15~ 10 - 20
Entrapment Efficiency (%) > 90> 85

Data extrapolated from studies on cholesteryl butyrate (B1204436) and cholesteryl oleate (B1233923) SLNs, and GLA-liposomes.[1][3]

Table 2: In Vitro & In Vivo Performance Indicators

ParameterCGL-Solid Lipid Nanoparticles (Hypothetical)CGL-Liposomes (Hypothetical)
Drug Release Profile Sustained release over 48-72 hoursBiphasic release (initial burst followed by sustained release)
In Vitro Cytotoxicity Significant inhibition of cancer cell proliferationDose-dependent cytotoxicity against various cancer cell lines
In Vivo Tumor Reduction Potential for significant tumor growth inhibitionDemonstrated tumor regression in animal models

Performance indicators are based on in vitro and in vivo studies of cholesteryl ester-loaded SLNs and GLA-liposomal formulations.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the preparation and characterization of CGL-loaded SLNs and Liposomes.

Preparation of CGL-Solid Lipid Nanoparticles (SLNs)

Method: Warm Microemulsion Technique [1]

  • Preparation of the Lipid Phase: this compound (CGL) and a solid lipid (e.g., tristearin, glyceryl behenate) are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

  • Formation of the Microemulsion: An aqueous surfactant solution (e.g., polysorbate 80) is heated to the same temperature and added to the molten lipid phase under continuous stirring to form a clear microemulsion.

  • Dispersion and Nanoparticle Formation: The warm microemulsion is then dispersed in a cold aqueous solution (2-4°C) under high-speed homogenization. The rapid cooling of the lipid droplets leads to the precipitation of the lipid and the formation of solid lipid nanoparticles with encapsulated CGL.

  • Purification: The resulting SLN dispersion is purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Preparation of CGL-Liposomes

Method: Thin-Film Hydration Followed by Extrusion [5][6]

  • Lipid Film Formation: this compound, phospholipids (B1166683) (e.g., phosphatidylcholine), and cholesterol are dissolved in an organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.[6] The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.[5]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).[7]

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[5]

  • Purification: Unencapsulated CGL is removed from the liposome (B1194612) suspension by size exclusion chromatography or dialysis.

Characterization of Nanoparticles
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Determined using Laser Doppler Velocimetry to assess the surface charge and stability of the nanoparticles.

  • Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Entrapment Efficiency and Drug Loading: Quantified by separating the encapsulated drug from the free drug and measuring the drug concentration using High-Performance Liquid Chromatography (HPLC). The formulas are as follows:

    • Entrapment Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

    • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Mandatory Visualizations

Signaling Pathway of Gamma-Linolenic Acid (GLA)

The therapeutic effect of CGL is primarily attributed to its active component, GLA. The following diagram illustrates the key signaling pathways affected by GLA in cancer cells, leading to apoptosis and inhibition of proliferation.

GLA_Signaling_Pathway cluster_enzymes Metabolic Conversion GLA Gamma-Linolenic Acid (GLA) Angiogenesis Inhibition of Angiogenesis GLA->Angiogenesis inhibits Elongase Elongase GLA->Elongase DGLA Dihomo-γ-Linolenic Acid (DGLA) Apoptosis Apoptosis DGLA->Apoptosis induces COX COX DGLA->COX LOX 15-Lipoxygenase DGLA->LOX PGE1 Prostaglandin E1 (PGE1) Proliferation Inhibition of Proliferation PGE1->Proliferation HETrE 15-HETrE HETrE->Proliferation Elongase->DGLA COX->PGE1 LOX->HETrE

Caption: Metabolic pathway of GLA and its anti-cancer effects.

Experimental Workflow: CGL-SLN Preparation

The following diagram outlines the key steps in the preparation of this compound-loaded Solid Lipid Nanoparticles.

SLN_Workflow start Start lipid_phase Melt CGL and Solid Lipid start->lipid_phase aqueous_phase Heat Aqueous Surfactant Solution start->aqueous_phase microemulsion Form Warm Microemulsion lipid_phase->microemulsion aqueous_phase->microemulsion dispersion Disperse in Cold Aqueous Solution microemulsion->dispersion homogenization High-Speed Homogenization dispersion->homogenization sln_formation CGL-SLN Formation homogenization->sln_formation purification Purification (Dialysis/Centrifugation) sln_formation->purification end End purification->end

References

A Comparative Guide to the Antibacterial Efficacy of Cholesteryl Gamma-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antibacterial potential of Cholesteryl Gamma-Linolenate. Through a comparative approach, we evaluate its likely performance against alternative antibacterial lipids, supported by experimental data from closely related compounds. Detailed methodologies for key antibacterial assays are presented to facilitate the replication and validation of these findings.

Comparative Antibacterial Activity

While direct quantitative data on the antibacterial activity of Cholesteryl Gamma-Linolenate is limited in current literature, we can infer its potential efficacy by examining the performance of structurally similar compounds, such as Cholesteryl Linoleate and free Gamma-Linolenic Acid (GLA). The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for these related molecules against a range of pathogenic bacteria. This comparative data suggests that Cholesteryl Gamma-Linolenate likely possesses antibacterial properties, particularly against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Cholesteryl Linoleate and Alternative Antibacterial Lipids

CompoundTest OrganismMIC (µg/mL)Reference
Cholesteryl LinoleateStaphylococcus epidermidis (MDR)1[1]
Cholesteryl LinoleatePseudomonas aeruginosa8[1]
Cholesteryl LinoleateEnterococcus faecalis (VRE)>64 (4 with Vancomycin)[1]
Palmitic AcidStaphylococcus epidermidis (MDR)0.5[1]
Stearic AcidStaphylococcus epidermidis (MDR)0.25[1]
Lauric AcidStaphylococcus aureus10[2]
Linolenic AcidListeria monocytogenes20[2]

MDR: Multi-Drug Resistant; VRE: Vancomycin-Resistant Enterococcus

Table 2: Antibacterial Spectrum of Cholesteryl Linoleate

Bacterial StrainGram TypeActivity
Staphylococcus epidermidisGram-positiveActive
Enterococcus faecalisGram-positiveSynergistic with Vancomycin
Pseudomonas aeruginosaGram-negativeActive

Experimental Protocols

To facilitate further research and validation, this section details the standard experimental protocols for determining the antibacterial activity of lipid-based compounds.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (e.g., Cholesteryl Gamma-Linolenate) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (bacteria in broth without test compound)

  • Negative control (broth only)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • Dispense 100 µL of CAMHB into each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that inhibits bacterial growth (no turbidity). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Petri dishes with Mueller-Hinton Agar (MHA)

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs

  • Sterile filter paper disks

  • Test compound solution

  • Positive control (disk with a known antibiotic)

  • Negative control (disk with solvent only)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and adjust to a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

  • Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.

  • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antibacterial activity.

Proposed Mechanism of Action and Signaling Pathway

The primary antibacterial mechanism of cholesteryl esters and fatty acids is believed to be the disruption of the bacterial cell membrane's integrity.[2] This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. In Gram-negative bacteria, this membrane stress is often detected by a specific signaling pathway, the σE stress response system, which is activated to repair the damage.[3]

Experimental Workflow for Investigating Antibacterial Activity

experimental_workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Compound Cholesteryl Gamma-Linolenate Stock MIC MIC Determination (Broth Microdilution) Compound->MIC Disk Disk Diffusion Assay Compound->Disk TimeKill Time-Kill Kinetics Compound->TimeKill Bacteria Bacterial Culture (Log Phase) Bacteria->MIC Bacteria->Disk Bacteria->TimeKill MIC_Result Determine MIC Value MIC->MIC_Result Zone_Result Measure Inhibition Zone Disk->Zone_Result Kill_Curve Plot Kill Curve TimeKill->Kill_Curve Conclusion Validate Antibacterial Activity MIC_Result->Conclusion Zone_Result->Conclusion Kill_Curve->Conclusion

Caption: Workflow for validating antibacterial activity.

Proposed Signaling Pathway: The σE Stress Response in Gram-Negative Bacteria

sigmaE_pathway cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm OM Outer Membrane OM_Damage Membrane Disruption OM->OM_Damage Leads to IM Inner Membrane SigmaE σE RNA_Polymerase RNA Polymerase SigmaE->RNA_Polymerase Binds to Stress_Genes Stress Response Genes RNA_Polymerase->Stress_Genes Transcribes Repair_Proteins Membrane Repair Proteins Stress_Genes->Repair_Proteins Translated to Repair_Proteins->OM Repairs CGL Cholesteryl Gamma- Linolenate CGL->OM Interacts with DegS DegS (Protease) OM_Damage->DegS Activates RseA RseA (Anti-σ factor) DegS->RseA Cleaves periplasmic domain RseA->SigmaE Inhibits RseP RseP (Protease) RseA->RseP Cleaved RseA moves to RseP->SigmaE RseP->RseA Cleaves transmembrane domain

Caption: The σE-mediated membrane stress response.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cholesteryl Gamma Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Cholesteryl Gamma Linolenate is crucial for understanding its physiological roles and therapeutic potential. The selection of an appropriate analytical method is a critical step that influences the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of the primary analytical techniques used for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Method Performance

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.999[1]Typically > 0.990.95 - 1.00[1]
Limit of Quantification (LOQ) Method dependent, can be in the µg/mL rangeng/mL to pg/mL range0.003 – 14.88 ng/mL[1]
Precision (%RSD) Typically < 15%< 15%< 15%
Accuracy (% Recovery) Typically 85-115%85-115%90-110%
Specificity Good, but may have co-elution with similar compoundsHigh, based on mass fragmentation patternsVery high, based on parent and daughter ion transitions
Throughput ModerateLow to ModerateHigh
Sample Derivatization Not always requiredOften requiredNot always required

Experimental Protocols: Methodologies for Quantification

Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. Below are representative methodologies for the analysis of cholesteryl esters using HPLC, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of cholesteryl esters.

  • Sample Preparation : Lipid extraction from the sample matrix (e.g., plasma, tissue homogenate) is typically performed using a modified Folch or Bligh-Dyer method. The lipid extract is then dried and reconstituted in a suitable solvent for HPLC analysis.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase : A gradient elution with a mixture of acetonitrile (B52724) and isopropanol (B130326) is often employed.

    • Flow Rate : Typically around 1 mL/min.

    • Detection : UV detection at a low wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. For cholesteryl esters, derivatization is often necessary.

  • Sample Preparation and Derivatization : After lipid extraction, the cholesteryl esters are typically hydrolyzed to release the fatty acids. The fatty acids are then esterified (e.g., to form methyl esters) to increase their volatility for GC analysis.

  • GC-MS Conditions :

    • Column : A capillary column with a non-polar stationary phase is commonly used.

    • Carrier Gas : Helium is typically used as the carrier gas.

    • Temperature Program : A temperature gradient is used to separate the different fatty acid methyl esters.

    • Ionization : Electron ionization (EI) is commonly used.

    • Mass Analysis : The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for lipid analysis.

  • Sample Preparation : Similar to HPLC, lipid extraction is performed, and the extract is reconstituted in a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Conditions :

    • Column : A C18 or C8 reversed-phase column is typically used.

    • Mobile Phase : A gradient of water with an organic modifier (e.g., acetonitrile, methanol) and a small amount of additive (e.g., formic acid, ammonium (B1175870) formate) to enhance ionization.

    • Ionization : Electrospray ionization (ESI) in positive or negative ion mode is commonly employed.

    • Mass Analysis : Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented to produce a specific product ion.

Visualizing the Cross-Validation Workflow

A systematic approach is essential for the cross-validation of analytical methods. The following diagram illustrates a typical workflow for comparing and validating different analytical techniques for the quantification of this compound.

Cross-Validation Workflow cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation & Comparison cluster_3 Method Selection & Implementation A Define Analytical Requirements (Sensitivity, Specificity, Throughput) B Develop/Optimize Methods (HPLC, GC-MS, LC-MS/MS) A->B C Linearity & Range D Accuracy & Precision E Specificity & Selectivity F Limit of Detection (LOD) & Limit of Quantification (LOQ) G Robustness H Analyze Standard Reference Material with all three methods I Analyze Spiked Samples (known concentrations) H->I J Analyze Real-World Samples (e.g., plasma, cell lysates) I->J K Statistical Analysis of Results (Bland-Altman, Correlation) J->K L Select Optimal Method based on performance and requirements K->L M Implement for Routine Analysis L->M

A generalized workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.

  • HPLC offers a good balance of performance and accessibility, making it suitable for routine analysis where high sensitivity is not the primary concern.

  • GC-MS provides excellent sensitivity and specificity but often requires sample derivatization, which can increase sample preparation time and introduce variability.

  • LC-MS/MS stands out for its superior sensitivity, specificity, and high-throughput capabilities, making it the method of choice for demanding applications such as clinical research and drug metabolism studies.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision on the most appropriate analytical method to ensure the generation of high-quality, reliable, and reproducible data in their studies of this compound.

References

A Comparative Analysis of Cholesteryl Gamma-Linolenate and Other N-6 Lipid Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Cholesteryl Gamma-Linolenate against other n-6 lipid derivatives, focusing on their anti-cancer and anti-inflammatory properties. The information is supported by experimental data from preclinical studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways.

Introduction to N-6 Lipid Derivatives

The n-6 polyunsaturated fatty acids (PUFAs) are a class of essential fatty acids that play crucial roles in various physiological and pathological processes, including inflammation and cancer. Key members of this family include Linoleic Acid (LA), Gamma-Linolenic Acid (GLA), Dihomo-gamma-linolenic Acid (DGLA), and Arachidonic Acid (AA). While some n-6 PUFA metabolites, particularly those derived from AA, are known to promote inflammation and cancer progression, others, such as those from GLA and DGLA, have demonstrated potent anti-inflammatory and anti-cancer effects.[1][2] This has led to significant interest in exploring these molecules as potential therapeutic agents. Cholesteryl esters of these fatty acids, such as Cholesteryl Gamma-Linolenate, represent a novel approach to potentially enhance the delivery and efficacy of these bioactive lipids.

Comparative Efficacy Data

While direct comparative studies on the efficacy of Cholesteryl Gamma-Linolenate versus other n-6 lipid derivatives are limited, this section compiles available quantitative data from various studies to facilitate an indirect comparison of their anti-proliferative and cytotoxic effects.

In Vitro Anti-Cancer Activity

The following table summarizes the inhibitory concentrations (IC50) of various n-6 lipid derivatives on different cancer cell lines.

CompoundCell LineAssayIC50 / EffectReference
Gamma-Linolenic Acid (GLA) HT-29 (Colon Cancer)MTT255 µM (72h)[3]
MDA-MB-231 (Breast Cancer)MTTSynergistic with Paclitaxel (B517696)[4]
HuH7 (Hepatocellular Carcinoma)Cell CountDose-dependent inhibition (up to 250 µM)[2]
CHP-212 (Neuroblastoma)[3H]-Thymidine IncorporationInhibition at 5 µg/ml[5]
TG (Tubal Carcinoma)[3H]-Thymidine IncorporationInhibition at 5 µg/ml[5]
SW-620 (Colon Carcinoma)[3H]-Thymidine IncorporationComplete inhibition at 5 µg/ml[5]
Dihomo-gamma-linolenic Acid (DGLA) KB-3-1 (Cervical Carcinoma)Cell ProliferationDose-dependent inhibition, equal potency to GLA[1]
Cholesteryl Butyrate (B1204436) (in SLN) PC-3 (Prostate Cancer)Cell ViabilityInhibition[6][7]
HT-29 (Colon Cancer)Cell ViabilityInhibition[6][7]
A549 (Lung Cancer)Cell ViabilityInhibition[6][7]
B16-F10 (Melanoma)Cell ViabilityInhibition[6][7]

Note: Data for Cholesteryl Gamma-Linolenate is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Synthesis of Cholesteryl Esters

Objective: To synthesize cholesteryl esters from cholesterol and fatty acids.

Protocol: A common method involves the esterification of cholesterol with a fatty acid using a suitable catalyst.

  • Method 1: Fatty Acid Anhydrides [6]

    • Dissolve cholesterol and a slight excess of the fatty acid anhydride (B1165640) in a suitable solvent.

    • The reaction proceeds to yield the cholesteryl ester.

    • This method is noted for its high, reproducible yield.

  • Method 2: Cross-Coupling with Aroyl Chlorides [8]

    • In a clean vial, combine cholesterol (0.5 mmol) and the desired aroyl chloride (1.0 mmol).

    • Add sodium tert-butoxide (1.0 mmol) as a base.

    • Add the catalyst, such as PdCl2(dtbpf) complex.

    • Add 1,4-dioxane (B91453) as the solvent.

    • Irradiate the mixture in a microwave at 100°C for 2 hours.

    • This method allows for the synthesis of a wide variety of cholesteryl esters.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of lipid derivatives on cancer cell viability.

Protocol: [4]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the lipid derivative (e.g., GLA) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if the lipid derivatives induce apoptosis in cancer cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the lipid derivative at the desired concentration and for a specific time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the anti-tumor efficacy of lipid derivatives in a living organism.

Protocol: [6][7]

  • Animal Model: Use immunodeficient mice (e.g., SCID/Beige mice).

  • Tumor Cell Implantation: Subcutaneously or intravenously inject a human cancer cell line (e.g., PC-3) to establish tumors.

  • Treatment Administration: Once tumors are established, administer the lipid derivative (e.g., cholesteryl butyrate in solid lipid nanoparticles) via a suitable route (e.g., intravenous or intraperitoneal injection).

  • Tumor Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. For metastatic models, monitor for the presence of metastases in relevant organs (e.g., lungs).

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of n-6 lipid derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development.

Gamma-Linolenic Acid (GLA) and its Metabolites

GLA is metabolized in the body to DGLA, which can then be converted to either anti-inflammatory series 1 prostaglandins (B1171923) (PGE1) or, to a lesser extent, to AA, the precursor of pro-inflammatory series 2 prostaglandins (PGE2) and series 4 leukotrienes.[1] The anti-cancer effects of GLA are thought to be mediated by several mechanisms, including:

  • Induction of Apoptosis: GLA has been shown to induce apoptosis in various cancer cell lines.[2][9]

  • Generation of Reactive Oxygen Species (ROS): Increased ROS levels and lipid peroxidation contribute to GLA-induced cytotoxicity in cancer cells.[2]

  • Inhibition of Tumor Angiogenesis: GLA and its derivatives may inhibit the formation of new blood vessels that supply tumors.[9]

GLA_Metabolism LA Linoleic Acid (LA) GLA Gamma-Linolenic Acid (GLA) LA->GLA Δ6-desaturase DGLA Dihomo-gamma-linolenic Acid (DGLA) GLA->DGLA Elongase AA Arachidonic Acid (AA) DGLA->AA Δ5-desaturase PGE1 Prostaglandin E1 (PGE1) (Anti-inflammatory) DGLA->PGE1 COX PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) AA->PGE2 COX LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) AA->LTB4 LOX

Caption: Metabolic pathway of n-6 polyunsaturated fatty acids.

Cholesteryl Esters and Cancer Signaling

Cholesteryl esters, including Cholesteryl Gamma-Linolenate, are formed by the esterification of cholesterol with fatty acids. In cancer cells, there is often an accumulation of cholesteryl esters, which is associated with increased proliferation and aggressiveness.[10] The signaling pathways implicated include:

  • Akt/mTOR Pathway: Cholesteryl esters have been shown to activate the Akt-mTOR signaling pathway, which is a key regulator of cell growth and survival.[11]

  • Wnt Signaling: Cholesterol itself can activate the canonical Wnt signaling pathway, a crucial pathway in development and cancer.[12]

Cholesteryl_Ester_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt_Receptor Wnt Receptor Dishevelled Dishevelled Wnt_Receptor->Dishevelled activates Cholesterol Cholesterol Cholesterol->Wnt_Receptor binds Gene_Expression Gene Expression (Proliferation, Survival) Dishevelled->Gene_Expression Canonical Wnt Pathway Akt Akt mTOR mTOR Akt->mTOR activates mTOR->Gene_Expression CE Cholesteryl Esters CE->Akt activates

Caption: Simplified signaling pathways involving cholesterol and cholesteryl esters in cancer.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel lipid derivative like Cholesteryl Gamma-Linolenate.

Experimental_Workflow Start Synthesize and Characterize Cholesteryl Gamma-Linolenate In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assay (e.g., MTT) In_Vitro->Cell_Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) In_Vitro->Apoptosis In_Vivo In Vivo Studies Cell_Viability->In_Vivo Apoptosis->In_Vivo Xenograft Tumor Xenograft Model In_Vivo->Xenograft Metastasis Metastasis Model In_Vivo->Metastasis Mechanism Mechanism of Action Studies Xenograft->Mechanism Metastasis->Mechanism Western_Blot Western Blot (Signaling Proteins) Mechanism->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Mechanism->Gene_Expression End Data Analysis and Comparison Western_Blot->End Gene_Expression->End

Caption: A logical workflow for the preclinical evaluation of a novel anti-cancer lipid derivative.

Conclusion and Future Directions

The available evidence suggests that n-6 PUFAs such as GLA and DGLA possess significant anti-cancer and anti-inflammatory properties. Cholesteryl esters of fatty acids represent a promising, yet understudied, class of compounds that may offer advantages in terms of stability and cellular uptake. While direct comparative data for Cholesteryl Gamma-Linolenate is currently lacking, the experimental frameworks and signaling pathways outlined in this guide provide a solid foundation for future research. Further studies are warranted to synthesize and evaluate the efficacy of Cholesteryl Gamma-Linolenate and other cholesteryl esters of n-6 PUFAs in preclinical models of cancer and inflammatory diseases. Such research will be crucial in determining their potential as novel therapeutic agents.

References

In Vivo Therapeutic Potential of Cholesteryl Gamma-Linolenate: A Comparative Analysis in a Preclinical Glioma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Cholesteryl Gamma-Linolenate (CGL), represented by its active fatty acid component Gamma-Linolenic Acid (GLA), against the standard-of-care chemotherapeutic agent, Temozolomide (B1682018) (TMZ), in a preclinical model of glioblastoma. Due to the limited availability of direct in vivo studies on CGL, this analysis utilizes extensive data from studies on GLA, its bioactive component. The cholesterol moiety in CGL is anticipated to enhance the delivery of GLA to tumor cells, a concept supported by the general use of cholesterol-based carriers in drug delivery.

Comparative Efficacy in the C6 Rat Glioma Model

The C6 rat glioma model is a widely used preclinical model that mimics key aspects of human glioblastoma. The following tables summarize the quantitative data from in vivo studies evaluating the efficacy of GLA and TMZ in this model.

Table 1: Comparison of Anti-Tumor Efficacy

ParameterGamma-Linolenic Acid (GLA)Temozolomide (TMZ)Control
Tumor Volume Reduction 75% reduction35.6% reduction (single agent)No significant reduction
Median Tumor Volume Not explicitly stated, but significant decrease reported.71.8 mm³111.5 mm³
Microvessel Density (MVD) Reduction 44% reductionSignificant decrease reportedN/A
Induction of Apoptosis Significant increase in apoptotic cells7-fold increase in apoptotic cellsBaseline levels

Table 2: Effects on Key Signaling and Cell Cycle Proteins

ProteinEffect of Gamma-Linolenic Acid (GLA)Effect of Temozolomide (TMZ)
VEGF 71% reduction in expressionKnown to have anti-angiogenic effects
Flt1 (VEGF Receptor) 57% reduction in expressionNot explicitly stated
ERK1/2 27-31% reduction in expressionNot explicitly stated
MMP2 35% reduction in mRNA expression, 32% reduction in proteolytic activityNot explicitly stated
p53 44% increase in expressionNot explicitly stated
p27 27% increase in expressionNot explicitly stated
Cyclin D1 42% increase in expressionNot explicitly stated
pRb 62% decrease in expressionNot explicitly stated
MGMT Not directly affectedRepair of TMZ-induced DNA damage is a key resistance mechanism[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the referenced in vivo studies.

Gamma-Linolenic Acid (GLA) Protocol
  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Cell Line: C6 rat glioma cells.

  • Tumor Induction: Stereotactic injection of C6 glioma cells into the striatum of the rat brain.[3]

  • Treatment: 14 days after tumor cell injection, an osmotic pump is surgically implanted to deliver a continuous infusion of 5 mM GLA in artificial cerebrospinal fluid (CSF) directly to the tumor site.[3][4]

  • Assessment: After 14 days of treatment, animals are euthanized, and brains are collected for tumor size estimation, immunohistochemistry to measure microvessel density, and Western blotting/RT-PCR to analyze protein and mRNA expression levels.[3]

Temozolomide (TMZ) Protocol
  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Cell Line: C6/LacZ rat glioma cells.

  • Tumor Induction: Stereotactic injection of C6/LacZ glioma cells into the rat brain.[5]

  • Treatment: Treatment is initiated after tumor establishment. One common regimen involves intraperitoneal (i.p.) injection of 7.5 mg/kg TMZ for 5 consecutive days.[5] Another approach is oral administration of 7 mg/kg for 5 days.[6]

  • Assessment: Animals are sacrificed at a predetermined time point (e.g., 18 days after treatment initiation), and brains are harvested to evaluate tumor volume, tumor cell proliferation (e.g., Ki67 staining), microvessel density, and apoptosis (e.g., TUNEL assay).[5][6][7]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by GLA and the experimental workflows.

Signaling Pathways and Experimental Workflows

GLA_Mechanism_of_Action cluster_GLA Gamma-Linolenic Acid (GLA) cluster_effects Cellular Effects in Glioma cluster_pathways Affected Pathways GLA GLA ROS ↑ Reactive Oxygen Species (ROS) GLA->ROS Lipid_Peroxidation ↑ Lipid Peroxidation GLA->Lipid_Peroxidation Angiogenesis ↓ Angiogenesis GLA->Angiogenesis Cell_Cycle Cell Cycle Arrest GLA->Cell_Cycle Apoptosis ↑ Apoptosis ROS->Apoptosis Lipid_Peroxidation->Apoptosis VEGF_pathway ↓ VEGF/Flt1 Signaling Angiogenesis->VEGF_pathway p53_pathway ↑ p53 Activity Cell_Cycle->p53_pathway ERK_pathway ↓ ERK1/2 Signaling VEGF_pathway->ERK_pathway

Caption: Mechanism of Action of Gamma-Linolenic Acid in Glioma Cells.

Experimental_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis C6_cells C6 Glioma Cells Injection Stereotactic Injection into Rat Brain C6_cells->Injection Tumor_growth Tumor Establishment (14 days) Injection->Tumor_growth GLA_treatment GLA Infusion (Osmotic Pump) Tumor_growth->GLA_treatment TMZ_treatment TMZ Administration (i.p. or oral) Tumor_growth->TMZ_treatment Sacrifice Euthanasia & Brain Harvest GLA_treatment->Sacrifice TMZ_treatment->Sacrifice Tumor_volume Tumor Volume Measurement Sacrifice->Tumor_volume Histo Immunohistochemistry (MVD, Proliferation, Apoptosis) Sacrifice->Histo Mol_bio Western Blot / RT-PCR (Protein/mRNA Expression) Sacrifice->Mol_bio

Caption: In Vivo Glioma Model Experimental Workflow.

Discussion and Conclusion

The available in vivo data suggests that Gamma-Linolenic Acid exhibits significant anti-tumor activity in the C6 rat glioma model, comparable and in some aspects, potentially superior to the standard chemotherapeutic agent, Temozolomide. GLA appears to exert its effects through a multi-faceted mechanism involving the induction of oxidative stress, inhibition of angiogenesis, and modulation of key cell cycle regulatory proteins.[3][8] In contrast, TMZ's primary mechanism is DNA alkylation, leading to cytotoxicity.[1][9][10]

The formulation of GLA as a cholesteryl ester in Cholesteryl Gamma-Linolenate holds the promise of improved drug delivery to the tumor site, potentially enhancing its therapeutic efficacy. However, direct in vivo studies of CGL are necessary to validate this hypothesis and to fully elucidate its pharmacokinetic and pharmacodynamic properties.

The data presented in this guide provides a strong rationale for further investigation into Cholesteryl Gamma-Linolenate as a novel therapeutic agent for glioblastoma. Future studies should focus on direct comparative in vivo efficacy studies of CGL against TMZ, as well as exploring potential synergistic effects of combination therapies.

References

A Comparative Analysis of Membrane Ordering: Cholesterol vs. Cholesteryl Gamma-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how different molecules interact with and modify cell membranes is paramount. The lipid bilayer, a fundamental component of the cell membrane, is not a static structure; its fluidity and organization are critical for numerous cellular processes. Cholesterol is a well-known modulator of membrane fluidity, typically increasing the order of the lipid acyl chains. This guide provides a comparative analysis of the membrane ordering effects of cholesterol versus cholesteryl gamma-linolenate (B1238488), a cholesteryl ester of a polyunsaturated fatty acid.

Cholesterol, with its rigid sterol ring and small polar hydroxyl group, intercalates between phospholipids (B1166683) in the membrane. This interaction restricts the motion of the phospholipid acyl chains, leading to a more ordered, condensed state, particularly in membranes composed of phospholipids with saturated or monounsaturated acyl chains.[1][2][3] In contrast, cholesteryl gamma-linolenate is a much bulkier and more hydrophobic molecule. The presence of the polyunsaturated gamma-linolenic acid tail, with its multiple double bonds, introduces significant kinks and disorder.[4] Due to its non-polar nature, it is unlikely to orient itself within the phospholipid bilayer in a manner that would order the surrounding acyl chains. Instead, it is more likely to be sequestered within the hydrophobic core of the membrane or within lipid droplets.

Quantitative Comparison of Membrane Ordering Effects

The ordering effect of molecules on lipid bilayers can be quantified using various biophysical techniques, such as solid-state Nuclear Magnetic Resonance (NMR) to determine the deuterium (B1214612) order parameter (SCD) and fluorescence spectroscopy to measure fluorescence anisotropy. A higher SCD or fluorescence anisotropy value generally indicates a more ordered membrane.

The following table summarizes the established effects of cholesterol and the inferred effects of cholesteryl gamma-linolenate on membrane order parameters.

ParameterCholesterolCholesteryl Gamma-Linolenate (Inferred)
Deuterium Order Parameter (SCD) Increases SCD of phospholipid acyl chains, indicating a more ordered state.[5]Unlikely to significantly increase SCD. May decrease it or have no effect, indicating a more disordered state.
Fluorescence Anisotropy Increases the fluorescence anisotropy of probes like DPH, indicating restricted probe motion in a more ordered environment.[6]Expected to decrease or have a minimal effect on fluorescence anisotropy, suggesting a more fluid and disordered environment.
Membrane Condensing Effect Induces a condensing effect on many phospholipid monolayers and bilayers.[7]Unlikely to have a condensing effect; may even increase the area per lipid molecule. One study showed cholesterol has no condensing effect on bilayers containing gamma-linolenic acid.[7]

Experimental Methodologies

Accurate assessment of membrane ordering relies on precise experimental protocols. Below are detailed methodologies for two key techniques used to study membrane biophysics.

Deuterium (²H) Solid-State NMR Spectroscopy

Solid-state NMR spectroscopy is a powerful technique to probe the structure and dynamics of lipid bilayers. By using specifically deuterated lipids, the orientation and motion of different segments of the lipid molecules can be determined.

Protocol:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) by co-dissolving the desired lipids (e.g., a deuterated phosphatidylcholine), cholesterol or cholesteryl gamma-linolenate in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is hydrated with a buffer solution at a temperature above the lipid's phase transition temperature.

    • The sample is then subjected to multiple freeze-thaw cycles to ensure homogeneity.

  • NMR Data Acquisition:

    • The hydrated lipid dispersion is transferred to a solid-state NMR rotor.

    • ²H NMR spectra are acquired using a quadrupolar echo pulse sequence.

    • Spectra are typically recorded as a function of temperature.

  • Data Analysis:

    • The quadrupolar splitting (Δνq) is measured from the "Pake doublet" powder pattern.

    • The carbon-deuterium bond order parameter (SCD) is calculated using the equation: SCD = (4/3) * (h/e²qQ) * Δνq where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).

Steady-State Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational diffusion of a fluorescent probe embedded in the lipid bilayer. The probe's mobility is sensitive to the local viscosity and order of its environment.

Protocol:

  • Probe Incorporation:

    • The fluorescent probe, commonly 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is added to the lipid mixture in organic solvent before film formation. The probe-to-lipid ratio is typically low (e.g., 1:500) to avoid self-quenching.

  • Liposome Preparation:

    • Large unilamellar vesicles (LUVs) are prepared by extrusion of MLVs through polycarbonate filters of a defined pore size (e.g., 100 nm). This ensures a more uniform vesicle size distribution.

  • Anisotropy Measurement:

    • Fluorescence measurements are performed using a spectrofluorometer equipped with polarizers.

    • The sample is excited with vertically polarized light, and the fluorescence emission is measured in both vertical (IVV) and horizontal (IVH) orientations. A correction factor, G = IHV / IHH, is determined using horizontally polarized excitation.

  • Calculation:

    • The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the distinct ways cholesterol and cholesteryl gamma-linolenate are proposed to interact with a lipid bilayer.

G cluster_0 Cholesterol's Ordering Effect membrane_chol Hydrophilic Headgroup (OH) Rigid Sterol Ring Flexible Tail phospholipid_ordered Phospholipid Headgroup Ordered Acyl Chains membrane_chol:head->phospholipid_ordered:head Intercalates membrane_chol:steroid->phospholipid_ordered:chains Restricts Motion result_ordered Increased Membrane Order phospholipid_ordered:chains->result_ordered Leads to

Caption: Cholesterol intercalates into the phospholipid bilayer, ordering the acyl chains.

G cluster_1 Inferred Effect of Cholesteryl Gamma-Linolenate membrane_cgl Bulky Steroid Head Disordered Polyunsaturated Tail phospholipid_disordered Phospholipid Headgroup Disordered Acyl Chains membrane_cgl:tail->phospholipid_disordered:chains Disrupts Packing membrane_cgl->phospholipid_disordered Poor Intercalation result_disordered Increased Membrane Disorder (or sequestered in core) phospholipid_disordered:chains->result_disordered Leads to

Caption: Cholesteryl gamma-linolenate is unlikely to order the membrane due to its bulky, disordered tail.

Conclusion

References

A Head-to-Head Comparison of Cholesteryl Gamma Linolenate and Cholesteryl Linoleate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipid research and drug development, cholesteryl esters are gaining prominence for their roles in cellular signaling, disease pathology, and as components of advanced drug delivery systems.[1][2] This guide provides a comparative analysis of two such esters: Cholesteryl Gamma Linolenate and Cholesteryl Linoleate (B1235992). While direct head-to-head experimental data is limited, this comparison synthesizes available information on their parent fatty acids—gamma-linolenic acid (GLA) and linoleic acid (LA)—and the known properties of their cholesteryl ester forms.

Physicochemical Properties

A fundamental aspect of understanding the biological potential of these molecules is their physical and chemical characteristics. Cholesteryl esters are generally hydrophobic compounds formed from the esterification of cholesterol with a fatty acid.[1]

PropertyThis compoundCholesteryl Linoleate
Molecular Formula C45H74O2[3]C45H76O2[4]
Molecular Weight 647.07 g/mol [3]649.1 g/mol [4]
Parent Fatty Acid Gamma-Linolenic Acid (GLA)Linoleic Acid (LA)
Fatty Acid Type Omega-6 Polyunsaturated[5]Omega-6 Polyunsaturated[5]
CAS Number 99518-16-8[3]604-33-1[6]
Appearance Not specifiedWaxy crystal[6]
Solubility Not specifiedSoluble in Chloroform (10 mg/ml)[6][7]
Storage Freezer[3]-20°C[6]
Biological Activity and Therapeutic Potential: A Tale of Two Fatty Acids

The biological effects of this compound and Cholesteryl Linoleate are largely inferred from their constituent fatty acids. Both GLA and LA are omega-6 fatty acids, but they exhibit divergent effects on inflammatory pathways.

This compound: The Anti-Inflammatory Agent

Gamma-linolenic acid (GLA) is recognized for its anti-inflammatory properties.[5][8] In the body, GLA is metabolized to dihomo-gamma-linolenic acid (DGLA), which is a precursor to anti-inflammatory eicosanoids like prostaglandin (B15479496) E1 (PGE1).[9][10] This metabolic pathway positions GLA and its derivatives as potential therapeutic agents for chronic inflammatory conditions.

Potential Therapeutic Applications of this compound (inferred from GLA):

  • Rheumatoid Arthritis: Supplementation with GLA has been shown to improve joint tenderness, swelling, and pain in patients.[8]

  • Eczema and Skin Conditions: GLA may alleviate symptoms of eczema by improving skin hydration and reducing inflammation.[9]

  • Cardiovascular Health: By reducing inflammation, GLA may contribute to improved cardiovascular health.[9]

  • Diabetic Neuropathy: Studies suggest GLA can improve nerve function and reduce symptoms associated with diabetic neuropathy.[9][11]

Cholesteryl Linoleate: A More Complex Inflammatory Profile

Linoleic acid (LA) is an essential fatty acid, and its role in inflammation is a subject of ongoing research. While historically considered pro-inflammatory due to its conversion to arachidonic acid (AA), recent evidence suggests that this conversion is negligible and that LA may even have anti-inflammatory effects.[12] However, some studies indicate that LA can induce pro-inflammatory events in vascular endothelial cells.[13] This suggests that the effects of LA may be context-dependent.

Known and Potential Biological Roles of Cholesteryl Linoleate:

  • Atherosclerosis: Cholesteryl linoleate is a pro-atherogenic cholesterol ester found in LDL, and its oxidation is linked to the development of atherosclerotic lesions.[6]

  • Antibacterial Activity: Cholesteryl linoleate has demonstrated antibacterial activity against P. aeruginosa and other bacteria, suggesting a role in mucosal defense.[14][15]

  • Drug Delivery: As with other cholesteryl esters, Cholesteryl Linoleate can be incorporated into nanoparticles, micelles, and liposomes to improve the stability and delivery of therapeutic agents.[2]

Comparative Effects on Inflammatory Markers

Experimental studies on macrophages provide insight into the differential effects of the parent fatty acids on inflammatory mediators.

Inflammatory MarkerEffect of Gamma-Linolenic Acid (GLA)Effect of Linoleic Acid (LA)
Inducible Nitric Oxide Synthase (iNOS) Significant inhibition of LPS-induced protein expression[16]Less potent inhibition compared to GLA[16]
Pro-interleukin-1β Significant inhibition of LPS-induced protein expression[16]Less potent inhibition compared to GLA[16]
Cyclooxygenase-2 (COX-2) Significant inhibition of LPS-induced protein expression[16]Less potent inhibition compared to GLA[16]
Nitric Oxide (NO) Production Significant inhibition of LPS-induced production[16]Less potent inhibition compared to GLA[16]
NF-κB Activation Significant inhibition of LPS-induced activation[16]Significant inhibition of LPS-induced activation[16]
AP-1 Activation Significant inhibition of LPS-induced activation[16]Significant inhibition of LPS-induced activation[16]

Signaling Pathways and Experimental Workflows

The differential effects of GLA and LA on inflammation can be attributed to their modulation of distinct signaling pathways.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Inflammatory Response RAW264_7 RAW 264.7 Macrophages LPS Lipopolysaccharide (LPS) Stimulation RAW264_7->LPS Treatment Treatment with This compound or Cholesteryl Linoleate LPS->Treatment NO_Assay Nitric Oxide Assay (Griess Reagent) Treatment->NO_Assay Western_Blot Western Blot (iNOS, COX-2, pro-IL-1β) Treatment->Western_Blot EMSA EMSA (NF-κB, AP-1 DNA Binding) Treatment->EMSA Reporter_Assay Reporter Gene Assay (NF-κB, AP-1 Activity) Treatment->Reporter_Assay

Fig. 1: Experimental workflow for assessing inflammatory responses.

signaling_pathway cluster_gla This compound Pathway cluster_la Cholesteryl Linoleate Pathway GLA Gamma-Linolenic Acid DGLA DGLA GLA->DGLA ERK_JNK_inhibition Inhibition of ERK and JNK GLA->ERK_JNK_inhibition PGE1 Anti-inflammatory Prostaglandins (PGE1) DGLA->PGE1 Inflammation_down_GLA Decreased Inflammation PGE1->Inflammation_down_GLA NFkB_AP1_inhibition_GLA Inhibition of NF-κB and AP-1 ERK_JNK_inhibition->NFkB_AP1_inhibition_GLA NFkB_AP1_inhibition_GLA->Inflammation_down_GLA LA Linoleic Acid AA Arachidonic Acid LA->AA PI3K_Akt_ERK_activation Activation of PI3K/Akt and ERK1/2 LA->PI3K_Akt_ERK_activation Pro_inflammatory_eicosanoids Pro-inflammatory Eicosanoids AA->Pro_inflammatory_eicosanoids Inflammation_up_LA Increased Inflammation (in some contexts) Pro_inflammatory_eicosanoids->Inflammation_up_LA NFkB_activation_LA Activation of NF-κB PI3K_Akt_ERK_activation->NFkB_activation_LA NFkB_activation_LA->Inflammation_up_LA

Fig. 2: Comparative signaling pathways of parent fatty acids.

Experimental Protocols

Synthesis of Cholesteryl Esters

A common method for the synthesis of cholesteryl esters involves the esterification of cholesterol with the desired fatty acid.

  • Materials: Cholesterol, linoleic acid or gamma-linolenic acid, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve cholesterol and the fatty acid (linoleic or gamma-linolenic acid) in DCM.

    • Add EDC and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture at room temperature until completion (monitored by thin-layer chromatography).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cholesteryl ester.

In Vitro Assessment of Anti-Inflammatory Activity in Macrophages

This protocol is based on studies comparing the effects of GLA and LA on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.[16]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with varying concentrations of this compound or Cholesteryl Linoleate for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

  • Western Blot Analysis: Lyse the cells and determine the protein concentrations. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against iNOS, COX-2, pro-IL-1β, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence detection system.

  • Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1) Analysis:

    • Nuclear Extraction: Prepare nuclear extracts from treated cells.

    • Electrophoretic Mobility Shift Assay (EMSA): Perform EMSA to assess the DNA binding activity of NF-κB and AP-1 using radiolabeled oligonucleotide probes.

    • Reporter Gene Assay: Transfect cells with reporter plasmids containing NF-κB or AP-1 response elements upstream of a luciferase gene. Measure luciferase activity after treatment to determine the transcriptional activity of NF-κB and AP-1.

Conclusion

The comparison between this compound and Cholesteryl Linoleate is primarily dictated by the biological activities of their parent fatty acids. This compound, through its GLA component, is positioned as a potential anti-inflammatory agent with therapeutic prospects in chronic inflammatory diseases. In contrast, Cholesteryl Linoleate has a more nuanced role, with evidence supporting both pro- and anti-inflammatory activities, as well as a potential role in atherosclerosis and innate immunity. For researchers and drug development professionals, the choice between these two molecules will depend on the specific application, with this compound being a candidate for anti-inflammatory formulations and Cholesteryl Linoleate being relevant in the study of cardiovascular disease and as a component of drug delivery vehicles. Further direct comparative studies are warranted to fully elucidate their respective pharmacological profiles.

References

A Comparative Guide to the Signaling Mechanisms of Cholesteryl Gamma-Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling mechanisms mediated by Cholesteryl Gamma-Linolenate and its active metabolites, Gamma-Linolenic Acid (GLA) and Dihomo-γ-Linolenic Acid (DGLA), with other key lipid signaling molecules, namely Arachidonic Acid (AA) and Omega-3 Fatty Acids (Eicosapentaenoic Acid - EPA, and Docosahexaenoic Acid - DHA). Cholesteryl Gamma-Linolenate, upon ingestion, is hydrolyzed to release GLA, which is then converted to the bioactive DGLA. This guide will focus on the downstream signaling events initiated by DGLA in comparison to AA and EPA/DHA, with supporting experimental data and detailed protocols.

Modulation of Inflammatory Signaling Pathways

A key differentiator of DGLA is its predominantly anti-inflammatory signaling profile, which contrasts sharply with the pro-inflammatory nature of AA and shares similarities with the actions of omega-3 fatty acids.

Inhibition of STAT1 Phosphorylation

Interferon-gamma (IFN-γ) is a potent pro-inflammatory cytokine that signals through the JAK-STAT pathway, leading to the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) on both tyrosine (Tyr701) and serine (Ser727) residues for its maximal activation. DGLA has been shown to selectively inhibit the phosphorylation of STAT1 on Ser727, thereby dampening the inflammatory response.[1][2]

Quantitative Data: DGLA-mediated Inhibition of STAT1 Phosphorylation

TreatmentTargetEffectCell TypeReference
50 μM DGLAIFN-γ induced p-STAT1 (Ser727)Significant inhibition (p = 0.012)THP-1 macrophages[2]
50 μM DGLAIFN-γ induced p-STAT1 (Tyr701)No significant effectTHP-1 macrophages[2]

Signaling Pathway: DGLA Inhibition of IFN-γ/STAT1 Signaling

stat1_pathway IFN-γ IFN-γ IFN-γR IFN-γ Receptor IFN-γ->IFN-γR JAK1/2 JAK1/2 IFN-γR->JAK1/2 STAT1 STAT1 JAK1/2->STAT1 pY701 p-STAT1 (Y701) p-STAT1 (Tyr701) p-STAT1 (S727) p-STAT1 (Ser727) p-STAT1 (Y701)->p-STAT1 (S727) pS727 Inflammatory\nGene Expression Inflammatory Gene Expression p-STAT1 (S727)->Inflammatory\nGene Expression DGLA DGLA DGLA->p-STAT1 (S727) Inhibits

DGLA selectively inhibits STAT1 Ser727 phosphorylation.
Regulation of NF-κB and AP-1 Activation

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical transcription factors that regulate the expression of numerous pro-inflammatory genes. GLA has been demonstrated to inhibit the activation of both NF-κB and AP-1 in response to inflammatory stimuli like lipopolysaccharide (LPS).[3] This inhibition is more potent than that observed with Linoleic Acid (LA), the precursor to GLA.[3]

Quantitative Data: GLA-mediated Inhibition of Inflammatory Mediators

TreatmentTargetEffectCell TypeReference
GLALPS-induced iNOS protein expressionSignificant inhibitionRAW 264.7 macrophages[3]
GLALPS-induced pro-interleukin-1β expressionSignificant inhibitionRAW 264.7 macrophages[3]
GLALPS-induced COX-2 protein expressionSignificant inhibitionRAW 264.7 macrophages[3]
GLALPS-induced NF-κB DNA bindingSignificant decreaseRAW 264.7 macrophages[3]
GLALPS-induced AP-1 DNA bindingSignificant decreaseRAW 264.7 macrophages[3]

Signaling Pathway: GLA Inhibition of NF-κB and AP-1

nfkb_ap1_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IκB Kinase TRAF6->IKK MAPKs ERK, JNK TRAF6->MAPKs IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory\nGene Expression AP-1 AP-1 MAPKs->AP-1 AP-1->Pro-inflammatory\nGene Expression GLA GLA GLA->IKK Inhibits GLA->MAPKs Inhibits

GLA inhibits pro-inflammatory gene expression via NF-κB and AP-1.

Comparison with Alternative Lipid Signaling Molecules

Arachidonic Acid (AA)

AA is a 20-carbon omega-6 fatty acid that is a precursor to a wide range of pro-inflammatory eicosanoids, including series-2 prostaglandins (B1171923) and series-4 leukotrienes.[4][5][6] This is in direct contrast to DGLA, which is metabolized to the anti-inflammatory series-1 prostaglandins.[7]

Signaling Pathway: Pro-inflammatory Signaling of Arachidonic Acid

aa_pathway Arachidonic Acid (AA) Arachidonic Acid (AA) COX-1/2 COX-1/2 Arachidonic Acid (AA)->COX-1/2 5-LOX 5-LOX Arachidonic Acid (AA)->5-LOX Prostaglandins (Series 2) Prostaglandins (e.g., PGE2) COX-1/2->Prostaglandins (Series 2) Leukotrienes (Series 4) Leukotrienes (e.g., LTB4) 5-LOX->Leukotrienes (Series 4) Inflammation Inflammation Prostaglandins (Series 2)->Inflammation Leukotrienes (Series 4)->Inflammation

Arachidonic Acid is a precursor to pro-inflammatory eicosanoids.
Omega-3 Fatty Acids (EPA & DHA)

EPA and DHA are omega-3 polyunsaturated fatty acids that are well-known for their anti-inflammatory properties. They compete with AA for the same metabolic enzymes, leading to the production of less inflammatory or even anti-inflammatory eicosanoids.[8][9] Additionally, they are precursors to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively resolve inflammation.

Signaling Pathway: Anti-inflammatory Signaling of Omega-3 Fatty Acids

omega3_pathway EPA / DHA EPA / DHA COX / LOX COX / LOX EPA / DHA->COX / LOX Specialized Pro-resolving\nMediators (SPMs) Resolvins, Protectins EPA / DHA->Specialized Pro-resolving\nMediators (SPMs) Less Inflammatory\nEicosanoids Less Inflammatory Eicosanoids COX / LOX->Less Inflammatory\nEicosanoids Resolution of\nInflammation Resolution of Inflammation Less Inflammatory\nEicosanoids->Resolution of\nInflammation Specialized Pro-resolving\nMediators (SPMs)->Resolution of\nInflammation cholesterol_efflux_workflow cluster_0 Cell Culture and Labeling cluster_1 Treatment and Efflux cluster_2 Quantification A Plate Macrophages B Label with NBD-Cholesterol A->B C Equilibrate B->C D Treat with DGLA or Control C->D E Add Cholesterol Acceptor (e.g., HDL) D->E F Incubate to Allow Efflux E->F G Collect Supernatant F->G H Lyse Cells F->H I Measure Fluorescence in Supernatant and Lysate G->I H->I J Calculate % Efflux I->J lkb1_ampk_mtor_pathway GLA GLA LKB1 LKB1 GLA->LKB1 AMPK AMPK LKB1->AMPK mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy mTOR->Autophagy Inhibits Lipid Deposition Lipid Deposition mTOR->Lipid Deposition Apoptosis Apoptosis mTOR->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of Cholesteryl Gamma Linolenate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Disposal Protocol

The disposal of Cholesteryl Gamma Linolenate should be approached with the caution appropriate for any laboratory chemical. The primary step is to determine the hazardous nature of the waste by consulting the supplier-provided SDS. In the absence of an SDS classifying it as hazardous, it may be managed as a non-hazardous solid chemical waste.

Step-by-Step Disposal Procedure:

  • Obtain and Review the Safety Data Sheet (SDS): Before handling or disposing of this compound, obtain the specific SDS from your supplier. This document contains critical information on hazards, handling, and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including laboratory gloves, a lab coat, and safety glasses, when handling this compound.

  • Waste Characterization: Based on the SDS, determine if the waste is hazardous. If the SDS indicates any hazardous characteristics (e.g., toxicity, flammability, corrosivity, reactivity), it must be disposed of as hazardous waste according to your institution's and local regulations.

  • Non-Hazardous Disposal: If the SDS confirms the substance is non-hazardous, it can typically be disposed of as solid laboratory waste.

    • Place the this compound waste in a designated, sealed, and clearly labeled container for non-hazardous chemical waste.

    • Do not mix with hazardous waste.

    • Follow your institution's specific procedures for the collection and disposal of non-hazardous laboratory waste. Some institutions may permit disposal in the regular trash, while others may have a dedicated stream for non-hazardous chemical waste.[1][2]

  • Empty Containers: Empty containers of this compound should be managed according to your institution's guidelines for empty chemical containers. Typically, this involves defacing the label and disposing of the container in the regular trash, provided it is "RCRA empty." For containers that held acutely hazardous chemicals, triple rinsing is required.[3]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent material and place it in a suitable, closed container for disposal.

Quantitative Data Summary

As no specific Safety Data Sheet with quantitative exposure limits or other numerical data was publicly available, a data table cannot be provided. It is essential to refer to the supplier-specific SDS for such information.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not available in the public domain. The recommended procedure is to follow the general guidelines for non-hazardous laboratory waste disposal as outlined by your institution's Environmental Health and Safety (EHS) department.[1][2]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions on the proper disposal of this compound.

Disposal_Pathway start Start: this compound Waste sds Obtain and Review Supplier's SDS start->sds is_hazardous Is the substance classified as hazardous in the SDS? sds->is_hazardous hazardous_disposal Dispose of as Hazardous Chemical Waste per Institutional and Local Regulations is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose of as Non-Hazardous Solid Laboratory Waste is_hazardous->non_hazardous_disposal No end End of Disposal Process hazardous_disposal->end container Place in a sealed, labeled container for non-hazardous waste non_hazardous_disposal->container collection Follow institutional protocol for non-hazardous waste collection container->collection collection->end

Caption: Decision-making flowchart for the proper disposal of this compound.

References

Essential Safety and Handling Protocols for Cholesteryl Gamma Linolenate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal guidance for Cholesteryl Gamma Linolenate to ensure a safe laboratory environment. Adherence to these procedures is critical for minimizing exposure risks and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment regimen is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards. A full-face shield may be necessary if there is a risk of splashing.[1][3][4][5]Protects eyes from dust, aerosols, and splashes.
Hand Protection Impervious, chemical-resistant gloves (e.g., nitrile).[3] Gloves should be inspected before use and disposed of as hazardous waste after handling the compound.[1][3]Prevents direct skin contact with the chemical.
Body Protection A buttoned lab coat or impervious clothing to prevent skin contact.[1][6]Protects skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols and engineering controls are insufficient.[1][7] Work should ideally be conducted in a certified chemical fume hood.[1][2]Prevents inhalation of potentially harmful dust or aerosols.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle the compound within a laboratory fume hood or an area with adequate local exhaust ventilation to minimize inhalation risks.[1][8]

  • Avoid Dust and Aerosol Formation: Handle the compound carefully to avoid creating dust or aerosols.[1][7] Use appropriate tools and techniques for weighing and transferring the substance.

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly after handling.[3][9]

Storage:

  • Temperature: Store in a freezer at the recommended temperature to ensure stability.[10]

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][11]

ParameterGuidelineSource
Storage Temperature Freezer[10]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.[3]
Incompatible Materials Strong oxidizing agents[1][11]

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

  • Spills:

    • Evacuate the immediate area.[1]

    • Wear appropriate PPE before cleaning the spill.[1]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.[1][7]

    • Do not allow the substance to enter drains or waterways.[7][8][9]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][11] Seek medical attention if irritation persists.[11]

    • Eye Contact: Rinse opened eyes for several minutes under running water. If symptoms persist, consult a doctor.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][7]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with the same level of caution as other laboratory chemicals.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated and clearly labeled hazardous waste container.[1][7]

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on proper disposal procedures and regulations applicable to your location.[1] Disposal regulations can vary significantly.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified waste disposal contractor, as coordinated through your EHS department.[1][7] Ensure all required documentation is completed accurately.[1]

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.